Orexin
Description
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |
InChI Key |
WYUZUBVTNKNDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Orexin-A and Orexin-B: A Technical Guide
An In-depth Exploration of the Seminal Discovery of the Orexin System, its Core Methodologies, and Foundational Data for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery of this compound-A (Hypocretin-1) and this compound-B (Hypocretin-2), two neuropeptides that have revolutionized our understanding of sleep, arousal, and metabolism. This document details the concurrent discovery by two independent research groups in 1998, outlining the distinct experimental approaches that led to their identification. It serves as a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of the key biological pathways and discovery workflows.
The Discovery Timeline: A Dual Unveiling
In 1998, the scientific community witnessed the near-simultaneous discovery of a novel neuropeptide system by two independent research teams. This led to a dual nomenclature that persists today, with the peptides being referred to as both orexins and hypocretins.[1][2]
The "Hypocretin" Discovery by de Lecea and Colleagues:
Luis de Lecea, Thomas Kilduff, and their team at The Scripps Research Institute were investigating genes specifically expressed in the hypothalamus.[3] Employing a technique known as subtractive hybridization , they aimed to isolate mRNA transcripts unique to the hypothalamus by removing those also present in other brain regions like the cerebellum and hippocampus.[3][4][5][6][7][8][9] This approach led them to a previously uncharacterized precursor protein, which they named "prepro-hypocretin." Their analysis predicted the cleavage of this precursor into two distinct peptides, which they named hypocretin-1 and hypocretin-2 , reflecting their hypothalamic origin and a weak sequence similarity to the incretin (B1656795) family of hormones.[3]
The "this compound" Discovery by Sakurai, Yanagisawa, and Colleagues:
Concurrently, Takeshi Sakurai, Masashi Yanagisawa, and their group at the University of Texas Southwestern Medical Center were on a different quest: to identify the endogenous ligands for "orphan" G protein-coupled receptors (GPCRs).[7][10][11][12][13] These are receptors whose natural activating molecules were unknown. They screened various tissue extracts for their ability to activate a specific orphan GPCR. This "reverse pharmacology" approach led them to isolate two novel peptides from rat brain extracts that activated two distinct orphan GPCRs, which they named the This compound receptor 1 (OX1R) and This compound receptor 2 (OX2R) .[10][13] Based on the potent appetite-stimulating effect observed upon intracerebroventricular injection of these peptides in rats, they named them This compound-A and This compound-B , from the Greek word "orexis," meaning appetite.[10][13]
It was soon realized that hypocretin-1 was identical to this compound-A, and hypocretin-2 was identical to this compound-B. The precursor protein identified by both groups was also the same, now commonly referred to as prepro-orexin.
Quantitative Data Summary
The initial characterization of the this compound peptides and their receptors provided crucial quantitative data that laid the foundation for future research.
Table 1: this compound Peptide Characteristics
| Characteristic | This compound-A (rat, human) | This compound-B (rat) | This compound-B (human) |
| Amino Acid Length | 33 | 28 | 28 |
| Amino Acid Sequence | pQPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | RSGPPGLQGRLQRLLQANGNHAAGILTM-NH2 |
| Molecular Weight (Da) | ~3562 | ~2937 | ~3037 |
| Post-translational Modifications | N-terminal pyroglutamylation, C-terminal amidation, two intrachain disulfide bonds (Cys6-Cys12, Cys7-Cys14) | C-terminal amidation | C-terminal amidation |
Note: The amino acid sequence of this compound-A is highly conserved across mammalian species. This compound-B shows slight variations between species.
Table 2: this compound Receptor Binding Affinities (Ki in nM)
| Ligand | OX1 Receptor (Human) | OX2 Receptor (Human) |
| This compound-A | ~20 | ~38 |
| This compound-B | ~420 | ~36 |
Data represents approximate Ki values and can vary depending on the specific assay conditions.
Core Experimental Protocols
The discovery and initial characterization of the this compound system relied on a combination of molecular biology, neuroanatomy, and pharmacology techniques. Below are detailed descriptions of the key experimental protocols employed.
Subtractive Hybridization (de Lecea et al., 1998)
This technique was pivotal in identifying hypothalamus-specific transcripts.
-
Objective: To isolate cDNAs corresponding to mRNAs that are uniquely or more abundantly expressed in the hypothalamus compared to other brain regions.
-
Methodology:
-
RNA Isolation: Total RNA was extracted from rat hypothalamus ("tester") and cerebellum/hippocampus ("driver"). Poly(A)+ RNA was then purified.
-
cDNA Synthesis: First-strand cDNA was synthesized from the tester poly(A)+ RNA using reverse transcriptase.
-
Hybridization: The tester cDNA was hybridized with an excess of driver mRNA. cDNA molecules corresponding to mRNAs common to both tissues formed DNA-RNA hybrids.
-
Separation: The single-stranded, unhybridized cDNA (representing hypothalamus-specific transcripts) was separated from the DNA-RNA hybrids by hydroxyapatite (B223615) chromatography.
-
Cloning and Sequencing: The enriched single-stranded cDNA was converted to double-stranded DNA, cloned into a plasmid vector, and sequenced to identify the genes.
-
Orphan Receptor Ligand Identification (Sakurai et al., 1998)
This "reverse pharmacology" approach was instrumental in identifying the this compound peptides.
-
Objective: To identify the endogenous ligand for a previously uncharacterized "orphan" G protein-coupled receptor.
-
Methodology:
-
Cell Line Generation: Chinese Hamster Ovary (CHO) cells were stably transfected with the cDNA encoding the orphan GPCR (which would become known as OX1R or OX2R).
-
Functional Assay (Calcium Imaging): The transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Activation of the GPCR by a ligand would lead to an increase in intracellular calcium, which could be detected as a change in fluorescence.[2][11][14][15]
-
Tissue Extraction and Fractionation: Extracts were prepared from rat brains and subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate the complex mixture of molecules into fractions.
-
Screening: Each HPLC fraction was applied to the transfected CHO cells, and the intracellular calcium concentration was monitored. Fractions that induced a calcium response were considered to contain the potential ligand.
-
Purification and Sequencing: The active fractions were further purified through successive rounds of HPLC until a pure peptide was isolated. The amino acid sequence of the purified peptide was then determined by Edman degradation.
-
cDNA Cloning of Prepro-Orexin
Once a partial sequence of the this compound/hypocretin gene was identified, the full-length cDNA was cloned.
-
Objective: To obtain the complete coding sequence of the precursor protein for this compound-A and this compound-B.
-
Methodology:
-
cDNA Library Screening: A rat brain cDNA library was screened using a radiolabeled DNA probe designed based on the initial partial sequence obtained from subtractive hybridization or peptide sequencing.[16][17][18]
-
Plaque Hybridization: The cDNA library, packaged in bacteriophages, was plated on a lawn of bacteria. The resulting plaques (zones of lysed bacteria) were transferred to a nylon membrane.
-
Probe Hybridization: The membrane was incubated with the radiolabeled probe. The probe hybridized to plaques containing the cDNA of interest.
-
Isolation and Sequencing: Positive plaques were isolated, the phage DNA was purified, and the inserted cDNA was sequenced to obtain the full-length prepro-orexin sequence.
-
In Situ Hybridization
This technique was used to determine the anatomical location of cells expressing the prepro-orexin mRNA.
-
Objective: To visualize the distribution of prepro-orexin mRNA in the rat brain.
-
Methodology:
-
Tissue Preparation: Rats were anesthetized and perfused with a fixative (e.g., 4% paraformaldehyde). The brains were removed, post-fixed, and cryoprotected in a sucrose (B13894) solution before being sectioned on a cryostat.[6][19][20]
-
Probe Synthesis: An antisense RNA probe complementary to the prepro-orexin mRNA was synthesized and labeled with a radioactive isotope (e.g., 35S) or a non-radioactive tag (e.g., digoxigenin).[4][21]
-
Hybridization: The brain sections were incubated with the labeled probe, which bound to the complementary mRNA sequence within the cells.
-
Washing and Detection: The sections were washed to remove unbound probe. For radioactive probes, the sections were coated with photographic emulsion and exposed for a period of time. For non-radioactive probes, an antibody against the tag, conjugated to an enzyme, was used for colorimetric or fluorescent detection.
-
Visualization: The sections were examined under a microscope to identify the cells containing the labeled mRNA.
-
Immunohistochemistry
This method was used to visualize the location of the this compound peptides and their receptors within the brain.
-
Objective: To map the distribution of this compound-containing neurons, their projections, and the location of this compound receptors.
-
Methodology:
-
Antibody Production: Antibodies specific to this compound-A, this compound-B, OX1R, or OX2R were generated by immunizing animals (e.g., rabbits) with the respective synthetic peptides or protein fragments.
-
Tissue Preparation: Similar to in situ hybridization, rat brains were fixed, sectioned, and mounted on slides.[22][23][24][25]
-
Immunostaining: The sections were incubated with the primary antibody, which bound to the target protein.
-
Detection: A secondary antibody, which recognizes the primary antibody and is conjugated to a reporter molecule (e.g., a fluorescent dye or an enzyme like horseradish peroxidase), was then applied.
-
Visualization: For fluorescently labeled secondary antibodies, the sections were viewed under a fluorescence microscope. For enzyme-linked secondary antibodies, a substrate was added to produce a colored precipitate that could be visualized with a light microscope.
-
Radioligand Binding Assay
This technique was used to determine the binding affinities of this compound-A and this compound-B to their receptors.
-
Objective: To quantify the interaction between this compound peptides and their receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes were prepared from CHO cells stably expressing either OX1R or OX2R.[26][27][28][29]
-
Radioligand: A radiolabeled form of an this compound peptide or a synthetic ligand (e.g., with 125I or 3H) was used.
-
Competitive Binding: A constant concentration of the radioligand was incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound-A or this compound-B).
-
Separation and Counting: The reaction was terminated, and the membrane-bound radioligand was separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters was then measured using a scintillation counter.
-
Data Analysis: The data was used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) was determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, was then calculated from the IC50 value.
-
Visualizing the Discovery and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the this compound discovery and the signaling pathways initiated by this compound-A and this compound-B.
The Dual Discovery Workflow
This compound Signaling Pathways
Conclusion
The discovery of this compound-A and this compound-B in 1998 stands as a landmark achievement in neuroscience, a testament to the power of both hypothesis-driven and discovery-based research. The elucidation of this neuropeptide system has not only provided profound insights into the fundamental regulation of sleep and wakefulness but has also opened up new avenues for the development of therapeutics for sleep disorders like insomnia and narcolepsy. This technical guide has provided a detailed account of this discovery, from the initial experimental strategies to the foundational quantitative data, serving as a valuable resource for researchers and professionals in the field.
References
- 1. Identification and cloning of an orphan G protein-coupled receptor of the glycoprotein hormone receptor subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. In situ hybridization histochemical detection of neuropeptide mRNA using DNA and RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of neuropeptide Y mRNA in neurons of human cerebral cortex by means of in situ hybridization with a complementary RNA probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan G-protein-coupled receptors: the next generation of drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the most prevalent hypothalamus-specific mRNAs, as identified by directional tag PCR subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexins and this compound receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orexins and this compound receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Immunohistochemical localization of the neuropeptide S receptor in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunohistochemical localization of brain-derived neurotrophic factor in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of neuropeptide Y (NPY) immunoreactive neurons in the rat occipital cortex: a combined immunohistochemical-autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. benchchem.com [benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Functional Elucidation of the Hypocretin/Orexin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the hypocretin/orexin neuropeptide system in 1998 marked a paradigm shift in our understanding of sleep-wake regulation and its interplay with metabolism and reward-seeking behaviors. Two independent research groups, employing distinct methodologies, converged on the same hypothalamic neuropeptides, christening them "hypocretin" and "orexin." This technical guide provides an in-depth exploration of the seminal discoveries, the intricate functions of the hypocretin/orexin system, and the detailed experimental protocols that have been pivotal in unraveling its physiological significance. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a granular view of the molecular and cellular underpinnings of this critical neuromodulatory system.
The Dual Discovery of a Novel Neuropeptide System
In a remarkable instance of scientific serendipity, the hypocretin/orexin gene was identified nearly simultaneously by two independent research teams in 1998, each utilizing a different cutting-edge molecular biology approach.
The "Hypocretin" Discovery: A Subtractive Hybridization Approach
A team led by Luis de Lecea and J. Gregor Sutcliffe at The Scripps Research Institute employed a technique known as suppressive subtractive hybridization (SSH) to identify genes with enriched expression in the rat hypothalamus compared to the cerebellum and hippocampus.[1][2][3] This method is designed to selectively amplify cDNA fragments that are more abundant in a "tester" population (hypothalamus) relative to a "driver" population (cerebellum and hippocampus). Their work led to the isolation of a novel gene, which they named hypocretin (Hcrt), reflecting its hypo thalamic expression and a modest sequence similarity to the incretin family of hormones, such as secretin.[4]
The "this compound" Discovery: An Orphan Receptor Screening Strategy
Concurrently, a group headed by Masashi Yanagisawa and Takeshi Sakurai at the University of Texas Southwestern Medical Center utilized a functional genomics approach termed orphan receptor screening .[4] This strategy involved the screening of a library of orphan G-protein coupled receptors (GPCRs)—receptors for which the endogenous ligand was unknown—against extracts from rat brain. They identified two novel peptides that activated two specific orphan GPCRs. Based on the observation that intracerebroventricular administration of these peptides increased food intake, they named them This compound-A and This compound-B , from the Greek word "orexis," meaning "appetite."[1] The receptors were designated this compound receptor 1 (OXR1 or HCRTR1) and this compound receptor 2 (OXR2 or HCRTR2).
It was soon confirmed that hypocretin and this compound were indeed the same peptides, derived from a common precursor protein, prepro-hypocretin (or prepro-orexin). The nomenclature is now often used interchangeably, with "hypocretin" referring to the gene and its products and "this compound" referring to the peptides themselves.
The Hypocretin/Orexin System: Peptides and Receptors
The Hcrt gene encodes a 130-amino acid precursor, prepro-hypocretin, which is proteolytically cleaved to produce two mature neuropeptides:
-
Hypocretin-1 (this compound-A): A 33-amino acid peptide with two intramolecular disulfide bonds.[5]
-
Hypocretin-2 (this compound-B): A 28-amino acid linear peptide.[5]
These peptides exert their effects by binding to two G-protein coupled receptors:
-
Hypocretin Receptor 1 (HCRTR1/OXR1): Binds hypocretin-1 with significantly higher affinity than hypocretin-2.[5][6]
-
Hypocretin Receptor 2 (HCRTR2/OXR2): Binds both hypocretin-1 and hypocretin-2 with similar high affinities.[5][6]
Core Functions of the Hypocretin/Orexin System
While initially implicated in feeding behavior, the primary and most profound function of the hypocretin/orexin system is the regulation of sleep and wakefulness.
A Master Regulator of Arousal
The hypocretin-producing neurons are exclusively located in the lateral and posterior hypothalamus.[7] From this central hub, they project widely throughout the brain, innervating key arousal centers, including the locus coeruleus (noradrenaline), tuberomammillary nucleus (histamine), raphe nuclei (serotonin), and laterodorsal and pedunculopontine tegmental nuclei (acetylcholine). By exciting these monoaminergic and cholinergic systems, hypocretin neurons promote and sustain wakefulness.
A landmark discovery that solidified the role of hypocretin in sleep regulation came from the finding that the loss of hypocretin-producing neurons is the primary cause of narcolepsy type 1 , a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone triggered by strong emotions).[7]
Modulation of Other Physiological Processes
Beyond its critical role in arousal, the hypocretin/orexin system is involved in a variety of other physiological functions, including:
-
Appetite and Metabolism: As the name "this compound" suggests, these peptides can stimulate food intake.
-
Reward and Motivation: The hypocretin system interacts with the brain's reward circuitry, influencing motivated behaviors.
-
Autonomic Function: It plays a role in regulating the autonomic nervous system.
Quantitative Data
The following tables summarize key quantitative data related to the hypocretin/orexin system.
Table 1: Cerebrospinal Fluid (CSF) Hypocretin-1 (this compound-A) Concentrations
| Condition | CSF Hypocretin-1 (pg/mL) | Reference(s) |
| Healthy Individuals | > 200 | [8][9] |
| Narcolepsy Type 1 | ≤ 110 | [8][9] |
| Intermediate | 111 - 200 | [9] |
Table 2: Receptor Binding Affinities (Ki in nM)
| Ligand | HCRTR1 (OXR1) | HCRTR2 (OXR2) | Reference(s) |
| Hypocretin-1 (this compound-A) | ~20 | ~38 | [5] |
| Hypocretin-2 (this compound-B) | ~420 | ~36 | [5] |
| SB-408124 (Antagonist) | - | - | [10] |
| NBI-87571 (Antagonist) | 3 | 10.4 | [10] |
Note: Ki values can vary depending on the experimental conditions and assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of the hypocretin/orexin system.
Suppressive Subtractive Hybridization (SSH)
This technique was instrumental in the initial discovery of the hypocretin gene.[1][2][11]
Objective: To identify and clone cDNAs of genes that are more highly expressed in one cell population (tester) compared to another (driver).
Methodology:
-
mRNA Isolation: Isolate high-quality total RNA from the tester (e.g., rat hypothalamus) and driver (e.g., rat cerebellum and hippocampus) tissues. Purify poly(A)+ RNA.
-
cDNA Synthesis: Synthesize first-strand and then second-strand cDNA from the mRNA of both tester and driver populations.
-
Tester cDNA Preparation:
-
Digest the tester cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create blunt-ended fragments.
-
Ligate two different adaptors (Adaptor 1 and Adaptor 2R) to separate aliquots of the digested tester cDNA. These adaptors have a region of non-complementarity to prevent self-ligation.
-
-
First Hybridization:
-
Denature the adaptor-ligated tester cDNA and an excess of driver cDNA.
-
Allow the cDNAs to anneal. During this step, cDNAs common to both populations will form hybrids, while differentially expressed tester cDNAs will remain single-stranded or re-anneal to form tester-tester homodimers.
-
-
Second Hybridization:
-
Mix the two samples from the first hybridization without denaturation.
-
Add fresh denatured driver cDNA. This further enriches for differentially expressed sequences.
-
-
PCR Amplification:
-
Fill in the 3' ends of the adaptors to create primer binding sites.
-
Perform PCR using primers that are complementary to the ligated adaptors. Only the differentially expressed cDNAs with different adaptors at each end will be amplified exponentially. Single-stranded cDNAs and homodimerized cDNAs will not be amplified efficiently.
-
-
Cloning and Analysis: Clone the amplified cDNA fragments into a suitable vector for sequencing and further analysis.
Orphan Receptor Screening
This functional genomics approach led to the discovery of the this compound peptides.[4]
Objective: To identify the endogenous ligands for orphan G-protein coupled receptors.
Methodology:
-
Cell Line Preparation:
-
Brain Extract Fractionation:
-
Prepare extracts from a relevant tissue source (e.g., rat brain).
-
Fractionate the extract using techniques like high-performance liquid chromatography (HPLC) to separate the components based on their physicochemical properties.
-
-
Functional Assay:
-
Plate the engineered CHO cells expressing the orphan receptor.
-
Apply the fractionated brain extracts to the cells.
-
Monitor for receptor activation. A common method is to measure changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). An increase in intracellular calcium upon application of a fraction indicates the presence of a potential ligand.
-
-
Ligand Purification and Identification:
-
Further purify the active fractions using successive rounds of HPLC.
-
Once a pure active compound is isolated, determine its amino acid sequence using techniques like Edman degradation or mass spectrometry.
-
-
cDNA Cloning:
-
Based on the peptide sequence, design degenerate oligonucleotide probes.
-
Use these probes to screen a cDNA library from the original tissue source to isolate the full-length cDNA encoding the prepro-peptide.
-
In Situ Hybridization
This technique is used to visualize the location of specific mRNA transcripts within a tissue.[15][16][17][18][19]
Objective: To determine the anatomical distribution of hypocretin mRNA-expressing neurons.
Methodology:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) to preserve the tissue structure and RNA.
-
Dissect the brain and post-fix it.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Section the brain into thin slices (e.g., 14-20 µm) using a cryostat and mount them on coated slides.
-
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe (riboprobe) that is complementary to the target mRNA (hypocretin mRNA). The probe is typically labeled with a hapten like digoxigenin (B1670575) (DIG) or biotin, or with a radioactive isotope.
-
A sense probe (with the same sequence as the mRNA) is used as a negative control.
-
-
Hybridization:
-
Pretreat the tissue sections to increase probe accessibility.
-
Apply the labeled probe to the sections and incubate at an elevated temperature (e.g., 65°C) to allow the probe to hybridize to the target mRNA.
-
-
Washing:
-
Perform a series of stringent washes to remove any non-specifically bound probe.
-
-
Detection:
-
If using a hapten-labeled probe, incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) that recognizes the hapten.
-
Add a substrate that is converted into a colored precipitate by the enzyme, thus revealing the location of the mRNA.
-
If using a radioactive probe, expose the slides to autoradiographic film or emulsion.
-
-
Analysis:
-
Visualize the signal using a microscope and map the distribution of the labeled cells.
-
Immunohistochemistry
This method is used to detect the presence and location of specific proteins in a tissue.[7][20][21][22][23]
Objective: To map the distribution of hypocretin-containing neurons and their projections.
Methodology:
-
Tissue Preparation: Similar to in situ hybridization, the tissue is fixed, sectioned, and mounted on slides.
-
Antigen Retrieval (if necessary): Some fixation procedures can mask the epitope (the part of the protein the antibody recognizes). Antigen retrieval methods (e.g., heat-induced or enzymatic) can unmask the epitope.
-
Blocking: Incubate the sections in a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the hypocretin peptide.
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, incubate the sections with a secondary antibody that is conjugated to a reporter molecule (e.g., an enzyme like horseradish peroxidase or a fluorophore). The secondary antibody is directed against the species of the primary antibody.
-
Detection:
-
If using an enzyme-conjugated secondary antibody, add a substrate that is converted into a colored product.
-
If using a fluorophore-conjugated secondary antibody, visualize the signal using a fluorescence microscope.
-
-
Analysis: Examine the sections under a microscope to determine the location and morphology of the immunoreactive neurons and fibers.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify the concentration of a substance, such as hypocretin-1, in a biological fluid.[8][24][25][26]
Objective: To measure the concentration of hypocretin-1 in cerebrospinal fluid.
Methodology:
-
Reagent Preparation:
-
A known amount of radiolabeled hypocretin-1 (e.g., with ¹²⁵I) is used as a tracer.
-
A specific antibody against hypocretin-1 is used.
-
A series of standards with known concentrations of unlabeled hypocretin-1 are prepared.
-
-
Assay Procedure:
-
A fixed amount of antibody and radiolabeled hypocretin-1 are added to a series of tubes.
-
The standards or the unknown samples (CSF) are added to their respective tubes.
-
The unlabeled hypocretin-1 in the standards and samples competes with the radiolabeled hypocretin-1 for binding to the limited number of antibody binding sites.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
The antibody-bound hypocretin-1 is separated from the free (unbound) hypocretin-1. This can be achieved by using a secondary antibody that precipitates the primary antibody, or by using antibodies coated onto the tubes.
-
-
Measurement of Radioactivity:
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radiolabeled hypocretin-1 as a function of the concentration of the unlabeled standards.
-
The concentration of hypocretin-1 in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypocretin/Orexin Signaling Pathway
Caption: Hypocretin signaling pathways.
Experimental Workflow for Neuropeptide Discovery and Characterization
Caption: Neuropeptide discovery workflow.
Conclusion
The discovery of the hypocretin/orexin system stands as a testament to the power of combining hypothesis-driven research with functional genomics. The elucidation of its central role in sleep-wake regulation has not only revolutionized our understanding of sleep neurobiology but has also paved the way for novel therapeutic interventions for sleep disorders. This technical guide has provided a comprehensive overview of the key discoveries, functions, and experimental methodologies that have been instrumental in advancing our knowledge of this fascinating neuropeptide system. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals as they continue to explore the therapeutic potential of modulating the hypocretin/orexin system.
References
- 1. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression subtractive hybridization - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurons Containing Hypocretin (this compound) Project to Multiple Neuronal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testcatalog.org [testcatalog.org]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. docs.abcam.com [docs.abcam.com]
- 18. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 19. youtube.com [youtube.com]
- 20. Immunohistochemical localization and biochemical characterization of hypocretin/orexin-related peptides in the central nervous system of the frog Rana ridibunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemical localization of this compound/hypocretin-like immunoreactive peptides and melanin-concentrating hormone in the brain and pituitary of medaka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunohistochemical Analysis of Neurotransmitters in Neurosecretory Protein GL-Producing Neurons of the Mouse Hypothalamus [mdpi.com]
- 24. Hypocretin-1 measurements in cerebrospinal fluid using radioimmunoassay: within and between assay reliability and limit of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hypocretin measurement: shelf age of radioimmunoassay kit, but not freezer time, influences assay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phoenixbiotech.net [phoenixbiotech.net]
The Pivotal Role of Orexin in the Neurobiology of Wakefulness: A Technical Guide
For Immediate Release
Lateral Hypothalamus, Brain – A comprehensive technical guide released today details the critical physiological role of the neuropeptide orexin in the promotion and maintenance of wakefulness. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the neural circuits, signaling pathways, and experimental data that underscore this compound's function as a key regulator of arousal.
The this compound system, comprised of a small population of neurons in the lateral hypothalamus, is now understood to be a master controller of the sleep-wake cycle.[1][2][3] Loss of these neurons or their signaling capacity leads to the sleep disorder narcolepsy, characterized by excessive daytime sleepiness and fragmented sleep.[4][5][6][7][8] This guide synthesizes current knowledge to provide a detailed framework for understanding this vital system.
This compound's Excitatory Drive on Arousal Systems
This compound neurons exert a powerful excitatory influence on the major wake-promoting centers of the brain.[1][4][9][10] These include the monoaminergic nuclei—the locus coeruleus (noradrenaline), dorsal raphe (serotonin), and tuberomammillary nucleus (histamine)—as well as cholinergic neurons in the basal forebrain and brainstem.[1][9][10][11][12] By activating these diverse arousal pathways, this compound orchestrates a consolidated and stable state of wakefulness.[1][2][10]
The activity of this compound neurons is tightly correlated with the behavioral state of an animal. Electrophysiological studies have demonstrated that these neurons are most active during active wakefulness, particularly during exploratory behaviors and feeding.[5][13][14][15] Their firing rate decreases during quiet wakefulness and they become virtually silent during both non-REM and REM sleep.[5][13][15] This firing pattern highlights their role in sustaining arousal.
Quantitative Insights into this compound Function
The influence of this compound on neuronal activity and sleep-wake architecture has been quantified through various experimental paradigms. The following tables summarize key findings from electrophysiological, microdialysis, and optogenetic studies.
| Table 1: Electrophysiological Effects of this compound on Neuronal Firing Rates | |
| Neuronal Population | Effect of this compound Application |
| Locus Coeruleus (Noradrenergic) | Increased firing rate[9] |
| Dorsal Raphe (Serotonergic) | Increased firing rate[9] |
| Tuberomammillary Nucleus (Histaminergic) | Increased firing rate[9] |
| Basal Forebrain (Cholinergic) | Increased firing rate[1][9] |
| Ventrolateral Preoptic Nucleus (Sleep-promoting) | Inhibition (indirect)[4][16][17] |
| Table 2: Effects of this compound System Manipulation on Sleep-Wake States | ||
| Manipulation | Experimental Model | Observed Effect on Wakefulness |
| This compound-A microdialysis perfusion in the basal forebrain | Rat | Dose-dependent increase in wakefulness (up to 5-fold)[18][19] |
| Optogenetic stimulation of this compound neurons | Mouse | Increased probability of transitioning from sleep to wake[4][20] |
| Optogenetic inhibition of this compound neurons | Mouse | Increased slow-wave sleep[21][22][23] |
| This compound knockout | Mouse | Fragmentation of wake bouts, with little impact on bouts <1 min[4][24] |
| Central administration of this compound-A | Rodent | Produces long bouts of wakefulness and increases locomotor activity[9] |
The this compound Signaling Cascade
This compound peptides, this compound-A and this compound-B, exert their effects by binding to two G protein-coupled receptors: the this compound 1 receptor (OX1R) and the this compound 2 receptor (OX2R).[25][26][27][28][29] These receptors have distinct but overlapping distributions throughout the brain and couple to various intracellular signaling pathways to produce a net excitatory effect in target neurons.[30]
OX1R has a higher affinity for this compound-A, while OX2R binds both this compound-A and this compound-B with similar affinities.[25][26] Upon ligand binding, these receptors can couple to Gq, Gi/o, and Gs proteins.[25][31][32][33][34] The canonical pathway involves Gq activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[31][32][35] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating ion channel activity and enhancing neuronal excitability.[32][33]
Key Experimental Protocols
Understanding the function of the this compound system has been made possible through a variety of sophisticated experimental techniques.
1. In Vivo Electrophysiology:
-
Objective: To record the firing patterns of identified this compound neurons across the sleep-wake cycle.
-
Methodology: Single-unit recordings are performed in head-fixed or freely moving animals (e.g., rats).[5][13] Microelectrodes are lowered into the lateral hypothalamus. Following recording sessions that span multiple sleep-wake cycles (monitored by EEG and EMG), the recorded neuron is often labeled with a tracer like Neurobiotin.[5][13] Post-mortem immunohistochemistry is then used to confirm that the recorded neuron was indeed an this compound-producing cell.[5][13]
2. Microdialysis:
-
Objective: To measure the extracellular levels of this compound in specific brain regions during different behavioral states.
-
Methodology: A microdialysis probe is stereotactically implanted into a target brain area, such as the basal forebrain or hypothalamus.[18][36][37] Artificial cerebrospinal fluid is slowly perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space.[37] The collected dialysate is then analyzed using sensitive immunoassays to quantify this compound levels.[37] This technique has shown that this compound release is highest during active wakefulness.[37]
3. Optogenetics:
-
Objective: To selectively activate or inhibit this compound neurons to establish a causal link between their activity and changes in arousal state.
-
Methodology: Transgenic animals are created that express light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin or Archaerhodopsin for inhibition) specifically in this compound neurons.[20][21][22][23] An optical fiber is implanted above the lateral hypothalamus to deliver light of the appropriate wavelength.[20][23] Activating this compound neurons with light can induce transitions from sleep to wakefulness, while inhibiting them can promote sleep.[4][20][21][22][23]
Logical Framework of this compound's Role in Wakefulness
The evidence converges on a model where this compound neurons act as a stabilizing force on the arousal systems. They receive inputs related to circadian rhythms, energy balance, and emotional states, and in turn, they sustain the activity of wake-promoting neurons.[1][2][10][38][39] This prevents inappropriate transitions into sleep, particularly the intrusion of REM sleep phenomena into wakefulness, which is a hallmark of narcolepsy.[6][40]
Therapeutic Implications
The central role of this compound in maintaining wakefulness has led to significant interest in targeting this system for the treatment of sleep disorders. This compound receptor antagonists have been developed and approved for the treatment of insomnia, working by blocking the wake-promoting signals of this compound.[12][27][28][29][41][42][43][44] Conversely, the development of this compound receptor agonists holds promise as a potential therapy for narcolepsy and other disorders of hypersomnolence.[7][40]
This guide provides a foundational understanding of the this compound system's physiological role in wakefulness. Continued research into the intricate circuitry and signaling of these neurons will undoubtedly uncover further insights and pave the way for novel therapeutic strategies for a range of sleep-related disorders.
References
- 1. Frontiers | The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed this compound Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discharge of Identified this compound/Hypocretin Neurons across the Sleep-Waking Cycle | Journal of Neuroscience [jneurosci.org]
- 6. pnas.org [pnas.org]
- 7. This compound deficiency and narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of arousal by the this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of this compound in modulating arousal, feeding, and motivation [frontiersin.org]
- 11. A review of physiological functions of this compound: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Hypocretin (this compound) neuron activity in the rat during sleep and waking behavior (long) | Semel Institute for Neuroscience and Human Behavior [teams.semel.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound neurons inhibit sleep to promote arousal [escholarship.org]
- 18. Microdialysis perfusion of this compound-A in the basal forebrain increases wakefulness in freely behaving rats [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE this compound/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nips.ac.jp [nips.ac.jp]
- 22. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nips.ac.jp [nips.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. This compound receptors: pharmacology and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound Receptors: Pharmacology and Therapeutic Opportunities | Annual Reviews [annualreviews.org]
- 29. This compound receptors: pharmacology and therapeutic opportunities. | Semantic Scholar [semanticscholar.org]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 32. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 34. This compound/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Controlled Cortical Impact Traumatic Brain Injury Acutely Disrupts Wakefulness and Extracellular this compound Dynamics as Determined by Intracerebral Microdialysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. harvardapparatus.com [harvardapparatus.com]
- 38. Role of this compound in modulating arousal, feeding, and motivation | Semantic Scholar [semanticscholar.org]
- 39. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 40. karger.com [karger.com]
- 41. jcsm.aasm.org [jcsm.aasm.org]
- 42. Effects of this compound receptor antagonism on human sleep architecture: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. This compound receptor antagonists differ from standard sleep drugs by promoting sleep at doses that do not disrupt cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. This compound receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
orexin signaling pathway in hypothalamic neurons
An In-depth Technical Guide to the Orexin Signaling Pathway in Hypothalamic Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Discovered in 1998, the this compound system, also known as the hypocretin system, is a critical neuromodulatory network originating from a distinct population of neurons exclusively located in the lateral hypothalamus (LH) and perifornical area.[1][2] These neurons synthesize two neuropeptides, this compound-A (OXA) and this compound-B (OXB), which are derived from a common precursor, prepro-orexin.[1] The this compound system projects widely throughout the central nervous system, playing a pivotal role in the regulation of diverse physiological processes, including sleep and wakefulness, energy homeostasis, reward-seeking behaviors, and autonomic function.[3]
The actions of orexins are mediated by two G-protein coupled receptors (GPCRs), the this compound-1 Receptor (OX1R) and the this compound-2 Receptor (OX2R).[4] The differential distribution of these receptors and their varying affinities for OXA and OXB allow for the complex and multifaceted effects of the this compound system.[5] A disruption in this compound signaling is the primary cause of the sleep disorder narcolepsy, highlighting its importance in maintaining arousal.[5] This guide provides a detailed technical overview of the this compound signaling cascade in hypothalamic neurons, focusing on the molecular mechanisms, functional outcomes, and key experimental methodologies used in its study.
Core Signaling Pathways
This compound receptors are highly promiscuous, coupling to at least three families of heterotrimeric G-proteins (Gq, Gi/o, and Gs) to initiate downstream signaling cascades.[6] The specific G-protein engaged can be dependent on the receptor subtype, the ligand, and the cellular context, leading to a diverse array of neuronal responses.[1][6]
Gq-Mediated Signaling
The most well-characterized pathway for both OX1R and OX2R involves coupling to the Gαq subunit.[1][5] This is considered the canonical pathway leading to neuronal excitation.
-
Receptor Activation: this compound-A or this compound-B binds to OX1R or OX2R.
-
Gq Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).
-
Downstream Effects: PKC activation leads to the modulation of various ion channels, typically resulting in neuronal depolarization. This includes the inhibition of certain potassium (K+) channels and the activation of non-selective cation channels (NSCC) and voltage-gated calcium channels.[6][7][8]
Gi/o and Gs-Mediated Signaling
While Gq coupling is predominant, this compound receptors, particularly OX2R, can also couple to Gi/o and Gs proteins.[5][6] These pathways often modulate the activity of adenylyl cyclase (AC).
-
Gi/o Pathway: Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced Protein Kinase A (PKA) activity. In some systems, the Gβγ subunits released from Gi/o activation can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[9]
-
Gs Pathway: Coupling to Gs proteins stimulates adenylyl cyclase, increasing cAMP production and activating PKA. This can lead to the phosphorylation of various downstream targets, including ion channels and transcription factors.[6]
Quantitative Data on this compound Signaling
The functional responses to this compound signaling are concentration-dependent. The following tables summarize key quantitative data from studies on this compound receptor binding and the electrophysiological effects on neurons.
Table 1: Receptor Binding Affinities and Agonist Potency
| Ligand | Receptor | Assay Type | Value | Reference |
| This compound-A | Human OX1R | Competitive Binding (IC50) | 20 nM | [10] |
| This compound-B | Human OX1R | Competitive Binding (IC50) | 420 nM | [10] |
| This compound-A | Human OX2R | Competitive Binding (IC50) | 38 nM | [10] |
| This compound-B | Human OX2R | Competitive Binding (IC50) | 36 nM | [10] |
| This compound-A | Human OX1R | Ca2+ Mobilization (EC50) | 0.50 nM | [11][12] |
| This compound-A | Human OX2R | Ca2+ Mobilization (EC50) | 0.20 nM | [11][12] |
| AL-OXB (Agonist) | Human OX1R | Ca2+ Mobilization (EC50) | 58 nM | [11][12] |
| AL-OXB (Agonist) | Human OX2R | Ca2+ Mobilization (EC50) | 0.055 nM | [11][12] |
| TAK-861 (Agonist) | Human OX2R | Ca2+ Mobilization (EC50) | 2.5 nM | |
| This compound-A | DMH Neurons | Depolarization (EC50) | 82.4 ± 4.4 nM |
Table 2: Electrophysiological Effects on Hypothalamic & Related Neurons
| Peptide | Concentration | Neuron Type | Effect | Magnitude | Reference |
| This compound-B | 1.0 µM | PVN Type 1 | Depolarization | 7.47 ± 0.61 mV | [1] |
| This compound-B | 1.0 µM | PVN Type 2 | Depolarization | 10.1 ± 0.64 mV | [1] |
| This compound-B | 1.0 µM | PVN Type 1 (in TTX) | Postsynaptic Depolarization | 7.1 ± 0.61 mV | [1] |
| This compound-B | 1.0 µM | PVN Type 2 (in TTX) | Postsynaptic Depolarization | 8.17 ± 0.65 mV | [1] |
| This compound-A | 1.0 µM | PVN Type 1 | Depolarization | 7.25 ± 0.9 mV | [1] |
| This compound-A | 1.0 µM | PVN Type 2 | Depolarization | 8.8 ± 1.7 mV | [1] |
| This compound-A | 10 nM | Area Postrema Neurons | Depolarization | 9.96 ± 0.52 mV | [6] |
| This compound-B | 300 nM | DRN 5-HT Neurons | Inward Current | 10 - 80 pA | [10] |
| 5-HT | 3-30 µM | This compound Neurons | Inhibition of Firing | 2.0-fold ↑ silent period | [4] |
Key Experimental Protocols
The study of this compound signaling relies on a combination of molecular, imaging, and electrophysiological techniques. Below are detailed methodologies for essential experiments.
Whole-Cell Patch-Clamp Recording of Hypothalamic Neurons
This technique measures ion flow across the neuronal membrane, allowing for direct assessment of this compound's effects on membrane potential, firing rate, and specific ion channel currents.
Objective: To record this compound-induced changes in the electrical properties of a single hypothalamic neuron in an acute brain slice.
Methodology:
-
Animal Preparation & Brain Extraction: Anesthetize and decapitate a rodent (e.g., mouse or rat).[1][5] Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution (composition may include sucrose (B13894) to improve tissue viability).[5]
-
Slice Preparation: Glue a block of the brain containing the hypothalamus to the stage of a vibratome.[1] Cut coronal slices (250-300 µm thickness) in the ice-cold, oxygenated slicing solution.[5]
-
Slice Recovery: Transfer slices to a holding chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at 30-34°C.[5]
-
Recording:
-
Transfer a single slice to a recording chamber on a fixed-stage microscope, continuously perfused with oxygenated aCSF (~2 mL/min) at room temperature or 32-34°C.[7]
-
Identify hypothalamic neurons (e.g., in the LH or PVN) using infrared differential interference contrast (IR-DIC) microscopy. If using transgenic animals, fluorescently tagged this compound neurons can be targeted.[8]
-
Pull a glass micropipette (resistance 4-6 MΩ) and fill it with an appropriate intracellular solution (e.g., K-gluconate based for current-clamp).[5][13]
-
Approach a target neuron and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]
-
Apply a brief, strong suction pulse to rupture the membrane patch, establishing the "whole-cell" configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing rate. Bath-apply this compound-A or this compound-B at known concentrations and record changes in membrane potential (depolarization/hyperpolarization) and action potential frequency.[1]
-
In voltage-clamp mode (holding potential typically -60 to -80 mV), record baseline currents. Apply this compound and measure the induced inward or outward currents. Use voltage steps or ramps to study the current-voltage (I-V) relationship and identify the ion channels being modulated.[6][13]
-
Calcium Imaging of Hypothalamic Neurons
This technique visualizes changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in the Gq pathway, as an indicator of neuronal activity.
Objective: To measure this compound-induced [Ca2+]i transients in populations of hypothalamic neurons.
Methodology:
-
Slice Preparation: Prepare acute hypothalamic slices as described in the patch-clamp protocol (Section 4.1).
-
Dye Loading:
-
Incubate slices in oxygenated aCSF containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Rhod-3 AM).[14] The "AM" ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the indicator inside.
-
Alternatively, use transgenic animals expressing a genetically encoded calcium indicator (GECI) like GCaMP specifically in neurons of interest. This avoids the loading step.
-
-
Imaging:
-
Transfer a slice to the recording chamber of a fluorescence microscope (typically a confocal or two-photon microscope).
-
Acquire a baseline time-series of fluorescence images from a field of view containing multiple neurons.
-
Perfuse the slice with aCSF containing this compound.
-
Continue acquiring images to capture the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity for each ROI in each frame.
-
Calculate the change in fluorescence relative to baseline (ΔF/F). A positive ΔF/F indicates an increase in intracellular calcium and thus neuronal activation.[11][12]
-
Immunohistochemistry (IHC) & In Situ Hybridization (ISH)
These anatomical techniques are used to localize this compound peptides/receptors and their corresponding mRNA within the hypothalamus.
Objective: To visualize the distribution of this compound-A protein or OX1R mRNA in hypothalamic tissue sections.
Methodology (General Steps):
-
Tissue Preparation: Perfuse an animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain, post-fix overnight, and cryoprotect in a sucrose solution.[15][16]
-
Sectioning: Cut thin (e.g., 8-30 µm) frozen sections using a cryostat and mount them on coated slides.[17]
-
IHC for Protein Detection:
-
Permeabilize the tissue (e.g., with Triton X-100).[16]
-
Apply a primary antibody specific to the target protein (e.g., rabbit anti-Orexin-A).[16]
-
Apply a secondary antibody conjugated to a fluorescent molecule or an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Visualize the signal using fluorescence microscopy or by adding a chromogenic substrate (e.g., DAB).[16]
-
-
ISH for mRNA Detection:
-
Permeabilize the tissue with a protease (e.g., pepsin).[18]
-
Hybridize the sections with a labeled nucleic acid probe (e.g., a DIG-labeled antisense RNA probe for OX1R) overnight in a hybridization buffer.
-
Perform stringent washes to remove non-specifically bound probe.
-
Use an antibody against the probe's label (e.g., anti-DIG) conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate that precipitates upon enzymatic reaction, revealing the location of the target mRNA. Advanced fluorescence-based methods (FISH) are also common.[18]
-
Functional Consequences & Neuronal Interactions
The activation of this compound signaling pathways in hypothalamic neurons leads to several key functional outcomes that underpin the system's role in arousal and homeostasis.
Neuronal Excitation and Firing
The primary effect of this compound application to most hypothalamic neurons is depolarization and an increase in action potential firing rate.[5] This is largely mediated by the Gq pathway, which modulates multiple ion channels:
-
Inhibition of K+ Channels: this compound signaling can close background or "leak" potassium channels (e.g., TASK channels) and GIRK channels.[12] Reducing the outward flow of K+ makes the neuron's membrane potential more positive (depolarized) and increases its input resistance, making it more responsive to other excitatory inputs.
-
Activation of Cation Channels: Orexins can activate non-selective cation channels (NSCC) that allow the influx of Na+ and Ca2+, further contributing to depolarization.[6] In some neurons, this compound signaling potentiates voltage-gated L-type calcium channels.[8]
Modulation of Synaptic Transmission
Orexins can act on both presynaptic terminals and postsynaptic densities to modulate the strength of synaptic connections.
-
Presynaptic Facilitation: this compound receptors on presynaptic terminals can enhance the release of other neurotransmitters, such as glutamate.[5]
-
Postsynaptic Modulation: this compound signaling can alter the number or function of postsynaptic receptors, such as NMDA receptors, leading to long-lasting changes in synaptic plasticity.[5]
-
Retrograde Signaling: In some circuits, this compound can trigger the postsynaptic release of endocannabinoids, which act as retrograde messengers to suppress neurotransmitter release from the presynaptic terminal, providing a complex modulatory loop.[10]
Interaction with other Hypothalamic Systems
This compound neurons are deeply integrated with other hypothalamic circuits that regulate energy balance and sleep, such as those involving Neuropeptide Y (NPY) and Melanin-concentrating hormone (MCH).
-
NPY/AgRP Neurons: Neurons in the arcuate nucleus that produce NPY and Agouti-related peptide (AgRP), which are potent stimulators of feeding, project to and excite this compound neurons.
-
Reciprocal Connections: this compound neurons themselves project back to other hypothalamic nuclei, creating feedback and feed-forward loops that coordinate arousal with metabolic state.[2] For instance, this compound neurons can directly excite MCH neurons, which are involved in promoting sleep and energy conservation.[2]
Conclusion and Implications for Drug Development
The is a complex system characterized by promiscuous G-protein coupling and the modulation of numerous downstream effectors. This complexity allows for fine-tuned control over neuronal excitability, synaptic plasticity, and network activity, which is essential for orchestrating states of arousal and aligning them with metabolic needs. The profound effects of this compound system dysfunction, as seen in narcolepsy, have made its receptors prime targets for therapeutic intervention. Dual this compound receptor antagonists (DORAs) are now established treatments for insomnia. Conversely, the development of selective this compound receptor agonists, particularly for OX2R, holds great promise as a novel therapy for narcolepsy and other disorders of hypersomnolence.[19] A thorough understanding of the technical details of this pathway, from receptor binding kinetics to ion channel modulation, is critical for the rational design and development of the next generation of compounds targeting this vital system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cell type- and pathway-specific synaptic regulation of this compound neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroanatomical Basis for the Orexinergic Modulation of Anesthesia Arousal and Pain Control [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A Depolarizes Dissociated Rat Area Postrema Neurons through Activation of a Nonselective Cationic Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-A directly depolarizes dorsomedial hypothalamic neurons, including those innervating the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Daily Fluctuation of this compound Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” [frontiersin.org]
- 9. Direct Projections from Hypothalamic this compound Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Wake-Promoting Peptide this compound-B Inhibits Glutamatergic Transmission to Dorsal Raphe Nucleus Serotonin Neurons through Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of arousal by the this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of hypothalamic this compound neurons by acid and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-voltage-activated A-current controls the firing dynamics of mouse hypothalamic this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances neuronal synchronization in adult rat hypothalamic culture: a model to study hypothalamic function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenetic Modulation of this compound Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Lateral Hypothalamic this compound Activity by Local GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deletion of TASK1 and TASK3 channels disrupts intrinsic excitability but does not abolish glucose or pH responses of this compound/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basal Forebrain Cholinergic System and this compound Neurons: Effects on Attention - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Orexin Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides, this compound-A (OX-A) and this compound-B (OX-B), and their cognate G-protein coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R), plays a critical role in regulating a multitude of physiological processes. These include the sleep-wake cycle, feeding behavior, reward pathways, and energy homeostasis.[1] Activation of this compound receptors initiates a complex network of intracellular signaling cascades, leading to diverse cellular responses. This technical guide provides a comprehensive overview of the downstream targets of this compound receptor activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
This compound Receptor Signaling: Core Mechanisms
This compound receptors are coupled to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, allowing for a diverse range of downstream signaling events.[1][2] The specific G-protein activated can depend on the receptor subtype, the this compound peptide, and the cellular context.[2][3]
This compound Receptor 1 (OX1R): OX1R exhibits a higher affinity for OX-A compared to OX-B.[4] It primarily couples to the Gq/11 family of G-proteins.[4][5]
This compound Receptor 2 (OX2R): OX2R binds both OX-A and OX-B with similar high affinities.[4] It can couple to Gq/11, as well as Gi/o proteins.[4][5]
The activation of these G-proteins triggers a cascade of second messenger systems, with the elevation of intracellular calcium ([Ca2+]i) being a hallmark of this compound receptor activation.[4]
Key Downstream Signaling Pathways
The activation of this compound receptors converges on several key intracellular signaling pathways, leading to both rapid and long-term changes in neuronal function.
Phospholipase C (PLC) and Intracellular Calcium Mobilization
Upon activation by Gq/11, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, in conjunction with elevated intracellular calcium, activates Protein Kinase C (PKC).[1] This pathway is a primary mechanism for the excitatory effects of orexins.
Mitogen-Activated Protein Kinase (MAPK) Cascades
This compound receptor activation leads to the phosphorylation and activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) pathways.[5] ERK activation, in particular, is a well-documented downstream effect and is often mediated through PKC.[5][6] These pathways are crucial for regulating long-term cellular processes such as gene expression and synaptic plasticity.
Modulation of Ion Channels and Neuronal Excitability
A primary physiological role of orexins is to increase neuronal excitability. This is achieved through the modulation of various ion channels:
-
Inhibition of K+ Channels: this compound receptor activation can inhibit certain potassium channels, leading to membrane depolarization.[7]
-
Activation of Non-selective Cation Channels: This allows for the influx of positive ions, further contributing to depolarization.
-
Activation of the Na+/Ca2+ Exchanger (NCX): In its reverse mode, the NCX can contribute to Ca2+ entry and neuronal excitation.[7]
These ionic mechanisms collectively lead to a sustained increase in neuronal firing rate.
Quantitative Data on Downstream Targets
The following tables summarize key quantitative data on the activation of downstream targets by this compound receptor signaling.
Table 1: Potency of Orexins on Intracellular Calcium Mobilization
| Receptor | Ligand | Cell Type | EC50 | Reference |
| OX1R | This compound-A | CHO | 30 nM | [4] |
| OX1R | This compound-B | CHO | 2500 nM | [4] |
| OX2R | This compound-A | CHO | 0.15 nM | [2] |
| OX2R | This compound-B | CHO | 0.13 nM | [2] |
Table 2: Affinity of this compound Receptor Ligands
| Receptor | Ligand | Assay Type | IC50 / pKI | Reference |
| OX1R | This compound-A | Competitive Binding | 20 nM | [4] |
| OX1R | This compound-B | Competitive Binding | 420 nM | [4] |
| OX2R | This compound-A | Competitive Binding | 38 nM | [4] |
| OX2R | This compound-B | Competitive Binding | 36 nM | [4] |
| OX2R | Suvorexant | Radioligand Binding | pKI = 8.9 | [8] |
| OX2R | Almorexant | Radioligand Binding | pKI = 8.0 | [8] |
Table 3: Potency of this compound-A on ERK Phosphorylation
| Receptor | Ligand | Cell Type | pEC50 | Reference |
| OX2R | This compound-A | CHO-OX2 | 8.9 | [8] |
Experimental Protocols
This section outlines the core methodologies for key experiments cited in the study of this compound receptor downstream targets.
Measurement of Intracellular Calcium ([Ca2+]i)
Principle: Changes in intracellular calcium concentration are monitored using fluorescent calcium indicators.
Protocol Outline (using Fura-2 AM):
-
Cell Preparation: Culture cells expressing the this compound receptor of interest on glass coverslips.
-
Dye Loading: Incubate cells with Fura-2 AM (a membrane-permeant form of the dye) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. Fura-2 AM is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2.
-
Washing: Wash the cells to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation: Perfuse the cells with a baseline buffer, followed by the application of this compound A or B at various concentrations.
-
Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal using a calcium ionophore (e.g., ionomycin) in the presence of saturating and calcium-free solutions to determine the maximum and minimum fluorescence ratios.
Western Blot Analysis of ERK Phosphorylation
Principle: This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of ERK activation.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells to a suitable confluency and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound agonists for various time points and at different concentrations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Whole-Cell Patch-Clamp Recording
Principle: This electrophysiological technique allows for the measurement of ion currents across the entire cell membrane, providing insights into the effects of this compound receptor activation on ion channel activity and neuronal excitability.
Protocol Outline:
-
Slice Preparation: Prepare acute brain slices containing the neurons of interest from a rodent model.
-
Recording Setup: Place the brain slice in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to this compound application. In current-clamp mode, record the changes in membrane potential and firing frequency upon this compound application.
-
Data Analysis: Analyze the recorded currents or voltage changes to determine the effects of this compound on specific ion channels and overall neuronal excitability.[9]
Conclusion
The activation of this compound receptors triggers a complex and multifaceted signaling network that ultimately modulates neuronal function and behavior. The primary downstream pathways involve Gq-mediated PLC activation and subsequent intracellular calcium mobilization, activation of MAPK cascades, and the modulation of various ion channels leading to increased neuronal excitability. Understanding these downstream targets in detail is crucial for the development of novel therapeutics targeting the this compound system for the treatment of sleep disorders, eating disorders, and addiction. This guide provides a foundational understanding of these processes, supported by quantitative data and established experimental methodologies, to aid researchers and drug development professionals in this endeavor.
References
- 1. Calcium affects OX1 this compound (hypocretin) receptor responses by modifying both this compound binding and the signal transduction machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding kinetics differentiates functional antagonism of this compound-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of this compound on Rat Subthalamic Nucleus Neurons [frontiersin.org]
evolutionary conservation of the orexin system
An In-depth Technical Guide to the Evolutionary Conservation of the Orexin/Hypocretin System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound system, comprising the neuropeptides this compound-A (hypocretin-1) and this compound-B (hypocretin-2) and their G-protein coupled receptors, OX1R (HCRTR1) and OX2R (HCRTR2), is a critical regulator of fundamental physiological processes. Initially discovered for its role in appetite, its primary function is now understood to be the stabilization of wakefulness and arousal.[1][2][3] Dysfunction of this system is the root cause of narcolepsy type 1.[1] Phylogenetically, the this compound system is present exclusively in vertebrates, suggesting it originated in an early vertebrate ancestor.[2][4][5] Its remarkable structural and functional conservation across vertebrate evolution underscores its fundamental importance and makes it a compelling target for therapeutic development. This guide provides a detailed examination of the evolutionary conservation of the this compound peptides and receptors, their signaling pathways, and the key experimental methodologies used in their study.
Evolutionary Conservation of this compound Peptides
The two this compound peptides, this compound-A and this compound-B, are derived from a common precursor, prepro-orexin.[4][6] The structures of these peptides, particularly this compound-A, are highly conserved throughout mammalian species, suggesting strong evolutionary pressure to maintain their form and function.[6][7]
-
This compound-A (OXA): A 33-amino-acid peptide characterized by two intramolecular disulfide bridges.[6][8] Its primary sequence is identical among all mammalian species studied to date, including humans, rats, mice, and pigs.[6][9] This absolute conservation is unusual and points to a critical structural requirement for its function.[6] Non-mammalian this compound-A sequences show more variation but retain key structural similarities.[4]
-
This compound-B (OXB): A 28-amino-acid linear peptide that is also highly conserved, though with minor amino acid substitutions among different mammals.[6][7][9] Its structure and length suggest it may be the ancestral form of the this compound neuropeptide.[2][6]
The high degree of conservation, especially for this compound-A, implies that the structural integrity of the peptide is crucial for its interaction with its receptors across different species.
Data Presentation: Peptide Sequence Homology
Table 1: Amino Acid Sequence Alignment of this compound-A across Various Species
| Species | Sequence |
|---|---|
| Human | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Rat | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Mouse | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Pig | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Dog | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Chicken | HPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 |
| Zebrafish | LPLPNCCRPKTCSCRLFELLEGAGNHAAGILTL-NH2 |
Sequences are presented in single-letter amino acid code. The disulfide bridges in this compound-A are between Cys6-Cys12 and Cys7-Cys14 (in mammals).[6][8] Note the high degree of conservation.
Table 2: Amino Acid Sequence Alignment of this compound-B across Various Species
| Species | Sequence |
|---|---|
| Human | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
| Rat | RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
| Mouse | RPNPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
| Pig | RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
| Dog | RSAPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
| Chicken | RSIPPGLQGRLQRLLQANGNHAAGILTM-NH2 |
| Zebrafish | RSGAPGLQGRLQRLLQANGNHAAGILTM-NH2 |
Sequences are presented in single-letter amino acid code. Note the higher variability compared to this compound-A, particularly in the N-terminal region.[6][9]
Evolutionary Conservation of this compound Receptors
This compound peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), OX1R and OX2R.[10][11]
-
Receptor Structure and Phylogeny: In humans, OX1R and OX2R share approximately 64% amino acid identity.[7][10] This homology is very high between mammalian species; for instance, human and rat receptors share 94-95% identity, indicating strong conservation.[10] A pivotal finding in the system's evolutionary history is that most non-mammalian vertebrates possess only a single this compound receptor, which is structurally more similar to the mammalian OX2R.[2][4][5][7] This suggests that OX2R is the ancestral or prototype receptor.[2][4][5] The OX1R likely emerged from a gene duplication event early in mammalian evolution, allowing for more complex and nuanced regulation of physiological functions.[2][4][5][7]
-
Binding Affinities: The two receptors exhibit different binding profiles for the this compound peptides.
Data Presentation: this compound Receptor Characteristics
Table 3: Comparison of Mammalian this compound Receptors
| Feature | This compound Receptor 1 (OX1R) | This compound Receptor 2 (OX2R) |
|---|---|---|
| Gene (Human) | HCRTR1 (Chromosome 1) | HCRTR2 (Chromosome 6) |
| Amino Acid Length (Human) | 425 aa | 444 aa |
| Ligand Selectivity | This compound-A >> this compound-B | This compound-A ≈ this compound-B |
| Primary G-Protein Coupling | Gq/11 | Gq/11, Gi/o |
| Phylogenetic Origin | Appeared in early mammals | Ancestral form (present in most vertebrates) |
Data compiled from multiple sources.[4][7][10][12]
Table 4: Binding Affinities (Ki) of Common this compound Receptor Antagonists
| Compound | Target Receptor(s) | Ki (nM) |
|---|---|---|
| Suvorexant | OX1R / OX2R | 0.55 (OX1R), 0.35 (OX2R) |
| Lemborexant | OX1R / OX2R | 6.1 (OX1R) |
| Daridorexant | OX1R / OX2R | 0.47 (OX1R) |
| Almorexant | OX1R / OX2R | Very Slow Dissociation (k_off = 0.005 min⁻¹) |
| TCS 1102 | OX1R / OX2R | 3 (OX1R), 0.2 (OX2R) |
This table summarizes binding data for commonly used research and clinical antagonists, highlighting their utility in dissecting receptor-specific functions.[13][14][15][16]
Conservation of this compound System Function
The physiological roles of the this compound system are remarkably conserved across vertebrates, primarily revolving around the control of arousal and motivated behaviors.
-
Sleep/Wakefulness Regulation: In mammals, orexins are essential for maintaining consolidated periods of wakefulness and preventing inappropriate transitions into sleep, particularly REM sleep.[4][6] this compound neurons, located exclusively in the lateral hypothalamus, project widely to and excite monoaminergic and cholinergic arousal centers.[3][4][17] This fundamental role in promoting arousal appears to be conserved. For example, overexpression of this compound in zebrafish leads to an insomnia-like phenotype.[10]
-
Feeding and Metabolism: Orexins were initially named for their orexigenic (appetite-stimulating) effects when administered centrally.[1][4][18] This function has been observed in various species, including fish, suggesting it is an ancient role.[4][18] this compound neurons are known to integrate metabolic signals like glucose and leptin levels to link an animal's energy status with its arousal state.[3]
-
Motivated Behavior and Reward: The this compound system is a critical link between arousal and goal-oriented behaviors.[4] It has extensive connections with reward pathways, such as the ventral tegmental area (VTA), and is involved in modulating responses to drugs of abuse and natural rewards.[19] This function is likely conserved as it ties the fundamental need for wakefulness to the pursuit of survival-critical activities.[2]
This compound Receptor Signaling Pathways
Upon ligand binding, this compound receptors activate a complex and diverse array of intracellular signaling cascades. This signaling is multifaceted, allowing the this compound system to elicit different cellular responses depending on the context and cell type.[10][11][20] this compound receptors couple to at least three subtypes of heterotrimeric G-proteins: Gq/11, Gi/o, and Gs.[10][12]
Key Downstream Pathways:
-
Gq/11 Pathway (Primary Pathway): Both OX1R and OX2R robustly couple to Gq proteins.[7][11][20] This activates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[12][20] The resulting increase in intracellular calcium is a hallmark of this compound receptor activation and leads to neuronal excitation.[10][20]
-
Gi/o Pathway: OX2R, and to some extent OX1R, can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][12]
-
Gs Pathway: In some cellular systems, this compound receptors have been shown to couple to Gs, causing stimulation of adenylyl cyclase and an increase in cAMP.[10][12]
-
Other Pathways: this compound signaling also involves the activation of the MAPK/ERK pathway, PI3K/Akt, and mTORC1 pathways, which are critical for processes like synaptic plasticity and cell survival.[12]
Visualization: this compound Signaling Cascade
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evolution of this compound Neuropeptide System: Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]
- 4. Frontiers | Evolution of this compound Neuropeptide System: Structure and Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of this compound Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The this compound receptors: Structural and anti-tumoral properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 12. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Insights into the Interaction of this compound 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. research.monash.edu [research.monash.edu]
- 16. Binding kinetics differentiates functional antagonism of this compound-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Approaches for the Study of this compound Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orexins/Hypocretins: Key Regulators of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on this compound Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Orexin in Regulating Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-A and this compound-B, also known as hypocretin-1 and -2, are neuropeptides produced by a specific group of neurons in the lateral hypothalamic area (LHA), a region long associated with the regulation of feeding.[1][2][3] These neurons project extensively throughout the central nervous system, influencing a wide array of physiological processes including sleep-wake cycles, neuroendocrine function, and autonomic regulation.[1][2] Accumulating evidence strongly indicates that the this compound system is a critical modulator of both homeostatic and reward-based feeding behaviors, making it a key target for understanding and potentially treating eating disorders and obesity.[4][5][6] This technical guide provides an in-depth overview of the core functions of this compound in feeding, detailing its signaling pathways, interactions with other neural circuits, and the experimental methodologies used to elucidate its role.
This compound Signaling and Receptor Function
The biological effects of orexins are mediated by two G-protein coupled receptors (GPCRs): the this compound-1 receptor (OX1R) and the this compound-2 receptor (OX2R).[7] this compound-A binds to both OX1R and OX2R with high affinity, while this compound-B shows a higher affinity for OX2R.[7] Upon ligand binding, these receptors initiate intracellular signaling cascades that are primarily excitatory.
-
OX1R is exclusively coupled to the Gq subclass of heterotrimeric G-proteins.[7] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
-
OX2R can couple to both Gq and Gi/Go proteins.[7] The coupling to Gq initiates the same signaling cascade as OX1R. The coupling to Gi/o can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
The net effect of this compound receptor activation is an increase in neuronal excitability and firing rate.[8] This is achieved through various mechanisms, including the inhibition of potassium channels and an increase in intracellular calcium levels, which depolarizes the target neurons.[8]
Quantitative Effects of this compound on Feeding Behavior
The administration of this compound has been shown to dose-dependently increase food intake in various animal models. Conversely, the blockade of this compound receptors attenuates feeding.
| Compound | Administration Route | Dose | Animal Model | Effect on Food Intake | Reference |
| This compound-A | Intracerebroventricular (ICV) | 10 nmol | Rat | Potent augmentation of food intake. | [9] |
| This compound-A | Intracerebroventricular (ICV) | 0.5 nmol | Rat | Significant increase in food intake. | [10] |
| SB-334867 (OX1R antagonist) | Intraperitoneal (IP) | 30 mg/kg | Rat | Inhibition of chow feeding. | [11] |
| SB-334867 (OX1R antagonist) | Intracerebroventricular (ICV) | - | Leptin-deficient (ob/ob) mice | Chronic administration reduced body weight gain by reducing food intake. | [12] |
| Nivasorexant (B12392002) (OX1R antagonist) | - | Dose-dependent | Rat model of Binge-Eating Disorder | Reduced binge-like eating. | [13] |
Interaction with Other Neuropeptide Systems
The orexigenic (appetite-stimulating) effects of this compound are mediated through complex interactions with other key neuropeptide systems involved in energy homeostasis.
-
Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP): this compound neurons project to the arcuate nucleus of the hypothalamus (ARC), where they stimulate NPY/AgRP neurons, which are potent orexigenic signals.[14][15] The administration of this compound-A in the hypothalamic paraventricular nucleus activates NPY-expressing neurons in the ARC.[14] Furthermore, the orexigenic effect of this compound-A is partially blocked by NPY1 receptor antagonists, indicating that the NPY pathway is a significant downstream mediator of this compound's effects on feeding.[14]
-
Pro-opiomelanocortin (POMC): this compound neurons inhibit the activity of anorexigenic (appetite-suppressing) POMC neurons in the ARC.[14][16]
-
Melanin-Concentrating Hormone (MCH): this compound and MCH are co-localized in the lateral hypothalamus and both promote the intake of palatable food.[15] However, they appear to have complementary roles, with this compound promoting food seeking and motivation, while MCH is more involved in the ongoing consumption of food.[15]
-
Leptin: Leptin, an adiposity signal that suppresses appetite, inhibits the activity of this compound neurons.[16] However, this compound-induced feeding appears to involve both leptin-sensitive and leptin-insensitive pathways, as leptin administration only partially inhibits the increase in food intake caused by this compound-A.[9]
-
Ghrelin: The orexigenic hormone ghrelin, produced in the stomach and hypothalamus, stimulates feeding in part through the activation of the this compound system.[17]
Role in Reward-Based Feeding
Beyond homeostatic regulation, the this compound system plays a crucial role in motivation and reward-seeking behaviors, particularly for palatable, energy-dense foods.[4][5] this compound signaling has been shown to promote progressive ratio responding for palatable foods, indicating an increase in the motivation to work for a food reward.[4] Furthermore, cues associated with palatable food can activate the this compound system, suggesting a role in cue-induced overconsumption.[4] This highlights the potential of this compound receptor antagonists in treating binge-eating disorders and obesity by reducing the rewarding value of palatable food.[6][18]
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of this compound in feeding behavior.
Intracerebroventricular (ICV) Cannulation and Injection
Objective: To deliver this compound agonists or antagonists directly into the brain's ventricular system to assess their effects on feeding behavior.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[9][10]
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., lateral or fourth ventricle).[10] The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Injection: A microinjection pump is used to deliver a precise volume of the test compound (e.g., this compound-A) or vehicle through an injector that extends beyond the guide cannula.
-
Behavioral Measurement: Food intake is measured at specific time points following the injection. This can be done by providing a pre-weighed amount of food and weighing the remaining amount.
Immunohistochemistry (IHC) for c-Fos and this compound
Objective: To identify neurons that are activated in response to a stimulus (e.g., food cues, this compound administration) by detecting the expression of the immediate early gene c-Fos, and to co-localize this activation with this compound-producing neurons.
Methodology:
-
Animal Treatment: Animals are subjected to the experimental condition (e.g., ICV this compound-A injection).[10]
-
Perfusion and Tissue Collection: 90 minutes after the stimulus, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is then extracted and post-fixed.[10]
-
Sectioning: The brain is sectioned coronally using a cryostat or vibratome.
-
Staining:
-
Free-floating sections are incubated with primary antibodies against c-Fos and this compound-A.
-
This is followed by incubation with fluorescently-labeled secondary antibodies.
-
-
Imaging: Sections are mounted on slides and imaged using a confocal or fluorescence microscope to visualize and quantify c-Fos and this compound co-localization.
Electrophysiology
Objective: To directly measure the electrical activity of this compound neurons and their response to various stimuli (e.g., glucose, neuropeptides).
Methodology:
-
Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the lateral hypothalamus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on identified this compound neurons (often identified using fluorescent reporters in transgenic mice).[19][20]
-
Stimulation: Various compounds (e.g., this compound, serotonin) can be bath-applied to the slice to observe their effects on the neuron's membrane potential and firing rate.[19][20]
Conclusion and Future Directions
The this compound system is a fundamental component of the neural circuitry that governs feeding behavior. It acts as a crucial link between the body's energy status and the motivation to seek and consume food.[5][21] Its intricate interactions with other neuropeptide systems and its role in reward processing make it a highly attractive target for the development of novel therapeutics for obesity and eating disorders.[14] Future research should continue to dissect the precise downstream circuits through which this compound exerts its effects on different aspects of feeding, from homeostatic hunger to hedonic overconsumption. The development of highly selective agonists and antagonists for OX1R and OX2R will be instrumental in these efforts and will pave the way for targeted pharmacological interventions.[18]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Roles of orexins in regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To Eat or to Sleep? this compound in the Regulation of Feeding and Wakefulness | Annual Reviews [annualreviews.org]
- 4. The role of this compound-A in food motivation, reward-based feeding behavior and food-induced neuronal activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of this compound in modulating arousal, feeding, and motivation [frontiersin.org]
- 6. Role of this compound/hypocretin in reward-seeking and addiction: implications for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated feeding behavior involves both leptin-sensitive and -insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-A enhances feeding in male rats by activating hindbrain catecholamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/hypocretin and dysregulated eating: Promotion of foraging behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sleep disorders, obesity, and aging: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the efficacy of the selective this compound 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Complementary Roles of this compound and Melanin-Concentrating Hormone in Feeding Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of this compound in modulating arousal, feeding, and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Differential Roles of Each this compound Receptor Signaling in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anatomical and electrophysiological development of the hypothalamic this compound neurons from embryos to neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Directly Excites this compound Neurons through this compound 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of this compound in modulating arousal, feeding, and motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orexin System: A Core Regulator of Energy Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The orexin system, comprising the neuropeptides this compound-A and this compound-B and their G protein-coupled receptors, OX1R and OX2R, has emerged as a critical regulator of diverse physiological functions.[1] Initially recognized for its role in promoting wakefulness, a significant body of evidence now establishes the this compound system as a key integrator of energy balance, influencing feeding behavior, energy expenditure, and glucose metabolism.[2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the this compound system's role in energy homeostasis, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining common experimental protocols.
The this compound System and its Components
This compound-A and this compound-B are produced from a common precursor, prepro-orexin, in a specific population of neurons located in the lateral hypothalamic area (LHA) and perifornical area.[6][8][9] These neurons project widely throughout the brain, innervating key regions involved in the regulation of feeding, sleep, and metabolism.[8] The biological effects of orexins are mediated by two G protein-coupled receptors:
-
This compound Receptor 1 (OX1R): Shows a higher affinity for this compound-A.[10]
-
This compound Receptor 2 (OX2R): Binds both this compound-A and this compound-B with similar affinity.[10]
The differential distribution and signaling properties of these receptors contribute to the pleiotropic effects of the this compound system.
Role in Feeding Behavior
The this compound system is a potent stimulator of food intake.[3][7][11] Central administration of this compound-A robustly increases food consumption in a dose-dependent manner.[6] This orexigenic effect is mediated through interactions with other key neuropeptide systems involved in appetite regulation, including:
-
Neuropeptide Y (NPY) / Agouti-related protein (AgRP) neurons: this compound neurons project to and excite NPY/AgRP neurons in the arcuate nucleus (ARC), a primary center for appetite control.[4] The orexigenic effect of this compound is partially dependent on the activation of NPY neurons.[3]
-
Ghrelin: The "hunger hormone" ghrelin activates this compound neurons, and the feeding-stimulatory effects of ghrelin are partly mediated by the this compound system.[12][13]
-
Leptin: The satiety hormone leptin can inhibit the activity of this compound neurons, providing a mechanism to suppress feeding when energy stores are sufficient.[3][14][15][16]
Beyond homeostatic feeding, the this compound system is also implicated in reward-based, hedonic eating, promoting the consumption of palatable, high-fat, and high-sugar foods.[7][11]
Regulation of Energy Expenditure
A unique feature of the this compound system is its dual role in stimulating both food intake and energy expenditure.[3][5][7] While increased food intake typically leads to energy conservation, this compound activation promotes energy expenditure through several mechanisms:
-
Increased Spontaneous Physical Activity: this compound potently increases locomotor activity and wakefulness, thereby contributing to overall energy expenditure.[3][5][6][7]
-
Brown Adipose Tissue (BAT) Thermogenesis: The this compound system plays a significant role in regulating non-shivering thermogenesis in brown adipose tissue, a key process for dissipating energy as heat.[4][17][18][19] this compound signaling in the brain increases sympathetic outflow to BAT, leading to increased heat production.[10] However, some conflicting data suggests that direct agonism of OX2R in BAT afferent nerves may inhibit thermogenesis.[20][21]
The net effect of this compound on body weight is complex and depends on the balance between its effects on food intake and energy expenditure.
Involvement in Glucose Homeostasis
The this compound system is also intricately involved in the central regulation of glucose metabolism.[2] this compound neurons are sensitive to fluctuations in glucose levels, and their activity is modulated by metabolic cues.[6][11][22] The effects of central this compound administration on blood glucose can be either elevating or lowering, depending on the experimental conditions.[2] This dual action is thought to be mediated by this compound's influence on both the sympathetic and parasympathetic nervous systems, which in turn regulate glucose production and utilization in peripheral tissues.[2] Furthermore, deficits in this compound signaling, particularly through the OX2R, have been shown to impair the body's ability to counteract insulin (B600854) resistance.[2]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound system modulation on energy homeostasis.
Table 1: Effects of this compound Agonists on Food Intake
| Animal Model | Agonist & Dose | Route of Administration | Change in Food Intake | Reference |
| Rat | This compound-A (1, 10, 30 nmol) | Intracerebroventricular (ICV) | Dose-dependent increase | (Not explicitly quantified in provided text) |
| Mouse | This compound-A | Microinjection into hypothalamus | Increased food intake | [11] |
Table 2: Effects of this compound System Disruption on Energy Homeostasis
| Animal Model | Genetic Modification | Key Findings | Reference |
| Mouse | This compound gene knockout | Hypophagic compared to wild-type | [9] |
| Mouse | This compound neuron ablation | Late-onset obesity despite reduced food intake | [23] |
| Mouse | This compound overexpression | Resistant to diet-induced obesity | [23] |
Table 3: Effects of this compound Receptor Antagonists on Food Intake
| Animal Model | Antagonist & Dose | Route of Administration | Change in Food Intake | Reference |
| Mouse | SB-334867 (OX1R antagonist) (10, 20, 30 mg/kg) | Intraperitoneal (IP) | Significantly reduced overeating | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to study the this compound system's role in energy homeostasis.
Intracerebroventricular (ICV) Cannulation and Injection
-
Objective: To administer this compound agonists or antagonists directly into the central nervous system, bypassing the blood-brain barrier.
-
Procedure:
-
Anesthetize the animal (e.g., with a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Incise the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates corresponding to a lateral ventricle.
-
Implant a guide cannula, ensuring it does not penetrate the ventricle.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for a specified period (e.g., 1 week).
-
For injection, gently restrain the animal and insert an injector cannula through the guide cannula.
-
Infuse the desired substance at a slow, controlled rate using a microsyringe pump.
-
Immunohistochemistry (IHC) for c-Fos and this compound
-
Objective: To identify this compound neurons that are activated in response to a specific stimulus (e.g., fasting, ghrelin administration).
-
Procedure:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain on a cryostat or vibratome.
-
Incubate the sections with primary antibodies against c-Fos (a marker of neuronal activation) and this compound-A.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections on slides and coverslip with mounting medium.
-
Visualize and quantify co-localization of c-Fos and this compound immunoreactivity using a fluorescence microscope.
-
In Situ Hybridization (ISH)
-
Objective: To visualize the expression of prepro-orexin mRNA in hypothalamic neurons.
-
Procedure:
-
Prepare brain sections as described for IHC.
-
Synthesize a labeled antisense RNA probe complementary to the prepro-orexin mRNA sequence.
-
Hybridize the probe to the brain sections.
-
Wash the sections to remove unbound probe.
-
Detect the probe using an appropriate method (e.g., autoradiography for radiolabeled probes, colorimetric or fluorescent detection for non-radiolabeled probes).
-
Visualize and quantify the expression of prepro-orexin mRNA.
-
Signaling Pathways
The binding of orexins to their receptors initiates intracellular signaling cascades that mediate their physiological effects.[1]
-
OX1R: Primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][22]
-
OX2R: Can couple to both Gq and Gi/o proteins.[22] Gq coupling activates the PLC pathway as described for OX1R. Gi/o coupling inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[22]
This compound receptor activation can also modulate the activity of various ion channels and engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1][10]
Interactions with Other Homeostatic Systems
The this compound system does not operate in isolation but is part of a complex network that regulates energy homeostasis.
Conclusion
The this compound system is a multifaceted regulator of energy homeostasis, with profound effects on feeding behavior, energy expenditure, and glucose metabolism. Its unique ability to concurrently stimulate both food intake and energy expenditure positions it as a critical node in the complex neural circuitry governing energy balance. A thorough understanding of the this compound system's signaling pathways and its interactions with other homeostatic systems is essential for the development of novel therapeutic strategies for metabolic disorders such as obesity and diabetes. Further research into the precise mechanisms underlying the diverse actions of this compound will undoubtedly unveil new avenues for pharmacological intervention.
References
- 1. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the central regulation of glucose and energy homeostasis [Review] [jstage.jst.go.jp]
- 3. Neuropeptides controlling energy balance: orexins and neuromedins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexins/Hypocretins: Key Regulators of Energy Homeostasis [frontiersin.org]
- 5. Neuropeptides controlling energy balance: orexins and neuromedins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a link between energy homeostasis and adaptive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of orexins in regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Energy Expenditure: Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of physiological functions of this compound: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin and this compound interact to increase meal size through a descending hippocampus to hindbrain signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Leptin transiently antagonizes ghrelin and long-lastingly this compound in regulation of Ca2+ signaling in neuropeptide Y neurons of the arcuate nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Leptin transiently antagonizes ghrelin and long-lastingly this compound in regulation of Ca2+ signaling in neuropeptide Y neurons of the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound modulates brown adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound modulates brown adipose tissue thermogenesis [cris.unibo.it]
- 20. This compound receptor type 2 agonism inhibits thermogenesis in brown adipose tissue by attenuating afferent innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound receptor type 2 agonism inhibits thermogenesis in brown adipose tissue by attenuating afferent innervation [jbr-pub.org.cn]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
The Discovery and Characterization of Orexin Receptor Subtypes: OX1R and OX2R
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 19, 2025
Abstract
In 1998, the field of neuroscience was revolutionized by the independent discovery of a new neuropeptide system by two research groups, who named the peptides Orexin and Hypocretin, respectively.[1][2][3][4] This system, comprising two peptides, this compound-A (hypocretin-1) and this compound-B (hypocretin-2), and their cognate G protein-coupled receptors (GPCRs), this compound 1 receptor (OX1R) and this compound 2 receptor (OX2R), has since been identified as a critical regulator of sleep, arousal, feeding behavior, and reward systems.[2][5] The loss of this compound-producing neurons is now understood to be the primary cause of the sleep disorder narcolepsy.[1][6] This guide provides a detailed technical overview of the seminal discoveries, the experimental methodologies used to characterize the receptor subtypes, their signaling pathways, and the quantitative data that established their distinct pharmacological profiles.
Discovery of the this compound Receptors
The discovery of the this compound system was a landmark achievement, stemming from a "reverse pharmacology" approach. Researchers started with orphan GPCRs—receptors whose endogenous ligands were unknown—and searched for the molecules that activated them.[2]
In a seminal 1998 paper, Takeshi Sakurai and colleagues reported the identification of two orphan GPCRs with significant homology to each other.[3][7] They subsequently isolated their endogenous ligands, two novel neuropeptides derived from a common precursor, which they named this compound-A and this compound-B (from the Greek word orexis, meaning appetite) due to their observed role in stimulating food intake.[2][7] The corresponding receptors were designated OX1R and OX2R.[8] Concurrently and independently, Luis de Lecea and colleagues identified the same peptides, naming them hypocretins because they were produced in the hypothalamus and bore a slight resemblance to the incretin (B1656795) family of peptides.[3][4]
The human OX1R and OX2R are translated from mRNAs of 1564 and 1843 base pairs, respectively, encoding proteins of 425 and 444 amino acids.[5] The two receptors share approximately 64% amino acid identity and are highly conserved across mammalian species, with human and rat receptors sharing 94-95% identity.[1][5]
Pharmacological Characterization: Ligand Selectivity
A key early finding was the differential affinity of the two this compound peptides for the two receptor subtypes. This selectivity is fundamental to their distinct physiological roles. This compound-A binds to both OX1R and OX2R with high affinity, whereas this compound-B is selective for OX2R, showing significantly lower affinity for OX1R.[1][9]
Data Presentation: Binding Affinities and Functional Potency
The following tables summarize the quantitative data from key studies that established the pharmacological profiles of OX1R and OX2R. These values were primarily determined through competitive radioligand binding assays and functional assays measuring intracellular calcium mobilization in cell lines (e.g., CHO, HEK293) stably expressing the human receptors.
Table 1: Competitive Binding Affinities (IC50/Ki) of Orexins
| Ligand | Receptor | Cell Line | Radioligand | Affinity Value (nM) | Reference |
| This compound-A | OX1R | CHO | [125I]this compound-A | IC50: 20 | Sakurai et al., 1998[1] |
| This compound-B | OX1R | CHO | [125I]this compound-A | IC50: 420 | Sakurai et al., 1998[1] |
| This compound-A | OX2R | CHO | [125I]this compound-A | IC50: 38 | Sakurai et al., 1998 |
| This compound-B | OX2R | CHO | [125I]this compound-A | IC50: 36 | Sakurai et al., 1998 |
Note: IC50 values represent the concentration of ligand required to inhibit 50% of the specific binding of the radioligand. Ki (inhibition constant) can be calculated from the IC50.
Table 2: Functional Potency (EC50) of Orexins in Calcium Mobilization Assays
| Ligand | Receptor | Cell Line | Potency (pEC50) | Potency (EC50 in nM) | Reference |
| This compound-A | OX1R | CHO | 8.03 ± 0.08 | ~9.3 | Smart et al., 1999[10] |
| This compound-B | OX1R | CHO | 7.30 ± 0.08 | ~50.1 | Smart et al., 1999[10] |
| This compound-A | OX2R | CHO | 8.18 ± 0.10 | ~6.6 | Smart et al., 1999[10] |
| This compound-B | OX2R | CHO | 8.43 ± 0.09 | ~3.7 | Smart et al., 1999[10] |
Note: EC50 (half maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response. pEC50 is the negative logarithm of the EC50.
These data clearly illustrate that OX1R is selective for this compound-A, while OX2R is a non-selective receptor for both this compound-A and this compound-B.[10]
Experimental Protocols
The characterization of OX1R and OX2R relied on a combination of molecular biology, biochemistry, and cell-based functional assays.
Radioligand Binding Assay
This technique is used to determine the affinity of ligands for a receptor. It involves competing an unlabeled ligand (e.g., this compound-A) against a radiolabeled ligand for binding to cell membranes expressing the receptor of interest.
Generalized Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the cDNA for human OX1R or OX2R.[11]
-
Harvest the cells and homogenize them in a cold buffer solution.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[11]
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [125I]this compound-A).[11]
-
Add increasing concentrations of the unlabeled competitor ligand (the compound being tested).[11]
-
Define non-specific binding using a high concentration of a known non-radioactive antagonist.[11][12]
-
Initiate the binding reaction by adding the prepared cell membranes to each well.[11]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[12]
-
-
Separation and Detection:
-
Data Analysis:
Intracellular Calcium Mobilization Assay (FLIPR)
This is a high-throughput functional assay used to measure receptor activation. Since this compound receptors are primarily coupled to the Gq G-protein, their activation leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using calcium-sensitive fluorescent dyes.[15]
Generalized Protocol:
-
Cell Plating:
-
Plate CHO or HEK293 cells stably expressing OX1R or OX2R into 96- or 384-well black-walled, clear-bottom assay plates and incubate overnight.[16]
-
-
Dye Loading:
-
Measurement using FLIPR (Fluorometric Imaging Plate Reader):
-
The FLIPR instrument allows for the simultaneous addition of compounds and kinetic reading of fluorescence.[15]
-
Place the cell plate and a compound plate (containing serial dilutions of this compound agonists) into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument's integrated pipettor adds the agonist from the compound plate to the cell plate.
-
Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[10]
-
-
Data Analysis:
-
Measure the response as the peak increase in fluorescence minus the basal fluorescence.[10]
-
Plot the response against the log concentration of the agonist to generate a dose-response curve.
-
Calculate the EC50 value from the curve to determine the agonist's potency.
-
In Situ Hybridization
This technique is used to visualize the location of specific mRNA sequences within cells and tissues, providing crucial information about where the receptors are expressed in the brain.
Generalized Protocol (based on modern bHCR technique):
-
Tissue Preparation:
-
Perfuse and fix the brain tissue (e.g., from a mouse).
-
Prepare frozen sections of the brain.
-
-
Probe Hybridization:
-
Signal Amplification (e.g., using branched DNA Hybridization Chain Reaction - bHCR):
-
Imaging and Analysis:
-
Image the sections using a fluorescence or confocal microscope.
-
The resulting images reveal the precise cellular and regional distribution of OX1R and OX2R mRNA. Studies have shown that while some brain regions co-express both receptors, many areas show preferential expression of one subtype over the other.[5][18][19] For example, OX1R is preferentially expressed in the locus coeruleus, while OX2R is mainly distributed in the tuberomammillary nucleus.[5]
-
This compound Receptor Signaling Pathways
Upon ligand binding, this compound receptors undergo a conformational change, allowing them to couple to and activate intracellular heterotrimeric G proteins. While initially characterized as primarily Gq-coupled, it is now known that they can couple to multiple G protein families, leading to diverse downstream effects.[5][20][21]
Primary Gq Signaling Cascade
The hallmark of this compound receptor activation is the Gq-mediated pathway, leading to a rise in intracellular calcium.[20][22]
-
Activation: this compound-A or this compound-B binds to OX1R/OX2R.
-
Gq Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq-GTP subunit stimulates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.[20]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets to modulate neuronal activity.[5]
// Nodes this compound [label="this compound-A / this compound-B", fillcolor="#FBBC05", fontcolor="#202124"]; OXR [label="OX1R / OX2R", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5]; Gq [label="Gq", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Neuronal Excitation &\nDownstream Effects", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", width=2];
// Edges this compound -> OXR [label="Binds"]; OXR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PIP2 -> PLC [style=invis]; PLC -> IP3 [label="Cleaves PIP2 to"]; PLC -> DAG [label=" "]; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Activates"]; PKC -> Response [label="Phosphorylates\nTargets"]; Ca_release -> Response [label="Modulates\nChannels"]; } Primary this compound Gq Signaling Pathway
Other G-protein Coupling
Beyond Gq, this compound receptors have been shown to couple to other G-protein subtypes, including Gi/o and Gs, depending on the cell type and context.[5][21]
-
Gi/o Coupling: Can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[5]
-
Gs Coupling: Can lead to the stimulation of adenylyl cyclase, increasing cAMP levels.[5]
This promiscuous coupling allows the this compound system to engage a wide array of intracellular signaling cascades, contributing to its diverse physiological functions.[18]
Experimental and Logic Workflows
The discovery and characterization of OX1R and OX2R followed a logical progression of experiments designed to identify the receptors, their ligands, and their functional properties.
Conclusion
The discovery of this compound receptors OX1R and OX2R and their endogenous ligands marked a pivotal moment in our understanding of fundamental physiological processes, particularly sleep and arousal. The meticulous application of receptor binding assays, functional cell-based screens, and anatomical mapping techniques established a clear pharmacological distinction between the two receptor subtypes. OX1R acts as a selective receptor for this compound-A, while OX2R responds to both this compound-A and this compound-B. This differential pharmacology, coupled with their distinct expression patterns in the brain, underpins their unique roles in physiology and has paved the way for the development of novel therapeutics, most notably the dual this compound receptor antagonists (DORAs) for the treatment of insomnia. This foundational work continues to inspire research into the complex roles of the this compound system in health and disease.
References
- 1. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kanazawa University Research Bulletin [kanazawa-u.ac.jp]
- 3. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Hypocretin/Orexin Ushers in a New Era of Sleep Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orexins and this compound receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OX1 and OX2 this compound/hypocretin receptor pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct recognition of OX1 and OX2 receptors by this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of recombinant human this compound receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Machine learning models to predict ligand binding affinity for the this compound 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cegee.org [cegee.org]
- 14. pA2 Online [pa2online.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction | eNeuro [eneuro.org]
- 20. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
The Neuroanatomy of Arousal: An In-depth Guide to the Anatomical Distribution of Orexin-Producing Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin neuropeptide system, also known as the hypocretin system, has revolutionized our understanding of sleep, wakefulness, and motivated behaviors. This compound-A and this compound-B are excitatory neuropeptides produced by a discrete population of neurons exclusively located in the hypothalamus. The widespread projections of these neurons throughout the central nervous system allow them to orchestrately regulate a diverse array of physiological processes, including arousal, appetite, reward, and autonomic function. A profound loss of these neurons is the primary cause of the sleep disorder narcolepsy with cataplexy.[1][2] This guide provides a comprehensive technical overview of the anatomical organization of this compound-producing neurons, intended to serve as a foundational resource for researchers and professionals in drug development.
Quantitative Distribution of this compound-Producing Neurons
This compound-producing neurons are not uniformly distributed throughout the hypothalamus but are instead concentrated in specific nuclei. The majority of these cells are found in the perifornical area (PeF), the dorsomedial hypothalamic nucleus (DMH), and the lateral hypothalamic area (LHA).[3][4] While precise numbers can vary between species and individuals, stereological studies have provided valuable estimates of the total population of these critical neurons.
| Species | Total Estimated Number of this compound Neurons | Primary Hypothalamic Locations | References |
| Human | 50,000–80,000 | Perifornical area (PeF), Dorsomedial hypothalamus (DMH), Lateral hypothalamus (LHA), Posterior hypothalamic area (PHA) | [1][5][6] |
| Rat | ~1,100 - 7,000 (per side/total) | Perifornical nucleus (PeF), Dorsomedial hypothalamic nucleus (DMH), Lateral hypothalamic area (LHA), Posterior hypothalamic area | [4][7] |
| Mouse | Not explicitly quantified in reviewed sources, but distribution is similar to rat. | Lateral hypothalamus (LH), Perifornical area (PFA) | [8] |
| Cat | Not explicitly quantified in reviewed sources, but distribution is noted in respiratory control studies. | Lateral, dorsal, and perifornical regions of the tuberal and mammillary levels of the hypothalamus | [9] |
Key Experimental Protocols for Studying this compound Neurons
The characterization of the this compound system has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the most crucial experiments.
Immunohistochemistry (IHC) for this compound Peptides
Immunohistochemistry is a cornerstone technique for visualizing the location and distribution of this compound neurons and their projections by using antibodies that specifically bind to this compound-A or this compound-B peptides.
Objective: To identify and map the distribution of this compound-immunoreactive neurons and fibers in brain tissue.
Methodology:
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with a fixative solution, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brains are post-fixed in the same fixative for a period of hours to overnight at 4°C.
-
For cryoprotection, brains are transferred to a sucrose (B13894) solution (e.g., 30% in PBS) until they sink.
-
Brains are then frozen and sectioned on a cryostat or freezing microtome at a thickness of 30-45 µm.[10]
-
-
Immunostaining:
-
Free-floating sections are washed in PBS to remove the cryoprotectant.
-
Sections are incubated in a blocking solution (e.g., PBS with normal donkey serum and a detergent like Triton X-100) to reduce non-specific antibody binding.[11]
-
Sections are incubated with a primary antibody targeting this compound-A (e.g., rabbit anti-orexin-A) or this compound-B at a specific dilution (e.g., 1:200) for 24-48 hours at 4°C.[10][11]
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that binds to the primary antibody.[10]
-
Sections may be counterstained with a nuclear marker like DAPI or TO-PRO-3 to visualize all cell nuclei.[10]
-
-
Imaging and Analysis:
-
Sections are mounted on slides, coverslipped with an anti-fade mounting medium, and imaged using a confocal or fluorescence microscope.
-
The number and distribution of this compound-positive cells can be quantified using stereological methods, such as the optical fractionator, to obtain unbiased estimates of the total neuron population.[12][13][14]
-
In Situ Hybridization (ISH) for this compound mRNA
In situ hybridization allows for the detection and localization of the messenger RNA (mRNA) that codes for the this compound precursor peptide, prepro-orexin. This technique confirms that the identified neurons are actively transcribing the this compound gene.
Objective: To visualize cells that are synthesizing this compound peptides by detecting prepro-orexin mRNA.
Methodology:
-
Probe Design and Synthesis:
-
Antisense RNA or DNA probes complementary to the prepro-orexin mRNA sequence are designed. These probes are labeled with a reporter molecule, such as digoxigenin (B1670575) (DIG) or a fluorescent tag.
-
-
Tissue Preparation:
-
Tissue preparation is similar to IHC, with an emphasis on preserving RNA integrity. RNase-free solutions and techniques are crucial.
-
Sections are often treated with proteinase K to improve probe penetration, although some newer techniques like branched in situ hybridization chain reaction (bHCR) may not require this step.[15][16]
-
-
Hybridization:
-
Signal Detection:
-
For DIG-labeled probes, sections are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A chromogenic substrate is then added, which produces a colored precipitate at the site of mRNA localization.
-
For fluorescently labeled probes, the signal can be directly visualized using fluorescence microscopy.
-
Advanced techniques like bHCR utilize a series of hairpin DNA probes to amplify the signal, allowing for semi-quantitative analysis of mRNA expression.[15][16][17][18][19]
-
-
Imaging and Analysis:
-
Sections are imaged using a brightfield or fluorescence microscope. The distribution of labeled cells provides a map of this compound gene expression.
-
Anterograde and Retrograde Tracing of this compound Circuits
To understand the extensive network of connections to and from this compound neurons, researchers employ neural tracing techniques. Anterograde tracers are taken up by the cell body and transported to the axon terminals, revealing the projection targets of this compound neurons. Conversely, retrograde tracers are taken up by axon terminals and transported back to the cell body, identifying the neurons that provide input to the this compound system.
Objective: To map the efferent (output) and afferent (input) connections of this compound neurons.
Methodology:
-
Tracer Injection:
-
Transport and Incubation Period:
-
The animal is allowed to survive for a specific period (days to weeks) to allow for the transport of the tracer along the axons.
-
-
Tissue Processing and Visualization:
-
The brain is processed for immunohistochemistry to visualize both the tracer and this compound.
-
For anterograde tracing, sections are stained for the tracer to reveal labeled axons and terminals in distant brain regions. Double-labeling for this compound confirms that the projections originate from this compound neurons.
-
For retrograde tracing, sections of the hypothalamus are stained for the tracer to identify labeled cell bodies. Double-labeling for this compound confirms that these afferent neurons project to the this compound neuron population.[2][20]
-
Optogenetics for Functional Circuit Analysis
Optogenetics is a powerful technique that allows for the precise control of neuronal activity with light. By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) specifically in this compound neurons, researchers can directly test the functional role of these neurons and their projections in real-time.[21][22]
Objective: To selectively activate or inhibit this compound neurons to study their influence on downstream circuits and behavior.
Methodology:
-
Genetic Targeting:
-
A viral vector (e.g., adeno-associated virus or lentivirus) carrying the gene for a light-sensitive opsin under the control of the prepro-orexin promoter is injected into the hypothalamus.[23] This ensures that only this compound-producing neurons will express the opsin.
-
-
Optic Fiber Implantation:
-
A thin optic fiber is surgically implanted in the brain, with the tip positioned above the population of transduced this compound neurons.[22]
-
-
Photostimulation and Behavioral/Electrophysiological Recording:
-
After a recovery and virus expression period, the animal can be connected to a laser via the optic fiber.
-
Light of a specific wavelength is delivered to activate or inhibit the this compound neurons.
-
The effects of this manipulation on behavior (e.g., sleep-wake transitions, feeding) or on the electrical activity of downstream neurons can be recorded simultaneously.[22][23][24]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound neurons and a typical experimental workflow for their study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Afferents to the this compound Neurons of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of this compound neurons in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative analysis of the distribution of immunoreactive this compound A and B in the brains of nocturnal and diurnal rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Role of this compound/Hypocretin in the Human Body in Motivated Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Neurons Containing Hypocretin (this compound) Project to Multiple Neuronal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Distribution of hypothalamic neurons with this compound (hypocretin) or melanin concentrating hormone (MCH) immunoreactivity and multisynaptic connections with diaphragm motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.3. Immunohistochemistry/Immunocytochemistry [bio-protocol.org]
- 11. Immunohistochemical evidence for synaptic release of glutamate from this compound terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Number Is Important: Using the Disector Method in Design-Based Stereology to Understand the Structure of the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration [frontiersin.org]
- 14. Stereology neuron counts correlate with deep learning estimates in the human hippocampal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction | eNeuro [eneuro.org]
- 17. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction | eNeuro [eneuro.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Afferents to the this compound neurons of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute Optogenetic Silencing of this compound/Hypocretin Neurons Induces Slow-Wave Sleep in Mice | Journal of Neuroscience [jneurosci.org]
- 22. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optogenetic examination identifies a context-specific role for orexins/hypocretins in anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optogenetic identification of hypothalamic this compound neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Orexin in Reward Pathways and Addiction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The orexin (hypocretin) system, originating in the lateral hypothalamus, is a critical regulator of arousal, wakefulness, and energy homeostasis. Emerging evidence has solidified its role as a key modulator of the mesolimbic reward pathway, implicating it in the pathophysiology of addiction. This compound neuropeptides, this compound-A and this compound-B, acting through their G-protein coupled receptors, OX1R and OX2R, exert significant influence over dopamine (B1211576) signaling and motivated behaviors. Dysregulation of this system is increasingly associated with compulsive drug-seeking and relapse. This technical guide provides an in-depth examination of the this compound system's function in reward and addiction, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying neurobiological pathways.
This compound's Interaction with the Mesolimbic Reward Pathway
The this compound system is uniquely positioned to integrate metabolic and environmental signals to drive motivated behavior. This compound-producing neurons are located exclusively in the lateral hypothalamus (LH), perifornical area (PFA), and dorsomedial hypothalamus (DMH)[1]. These neurons project extensively throughout the brain, including dense innervation of core reward circuitry[1][2][3].
Key projections relevant to reward and addiction include:
-
Ventral Tegmental Area (VTA): this compound neurons from the LH project to and excite both dopamine (DA) and GABAergic neurons in the VTA[1][4]. This is a primary mechanism through which this compound influences motivation and reinforcement.
-
Nucleus Accumbens (NAc): The NAc receives orexinergic inputs, and this compound receptors are expressed in this region[5]. This compound signaling in the NAc is involved in modulating dopamine release and reward-seeking behaviors[6][7].
-
Prefrontal Cortex (PFC): this compound projections to the PFC are involved in cognitive functions related to reward-seeking, such as decision-making and impulse control[1].
The activation of this compound neurons in the LH is strongly associated with reward-seeking for drugs of abuse like morphine and cocaine, as well as for natural rewards like food[2][8][9]. The degree of Fos expression (a marker of neuronal activation) in LH this compound neurons is directly proportional to the preference an animal shows for a drug-paired environment[8][9].
Signaling Pathways and Molecular Mechanisms
This compound-A (OXA) and this compound-B (OXB) are the endogenous ligands for the OX1 and OX2 receptors. OX1R has a higher affinity for OXA, while OX2R binds both OXA and OXB[1]. Both are G-protein coupled receptors (GPCRs) that mediate excitatory neurotransmission.
-
OX1 Receptor (OX1R): Primarily couples to the Gq subclass of G-proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and activation of protein kinase C (PKC), ultimately leading to neuronal depolarization[10][11].
-
OX2 Receptor (OX2R): Can couple to both Gq and Gi/o proteins[11]. Its activation can therefore lead to PLC-mediated excitation or inhibition of adenylyl cyclase.
In the VTA, this compound signaling potentiates N-methyl-D-aspartate receptor (NMDAR)-mediated synaptic currents in dopamine neurons, a mechanism crucial for synaptic plasticity and learning associated with reward[4][10]. This potentiation is often mediated by the PLC-PKC pathway[10].
Quantitative Data on this compound Function
This compound's influence on the reward system has been quantified through various experimental approaches, primarily focusing on its impact on dopamine neurotransmission and neuronal activity.
Table 1: Quantitative Effects of this compound on Dopamine Neurotransmission
| Brain Region | This compound Manipulation | Effect on Dopamine (DA) | Species | Reference |
| Nucleus Accumbens (NAc) | This compound-A (1 nmol) into VTA | Increased peak height of stimulated DA release | Rat | [12] |
| VTA | This compound-A injection (40 µg/kg, i.p.) | DA increased to 692 ± 29.67 pg/mL (vs. 506.44 ± 20.79 pg/mL in control) | Mouse | [6] |
| NAc | This compound-A injection (40 µg/kg, i.p.) | DA increased to 172 ± 12.66 pg/mL (vs. 109.44 ± 10.32 pg/mL in control) | Mouse | [6] |
| NAc Core | OX1R Antagonist SB-334867 (10 nmol) into VTA | Reduced peak height of stimulated DA release | Rat | [12] |
| NAc | OX2R Antagonist TCS OX2 29 (10 nmol) into NAc | Increased basal DA efflux to ~150% of baseline | Rat | [13] |
| NAc | Dual Antagonist Suvorexant (5.0 ng) into NAc | Enhanced DA efflux to ~180% of baseline | Rat | [13] |
Table 2: Quantitative Effects of this compound on Neuronal Firing Rate
| Brain Region / Neuron Type | This compound Manipulation | Effect on Firing Rate | Species | Reference |
| VTA DA neurons projecting to mNAcs | This compound-A (bath application) | Increased from 1.99 ± 0.61 Hz to 2.53 ± 0.72 Hz | Rat | [14] |
| VTA DA neurons projecting to mPFC | This compound-A (bath application) | Increased from 0.40 ± 0.22 Hz to 1.45 ± 0.56 Hz | Rat | [14] |
| This compound Neurons (LH) | This compound-B (1 µM) | Induced depolarization and increased firing | Rat | [15] |
| NAc Shell Neurons | This compound-A / this compound-B | Induced depolarization | Rat | [16] |
| Suprachiasmatic Nuclei (SCN) | This compound-A / this compound-B (0.1-1 µM) | Suppressed firing rate in ~80% of cells | Rat | [17] |
Table 3: Effects of this compound Receptor Antagonists on Drug-Seeking Behaviors
| Antagonist (Receptor) | Drug of Abuse | Behavioral Paradigm | Effect | Reference |
| SB-334867 (OX1R) | Cocaine | Cue-induced reinstatement | Attenuated cocaine-seeking | [8] |
| SB-334867 (OX1R) | Cocaine | Stress-induced reinstatement | Blocked reinstatement | [11] |
| SB-334867 (OX1R) | Morphine | Conditioned Place Preference (CPP) | Blocked learning and expression of CPP | [9] |
| SB-334867 (OX1R) | Ethanol (B145695) | Self-administration | Reduced ethanol self-administration | [1][8] |
| SB-334867 (OX1R) | Nicotine | Cue-induced reinstatement | Decreased reinstatement of nicotine-seeking | [18] |
| TCS OX2 29 (OX2R) | Ethanol | Self-administration & CPP | Reduced self-administration and attenuated CPP | [11] |
| Suvorexant (Dual) | Cocaine | Self-administration & CPP | Reduced cocaine intake and prevented CPP | [7] |
Experimental Protocols
In Vivo Microdialysis
This technique measures real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals[19].
-
Objective: To quantify dopamine release in the NAc following this compound administration or receptor blockade.
-
Methodology:
-
Surgery: Anesthetize a rat or mouse and stereotaxically implant a guide cannula targeting the NAc. A microdialysis probe (with a semi-permeable membrane) will be inserted through the guide cannula on the day of the experiment[19].
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min)[19].
-
Sample Collection: Molecules from the extracellular space, like dopamine, diffuse across the membrane into the aCSF due to the concentration gradient. Collect the resulting dialysate in timed fractions (e.g., every 10-20 minutes)[19].
-
Manipulation: After establishing a stable baseline of dopamine levels, administer an this compound agonist/antagonist systemically (i.p.) or locally into a target region like the VTA via a separate cannula[6][13].
-
Analysis: Quantify dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Key Considerations: The recovery rate of the probe must be determined to accurately estimate absolute extracellular concentrations. Tetrodotoxin (TTX) can be infused through the probe at the end of an experiment to confirm that the observed neurotransmitter release is action potential-dependent[13].
Ex Vivo Slice Electrophysiology
This method allows for detailed examination of how this compound directly affects the intrinsic electrical properties of specific neurons.
-
Objective: To determine if this compound application changes the firing rate or membrane potential of VTA dopamine neurons.
-
Methodology:
-
Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution (e.g., sucrose-based aCSF)[20]. Use a vibratome to prepare acute coronal slices (e.g., 250-300 µm thick) containing the VTA.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Patch-Clamp: Using a glass micropipette filled with an internal solution, form a high-resistance seal ("gigaseal") with the membrane of a target neuron (identified visually, e.g., a fluorescently labeled DA neuron).
-
Configuration: Establish a whole-cell recording configuration. In current-clamp mode , measure the neuron's membrane potential and firing rate[15]. In voltage-clamp mode , measure synaptic currents[15].
-
Manipulation: Record baseline activity, then bath-apply this compound-A or this compound-B to the slice and record the resulting changes in neuronal activity[14][16][21]. Synaptic blockers (e.g., for GABA and glutamate (B1630785) receptors) can be added to determine if this compound's effects are direct or indirect[17].
-
Optogenetics
Optogenetics uses light to control the activity of genetically defined neurons, providing powerful insight into the causal role of specific circuits in behavior[3].
-
Objective: To determine if selective activation of LH this compound projections to the VTA drives reward-related behaviors.
-
Methodology:
-
Viral Vector Injection: Stereotaxically inject a viral vector (e.g., AAV) encoding a light-sensitive opsin like Channelrhodopsin-2 (ChR2) fused to a fluorescent reporter (e.g., mCherry) into the LH of an this compound-Cre driver mouse or rat. This restricts ChR2 expression to this compound neurons.
-
Optic Fiber Implantation: In the same surgery, implant an optic fiber cannula above the VTA, the projection target[22][23].
-
Behavioral Testing: After a recovery and virus expression period (e.g., 3-4 weeks), connect the animal's optic fiber to a laser.
-
Stimulation: Deliver blue light (e.g., 473 nm) in specific patterns (e.g., 10-20 Hz pulses) to activate the ChR2-expressing this compound terminals in the VTA[3][22].
-
Assays: Perform behavioral tests during light stimulation. For example, in a real-time place preference task, pair light stimulation with one chamber of a two-chamber apparatus to see if the animal develops a preference for that chamber[23][24]. Combine with microdialysis or fast-scan cyclic voltammetry to measure dopamine release concurrently.
-
-
Controls: A control group should be injected with a virus containing only the fluorescent reporter (e.g., AAV-mCherry) to ensure that the behavioral effects are due to neuronal activation and not light or heat artifacts[24].
Behavioral Assay: Cue-Induced Reinstatement of Drug Seeking
This is a widely used animal model of relapse, testing how drug-associated cues can trigger drug-seeking behavior after a period of abstinence.
-
Objective: To test if an this compound receptor antagonist can block relapse to drug-seeking triggered by environmental cues.
-
Methodology:
-
Self-Administration (Acquisition): Rats are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine). Each drug infusion is paired with a discrete cue (e.g., a light and/or tone)[9]. This phase typically lasts 10-14 days.
-
Extinction: The drug is withheld. Lever presses still occur but are no longer reinforced with the drug or the associated cues. This continues until the lever-pressing behavior diminishes to a set criterion[9].
-
Reinstatement Test: The animal is returned to the operant chamber. It is pre-treated with either vehicle or an this compound antagonist (e.g., SB-334867). The previously drug-paired cues (light/tone) are then presented non-contingently or following a lever press. The primary measure is the number of presses on the previously active lever, which reflects the reinstatement of drug-seeking behavior[8][25].
-
-
Interpretation: A significant reduction in lever pressing in the antagonist-treated group compared to the vehicle group indicates that this compound signaling is necessary for cue-induced relapse[11][18].
Therapeutic Implications
The substantial preclinical evidence implicating the this compound system in addiction has spurred interest in this compound receptor antagonists as potential pharmacotherapies for substance use disorders[7][10][18].
-
Targeting Relapse: this compound antagonists, particularly OX1R-selective antagonists like SB-334867, are highly effective at blocking drug-seeking induced by cues and stress in animal models[10][11]. This suggests they may be most useful for preventing relapse in abstinent individuals.
-
Reducing Motivation: this compound signaling appears more critical for the motivation to seek drugs under high-effort conditions than for the primary rewarding effects of the drugs themselves. This could mean that antagonists might reduce compulsive drug use without producing anhedonia or blunting the enjoyment of natural rewards[25].
-
Clinical Trials: Dual this compound receptor antagonists (DORAs) like Suvorexant, which are FDA-approved for insomnia, are being investigated in clinical trials for their potential to treat substance use disorders, including alcohol and opioid use disorder[26][27]. These trials often assess the antagonists' ability to reduce withdrawal symptoms, craving, and stress-reactivity[26][27].
Conclusion
The this compound system acts as a critical interface between arousal, motivation, and reward. Its projections from the lateral hypothalamus to the VTA and other limbic structures enable it to potently modulate dopamine signaling and drive reward-seeking behaviors. A large body of preclinical work demonstrates that aberrant this compound system activity is a key factor in addiction, particularly in mediating craving and relapse triggered by drug-associated cues and stress. The development of this compound receptor antagonists represents a promising, mechanistically novel approach for the treatment of substance use disorders, with ongoing clinical research poised to translate these foundational findings into therapeutic reality.
References
- 1. Role of this compound/hypocretin in dependence and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter this compound associated with pleasure and reward pathways in the brain | EurekAlert! [eurekalert.org]
- 3. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Signaling in the Ventral Tegmental Area Is Required for High-Fat Appetite Induced by Opioid Stimulation of the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]
- 5. Involvement of this compound-2 receptors in the ventral tegmental area and nucleus accumbens in the antinociception induced by the lateral hypothalamus stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-A/Hypocretin-1 Controls the VTA-NAc Mesolimbic Pathway via Endocannabinoid-Mediated Disinhibition of Dopaminergic Neurons in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound/hypocretin in reward-seeking and addiction: implications for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of lateral hypothalamic this compound neurons in reward processing and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Receptor Targets for Anti-Relapse Medication Development in Drug Addiction [mdpi.com]
- 12. Frontiers | Hypocretin/orexin regulation of dopamine signaling: implications for reward and reinforcement mechanisms [frontiersin.org]
- 13. In vivo microdialysis reveals that blockade of accumbal this compound OX2 but not OX1 receptors enhances dopamine efflux in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of this compound input to dopamine neurons of the ventral tegmental area projecting to the medial prefrontal cortex and shell of nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Directly Excites this compound Neurons through this compound 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological effects of this compound/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological actions of orexins on rat suprachiasmatic neurons in vitro [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Understanding the Role of this compound Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 19. buczynski-gregus.com [buczynski-gregus.com]
- 20. This compound Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deficiency of this compound Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. pages.ucsd.edu [pages.ucsd.edu]
- 26. researchgate.net [researchgate.net]
- 27. This compound Receptor Antagonists as Modulators of Threat Sensitivity in Individuals With Alcohol Use Disorder | Clinical Research Trial Listing [centerwatch.com]
Orexin's Involvement in Neuroendocrine Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orexin system, comprising the neuropeptides this compound-A and this compound-B and their receptors OX1R and OX2R, is a critical regulator of diverse physiological functions, extending far beyond its well-established role in sleep and wakefulness. This technical guide provides a comprehensive overview of the intricate involvement of this compound in neuroendocrine regulation. We delve into the molecular mechanisms and signaling pathways through which this compound modulates the Hypothalamic-Pituitary-Adrenal (HPA), Hypothalamic-Pituitary-Gonadal (HPG), and Hypothalamic-Pituitary-Thyroid (HPT) axes. Furthermore, this guide explores the pivotal role of this compound in maintaining energy homeostasis through its complex interactions with the metabolic hormones leptin and ghrelin. Detailed experimental protocols for key research techniques, quantitative data summaries, and schematic diagrams of signaling pathways are provided to serve as a valuable resource for researchers and professionals in the field.
This compound and the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The this compound system is a significant activator of the HPA axis, the body's primary stress response system. This compound neurons project to key areas of the HPA axis, including the paraventricular nucleus (PVN) of the hypothalamus, where they stimulate the release of corticotropin-releasing hormone (CRH). This, in turn, triggers the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to the release of glucocorticoids, such as cortisol, from the adrenal glands.[1][2]
Signaling Pathways
This compound-A and this compound-B exert their effects on the HPA axis by binding to their cognate G-protein coupled receptors, OX1R and OX2R, which are expressed on CRH neurons in the PVN. Activation of these receptors initiates downstream signaling cascades that lead to neuronal depolarization and increased CRH release. The interaction is reciprocal, with CRH also capable of activating this compound neurons, suggesting a positive feedback loop during the stress response.[1][3]
Figure 1: this compound's stimulatory role in the HPA axis cascade.
Quantitative Data on this compound's Effect on HPA Axis Hormones
The following table summarizes the quantitative effects of intracerebroventricular (ICV) administration of this compound on plasma ACTH and corticosterone (B1669441) levels in rats.
| This compound Dose | Time Post-Injection | Change in Plasma ACTH | Change in Plasma Corticosterone | Reference |
| 10 µg this compound-A (ICV) | 30 min | ~12.5-fold increase | ~6.7-fold increase | [4] |
| 30 µg this compound-A (ICV) | 30 min | Significant increase | Significant increase | [4] |
| 3 nmol this compound-A (ICV) | 20 min | Significant increase | - | [5] |
| 3 nmol this compound-A (ICV) | 10-40 min | - | Significant increase | [5] |
| 10 µg this compound-A (ICV) | - | - | Significant increase | [6] |
| 30 µg this compound-A (ICV) | - | - | Significant increase | [6] |
This compound and the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The influence of this compound on the HPG axis is complex and appears to be dependent on the hormonal status of the individual. This compound can exert both stimulatory and inhibitory effects on the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH).[5][7]
Signaling Pathways
This compound neurons project to GnRH neurons in the preoptic area of the hypothalamus. The expression of this compound receptors on GnRH neurons provides a direct mechanism for this compound to modulate their activity. The bimodal effect of this compound on the HPG axis is thought to be mediated by interactions with other neuropeptide systems and circulating gonadal steroids. For instance, in female rats, this compound A has been shown to stimulate LH-releasing hormone (LHRH) release in proestrus but has no effect at other stages of the estrous cycle.[8][9]
Figure 2: this compound's modulatory effects on the HPG axis.
Quantitative Data on this compound's Effect on HPG Axis Hormones
The following table summarizes the quantitative effects of this compound administration on LH secretion.
| Animal Model | This compound Treatment | Effect on LH Secretion | Reference |
| Ovariectomized rats | This compound-A (ICV) | Reduced mean LH concentration and pulse frequency | [10] |
| Ovariectomized rats | This compound-B (ICV) | Reduced mean LH concentration and pulse frequency | [10] |
| Male rats | This compound-A in hypothalamic explants | +133% increase in LHRH release | [8][9] |
| Proestrous female rats | This compound-A in hypothalamic explants | +233% increase in LHRH release | [8][9] |
This compound and the Hypothalamic-Pituitary-Thyroid (HPT) Axis
The role of this compound in the regulation of the HPT axis is less clear, with studies reporting conflicting results. Some evidence suggests an inhibitory role for this compound, while other findings indicate no significant effect.[11][12][13]
Signaling and Effects
This compound neurons project to the paraventricular nucleus (PVN), where thyrotropin-releasing hormone (TRH) neurons are located. Some studies have shown that ICV administration of this compound-A can suppress plasma TSH levels, potentially through the inhibition of TRH release from the hypothalamus.[1][11] However, other studies have reported no change in plasma thyroid hormone levels following this compound administration.[8][11] The exact nature of the interaction between this compound and the HPT axis remains an area of active investigation.[12][13]
References
- 1. Role of the this compound System on the Hypothalamus-Pituitary-Thyroid Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Detection of reduced this compound-A/hypocretin-1 and its fragments by this compound-A "gold-standard" radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. The central effects of this compound-A in the hypothalamic-pituitary-adrenal axis in vivo and in vitro in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsinnamon.web.wesleyan.edu [hsinnamon.web.wesleyan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound A on thyrotropin-releasing hormone and thyrotropin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound-A suppresses the pulsatile secretion of luteinizing hormone via beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic intraparaventricular nuclear administration of this compound A in male rats does not alter thyroid axis or uncoupling protein-1 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay for this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and primary application of a highly-sensitive this compound-A radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Phenotypes of Initial Orexin Knockout Mice Studies
The discovery of the this compound (also known as hypocretin) system, comprising this compound-A and this compound-B neuropeptides and their G protein-coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R), marked a pivotal moment in neuroscience.[1][2] Initial studies utilizing this compound knockout (KO) mice were instrumental in delineating the system's profound influence on sleep-wake regulation, energy homeostasis, and other physiological processes. These models, which genetically delete the prepro-orexin gene, have become foundational tools in the study of sleep disorders like narcolepsy and for the development of novel therapeutics targeting the this compound system.[3][4]
This guide provides a technical overview of the primary findings from initial studies on this compound knockout mice, focusing on their distinct phenotypes, the experimental methods used for their characterization, and the underlying signaling pathways.
Core Phenotypes of this compound Knockout Mice
The most striking consequence of ablating the this compound system is a phenotype that closely mirrors human narcolepsy with cataplexy.[5][6] This is complemented by significant alterations in energy metabolism.
Sleep-Wake Dysregulation: A Model of Narcolepsy
This compound KO mice exhibit severe fragmentation of their sleep-wake cycles.[7][8] Unlike wild-type (WT) littermates that maintain consolidated periods of wakefulness and sleep, KO mice display an inability to sustain either state, characterized by frequent and rapid transitions.[9][10] This results in an overall normal amount of sleep and wakefulness over a 24-hour period but with a pathological distribution.[6][8]
A hallmark of the phenotype is the presence of behavioral arrests resembling cataplexy, a sudden loss of muscle tone often triggered by emotional stimuli in humans.[3][6] In mice, these episodes are characterized by an abrupt transition from wakefulness to a state with muscle atonia and an electroencephalogram (EEG) rich in theta-wave activity, similar to REM sleep.[6][10]
Table 1: Quantitative Sleep-Wake Architecture in this compound KO vs. Wild-Type Mice
| Parameter | This compound KO Mice | Wild-Type (WT) Mice | Period | Source |
| Wake Bout Duration | Very Short Bouts (most < 21 min) | Long Bouts (most > 21 min) | Dark | [6] |
| NREM Bout Duration | Very Short Bouts | Longer, consolidated bouts | Dark | [6] |
| Number of Wake Bouts | ~Twice as many as WT | Baseline | Dark | [8] |
| Number of NREM Bouts | Increased compared to WT | Baseline | Dark | [8] |
| State Transitions | More frequent and rapid | Baseline | N/A | [9] |
| Time in Transition Zones | Increased | Baseline | N/A | [7][11] |
| Time in Deep NREM Sleep | Decreased | Baseline | N/A | [9] |
Metabolic Dysregulation
This compound KO mice display a complex metabolic phenotype. Despite consuming less food (hypophagia) than their WT counterparts, they are prone to developing mild, late-onset obesity, particularly when placed on a high-fat diet.[12][13] This suggests a primary role for this compound in regulating energy expenditure rather than just food intake.[14]
Studies show that the increased body weight is associated with a significant increase in fat mass.[13] Furthermore, these mice exhibit impaired glucose homeostasis, including diminished glucose tolerance and insulin (B600854) secretion.[13] Indirect calorimetry experiments have revealed that the reduced energy expenditure in KO mice is most prominent during the active (dark) phase, which likely contributes to their weight gain.[12]
Table 2: Quantitative Metabolic Parameters in this compound KO vs. Wild-Type Mice
| Parameter | This compound KO Mice | Wild-Type (WT) Mice | Condition | Source |
| Body Weight | ~15% higher | Baseline | 22 weeks, high-fat diet | [12] |
| Food Consumption | ~15% less | Baseline | 22 weeks, high-fat diet | [12] |
| Oxygen Consumption | Decreased | Normal | Active (dark) phase | [12] |
| Fat Mass | Increased | Baseline | N/A | [13] |
| Glucose Tolerance | Diminished | Normal | N/A | [13] |
| Insulin Secretion | Diminished | Normal | N/A | [13] |
Neuroanatomical and Electrophysiological Alterations
The loss of this compound peptides leads to secondary changes in other neurotransmitter systems and in the properties of the this compound neurons themselves (in models where the neurons persist but lack the peptide).
In this compound-deficient mice, the number of L-histidine decarboxylase (HDC)-positive neurons—the cells that synthesize histamine (B1213489), another key wake-promoting neurotransmitter—is significantly increased in the tuberomammillary nucleus (TMN).[15] This suggests a compensatory, albeit ineffective, response to the loss of this compound signaling.
Electrophysiological studies on this compound neurons from mice lacking the this compound peptide revealed they have a more hyperpolarized resting membrane potential, lower input resistance, and a lower spontaneous firing frequency compared to neurons from WT mice.[16] This indicates that the this compound peptide itself is crucial for maintaining the normal excitability and membrane properties of the neurons that produce it.[16]
Table 3: Quantitative Neuronal Phenotypes in this compound KO Mice
| Parameter | This compound KO Mice | Wild-Type (WT) Mice | Measurement | Source |
| HDC-Positive Neurons | 2,502 ± 77 cells/brain | 1,800 ± 213 cells/brain | Histology/Cell Counting | [15] |
| Membrane Potential | -58.8 ± 1.2 mV | -51.6 ± 0.9 mV | Electrophysiology | [16] |
| Input Resistance | 485.9 ± 35.8 MΩ | 639.9 ± 48.2 MΩ | Electrophysiology | [16] |
| Spontaneous Firing | 1.5 ± 0.2 Hz | 2.5 ± 0.3 Hz | Electrophysiology | [16] |
This compound Signaling Pathways
Orexins exert their effects by binding to OX1R and OX2R, which are G protein-coupled receptors (GPCRs).[2] OX1R has a high affinity for this compound-A, while OX2R binds both this compound-A and this compound-B.[17] The binding of orexins to their receptors activates multiple intracellular signaling cascades. Predominantly, OX1R couples to the Gq subtype of G-proteins, while OX2R can couple to Gq, Gi/o, and Gs.[1][17][18] Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[18][19] Other downstream pathways include the activation of phospholipases A and D, adenylyl cyclase (AC), and the mitogen-activated protein kinase (MAPK) cascade.[1][18]
Caption: this compound Receptor Signaling Pathways.
Experimental Protocols
The characterization of this compound KO mice involves a combination of behavioral, electrophysiological, and histological techniques.
Methodology for Sleep-Wake Analysis
-
Animal Models: Initial studies used this compound KO mice on a C57BL/6J-129/SvEV background, backcrossed with C57BL/6J mice for multiple generations.[8] Age- and sex-matched WT littermates serve as controls.
-
Surgical Implantation: Mice are anesthetized (e.g., with ketamine-xylazine) and surgically implanted with electrodes to record EEG and electromyography (EMG).[8] EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal (neck) muscles to measure muscle tone.
-
Polysomnographic Recording: Following a recovery period, mice are connected to a recording setup in their home cages. EEG and EMG signals are continuously recorded for at least 24 hours to capture both light and dark cycles.
-
Sleep Scoring: The recordings are divided into epochs (typically 10 seconds) and scored as Wake, NREM sleep, or REM sleep based on the EEG and EMG patterns.[10] Cataplexy is scored using specific criteria: an abrupt transition from wakefulness to a state of muscle atonia accompanied by high EEG theta activity.[10]
Caption: Experimental Workflow for Sleep Analysis in Mice.
Methodology for Histological Analysis
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde).[20]
-
Sectioning: The brains are extracted, post-fixed, and cryoprotected (e.g., in 30% sucrose).[21] Coronal sections are then cut using a cryostat.
-
Immunohistochemistry: Brain slices are incubated with primary antibodies targeting specific proteins (e.g., c-Fos to measure neuronal activation, or L-histidine decarboxylase for histamine neurons).[15][20] This is followed by incubation with a secondary antibody linked to a fluorescent or enzymatic reporter for visualization.
-
Microscopy and Quantification: Stained sections are imaged using fluorescence or bright-field microscopy. The number and density of labeled cells in specific brain regions are then quantified using image analysis software.[21]
Logical Framework: From Gene Deletion to Phenotype
The diverse phenotypes observed in this compound KO mice can be logically traced back to the fundamental role of this compound in stabilizing behavioral states and promoting arousal. The loss of this stabilizing signal leads directly to the fragmentation of sleep and wakefulness. This state instability is the core deficit from which other symptoms, such as cataplexy (an intrusion of REM-sleep-like atonia into wakefulness) and altered energy expenditure (due to fragmented activity patterns), emerge.
Caption: Logical Flow from this compound Gene Deletion to Phenotype.
References
- 1. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Narcoleptic this compound receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral State Instability in this compound Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Abnormal sleep/wake dynamics in this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal Sleep/Wake Dynamics in this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Glucose and energy metabolism are impaired in mice deficient for orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Independent feeding and metabolic actions of orexins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound/Hypocretin and Histamine Cross-Talk on Hypothalamic Neuron Counts in Mice [frontiersin.org]
- 16. Dissociating this compound-dependent and -independent functions of this compound neurons using novel this compound-Flp knock-in mice | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound/Hypocretin and Histamine: Distinct Roles in the Control of Wakefulness Demonstrated Using Knock-Out Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin System: A Technical Guide to its Role in Arousal and Alertness
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Components of the Orexin System
The this compound system consists of two neuropeptides and two receptors.[7]
-
This compound Peptides: this compound-A (hypocretin-1) and this compound-B (hypocretin-2) are derived from a common precursor protein, prepro-orexin.[7][8] this compound-A is a 33-amino acid peptide with two internal disulfide bonds, while this compound-B is a 28-amino acid linear peptide.[7][9] This structural difference contributes to their varied receptor affinities.
-
This compound Receptors: The actions of orexins are mediated by two G protein-coupled receptors (GPCRs), the this compound 1 Receptor (OX1R) and this compound 2 Receptor (OX2R).[10][11] Their binding affinities and distribution patterns are key to the system's diverse functions.
| Receptor | Selective Ligand | Affinity Profile | Primary G-protein Coupling |
| OX1R | This compound-A | Binds this compound-A with ~100-fold higher affinity than this compound-B.[4][5] | Gq/11[8][10][12] |
| OX2R | Non-selective | Binds both this compound-A and this compound-B with similar high affinity.[4][9][10] | Gq/11 and Gi/o[8][10][12] |
Molecular Mechanisms: this compound Signaling Pathways
Activation of this compound receptors initiates a cascade of intracellular signaling events that lead to neuronal excitation. The primary mechanism involves coupling to Gq proteins, leading to the activation of Phospholipase C (PLC).[7][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][14]
A crucial component of this compound-mediated depolarization is a significant influx of extracellular Ca2+.[15] This occurs through various channels, including transient receptor potential canonical (TRPC) channels and L-type voltage-gated calcium channels.[14][15][16] The resulting rise in intracellular Ca2+ is a key event that activates numerous downstream effectors, including the sodium-calcium exchanger, which further contributes to neuronal depolarization.[15][16] OX2R can also couple to Gi/o proteins, which can modulate adenylyl cyclase activity, though the Gq pathway is predominant for arousal.[10][13]
Figure 1: this compound Receptor Signaling Cascade.
Neuronal Circuits for Arousal
-
Locus Coeruleus (LC): A major source of norepinephrine (B1679862) (NE), the LC is densely innervated by this compound neurons and primarily expresses OX1R.[10][19] this compound signaling potently excites LC neurons, increasing cortical NE release and promoting vigilance.
-
Tuberomammillary Nucleus (TMN): The sole source of histamine (B1213489) in the brain, the TMN is crucial for maintaining wakefulness. It is activated by orexins primarily via OX2R.[10][19]
-
Basal Forebrain (BF): this compound projections also excite cholinergic neurons in the basal forebrain, which play a vital role in cortical arousal and attention.[4][18]
These interactions form a mutually reinforcing network where orexins activate the monoaminergic and cholinergic systems, which in turn can provide feedback to the this compound neurons, thereby stabilizing the wakeful state.[21][22]
Figure 2: Key Orexinergic Projections to Arousal Centers.
Experimental Evidence and Methodologies
A variety of advanced techniques have been employed to dissect the function of the this compound system.
Electrophysiological Studies
Experimental Protocol: Brain Slice Electrophysiology
-
Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., EGFP) under the this compound promoter are often used to identify this compound neurons for recording.[21][23]
-
Slice Preparation: Mice are anesthetized and perfused. The brain is extracted and sectioned into acute slices (e.g., 250-300 µm thick) containing the region of interest (e.g., LH, LC, TMN).
-
Recording: Slices are maintained in artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are performed on identified neurons.
-
Pharmacology: this compound-A, this compound-B, or specific receptor agonists/antagonists are bath-applied to the slice to observe changes in membrane potential, firing rate, and postsynaptic currents.[23]
Key Quantitative Findings: Application of this compound peptides depolarizes and increases the firing rate of neurons in the LC, TMN, DR, and LDT/PPT.[3] For instance, this compound B application (300-1000 nM) can increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in this compound neurons themselves by over 500%, suggesting a positive feedback loop mediated by OX2R.[23]
| Parameter | This compound-A (1000 nM) Effect on sEPSC Frequency | This compound-B (1000 nM) Effect on sEPSC Frequency | Reference |
| This compound Neuron Self-Excitation | 450.1 ± 98.4% increase | 728.2 ± 161.0% increase | [23] |
Calcium Imaging
Calcium imaging allows for the real-time measurement of neuronal activity in populations of genetically defined neurons.[24]
Experimental Protocol: In Vitro Calcium Imaging
-
Viral Vector Injection: An adeno-associated virus (AAV) carrying a genetically encoded calcium indicator (e.g., GCaMP6) under a Cre-dependent promoter is injected into the LH of this compound-Cre mice.[24]
-
Slice Preparation: After allowing for viral expression (typically 2-3 weeks), acute hypothalamic slices are prepared as described above.
-
Imaging: Slices are imaged using a confocal or two-photon microscope. Changes in GCaMP fluorescence (ΔF/F), which correlate with intracellular calcium concentration and thus neuronal activity, are recorded.
-
Stimulation: Electrical stimulation or pharmacological agents (e.g., glutamate) are applied to evoke activity, which is correlated with the fluorescence signal.[24]
Key Quantitative Findings: The intensity of calcium fluorescence (ΔF/F) in this compound neurons correlates directly with the frequency of action potentials.[24] Application of glutamate (B1630785) induces a dose-dependent increase in ΔF/F in this compound neurons.[24]
| Glutamate Concentration | Mean ΔF/F (%) in this compound Neurons | Reference |
| 30 µM | ~20% | [24] |
| 100 µM | ~50% | [24] |
| 300 µM | ~120% | [24] |
| 1000 µM | ~150% | [24] |
Optogenetics
Optogenetics uses light-sensitive proteins to control the activity of specific neurons with high temporal precision.[11][25]
Experimental Protocol: In Vivo Optogenetic Activation
-
Viral Vector: An AAV carrying a light-activated cation channel (e.g., Channelrhodopsin-2, ChR2) is injected into the LH of wild-type or Cre-driver mice.
-
Implantation: An optic fiber is surgically implanted above the injection site. For behavioral studies, EEG/EMG electrodes are also implanted to monitor sleep-wake states.[26]
-
Stimulation & Recording: After recovery, blue light is delivered through the optic fiber to activate ChR2-expressing this compound neurons. The effect on behavior and sleep-wake architecture (e.g., latency to wakefulness) is recorded and analyzed.[25][26]
Figure 3: Experimental Workflow for Optogenetics.
Key Quantitative Findings: Direct optical stimulation of this compound neurons reliably induces sleep-to-wake transitions.[25] High-frequency stimulation (5-30 Hz) significantly reduces the latency to wakefulness compared to low-frequency (1 Hz) stimulation.[25] The average latency for sleep-to-wake transitions upon stimulating this compound neurons is 10-30 seconds.[25]
Chemogenetics (DREADDs)
Chemogenetics, particularly using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allows for non-invasive, longer-lasting modulation of neuronal activity.[27][28]
Experimental Protocol: In Vivo Chemogenetic Activation
-
Viral Vector: An AAV carrying a Cre-dependent excitatory DREADD (hM3Dq) is injected into the LH of this compound-Cre mice.[27][28]
-
Expression: The animal is allowed several weeks for viral expression. Immunohistochemistry is later used to confirm the co-localization of the DREADD-reporter (e.g., mCherry) with this compound peptides.[27][28]
-
Activation: The synthetic ligand, Clozapine-N-Oxide (CNO), is administered systemically (e.g., via drinking water or IP injection).[27] CNO binds to the hM3Dq receptor, activating the Gq signaling pathway and depolarizing the neuron.
-
Analysis: The effects on behavior, energy expenditure, and sleep patterns are monitored over several hours or days.[27]
Key Quantitative Findings: Studies confirm high specificity, with reports of 93.8 ± 4.3% of this compound neurons expressing the DREADD receptor after targeted injection.[28] Chemogenetic activation of this compound neurons has been shown to increase physical activity and energy expenditure, ameliorating age-related changes.[27]
Conclusion and Therapeutic Implications
The this compound system is a master regulator of arousal, acting through defined signaling pathways and a distributed network of neuronal projections to promote and sustain wakefulness. This compound neurons excite the ascending arousal systems, creating a stable, consolidated state of alertness necessary for survival and cognitive function. The profound sleepiness and cataplexy seen in narcolepsy, caused by the loss of these neurons, underscore their indispensable role.
This detailed understanding has paved the way for novel therapeutic strategies. Dual this compound Receptor Antagonists (DORAs) are now approved treatments for insomnia, working by blocking the arousal-promoting signals of the this compound system.[13][29] Conversely, the development of this compound receptor agonists holds promise for treating conditions of excessive sleepiness, such as narcolepsy, by directly stimulating this critical arousal pathway.[29][30] The experimental methodologies outlined here are crucial for the continued development and preclinical testing of such next-generation compounds targeting the this compound system.
References
- 1. The this compound system: roles in sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of orexins in sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Control of arousal by the this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief information of this compound peptide - Creative Peptides [creative-peptides.com]
- 6. Differential actions of this compound receptors in brainstem cholinergic and monoaminergic neurons revealed by receptor knockouts: implications for orexinergic signaling in arousal and narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. This compound System: The Key for a Healthy Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approaches for the Study of this compound Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. This compound A-induced extracellular calcium influx in prefrontal cortex neurons involves L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, Sleep, Sympathetic Neural Activity and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.mhmedical.com [neurology.mhmedical.com]
- 18. Frontiers | The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. Regulation of this compound neurons by the monoaminergic and cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 23. This compound Directly Excites this compound Neurons through this compound 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. Chemogenetic activation of this compound/hypocretin neurons ameliorates aging-induced changes in behavior and energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of this compound system facilitates anesthesia emergence and pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound receptors: pharmacology and therapeutic opportunities. | Semantic Scholar [semanticscholar.org]
- 30. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on this compound Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin-Narcolepsy Nexus: A Technical Guide to the Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin (also known as hypocretin) system and its profound connection to narcolepsy stands as a landmark achievement in neuroscience and sleep medicine. In a remarkably short period at the turn of the 21st century, a series of seminal studies unraveled the neurobiological basis of this debilitating sleep disorder, transforming our understanding and paving the way for novel therapeutic strategies. This technical guide provides an in-depth review of the early, core research that established the critical link between this compound deficiency and narcolepsy. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational experiments, quantitative data, and signaling pathways that underpin this field.
The Dawn of a Discovery: A Chronology of Key Events
The journey to understanding the role of this compound in narcolepsy began in 1998 with the independent discovery of two neuropeptides, this compound-A and this compound-B, by two separate research groups.[1] These peptides are produced by a small population of neurons located exclusively in the lateral hypothalamus.[2] The initial breakthrough linking this new peptide system to narcolepsy came from studies in animal models. In 1999, researchers identified that inherited canine narcolepsy was caused by a loss-of-function mutation in the gene for the this compound-2 receptor (OX2R).[2][1] Almost concurrently, another group demonstrated that mice lacking the prepro-orexin gene, which encodes both this compound-A and this compound-B, exhibited a phenotype strikingly similar to human narcolepsy, including episodes of behavioral arrest resembling cataplexy.[1][3]
These findings in animal models spurred a rapid investigation into the role of this compound in human narcolepsy. By 2000, two independent research groups published groundbreaking findings demonstrating a profound loss of this compound-producing neurons in the hypothalamus of human narcolepsy patients.[1] This neuronal loss was found to be highly selective, with adjacent neurons in the same hypothalamic region remaining intact.[4] Subsequent studies of cerebrospinal fluid (CSF) from narcoleptic patients revealed dramatically reduced or undetectable levels of this compound-A, solidifying the link between this compound deficiency and the human disorder.[5][3]
Quantitative Data from Foundational Studies
The early research provided critical quantitative data that underscored the dramatic loss of the this compound system in narcolepsy. These findings are summarized in the tables below for clear comparison.
Table 1: this compound Neuron Loss in the Human Hypothalamus
| Subject Group | Mean Percentage of this compound Neuron Loss | Reference |
| Narcolepsy with Cataplexy | 85% to 95% | [6] |
| Narcolepsy without Cataplexy (Patient 1) | 33% | [7] |
| Narcolepsy with Cataplexy | ~90% | [7] |
Table 2: Cerebrospinal Fluid (CSF) this compound-A (Hypocretin-1) Concentrations
| Subject Group | Mean CSF this compound-A Concentration (pg/mL) | Reference |
| Healthy Individuals | > 200 | [4] |
| Narcolepsy Type 1 Patients | < 110 | [4] |
| Narcolepsy Patients (in another study) | ~110 (one-third of control value) | [3] |
| Narcolepsy with Cataplexy & HLA DQB1*0602 Positive | < 40 (in 95.7% of patients) | [8] |
Core Experimental Protocols
The foundational discoveries linking this compound to narcolepsy were built on a set of key experimental methodologies. Below are detailed descriptions of these protocols.
Immunohistochemistry for this compound Neuron Quantification
Objective: To visualize and quantify the number of this compound-producing neurons in post-mortem hypothalamic tissue from narcoleptic patients and control subjects.
Methodology:
-
Tissue Preparation: Post-mortem human brain tissue, specifically the hypothalamus, was obtained and fixed in paraformaldehyde. The tissue was then cryoprotected in a sucrose (B13894) solution and sectioned on a cryostat.
-
Immunostaining: The brain sections were incubated with a primary antibody specifically targeting this compound-A (hypocretin-1). This was followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent marker.
-
Visualization: For enzymatic detection, a chromogen substrate was added, resulting in a colored precipitate at the location of the this compound neurons. For fluorescent detection, the sections were visualized using a fluorescence microscope.
-
Quantification: The number of stained this compound neurons was manually counted in specific hypothalamic regions across multiple sections. Stereological methods were often employed to obtain an unbiased estimate of the total number of neurons.
-
Co-localization Studies: To confirm the specificity of neuronal loss, co-localization studies were performed using antibodies against other neuronal markers, such as neuronal activity-regulated pentraxin (Narp), which was found to co-localize with this compound neurons and was also significantly reduced in narcolepsy.[6][9]
Radioimmunoassay (RIA) for CSF this compound-A Measurement
Objective: To quantify the concentration of this compound-A in the cerebrospinal fluid of living narcoleptic patients and healthy controls.
Methodology:
-
Sample Collection: Cerebrospinal fluid was collected from patients via lumbar puncture.
-
Competitive Binding: A known quantity of radioactively labeled this compound-A (e.g., with Iodine-125) was mixed with the CSF sample and a limited amount of a specific anti-orexin-A antibody. The unlabeled this compound-A in the CSF competes with the radiolabeled this compound-A for binding to the antibody.
-
Separation: The antibody-bound this compound-A was separated from the free (unbound) this compound-A, often by precipitation.
-
Detection: The radioactivity of the antibody-bound fraction was measured using a gamma counter.
-
Quantification: The concentration of this compound-A in the CSF sample was determined by comparing the measured radioactivity to a standard curve generated using known concentrations of unlabeled this compound-A. Lower radioactivity indicates a higher concentration of unlabeled this compound-A in the sample. While RIA was the standard in early studies, it's worth noting that newer, more specific methods like mass spectrometry are now also used.[10][11][12]
Genetic Analysis in Animal Models
Objective: To identify the genetic basis of narcolepsy in animal models.
Methodology:
-
Canine Model (Doberman Pinschers):
-
Genome-wide Scan: A colony of narcoleptic Doberman pinschers, where the disorder is inherited as an autosomal recessive trait, was studied.[13] A genome-wide scan using microsatellite markers was performed to identify the chromosomal region linked to the narcolepsy phenotype.
-
Gene Identification: The identified region was sequenced to pinpoint the specific gene mutation. This led to the discovery of a mutation in the hypocretin (this compound) receptor 2 (HCRTR2) gene.[1]
-
-
Murine Model (Knockout Mice):
-
Gene Targeting: Homologous recombination was used to create "knockout" mice lacking the prepro-orexin gene. This involved introducing a modified, non-functional version of the gene into embryonic stem cells, which were then implanted into a surrogate mother.
-
Phenotypic Analysis: The resulting mice were monitored for behavioral and sleep-wake characteristics. Video recording and electroencephalography (EEG)/electromyography (EMG) were used to identify narcolepsy-like symptoms, such as behavioral arrests and fragmented sleep.[14]
-
Visualizing the Core Concepts
The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to the early this compound-narcolepsy research.
References
- 1. A Brief History of Hypocretin/Orexin and Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological basis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narcolepsy and Orexins: An Example of Progress in Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Narp immunostaining of human hypocretin (this compound) neurons: Loss in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localized Loss of Hypocretin (this compound) Cells in Narcolepsy Without Cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. From radioimmunoassay to mass spectrometry: a new method to quantify this compound-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [helda.helsinki.fi]
- 13. youtube.com [youtube.com]
- 14. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Measuring Orexin Levels in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques used to measure orexin (also known as hypocretin) levels in cerebrospinal fluid (CSF). Detailed protocols for the most common methods—Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are provided to guide researchers in selecting and performing the appropriate assay for their needs.
Introduction to this compound Measurement in CSF
This compound-A and this compound-B are neuropeptides produced in the lateral hypothalamus that play a crucial role in regulating wakefulness, appetite, and arousal. The measurement of this compound levels in CSF is a key diagnostic tool for narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. In healthy individuals, this compound-A levels in the CSF are typically above 200 pg/mL.[1] In contrast, patients with narcolepsy type 1 exhibit significantly reduced levels, often below 110 pg/mL, due to the loss of this compound-producing neurons.[1] Consequently, accurate and reliable quantification of CSF this compound is critical for both clinical diagnosis and research into the function of the this compound system and its role in various neurological disorders.
Summary of Techniques for this compound Measurement in CSF
Several analytical methods are available for the quantification of this compound in CSF, each with its own advantages and limitations. The choice of technique often depends on the specific research question, required sensitivity and specificity, sample throughput, and available resources.
| Technique | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled this compound and unlabeled this compound to a limited number of antibodies. | High sensitivity, well-established for clinical diagnosis. | Use of radioactive materials, potential for cross-reactivity, batch-to-batch variability.[1][2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction where one component is linked to an enzyme, allowing for colorimetric detection. | No radioactive materials, high throughput, relatively simple and economical.[3] | Can have lower sensitivity and specificity compared to RIA, results can vary between kits.[3][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of molecules by liquid chromatography followed by mass-based detection and quantification. | High specificity and accuracy, can distinguish between this compound-A, this compound-B, and their metabolites.[2][5] | High equipment cost, complex workflow, requires skilled operators.[2] |
Quantitative Data: this compound-A Levels in Human CSF
The following table summarizes typical this compound-A concentrations in human CSF as measured by various techniques across different populations. These values can serve as a reference for researchers interpreting their own data.
| Population | Measurement Technique | Mean this compound-A Concentration (pg/mL) | Range (pg/mL) | Reference |
| Healthy Controls | RIA | 344 ± 107 | 224 - 653 | [6] |
| RIA | 335.17 ± 158.3 | >200 (normal) | [7] | |
| LC-MS | 105 | - | [1] | |
| Narcolepsy Type 1 | RIA | <100 (undetectably low) | - | [6] |
| RIA | <110 | - | [7] | |
| Alzheimer's Disease (Mild) | ELISA | 130.76 ± 21.70 | - | [8] |
| Alzheimer's Disease (Moderate to Severe) | ELISA | 173.04 ± 19.76 | - | [8] |
| Behavioral Variant Frontotemporal Dementia | ELISA | 190.12 ± 100.84 | - | [8] |
| Idiopathic Normal Pressure Hydrocephalus | ELISA | 263.31 ± 56.89 | - | [8] |
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for this compound-A in CSF
This protocol is a general guideline based on commercially available RIA kits, such as the one from Phoenix Pharmaceuticals.[1]
Materials:
-
RIA kit for this compound-A (containing 125I-labeled this compound-A, primary antibody, standard this compound-A, secondary antibody, and buffer reagents)
-
CSF samples
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Handling: CSF samples should be collected in polypropylene (B1209903) tubes and stored at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards, antibodies, and tracer with the provided buffers.
-
Assay Procedure: a. Set up duplicate tubes for standards, controls, and unknown CSF samples. b. Add 100 µL of standard, control, or CSF sample to the appropriately labeled tubes. c. Add 100 µL of the primary antibody to all tubes except the "total counts" and "non-specific binding" tubes. d. Add 100 µL of 125I-labeled this compound-A (tracer) to all tubes. e. Vortex all tubes gently and incubate for 16-24 hours at 4°C. f. Following incubation, add 100 µL of the secondary antibody (precipitating antibody) to all tubes except the "total counts" tube. g. Vortex and incubate for a further 90-120 minutes at 4°C. h. Centrifuge the tubes at 3,000 x g for 20 minutes at 4°C to pellet the antibody-bound complex. i. Carefully decant the supernatant. j. Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis: a. Calculate the average counts per minute (CPM) for each set of duplicates. b. Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound-A standards. c. Determine the concentration of this compound-A in the CSF samples by interpolating their CPM values on the standard curve.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-A in CSF
This is a general protocol for a competitive ELISA, based on commercially available kits.
Materials:
-
ELISA kit for this compound-A (containing pre-coated microplate, detection reagent A (biotinylated anti-orexin-A), detection reagent B (HRP-conjugate), standards, and buffers)
-
CSF samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
Procedure:
-
Sample Handling: Collect and store CSF as described in the RIA protocol.
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Assay Procedure: a. Add 50 µL of standard, control, or CSF sample to the appropriate wells of the pre-coated microplate. b. Immediately add 50 µL of Detection Reagent A to each well.[9][10] c. Cover the plate and incubate for 1 hour at 37°C.[9][10] d. Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well. e. Add 100 µL of Detection Reagent B to each well.[9][10] f. Cover the plate and incubate for 30 minutes at 37°C.[9][10] g. Aspirate and wash the plate five times as described in step 3d. h. Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[9] i. Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance against the concentration of the this compound-A standards. c. Determine the concentration of this compound-A in the CSF samples by interpolating their absorbance values on the standard curve.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound-A in CSF
This protocol provides a general workflow for the quantification of this compound-A in CSF using LC-MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
CSF samples
-
Stable isotope-labeled this compound-A internal standard
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for liquid chromatography (e.g., acetonitrile (B52724), formic acid, water)
-
Centrifuge, vortex mixer, and pipettes
Procedure:
-
Sample Preparation: a. Thaw CSF samples on ice. b. Add a known amount of stable isotope-labeled this compound-A internal standard to each CSF sample. c. Perform solid-phase extraction (SPE) to concentrate the this compound and remove interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing the cartridge, and eluting the this compound. d. Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
LC-MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate this compound-A from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify this compound-A and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. Monitor specific precursor-to-product ion transitions for both native and labeled this compound-A.
-
Data Analysis: a. Integrate the peak areas for the selected transitions of both this compound-A and the internal standard. b. Calculate the ratio of the peak area of native this compound-A to the peak area of the internal standard. c. Generate a calibration curve by plotting the peak area ratio against the concentration of the this compound-A standards. d. Determine the concentration of this compound-A in the CSF samples by interpolating their peak area ratios on the calibration curve.
This compound Signaling Pathway
Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs): this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R). This compound-A binds to both receptors with high affinity, while this compound-B has a higher affinity for OX2R. Activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to neuronal depolarization and increased excitability.
References
- 1. From radioimmunoassay to mass spectrometry: a new method to quantify this compound-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The value of using ELISA to detect this compound-A in cerebrospinal fluid in the diagnosis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Cerebrospinal-fluid this compound-A levels in different neurocognitive disorders: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. cloud-clone.com [cloud-clone.com]
Application Notes & Protocols: Optogenetic Activation of Orexin Neurons In Vivo
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of in vivo optogenetic activation of orexin (also known as hypocretin) neurons. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible experimental outcomes.
Introduction
This compound neurons, located exclusively in the lateral hypothalamus (LH), are critical regulators of several vital physiological processes, most notably the sleep-wake cycle, reward processing, energy homeostasis, and stress responses.[1][2] Dysregulation of the this compound system is a hallmark of narcolepsy.[3] Optogenetics, a technique that uses light to control genetically modified neurons, provides unparalleled spatiotemporal precision to dissect the function of this compound circuits in freely behaving animals.[4][5] By expressing light-sensitive ion channels like Channelrhodopsin-2 (ChR2) in this compound neurons, researchers can precisely stimulate their activity to study the downstream behavioral, physiological, and neurochemical consequences.[4][6]
This compound Signaling Pathways
This compound A and this compound B peptides exert their effects by binding to two G-protein-coupled receptors (GPCRs): the this compound 1 Receptor (OX1R) and the this compound 2 Receptor (OX2R).[7] Their activation initiates a cascade of intracellular signaling events that are generally excitatory.[8]
-
G-Protein Coupling: OX1R couples exclusively to the Gq subclass of G-proteins.[7] OX2R can couple to Gq as well as Gi/o proteins.[7] Some studies also report coupling to Gs.[9]
-
Downstream Effectors:
-
Gq Pathway: Activation of the Gq pathway stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][9]
-
Other Pathways: this compound receptor activation can also stimulate Phospholipase D (PLD), Phospholipase A (PLA), and the p38-MAPK/ERK signaling cascades.[1][9] These pathways collectively lead to neuronal depolarization, increased excitability, and long-lasting changes in synaptic plasticity.[8]
-
Experimental Workflow and Protocols
The optogenetic activation of this compound neurons in vivo involves several key stages, from animal model preparation to behavioral analysis.
This protocol describes the stereotaxic surgical procedure for targeted expression of ChR2 in this compound neurons and subsequent implantation of an optic fiber for light delivery.[10][11]
1.1. Animal Model:
-
Subject: this compound-Cre transgenic mice or rats.[12][13] These animals express Cre recombinase specifically in this compound-producing neurons, allowing for targeted gene expression.
1.2. Viral Vector:
-
Construct: A Cre-dependent adeno-associated virus (AAV) carrying the gene for Channelrhodopsin-2 fused to a fluorescent reporter (e.g., eYFP or mCherry). A common choice is AAV-hSyn-DIO-ChR2-eYFP or AAV-EF1α-DIO-ChR2-eYFP.[14][15] The double-floxed inverted open reading frame (DIO) ensures that ChR2 is only expressed in the presence of Cre recombinase.[12]
1.3. Surgical Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1-2% maintenance) and place it in a stereotaxic frame.[5][10] Apply eye ointment to prevent corneal drying. Maintain body temperature with a heating pad.
-
Incision: Shave the scalp and sterilize with betadine and ethanol (B145695) swabs. Make a midline incision to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole over the lateral hypothalamus (LH). For mice, typical coordinates are: Anterior-Posterior (AP): -1.7 mm, Medial-Lateral (ML): ±1.0 mm relative to Bregma.[5]
-
Viral Injection:
-
Lower a microinjection pipette (e.g., Nanoject) to the target depth Dorsal-Ventral (DV): -5.0 mm from the skull surface.[5]
-
Infuse ~500 nL of the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage.[16]
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Optic Fiber Implantation:
-
Lower a fiber optic cannula (e.g., 200 µm diameter) to a position just dorsal to the injection site (e.g., DV: -4.8 mm).[5]
-
Secure the cannula to the skull using dental cement and anchor screws.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesics. Allow the animal to recover for at least 3-4 weeks to ensure robust opsin expression before behavioral testing.[6]
This protocol details the procedure for activating this compound neurons and assessing the behavioral consequences.
2.1. Habituation:
-
Prior to stimulation, habituate the animal to the testing environment and to being tethered to the fiber optic patch cord to minimize stress-induced artifacts.
2.2. Optogenetic Stimulation Parameters:
-
Connect the implanted fiber optic to a laser source (e.g., 473 nm for ChR2) via a patch cord.[17]
-
Stimulation parameters should be chosen based on the experimental question. Refer to Table 1 for examples from the literature.
-
Light power at the fiber tip should be calibrated and typically ranges from 5-15 mW.
2.3. Key Behavioral Assays:
-
Sleep/Wakefulness Analysis:
-
Method: Chronically implant EEG/EMG electrodes during the initial surgery.[18] Record brain and muscle activity to score vigilance states (Wake, NREM, REM sleep).
-
Procedure: Deliver photostimulation during defined sleep periods and measure the latency to wakefulness and total time spent in each state.[4][19]
-
-
Reward-Seeking Behavior (Conditioned Place Preference - CPP):
-
Method: Use a two-chamber apparatus. On conditioning days, pair photostimulation of this compound neurons (specifically terminals in the VTA) with one chamber and no stimulation with the other.
-
Procedure: On test day, allow the animal to freely explore both chambers in the absence of stimulation. An increase in time spent in the stimulation-paired chamber indicates a conditioned preference, reflecting the rewarding nature of the stimulation.[20]
-
-
Locomotor Activity:
Quantitative Data Summary
Optogenetic activation of this compound neurons produces reliable and quantifiable effects on neuronal activity, behavior, and neurochemistry.
Table 1: Effects of Optogenetic this compound Neuron Activation on Neuronal Activity
| Target Population | Effect of Stimulation | Stimulation Parameters | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound Neurons (Soma) | Reliable Action Potential Firing | 1-20 Hz, 3 ms (B15284909) pulses | Direct photostimulation evokes robust inward currents and action potentials, confirming ChR2 functionality. | [6][13][17] |
| Histamine (B1213489) Neurons (TMN) | Increased Firing Rate | 10 Hz trains | Activation of this compound terminals evokes fast, AMPA-receptor mediated glutamatergic postsynaptic currents. | [3][23] |
| Spinally Projecting Neurons (PVN) | Excitatory Postsynaptic Currents (EPSCs) | 1 Hz, 3 ms pulses | This compound neurons provide robust monosynaptic glutamatergic input. | [6] |
| MCH Neurons (LH) | Inhibition of Firing | Physiological rates | This compound neuron firing increases the frequency of GABAergic currents onto MCH neurons via local interneurons. | [24][25] |
| Cardiac Vagal Neurons (DMV) | EPSCs and IPSCs | 1 Hz, 3 ms pulses | this compound neurons provide mixed glutamatergic and GABAergic inputs. |[13] |
Table 2: Behavioral Outcomes of Optogenetic this compound Neuron Activation
| Behavioral Domain | Stimulation Target | Stimulation Parameters | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Arousal/Wakefulness | This compound Somas (LH) | 5-30 Hz trains | Increased probability of sleep-to-wake transitions; decreased latency to wakefulness. | [4][14] |
| Arousal/Wakefulness | This compound Somas (LH) | Not specified | Increased total wake time, decreased NREM and REM sleep. | [12][19] |
| Reward Seeking (CPP) | This compound Terminals (VTA) | 20 Hz, 5 ms pulses | Induces conditioned place preference; increases food cue-directed behavior. | [20][26] |
| Locomotion | this compound Somas (LH) | Not specified | Increases spontaneous physical activity and total distance traveled. |[21] |
Table 3: Neurochemical Consequences of this compound Neuron Activation
| Neurotransmitter | Measurement Location | Stimulation Target | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Dopamine (B1211576) | Nucleus Accumbens (NAc) | This compound Terminals (VTA) | Potentiates mesolimbic dopamine neurotransmission. | [20][26] |
| This compound | Nucleus Accumbens (NAc) | This compound Somas (LH) | 10 Hz stimulation evokes detectable this compound release, measured with a genetically encoded sensor. | [27] |
| Glutamate (B1630785) | Tuberomammillary Nucleus (TMN) | this compound Terminals (TMN) | this compound neurons co-release glutamate, causing fast excitatory transmission. |[3][23] |
Applications and Considerations
-
Therapeutic Relevance: This technology is invaluable for modeling disorders like narcolepsy (by mimicking the arousal-promoting role of this compound) and for investigating the role of this compound in addiction, depression, and anxiety.[20][21][28]
-
Circuit Mapping: Combining optogenetic activation with in vivo or ex vivo electrophysiology allows for precise mapping of functional this compound circuits.[6][15]
-
Important Considerations:
-
Controls: Always include control groups, such as animals injected with a virus expressing only a fluorescent protein (e.g., eYFP) without ChR2, to control for effects of light and heat.
-
Verification: Post-mortem histology is mandatory to verify the precise location of the viral expression and fiber optic placement.[14]
-
Light Power: Use the minimum effective light power to avoid tissue heating and non-specific activation.
-
Interpretation: Be aware that this compound neurons co-release other neurotransmitters, including glutamate and dynorphin, which may contribute to the observed effects.[3][8] The net effect on a downstream neuron can be excitatory or inhibitory depending on the local microcircuitry.[24]
-
References
- 1. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type- and pathway-specific synaptic regulation of this compound neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optogenetic Probing of Fast Glutamatergic Transmission from Hypocretin/Orexin to Histamine Neurons In Situ | Journal of Neuroscience [jneurosci.org]
- 4. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Optogenetic Silencing of this compound/Hypocretin Neurons Induces Slow-Wave Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optogenetic identification of hypothalamic this compound neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rwdstco.com [rwdstco.com]
- 11. Stereotaxic Injections [protocols.io]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Direct Projections from Hypothalamic this compound Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical probing of this compound/hypocretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound neurons inhibit sleep to promote arousal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Acute Optogenetic Silencing of this compound/Hypocretin Neurons Induces Slow-Wave Sleep in Mice | Journal of Neuroscience [jneurosci.org]
- 20. Optogenetic stimulation of lateral hypothalamic this compound/dynorphin inputs in the ventral tegmental area potentiates mesolimbic dopamine neurotransmission and promotes reward-seeking behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemogenetic activation of this compound/hypocretin neurons ameliorates aging-induced changes in behavior and energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Receptor Subtype Activation and Locomotor Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optogenetic probing of fast glutamatergic transmission from hypocretin/orexin to histamine neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optogenetic evidence for inhibitory signaling from this compound to MCH neurons via local microcircuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optogenetic Evidence for Inhibitory Signaling from this compound to MCH Neurons via Local Microcircuits | Journal of Neuroscience [jneurosci.org]
- 26. biorxiv.org [biorxiv.org]
- 27. A genetically encoded sensor for in vivo imaging of this compound neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of this compound/hypocretin neurons is associated with individual differences in cued fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chemogenetic Inhibition of Orexin Neural Circuits
Introduction
Orexin (also known as hypocretin) neuropeptides, produced by a distinct group of neurons in the lateral hypothalamus (LH), are critical regulators of several physiological functions, most notably wakefulness, arousal, appetite, and energy homeostasis.[1][2] The destruction or dysfunction of these neurons leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] Understanding the precise role of this compound circuits is crucial for developing therapies for sleep disorders, eating disorders, and other neurological conditions.
Chemogenetics, particularly the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) system, offers a powerful and minimally invasive method for remotely controlling the activity of specific neuronal populations in freely moving animals.[5][6] The most commonly used inhibitory DREADD is the human M4 muscarinic receptor (hM4Di), which is coupled to the Gi signaling pathway.[6][7] When activated by a synthetic ligand like Clozapine-N-Oxide (CNO) or newer, more specific agonists, hM4Di silences neuronal activity by inducing hyperpolarization and inhibiting neurotransmitter release.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing inhibitory DREADDs to study the function of this compound neural circuits. By expressing hM4Di specifically in this compound neurons (e.g., using this compound-Cre transgenic mice), researchers can temporarily and reversibly inhibit their activity to investigate the resulting behavioral and physiological consequences.
Key Applications
-
Sleep-Wake Regulation: Investigating the role of this compound neurons in maintaining consolidated wakefulness and preventing inappropriate transitions into sleep.[8]
-
Energy Homeostasis: Examining the influence of this compound circuit inhibition on food intake, spontaneous physical activity, and overall energy expenditure.[9][10]
-
Behavioral Modulation: Assessing the impact of this compound neuron silencing on behaviors such as locomotion, anxiety, and reward-seeking.[11][12]
-
Disease Modeling: Ameliorating pathological phenotypes in animal models of diseases like Parkinson's, where this compound systems may be dysregulated.[9][11]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies employing chemogenetic inhibition of this compound neurons.
Table 1: Effects of this compound Neuron Inhibition on Sleep/Wakefulness States in Mice
| Parameter | Control Condition (Saline) | hM4Di + CNO Condition | % Change | p-value | Reference |
| Wakefulness (%) | |||||
| During Dark Period (1 hr post-injection) | 86.6 ± 5.0% | 69.0 ± 5.1% | -20.3% | p=0.001 | [13] |
| NREM Sleep (%) | |||||
| During Dark Period (1 hr post-injection) | 12.7 ± 4.8% | 29.9 ± 5.1% | +135.4% | p=0.0004 | [13] |
| REM Sleep (%) | |||||
| During Light Period (1 hr post-injection) | 4.33 ± 1.0% | 0.31 ± 0.31% | -92.8% | p=0.008 | [8] |
| Latency to NREM Sleep (min) | 56.8 ± 18.6 min | 10.8 ± 2.4 min | -81.0% | p=0.044 | [8][13] |
Data adapted from Sasaki et al., 2011. Values are presented as mean ± SEM. The study observed that chemogenetic inhibition of this compound neurons significantly decreased time spent in wakefulness and increased non-rapid eye movement (NREM) sleep time.[5][8]
Table 2: Effects of this compound Neuron Inhibition on Activity and Energy Expenditure in a Mouse Model of Parkinson's Disease (A53T)
| Parameter | A53T + Control DREADD + CNO | A53T + Inhibitory DREADD + CNO | % Change | p-value | Reference |
| Spontaneous Physical Activity (Total Beam Breaks) | ~180,000 | ~120,000 | ~ -33% | < 0.05 | [9] |
| Locomotor Activity in OFT (Distance in cm) | ~11,000 | ~7,500 | ~ -32% | < 0.005 | [11][12] |
| Total Energy Expenditure (kcal/hr/kg) | ~0.85 | ~0.70 | ~ -17.6% | < 0.05 | [9] |
| Dark Phase Energy Expenditure (kcal/hr/kg) | ~1.0 | ~0.8 | -20.0% | < 0.05 | [9] |
Data are approximate values derived from graphs in Stanojlovic et al., 2018 & 2019. The studies showed that chemogenetic inhibition of this compound neurons ameliorated elevated exploratory locomotion, spontaneous physical activity (SPA), and energy expenditure (EE) in A53T mice.[9][11]
Diagrams
Signaling Pathway
Caption: Signaling cascade of the inhibitory DREADD hM4Di upon agonist binding.
Experimental Workflow
Caption: Standard workflow for a chemogenetic this compound inhibition experiment.
Logical Relationships
Caption: Logical flow from this compound neuron inhibition to key observed outcomes.
Experimental Protocols
Protocol 1: Stereotaxic Viral Vector Injection for this compound Neuron Targeting
This protocol describes the injection of a Cre-dependent adeno-associated virus (AAV) to express an inhibitory DREADD (hM4Di) specifically in the this compound neurons of an this compound-Cre mouse.
Materials:
-
This compound-Cre transgenic mice
-
AAV vector: rAAV-DIO-HAhM4Di-mCherry (or similar Cre-dependent inhibitory DREADD vector)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Micro-drill
-
Nanoliter injection system (e.g., Hamilton syringe with a 33-gauge needle or glass micropipette)
-
Surgical tools (sterilized)
-
Analgesics and antiseptic solution
Procedure:
-
Preparation:
-
Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.[14]
-
Administer a pre-operative analgesic.
-
Secure the mouse in the stereotaxic frame. Apply eye ointment to prevent drying.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the Bregma and Lambda landmarks.
-
Using the coordinates for the lateral hypothalamus (LH), mark the injection site. A typical coordinate for the mouse LH is: Anterior-Posterior (AP): -1.70 mm, Medial-Lateral (ML): ±1.00 mm relative to Bregma.[15] The Dorsal-Ventral (DV) coordinate will be determined next.
-
At the marked location, perform a small craniotomy using the micro-drill, being careful not to damage the underlying dura mater.
-
-
Viral Injection:
-
Lower the injection needle/pipette to the target DV coordinate (e.g., -5.15 mm from the dural surface).[15]
-
Inject the viral vector at a slow, controlled rate. A typical volume is 300-500 nL per hemisphere at a rate of 100 nL/minute .[15]
-
After the injection is complete, leave the needle in place for an additional 10-15 minutes to allow for diffusion and prevent backflow upon retraction.[16]
-
Slowly withdraw the needle.
-
-
Post-Procedure:
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the mouse in a clean, warm cage for recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Allow 3-4 weeks for robust DREADD expression before commencing behavioral experiments.[9]
-
Protocol 2: DREADD Activation and Behavioral Assessment
This protocol outlines the steps for activating the expressed hM4Di receptors and observing the effects on sleep and activity.
Materials:
-
Mouse from Protocol 1 (with hM4Di expressed in this compound neurons)
-
DREADD Agonist: Clozapine-N-Oxide (CNO) or Deschloroclozapine (DCZ). CNO is typically dissolved in saline.
-
Vehicle control (0.9% saline)
-
Behavioral monitoring equipment (e.g., EEG/EMG recording system for sleep analysis, or metabolic cages like CLAMS for activity and energy expenditure).
Procedure:
-
Habituation:
-
Habituate the mice to the testing environment and injection procedure (e.g., with saline injections) for several days prior to the experiment to minimize stress-induced artifacts.
-
-
Agonist Administration:
-
Prepare a fresh solution of the DREADD agonist. A typical dose for CNO in mice is 1-5 mg/kg .[17] Note: It is crucial to run control experiments with CNO in wild-type or control-virus-injected animals, as CNO can have off-target effects, potentially through its reverse metabolism to clozapine.[17]
-
Administer the agonist or vehicle via intraperitoneal (i.p.) injection.[13] A crossover design, where each animal receives both the agonist and vehicle on separate days, is recommended.
-
-
Data Collection:
-
Place the mouse in the monitoring chamber immediately after injection.
-
Begin recording the desired parameters (e.g., EEG/EMG, locomotor activity, oxygen consumption, carbon dioxide production).
-
The peak effects of CNO are typically observed between 30 and 90 minutes post-injection.[18] Recordings are often analyzed for a 1-2 hour window following administration.[8][13]
-
-
Data Analysis:
-
For sleep studies, score the EEG/EMG data to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
For activity studies, quantify parameters like distance traveled, beam breaks, and calculate energy expenditure.
-
Compare the data from the agonist condition to the vehicle condition for each animal using appropriate statistical tests (e.g., paired t-test).
-
-
Histological Verification (Post-Experiment):
-
Use fluorescence microscopy to verify the correct anatomical targeting of the viral vector (e.g., mCherry expression) and its co-localization with this compound immunoreactivity in the lateral hypothalamus. This step is critical to confirm that the observed effects are due to the specific inhibition of the intended neuronal population.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound neuronal circuitry: role in the regulation of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacogenetic modulation of this compound neurons alters sleep/wakefulness states in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 8. Pharmacogenetic Modulation of this compound Neurons Alters Sleep/Wakefulness States in Mice | PLOS One [journals.plos.org]
- 9. Inhibition of this compound/Hypocretin Neurons Ameliorates Elevated Physical Activity and Energy Expenditure in the A53T Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/hypocretin and dysregulated eating: Promotion of foraging behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemogenetic Modulation of this compound Neurons Reverses Changes in Anxiety and Locomotor Activity in the A53T Mouse Model of Parkinson’s Disease [frontiersin.org]
- 12. Chemogenetic Modulation of this compound Neurons Reverses Changes in Anxiety and Locomotor Activity in the A53T Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Protocol to study the role of medial entorhinal cortex-basolateral amygdala circuit in context-induced retrieval of morphine withdrawal memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Stereotaxic Injections and Implants [protocols.io]
- 17. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocol for Immunohistochemical Staining of Orexin Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of orexin-producing neurons in brain tissue. This compound, also known as hypocretin, is a neuropeptide crucial in regulating sleep-wake cycles, appetite, and arousal. Visualizing these neurons is essential for research in narcolepsy, sleep disorders, and metabolic diseases. This protocol is designed for both free-floating and paraffin-embedded tissue sections, offering flexibility for various experimental needs.
Quantitative Data Summary
For reproducible and robust staining, it is critical to optimize parameters such as antibody dilutions and incubation times. The following table summarizes typical quantitative data for the immunohistochemical staining of this compound neurons.
| Parameter | Free-Floating Sections | Paraffin-Embedded Sections |
| Tissue Thickness | 20-50 µm | 5-15 µm |
| Primary Antibody | Anti-Orexin-A (e.g., rabbit polyclonal, goat polyclonal) | Anti-Orexin-A (e.g., rabbit polyclonal, goat polyclonal) |
| Primary Antibody Dilution | 1:500 - 1:2000 | 1:100 - 1:1000 |
| Primary Antibody Incubation | 24-48 hours at 4°C | Overnight at 4°C |
| Secondary Antibody | Fluorophore- or enzyme-conjugated species-specific IgG | Fluorophore- or enzyme-conjugated species-specific IgG |
| Secondary Antibody Dilution | 1:200 - 1:1000 | 1:200 - 1:1000 |
| Secondary Antibody Incubation | 1-2 hours at room temperature | 1-2 hours at room temperature |
| Antigen Retrieval | Not typically required | Heat-Induced Epitope Retrieval (HIER) is recommended |
| HIER Buffer | N/A | 10 mM Sodium Citrate Buffer (pH 6.0) |
| HIER Incubation | N/A | 20-40 minutes at 95-100°C |
Experimental Workflow
The following diagram illustrates the general workflow for the immunohistochemical staining of this compound neurons.
Caption: Workflow for this compound neuron immunohistochemistry.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the immunohistochemical staining of this compound neurons.
Protocol 1: Free-Floating Immunohistochemistry for this compound Neurons
This protocol is suitable for vibratome or cryostat sections of formaldehyde-fixed brain tissue.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.4
-
Blocking Buffer: 10% normal serum (from the species of the secondary antibody), 0.3% Triton X-100 in TBS.
-
Incubation Buffer: 5% normal serum, 0.3% Triton X-100 in TBS.
-
Primary antibody against this compound-A.
-
Fluorophore- or biotin-conjugated secondary antibody.
-
DAPI (optional, for nuclear counterstaining).
-
Mounting medium.
Procedure:
-
Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in PBS.[1][2] Post-fix the brain in 4% PFA overnight at 4°C.[3]
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (typically 2-3 days).[1][3]
-
Sectioning: Section the brain at 20-40 µm thickness using a cryostat or vibratome.[1][3] Store free-floating sections in an antifreeze solution at -20°C until use.[3]
-
Washing: Transfer the free-floating sections to a multi-well plate and wash three times for 10 minutes each with TBS.[4]
-
Blocking: Incubate the sections in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4][5]
-
Primary Antibody Incubation: Transfer the sections to the Incubation Buffer containing the primary anti-orexin-A antibody. Incubate overnight at 4°C with gentle agitation.[1][4][6]
-
Washing: Wash the sections three times for 10 minutes each in TBS.[4]
-
Secondary Antibody Incubation: Transfer the sections to the Incubation Buffer containing the appropriate secondary antibody. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent secondary antibody.[4][5]
-
Washing: Wash the sections three times for 10 minutes each in TBS.[4]
-
Counterstaining (Optional): If desired, incubate sections with DAPI in TBS for 5-10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto glass slides, allow them to air dry, and coverslip with an appropriate mounting medium.[4]
-
Visualization: Image the stained sections using a fluorescence or bright-field microscope.
Protocol 2: Immunohistochemistry for this compound Neurons in Paraffin-Embedded Sections
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: TBS with 0.05% Tween 20 (TBST)
-
Blocking Buffer: 10% normal serum in TBST
-
Primary antibody against this compound-A
-
Secondary antibody (fluorophore- or enzyme-conjugated)
-
DAB substrate kit (for chromogenic detection)
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[7]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-orexin-A antibody diluted in antibody incubation buffer overnight at 4°C in a humidified chamber.[7]
-
-
Washing:
-
Wash the slides three times for 5 minutes each in TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the appropriate secondary antibody for 1 hour at room temperature.[7]
-
-
Washing:
-
Wash the slides three times for 5 minutes each in TBST.
-
-
Detection (Chromogenic):
-
If using an HRP-conjugated secondary antibody, incubate with DAB substrate according to the manufacturer's instructions.
-
Rinse with deionized water.
-
-
Counterstaining (Optional):
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a bright-field microscope.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the basic principle of indirect immunohistochemistry used in this protocol.
Caption: Principle of indirect immunohistochemistry.
References
- 1. Immunohistochemical evidence for synaptic release of glutamate from this compound terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A alleviates neuroinflammation via OXR2/CaMKKβ/AMPK signaling pathway after ICH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. sysy.com [sysy.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 10. Histological methods for CNS [pathologycenter.jp]
Application Notes & Protocols: Calcium Imaging of Orexin Neuron Activity in Brain Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orexin neurons, also known as hypocretin neurons, are a specific population of cells located exclusively in the lateral hypothalamus (LH).[1][2] These neurons project widely throughout the central nervous system, playing a critical role in regulating various physiological processes, including wakefulness, arousal, reward processing, and energy homeostasis.[1][2][3][4] Dysregulation of the this compound system is linked to sleep disorders like narcolepsy.[2]
Calcium imaging is a powerful technique used to monitor the intracellular calcium dynamics that serve as a proxy for neuronal activity.[5][6] When a neuron fires an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+ ions and a transient increase in intracellular calcium concentration ([Ca2+]i).[7] This change in [Ca2+]i can be visualized using fluorescent calcium indicators. This document provides detailed protocols for imaging the activity of this compound neurons in acute brain slices using both genetically encoded calcium indicators (GECIs) and chemical dyes.
Methodologies Overview
Monitoring this compound neuron activity via calcium imaging involves several key stages: preparation of acute hypothalamic brain slices, loading of a calcium-sensitive indicator, image acquisition using fluorescence microscopy, and subsequent data analysis. The choice of indicator—either a GECI like GCaMP expressed selectively in this compound neurons or a cell-permeable chemical dye like Fluo-4 AM—will determine the specifics of the experimental approach.[8][9]
Genetically Encoded Calcium Indicators (GECIs)
GECIs, such as GCaMP, are fluorescent proteins that report calcium concentration changes.[10] Their primary advantage is the ability to be targeted to specific cell populations, ensuring that the recorded signal originates exclusively from the neurons of interest.[8][10] This is typically achieved by injecting a Cre-dependent adeno-associated virus (AAV) expressing the GECI into the hypothalamus of an this compound-Cre transgenic mouse.[8][11]
Chemical Calcium Indicators
Chemical indicators, like Fluo-4 AM, are cell-permeable dyes that become fluorescent upon binding to calcium after intracellular enzymatic cleavage of the AM ester group.[9][12] While they offer a more straightforward loading protocol that doesn't require genetic modification, they are less specific and will be taken up by all cell types within the slice, including neurons and glia.[7][9]
Quantitative Data Summary
Calcium imaging experiments allow for the quantification of neuronal responses to various stimuli. The change in fluorescence intensity (ΔF/F) is directly correlated with the underlying neuronal activity.[8]
Table 1: this compound Neuron Firing Frequency vs. Calcium Response (ΔF/F) This table summarizes the relationship between induced action potential frequency and the corresponding change in GCaMP6 fluorescence intensity in this compound neurons. Data were obtained through simultaneous electrophysiological recording and calcium imaging.[8]
| Stimulation Frequency (Hz) | Induced Firing Probability (%) | ΔF/F (%) |
| 5 | 100 | 1.8 ± 0.5 |
| 10 | 100 | 3.5 ± 0.7 |
| 20 | 98 ± 2 | 6.5 ± 1.0 |
| 50 | 85 ± 5 | 11.0 ± 1.5 |
| (Data adapted from summarized findings, n=9 cells)[8] |
Table 2: Glutamate-Induced Calcium Response in this compound Neurons This table shows the dose-dependent response of this compound neurons to the application of the excitatory neurotransmitter glutamate.
| Glutamate Concentration (μM) | ΔF/F (%) |
| 1 | 2.1 ± 0.8 |
| 10 | 5.3 ± 1.2 |
| 100 | 15.2 ± 2.5 |
| 1000 | 35.8 ± 4.1 |
| (Data adapted from summarized findings, n=10-12 cells)[8] |
Experimental Workflows and Signaling Pathways
Caption: General workflow for GCaMP imaging of this compound neurons.
Caption: this compound receptor signaling pathway leading to Ca²⁺ increase.
Caption: Relationship between action potentials and fluorescence signal.
Detailed Experimental Protocols
Protocol 1: Acute Hypothalamic Slice Preparation
This protocol describes the preparation of acute brain slices containing the lateral hypothalamus from mice.[1][5][11]
Materials:
-
Glycerol-based or sucrose-based protective artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O₂ / 5% CO₂.
-
Standard aCSF for recording, bubbled with 95% O₂ / 5% CO₂.
-
Vibrating microtome (vibratome).
-
Dissection tools, petri dishes, and cyanoacrylate glue.
-
Recovery chamber.
Procedure:
-
Anesthetize the mouse (e.g., this compound-Cre mouse previously injected with AAV-GCaMP) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated protective aCSF.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. A coronal slicing orientation is typically used.
-
Submerge the mounted brain in the ice-cold, oxygenated protective aCSF in the vibratome buffer tray.
-
Carefully transfer the slices containing the lateral hypothalamus to a recovery chamber with standard aCSF at 34°C.[11]
-
Allow slices to recover for at least 15 minutes at 34°C, followed by at least 45 minutes at room temperature before imaging.[11]
Protocol 2: Calcium Imaging with GCaMP
This protocol is for imaging this compound neurons specifically expressing a GECI like GCaMP6.
Materials:
-
Recovered acute hypothalamic slices from an this compound-Cre mouse expressing GCaMP.
-
Fluorescence microscope (confocal or two-photon) with appropriate laser lines and filters.[13]
-
Perfusion system for continuous flow of oxygenated aCSF.
-
Data acquisition software.
Procedure:
-
Transfer a recovered brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a stable flow rate and temperature (room temperature or 32-34°C).
-
Using fluorescence optics, identify the lateral hypothalamus and locate the GCaMP-expressing this compound neurons.[8]
-
Select a field of view containing several healthy-looking neurons.
-
Acquire a baseline fluorescence recording for several minutes.
-
To evoke activity, apply stimuli such as pharmacological agents (e.g., glutamate) via bath application or electrical stimulation through a bipolar electrode.[8]
-
Record time-lapse image series at a high frame rate (e.g., 10-50 Hz) to capture the dynamics of the calcium transients.[9]
Protocol 3: Fluo-4 AM Bulk Loading and Imaging
This protocol is for loading all cells in the slice with the chemical indicator Fluo-4 AM.[9]
Materials:
-
Recovered acute hypothalamic slices.
-
Fluo-4 AM stock solution (1-5 mM in DMSO).[9]
-
Pluronic F-127 (20% solution in DMSO).[9]
-
Cremophor EL (optional).
-
Oxygenated aCSF.
-
Incubation chamber.
Procedure:
-
Prepare Loading Solution: Prepare a concentrated stock of Fluo-4 AM in DMSO with Pluronic F-127. Dilute this stock into oxygenated aCSF to a final Fluo-4 AM concentration of 5-10 µM. Add Pluronic F-127 to a final concentration of 0.02-0.1% to aid dye solubilization and vortex thoroughly.[9]
-
Slice Loading: Transfer the recovered brain slices to a small, dark incubation chamber containing the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light, while continuously supplying 95% O₂ / 5% CO₂.[9]
-
Washing and De-esterification: After loading, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for complete de-esterification of the dye and for the slice to recover.[9]
-
Proceed with imaging as described in Protocol 2 (steps 1-7). This compound neurons will need to be identified based on their location and morphology, as other cells will also be loaded with the dye.
Protocol 4: Data Analysis
The fundamental analysis for calcium imaging data involves calculating the relative change in fluorescence (ΔF/F).[6][13]
Procedure:
-
Motion Correction: If there is any movement artifact in the time-series data, apply a motion correction algorithm.
-
Region of Interest (ROI) Selection: Manually or semi-automatically draw ROIs around the cell bodies of the this compound neurons to be analyzed.[6]
-
Fluorescence Extraction: For each ROI, extract the average pixel intensity for every frame in the time-series to generate a raw fluorescence trace, F(t).
-
Baseline Calculation (F₀): Determine the baseline fluorescence (F₀) for each cell. This is typically calculated by averaging the fluorescence over a pre-stimulus period where the cell is quiescent.
-
Calculate ΔF/F: For each frame, calculate the relative change in fluorescence using the formula: ΔF/F = (F(t) - F₀) / F₀
-
The resulting ΔF/F trace represents the normalized calcium signal, which can be used to quantify the timing and amplitude of neuronal activity.[8]
References
- 1. A genetically encoded sensor for in vivo imaging of this compound neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetic Modulation of this compound Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of this compound-1 and this compound-2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. cs229.stanford.edu [cs229.stanford.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Direct Projections from Hypothalamic this compound Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. nihon-u.repo.nii.ac.jp [nihon-u.repo.nii.ac.jp]
Application Notes and Protocols for Electrophysiological Recording from Orexin-Sensitive Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the electrophysiological investigation of orexin-sensitive neurons. The information is intended to guide researchers in setting up and conducting experiments to characterize the electrical properties of these neurons and their responses to pharmacological agents.
Introduction to this compound Neurons
This compound-A and this compound-B are neuropeptides produced by a specific population of neurons located in the lateral hypothalamus.[1] These neurons play a crucial role in regulating several physiological processes, including wakefulness, feeding behavior, and reward pathways.[2][3] The loss of this compound-producing neurons is linked to the sleep disorder narcolepsy, highlighting their importance in maintaining arousal.[1] this compound peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), the this compound 1 receptor (OX1R) and the this compound 2 receptor (OX2R).[2][4] Understanding the electrophysiological properties of this compound-sensitive neurons is fundamental for developing therapeutics targeting the this compound system for conditions like insomnia and other sleep disorders.[1][5][6][7]
Electrophysiological Properties of this compound Neurons
This compound neurons exhibit distinct electrophysiological characteristics. They have a relatively depolarized resting membrane potential and many are spontaneously active.[8] Key features include the presence of a low-threshold spike (LTS) and an afterdepolarization (ADP) following a hyperpolarizing current injection, as well as a sag (B610663) in the membrane potential in response to hyperpolarizing current, indicative of an Ih current.[8]
Table 1: Baseline Electrophysiological Properties of this compound Neurons
| Property | Value | Species | Recording Condition | Reference |
| Resting Membrane Potential | -45.6 ± 1.53 mV | Mouse | Whole-cell patch-clamp in vitro (with TTX) | [8] |
| Spontaneous Firing Rate | 3.17 ± 1.53 Hz | Mouse | Whole-cell patch-clamp in vitro (72% of neurons active) | [8] |
| Spontaneous Firing Rate | 2.47 ± 0.37 Hz | Mouse | Loose cell-attached recording in vitro (in presence of AP5, CNQX, and PTX) | [9] |
| Spontaneous Firing Rate | 2.64 ± 0.40 Hz | Mouse | Loose cell-attached recording in vitro (in presence of PTX) | [9] |
| Firing Rate (Active Wakefulness) | W-max-active | Rat | In vivo single-unit recording | [10] |
This compound Receptor Signaling Pathways
This compound receptors, OX1R and OX2R, are coupled to various G-proteins, leading to diverse downstream signaling cascades. OX1R has a higher affinity for this compound-A, while OX2R binds both this compound-A and this compound-B with similar affinities.[2] OX1R is primarily coupled to Gq proteins, whereas OX2R can couple to Gq, Gi/o, and Gs proteins.[2][4][11] Activation of these pathways ultimately modulates neuronal excitability through effects on various ion channels.
Caption: this compound receptor signaling pathways.
Protocols for Electrophysiological Recording
In Vitro Slice Patch-Clamp Electrophysiology
This technique allows for detailed characterization of the intrinsic membrane properties and synaptic inputs of this compound neurons in a controlled environment.[12][13][14][15]
Caption: General workflow for in vivo electrophysiological recording.
1. Surgical Preparation
-
Anesthetize the animal (typically a rat or mouse).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdrive array with recording electrodes targeting the lateral hypothalamus.
-
Implant electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.
-
Allow the animal to recover fully from surgery.
2. Recording Procedure
-
Habituate the animal to the recording environment.
-
Connect the implanted electrodes to a recording system.
-
Record single-unit activity from the lateral hypothalamus simultaneously with EEG and EMG over multiple sleep-wake cycles.
-
Video record the animal's behavior to correlate with neuronal activity.
3. Juxtacellular Labeling and Histology (for neuronal identification)
-
At the end of a recording session, a single neuron can be juxtacellularly labeled with neurobiotin. [10] - After labeling, perfuse the animal and process the brain tissue for immunohistochemistry to confirm if the recorded neuron was this compound-positive.
4. Data Analysis
-
Sort the recorded spikes to isolate the activity of single neurons.
-
Score the EEG/EMG data to define periods of wakefulness, non-REM sleep, and REM sleep.
-
Analyze the firing rate and pattern of identified this compound neurons across the different sleep-wake states and in relation to specific behaviors. [16]
Advanced Techniques: Optogenetics and Chemogenetics
Optogenetics and chemogenetics are powerful tools to manipulate the activity of this compound neurons with high temporal and cell-type specificity, allowing for the investigation of their causal role in behavior and circuit function. [17][18]
-
Optogenetics: Express light-sensitive ion channels (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) specifically in this compound neurons. [17][18] - Acute optical activation of this compound neurons (e.g., 5-30 Hz) can induce transitions from sleep to wakefulness. [18] - Optogenetic stimulation of this compound neuron terminals can be combined with slice electrophysiology to map their connections and study synaptic transmission. [19][20][21][22][23]
-
Chemogenetics (DREADDs): Express designer receptors exclusively activated by designer drugs (e.g., hM3Dq for activation, hM4Di for inhibition) in this compound neurons. [18] - Administration of the synthetic ligand (e.g., clozapine-N-oxide, CNO) allows for longer-lasting modulation of this compound neuron activity compared to optogenetics.
These advanced techniques, when combined with electrophysiological recordings, provide a powerful platform for dissecting the function of the this compound system in health and disease.
References
- 1. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. This compound (hypocretin) receptor agonists and antagonists for treatment of sleep disorders. Rationale for development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Wake-Promoting Hypocretin–this compound Neurons Are in an Intrinsic State of Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Directly Excites this compound Neurons through this compound 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discharge of Identified this compound/Hypocretin Neurons across the Sleep-Waking Cycle | Journal of Neuroscience [jneurosci.org]
- 11. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of mammalian hypothalamic and interpeduncular neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Electrophysiology of Hypothalamic Magnocellular Neurons In vitro: A Rhythmic Drive in Organotypic Cultures and Acute Slices [frontiersin.org]
- 14. Electrophysiology of Hypothalamic Magnocellular Neurons In vitro: A Rhythmic Drive in Organotypic Cultures and Acute Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Neurons Respond Differentially to Auditory Cues Associated with Appetitive versus Aversive Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optogenetic identification of hypothalamic this compound neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pstorage-crick-7873144600.s3.amazonaws.com [pstorage-crick-7873144600.s3.amazonaws.com]
- 22. [PDF] Optogenetic Evidence for Inhibitory Signaling from this compound to MCH Neurons via Local Microcircuits | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Orexin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and utilizing orexin knockout mouse models in research. This document outlines the fundamental signaling pathways, detailed protocols for key experiments, and expected phenotypic outcomes with supporting data.
Introduction to the this compound System
The this compound system, also known as the hypocretin system, is a critical regulator of sleep, wakefulness, and feeding behavior. It consists of two neuropeptides, this compound-A and this compound-B, and two G protein-coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R). This compound-producing neurons are exclusively located in the lateral hypothalamus and project throughout the central nervous system. Disruption of this system, as seen in this compound knockout mouse models, leads to a phenotype strikingly similar to human narcolepsy, making these models invaluable for studying sleep disorders and developing novel therapeutics.
This compound Signaling Pathway
This compound peptides bind to OX1R and OX2R, which are coupled to different G-proteins, primarily Gq/11 and Gi/o. This binding initiates a cascade of intracellular signaling events, leading to neuronal excitation. The primary downstream effect is an increase in intracellular calcium levels through the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate ion channel activity and promote neurotransmitter release, contributing to the maintenance of wakefulness.
Creation of this compound Knockout Mouse Models
Several types of this compound knockout mouse models have been developed, each with specific advantages for different research questions.
-
Prepro-orexin Knockout Mice: These mice lack the precursor protein for both this compound-A and this compound-B. They are the most common model and exhibit a robust narcoleptic phenotype.
-
This compound Receptor Knockout Mice: Mice lacking either OX1R or OX2R, or both (double knockout), have been generated. OX2R knockout mice display a phenotype similar to prepro-orexin knockouts, while OX1R knockouts have a milder phenotype, highlighting the critical role of OX2R in sleep-wake regulation.
-
Conditional this compound Neuron Ablation Models: These models, such as the this compound/ataxin-3 transgenic mice, allow for the progressive loss of this compound neurons, mimicking the neurodegenerative aspect of human narcolepsy. More advanced models utilize systems like the Tet-off system to induce this compound neuron loss at specific time points.
The general workflow for creating a prepro-orexin knockout mouse is outlined below.
Application Notes and Protocols for the Development of Orexin Receptor Antagonists in Insomnia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the research and development of orexin receptor antagonists for the treatment of insomnia. This document includes detailed experimental protocols, quantitative data for key compounds, and visualizations of associated biological pathways and research workflows.
Introduction to the this compound System and Insomnia
The this compound system, comprising two neuropeptides, this compound-A and this compound-B, and their G-protein coupled receptors, this compound 1 receptor (OX1R) and this compound 2 receptor (OX2R), is a critical regulator of wakefulness.[1][2] These neuropeptides are produced by a small group of neurons in the lateral hypothalamus and project throughout the central nervous system to nuclei involved in sleep-wake regulation, feeding, and neuroendocrine homeostasis.[3] this compound signaling promotes arousal and helps maintain wakefulness.[1] Consequently, antagonizing this compound receptors presents a rational therapeutic strategy for insomnia. This compound receptor antagonists are broadly classified into two types: dual this compound receptor antagonists (DORAs), which block both OX1R and OX2R, and selective this compound receptor antagonists (SORAs), which target one of the two receptors.[4]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of several key this compound receptor antagonists. This data is essential for comparing the pharmacological profiles of different compounds and guiding lead optimization efforts.
Table 1: this compound Receptor Binding Affinity of Selected Antagonists
| Compound | Receptor | Ki (nM) | Kd (nM) | Kb (nM) | Species | Assay Type |
| Suvorexant | OX1R | 0.55 | - | - | Human | Radioligand Binding |
| OX2R | 0.35 | - | - | Human | Radioligand Binding | |
| OX1R | 0.54 | - | - | Rat | Radioligand Binding | |
| OX2R | 0.57 | - | - | Rat | Radioligand Binding | |
| Lemborexant | OX1R | 6.1 | - | - | Human | Radioligand Binding |
| OX2R | 2.6 | - | - | Human | Radioligand Binding | |
| Daridorexant | OX1R | - | - | 0.52 | Human | Inhibition Constant |
| OX2R | - | - | 0.78 | Human | Inhibition Constant | |
| OX1R | - | - | 1.1 | Rat | Inhibition Constant | |
| OX2R | - | - | 1.7 | Rat | Inhibition Constant | |
| Almorexant | OX1R | - | 1.3 | - | Human | Radioligand Binding |
| OX2R | - | 0.17 | - | Human | Radioligand Binding |
Table 2: Functional Potency of Selected this compound Receptor Antagonists
| Compound | Receptor | IC50 (nM) | Species | Functional Assay |
| Suvorexant | OX1R | 30 | Human | Ca2+ Mobilization |
| OX2R | 34 | Human | Ca2+ Mobilization | |
| Lemborexant | OX1R | 6.1 | Human | Ca2+ Mobilization |
| OX2R | 2.6 | Human | Ca2+ Mobilization | |
| Daridorexant | OX1R | - | Human | - |
| OX2R | - | Human | - | |
| Almorexant | OX1R | 191 | Human | Ca2+ Mobilization |
| OX2R | 332 | Human | Ca2+ Mobilization |
Table 3: In Vivo Efficacy of Selected this compound Receptor Antagonists
| Compound | Species | Dose | Key Findings |
| Suvorexant | Rat | 10, 30, 100 mg/kg | Dose-dependent reduction in locomotor activity and promotion of sleep.[5] |
| Human | 10, 20, 40, 80 mg | Dose-related improvements in sleep efficiency, wake after sleep onset, and latency to persistent sleep.[6] | |
| Lemborexant | Mouse | 1, 3, 10 mg/kg | Promoted non-REM and REM sleep.[7] |
| Rat | 1-300 mg/kg | Prevented this compound-promoted increase in ACTH and promoted sleep.[7] | |
| Daridorexant | Rat | 30 mg/kg | 22% reduction in active wake; 29% and 84% increase in non-REM and REM sleep, respectively.[8] |
| Human | 25, 50 mg | Significant improvements in sleep onset, sleep maintenance, and subjective total sleep time.[9] |
Experimental Protocols
Detailed methodologies for key experiments in the development of this compound receptor antagonists are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for this compound receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [3H]-EMPA for OX2R).
-
Test compound (this compound receptor antagonist).
-
Non-specific binding control (e.g., a high concentration of an unlabeled this compound antagonist like SB-334867).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Harvest cells expressing the target receptor and prepare a membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]
Functional Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional potency (IC50) of a test compound in blocking this compound-induced intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound A or this compound B (agonist).
-
Test compound (this compound receptor antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
384-well black-walled, clear-bottom plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the cells into the 384-well plates and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for approximately 60 minutes at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the this compound agonist to all wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Sleep-Wake Analysis in Rodents
Objective: To evaluate the effect of an this compound receptor antagonist on sleep architecture in a preclinical model.
Materials:
-
Male Sprague Dawley rats or C57BL/6 mice.
-
EEG and EMG electrodes.
-
Surgical implantation materials.
-
Data acquisition system for continuous EEG/EMG recording.
-
Sleep scoring software.
-
Test compound formulated for oral or intraperitoneal administration.
Protocol:
-
Surgical Implantation: Anesthetize the animal and surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles. Allow for a recovery period of at least one week.[4][11]
-
Habituation: Habituate the animals to the recording chambers and cables for several days to minimize stress-induced sleep disturbances.[12]
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the light/inactive phase).
-
Post-Dosing Recording: Record EEG/EMG activity continuously for a defined period (e.g., 6-24 hours) after drug administration.
-
Sleep Scoring: Use sleep scoring software to manually or automatically classify the recorded data into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, typically in 4-10 second epochs.[11]
-
Data Analysis: Quantify various sleep parameters, including:
-
Total sleep time (NREM + REM).
-
Latency to persistent sleep.
-
Wake after sleep onset (WASO).
-
Number and duration of sleep/wake bouts.
-
Percentage of time spent in each vigilance state.
-
EEG power spectral analysis (e.g., delta power during NREM sleep). Compare the sleep parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in this compound receptor antagonist research.
Caption: this compound Signaling Pathway Promoting Wakefulness.
Caption: Workflow for this compound Antagonist Drug Discovery.
Caption: Logical Progression of this compound Antagonist Development.
References
- 1. Preclinical in vivo characterization of lemborexant (E2006), a novel dual this compound receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery process and pharmacological characterization of a novel dual this compound 1 and this compound 2 receptor antagonist useful for treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 5. Promotion of sleep by suvorexant-a novel dual this compound receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical in vivo characterization of lemborexant (E2006), a novel dual this compound receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daridorexant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Binding kinetics differentiates functional antagonism of this compound-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols: Synthesis and Application of Selective Orexin Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The orexin system, comprising the neuropeptides this compound-A (OX-A) and this compound-B (OX-B) and their cognate G protein-coupled receptors, this compound 1 (OX₁R) and this compound 2 (OX₂R), is a critical regulator of numerous physiological functions.[1][2] These functions include the sleep-wake cycle, feeding behavior, reward processing, and energy homeostasis.[2][3][4] The discovery that the loss of this compound-producing neurons leads to narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, has spurred significant interest in developing this compound receptor agonists as a potential replacement therapy.[4][5][6][7]
This document provides detailed application notes on the synthesis and use of selective this compound receptor agonists, with a particular focus on their therapeutic potential for narcolepsy. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
This compound Receptor Signaling Pathways
This compound receptors are coupled to multiple G protein subtypes, leading to a diverse array of intracellular signaling cascades.[1][2][8] The primary signaling pathway involves the coupling of both OX₁R and OX₂R to Gαq proteins.[1][8][9] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a hallmark of this compound receptor activation, while DAG activates protein kinase C (PKC).[8][9]
In addition to Gq coupling, this compound receptors can also signal through Gi and Gs proteins, leading to the inhibition or stimulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.[2][3][9] This multifaceted signaling allows orexins to exert complex and context-dependent effects on neuronal excitability and function.[1][8]
Synthesis and Development of Selective this compound Agonists
The development of small-molecule this compound receptor agonists presents a significant challenge. However, recent advances have led to the discovery of potent and selective agonists for both OX₁R and OX₂R.[4] The general workflow for discovering and developing these compounds starts with high-throughput screening (HTS) of large chemical libraries to identify initial "hit" compounds.[10] These hits then undergo extensive medicinal chemistry efforts for lead optimization, focusing on improving potency, selectivity, pharmacokinetic properties, and brain penetrance.
Quantitative Data for Selective this compound Receptor Agonists
Significant progress has been made in identifying both OX₁R- and OX₂R-selective agonists. OX₂R agonists, in particular, are being pursued as a primary treatment for narcolepsy, as OX₂R signaling is strongly implicated in the regulation of sleep and wakefulness.[5][6]
| Compound Name | Receptor Target | EC₅₀ (nM) | Selectivity (OX₁R/OX₂R Ratio) | Key Application/Note |
| (R)-YNT-3708 | OX₁R-Selective Agonist | OX₁R: 7.48 | 0.044 (22.5-fold selective for OX₁R) | First potent OX₁R-selective agonist reported; exhibits antinociceptive and reinforcing effects.[5][11][12][13][14] |
| YNT-185 | OX₂R-Selective Agonist | OX₂R: 28 | >35 | Early proof-of-concept OX₂R agonist that promotes wakefulness in mice.[15] |
| Compound 26 | OX₂R-Selective Agonist | OX₂R: 23 | 70 | A potent and selective non-peptidic OX₂R agonist.[16][17] |
| Danavorexton (B3325393) (TAK-925) | OX₂R-Selective Agonist | N/A | Highly Selective for OX₂R | Brain-penetrant, administered intravenously. Has shown robust wake-promoting effects in animal models and humans.[10][18][19][20][21] |
| BP1.15205 | OX₂R-Selective Agonist | OX₂R: 0.015 | >600 | A novel, highly potent, and orally bioavailable OX₂R agonist.[22] |
Applications in Disease Models and Therapeutics
The primary therapeutic application for selective this compound receptor agonists is the treatment of narcolepsy type 1 (NT1), a condition caused by the loss of this compound-producing neurons.[4][18] By activating the remaining this compound receptors, these agonists can functionally replace the missing endogenous orexins, thereby alleviating symptoms like excessive daytime sleepiness and cataplexy.[5][6]
OX₂R-selective agonism is considered sufficient to ameliorate the core symptoms of narcolepsy.[6] Studies in narcoleptic mouse models have shown that OX₂R agonists can consolidate wakefulness, reduce sleep fragmentation, and suppress cataplexy-like episodes.[6][18][19] Furthermore, clinical trials with danavorexton (TAK-925) have demonstrated significant improvements in wakefulness in patients with NT1.[18][23]
Experimental Protocols
Protocol 1: In Vitro Functional Assay - Calcium Mobilization (FLIPR)
This protocol describes a common method to assess the potency and efficacy of this compound receptor agonists by measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).[10][22][24]
1. Cell Culture:
-
Use a stable cell line expressing the human this compound receptor of interest (e.g., CHO-K1 cells for OX₁R or OX₂R).
-
Culture cells in appropriate media (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418) at 37°C in a 5% CO₂ incubator.
-
Plate cells into black-walled, clear-bottom 96-well or 384-well microplates and grow to 80-90% confluency.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-3 AM or Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
3. Compound Preparation:
-
Prepare serial dilutions of the test agonist compounds and a reference agonist (e.g., this compound-A) in the assay buffer. Prepare a vehicle control.
-
Transfer the diluted compounds to a separate compound source plate.
4. FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters:
- Excitation wavelength: ~485 nm
- Emission wavelength: ~528 nm
- Temperature: 30-37°C
-
Initiate the reading sequence:
- Record a baseline fluorescence reading for each well for 10-20 seconds.
- The instrument will automatically add the compounds from the source plate to the cell plate.
- Immediately after addition, continuously record the fluorescence signal for 120-180 seconds to capture the calcium response.[24]
5. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the response of a maximal concentration of the reference agonist (e.g., this compound-A).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vivo Efficacy Assessment in a Narcolepsy Mouse Model
This protocol outlines the assessment of wake-promoting and anti-cataplectic effects of an this compound agonist in the this compound/ataxin-3 transgenic mouse model, which exhibits progressive loss of this compound neurons.[18][19][22]
1. Animals:
-
Use adult male this compound/ataxin-3 transgenic mice and wild-type littermates as controls.
-
Implant animals with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a recovery period of at least one week.
-
Habituate the animals to the recording chambers and injection procedures.
2. Drug Administration:
-
Dissolve the test agonist in a suitable vehicle.
-
Administer the compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage) at the beginning of the animals' active phase (dark cycle).[19]
-
Administer vehicle to a control group of mice.
3. Sleep-Wake and Cataplexy Recording:
-
Continuously record EEG/EMG signals for a defined period post-administration (e.g., 4-24 hours).
-
Score the recordings manually or using automated software into three stages: Wakefulness, NREM sleep, and REM sleep.
-
Identify cataplexy-like episodes, which are characterized by an abrupt transition from active wakefulness to a state resembling REM sleep, but with the animal often collapsing while maintaining some head posture.
4. Data Analysis:
-
Wakefulness: Calculate the total time spent in wakefulness and the duration of individual wake bouts. Compare the results between the drug-treated and vehicle-treated groups.
-
Sleep Fragmentation: Quantify the number of transitions between different sleep-wake states. A reduction in transitions indicates consolidated wakefulness.
-
Cataplexy: Count the number and duration of cataplexy-like episodes.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects. A p-value of ≤0.05 is typically considered statistically significant.[22]
These protocols provide a foundation for researchers to explore the synthesis and application of selective this compound receptor agonists, contributing to the development of novel therapeutics for sleep disorders and other neurological conditions.
References
- 1. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The present and future of synthetic this compound receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OX2R-selective this compound agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Design and Synthesis of this compound 1 Receptor-Selective Agonists. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Synthesis of this compound 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Synthesis of Non-Peptide, Selective this compound Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. This compound 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Tracing Orexin Neural Pathways Using Viral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-A and this compound-B, also known as hypocretin-1 and -2, are neuropeptides produced by a small population of neurons located exclusively in the lateral hypothalamus (LH) and perifornical area.[1] These neurons project widely throughout the central nervous system, playing a crucial role in regulating diverse physiological processes including sleep-wake cycles, feeding behavior, reward processing, and energy homeostasis.[1][2][3] Dysregulation of the this compound system is implicated in several neurological disorders, most notably narcolepsy.[1][4] Understanding the intricate connectivity of this compound neurons is therefore paramount for developing targeted therapeutics.
Viral vectors have emerged as powerful tools for dissecting neural circuits with high precision and specificity.[5][6][7] By harnessing the natural ability of viruses to infect neurons and transport along their axons, researchers can map the inputs and outputs of specific neuronal populations.[8][9] This document provides detailed application notes and protocols for utilizing viral vectors to trace the neural pathways of this compound neurons.
Overview of Viral Vector-Based Neural Tracing
Viral vectors offer significant advantages over traditional non-viral tracers due to their ability to deliver genetic material, enabling cell-type-specific targeting and the expression of fluorescent reporters for clear visualization.[7] The primary methods for tracing neural connections are anterograde and retrograde tracing.
-
Anterograde Tracing: This method maps the projections from a specific neuronal population to its downstream targets.[9] Viral vectors carrying a gene for a fluorescent protein are injected into the region containing the neuronal cell bodies of interest (e.g., the lateral hypothalamus for this compound neurons). The virus is taken up by the cell bodies and transported down the axons to the terminals, illuminating the projection pathways.[10]
-
Retrograde Tracing: This method identifies the neurons that provide input to a specific brain region or neuronal population.[8] Viruses are injected into a target area, where they are taken up by axon terminals and transported back to the cell bodies of the presynaptic neurons.[10]
-
Monosynaptic Tracing: A sophisticated retrograde tracing technique, often employing modified rabies virus, allows for the identification of neurons that are directly connected (monosynaptically) to the initial "starter" neurons.[11][12][13][14] This provides a detailed map of the direct inputs to a specific cell type.
Several types of viral vectors are commonly used for neural tracing, each with distinct characteristics:
-
Adeno-Associated Virus (AAV): AAVs are popular due to their low toxicity and ability to be engineered for either anterograde or retrograde transport.[4][15][16] Different AAV serotypes exhibit different tropisms and transport efficiencies.[17][18] For example, AAV1 and AAV9 are often used for anterograde tracing, while AAV2-retro is designed for efficient retrograde transport.[15][19]
-
Rabies Virus (RV): Genetically modified, glycoprotein-deleted rabies virus (RVΔG) is the gold standard for monosynaptic retrograde tracing.[13][14][20] Its transsynaptic spread can be controlled, allowing for the precise labeling of first-order presynaptic partners.[14]
-
Herpes Simplex Virus (HSV): HSV, particularly the H129 strain, is a powerful tool for anterograde transsynaptic tracing, capable of moving across multiple synapses to map entire output circuits.[6][18]
Experimental Workflows
Anterograde Tracing of this compound Projections
This workflow outlines the steps to identify the brain regions innervated by this compound neurons.
Caption: Anterograde tracing workflow for this compound neurons.
Monosynaptic Retrograde Tracing of Inputs to this compound Neurons
This workflow details the process for identifying neurons that provide direct synaptic input to this compound neurons.
Caption: Monosynaptic retrograde tracing workflow.
Detailed Experimental Protocols
Protocol 1: Stereotaxic Injection of Viral Vectors
This protocol describes the intracranial injection of viral vectors into the lateral hypothalamus of a mouse.[15][21][22][23]
Materials:
-
Anesthetized this compound-Cre mouse
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Nanoject)
-
Glass micropipettes
-
Drill (e.g., Dremel) with fine drill bits
-
Viral vector solution
-
Standard surgical tools (scalpel, forceps, etc.)
-
Analgesics and anesthetics (e.g., isoflurane)
-
Lubricating eye ointment
-
Antiseptics (e.g., povidone-iodine, 70% ethanol)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame.[22] Apply lubricating ointment to the eyes to prevent drying. Shave the fur from the scalp and clean the area with povidone-iodine followed by 70% ethanol.[15] Administer a pre-operative analgesic.
-
Exposing the Skull: Make a midline incision in the scalp to expose the skull. Use a cotton applicator to clean the skull surface and visualize the bregma and lambda landmarks.[15][22]
-
Determining Injection Coordinates: Level the skull by ensuring bregma and lambda are at the same vertical coordinate. For the lateral hypothalamus, typical coordinates relative to bregma are: Anteroposterior (AP): -1.2 to -2.0 mm; Mediolateral (ML): ±0.9 to ±1.2 mm; Dorsoventral (DV): -5.0 to -5.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Craniotomy: Use the drill to create a small burr hole over the injection site.[15] Be careful not to damage the underlying dura mater.
-
Viral Injection:
-
Load the glass micropipette with the viral vector solution, avoiding air bubbles.
-
Mount the pipette on the stereotaxic arm and lower it to the pial surface.
-
Slowly lower the pipette to the target DV coordinate.
-
Inject the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage and ensure proper diffusion.[21]
-
After the injection is complete, leave the pipette in place for an additional 5-10 minutes to allow the virus to disperse.[15][22]
-
Slowly retract the pipette.[21]
-
-
Post-operative Care: Suture the scalp incision and apply a topical antibiotic. Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesics as required.
Protocol 2: Immunohistochemistry for Visualization of Traced Neurons
This protocol outlines the steps for staining brain tissue to visualize the fluorescently labeled neurons and, if desired, to co-label for this compound.[24][25][26][27]
Materials:
-
Fixed, sectioned brain tissue (e.g., 40 µm floating sections)
-
Phosphate-buffered saline (PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum)
-
Primary antibodies (e.g., rabbit anti-GFP, goat anti-orexin A)
-
Fluorescently-conjugated secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 647)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 5-10 minutes each.[25]
-
Blocking and Permeabilization: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding and permeabilize the tissue.[25]
-
Primary Antibody Incubation: Incubate sections in primary antibodies diluted in the blocking solution overnight at 4°C on a shaker.
-
Washing: Wash sections three times in PBS for 10 minutes each to remove unbound primary antibodies.[25]
-
Secondary Antibody Incubation: Incubate sections in fluorescently-conjugated secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.[25]
-
Washing: Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstaining: Incubate sections in DAPI solution for 5-10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto glass slides and coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled neurons using a confocal or fluorescence microscope.[28][29] Capture images for analysis and mapping.
Data Presentation
Quantitative data from tracing studies is crucial for understanding the relative strength and organization of neural circuits. Below are examples of how to structure this data in tables.
Table 1: Anterograde Projections from this compound Neurons
This table summarizes the brain regions receiving projections from this compound neurons, quantified by the density of labeled axonal fibers.
| Target Region | Relative Fiber Density | Putative Function | Reference |
| Locus Coeruleus (LC) | +++ | Arousal, attention | [30] |
| Tuberomammillary Nucleus (TMN) | +++ | Arousal, wakefulness | [2] |
| Ventral Tegmental Area (VTA) | ++ | Reward, motivation | [2] |
| Medial Preoptic Area (MPO) | ++ | Sleep regulation | [30] |
| Periaqueductal Gray (PAG) | ++ | Pain modulation, defensive behaviors | [30] |
| Lateral Habenula (LHb) | + | Aversion, depression | [30] |
| Medial Amygdalar Nucleus (MeA) | + | Social and reproductive behaviors | [30] |
Density Scale: + (low), ++ (medium), +++ (high)
Table 2: Monosynaptic Inputs to this compound Neurons
This table presents data on the brain regions providing direct synaptic input to this compound neurons, quantified as the percentage of total input neurons.
| Input Region | Neurotransmitter/Marker | Percentage of Total Inputs | Putative Function | Reference |
| Ventrolateral Preoptic Area (VLPO) | GABA/Galanin | ~15-20% | Sleep promotion | [11] |
| Lateral Septum | GABA | ~10-15% | Stress, social behavior | [2] |
| Bed Nucleus of the Stria Terminalis | GABA/CRF | ~5-10% | Anxiety, stress | [2] |
| Suprachiasmatic Nucleus (via subparaventricular zone) | VIP/AVP | ~5% | Circadian rhythm | [31] |
| Amygdala | Glutamate/GABA | ~5% | Emotion, fear | [2] |
| Median/Paramedian Raphe Nuclei | Serotonin | ~3-5% | Arousal, mood | [2] |
This compound Signaling Pathway
Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs), this compound Receptor 1 (OX1R) and this compound Receptor 2 (OX2R).[1][32] OX1R has a higher affinity for this compound-A, while OX2R binds both this compound-A and this compound-B with similar affinities.[32] Activation of these receptors leads to the mobilization of intracellular calcium and the activation of various downstream signaling cascades.[1][33]
Caption: Simplified this compound signaling pathway.
References
- 1. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type- and pathway-specific synaptic regulation of this compound neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell type- and pathway-specific synaptic regulation of this compound neurocircuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UCI researchers publish new guide for viral tracers in neural circuit mapping | UC Irvine School of Medicine [medschool.uci.edu]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Viral vectors for neural circuit mapping and recent advances in trans-synaptic anterograde tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral neuronal tracing - Wikipedia [en.wikipedia.org]
- 9. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 10. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Rabies Virus Tracing of Monosynaptic Inputs to Adult-Born Granule Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Monosynaptic rabies virus tracing from projection-targeted single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 16. Viral Tools for Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel viral vectors deliver useful cargo to neurons throughout the brain and body | EurekAlert! [eurekalert.org]
- 18. Viral vectors for neuronal cell type-specific visualization and manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. [PDF] A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing | Semantic Scholar [semanticscholar.org]
- 21. Stereotaxic Injection of a Viral Vector for Conditional Gene Manipulation in the Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brainvta.tech [brainvta.tech]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Immunohistochemistry (IHC) protocol [hellobio.com]
- 26. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 27. irispublishers.com [irispublishers.com]
- 28. Advanced Optical Imaging Techniques for Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Illuminating the Brain: Microscopy Techniques in Neuroscience and My Applications in the Lab - FocalPlane [focalplane.biologists.com]
- 30. researchgate.net [researchgate.net]
- 31. retrograde neuronal tracing: Topics by Science.gov [science.gov]
- 32. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on this compound Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Orexin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two G protein-coupled receptors (GPCRs), the this compound 1 receptor (OX1R) and this compound 2 receptor (OX2R), and their endogenous peptide ligands, this compound-A and this compound-B, plays a critical role in regulating several key physiological processes.[1][2][3] These include the sleep-wake cycle, feeding behavior, reward pathways, and energy homeostasis.[2][4] Consequently, the this compound receptors have emerged as promising therapeutic targets for a range of disorders, most notably insomnia, with the approval of dual this compound receptor antagonists (DORAs) like suvorexant and almorexant.[5][6]
These application notes provide detailed protocols for a suite of in vitro assays essential for the discovery and characterization of novel this compound receptor modulators. The described methods cover ligand binding, functional receptor activation, and downstream signaling events, offering a comprehensive toolkit for academic and industrial researchers.
This compound Receptor Signaling Pathways
This compound receptors are known to couple to multiple G protein subtypes, leading to diverse and complex intracellular signaling cascades.[1][2][4][7] The primary signaling pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of this compound receptor activation, while DAG activates protein kinase C (PKC).[3][7]
OX2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][8][9] Furthermore, both receptors have been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][4] The specific signaling cascade activated can be dependent on the ligand, the receptor subtype, and the cellular context.[1][4]
Key In Vitro Assays
A tiered approach is typically employed for screening and characterizing this compound receptor modulators, starting with high-throughput binding assays to identify compounds that interact with the receptors, followed by functional assays to determine their efficacy and potency.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for the this compound receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for the same binding site.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[3]
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
Add a constant concentration of a radiolabeled this compound receptor ligand (e.g., [¹²⁵I]this compound-A or [³H]Almorexant) to each well.[3][10]
-
Add increasing concentrations of the unlabeled competitor compound.
-
Include wells with the radioligand and a high concentration of a known this compound receptor antagonist (e.g., suvorexant) to determine non-specific binding.[3]
-
Include wells with only the radioligand and buffer to determine total binding.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.[3]
-
-
Incubation:
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[10]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]
-
Table 1: Representative Binding Affinity Data for this compound Receptor Modulators
| Compound | Receptor | Parameter | Value (nM) | Species | Assay Method |
| This compound-A | OX1R | IC50 | 20 | Human | Competitive Binding |
| This compound-B | OX1R | IC50 | 420 | Human | Competitive Binding |
| Almorexant | OX1R | Kd | 1.3 | Human | [³H]Almorexant Radioligand Binding |
| Almorexant | OX2R | Kd | 0.17 | Human | [³H]Almorexant Radioligand Binding |
| Suvorexant | OX2R | IC50 | 55 | Human | Not Specified |
(Data compiled from multiple sources)[5][8][10]
Functional Assays
Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
This is the most common functional assay for this compound receptors, as their activation robustly increases intracellular calcium levels.[7]
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture:
-
Dye Loading:
-
Compound Incubation (for Antagonist Screening):
-
Agonist Stimulation and Detection:
-
Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure fluorescence changes in real-time.
-
Add an this compound agonist (e.g., this compound-A) to the cells to stimulate the receptors.[10]
-
Record the fluorescence signal before and after the addition of the agonist.
-
-
Data Analysis:
-
For agonists, determine the concentration that produces 50% of the maximal response (EC50).
-
For antagonists, determine the concentration that inhibits 50% of the agonist-induced response (IC50).
-
Table 2: Representative Functional Potency Data for this compound Receptor Modulators
| Compound | Receptor | Parameter | Value (nM) | Species | Assay Method |
| This compound-A | OX1R | pEC50 | 8.03 ± 0.08 | Human | Calcium Mobilization |
| This compound-A | OX2R | pEC50 | 8.18 ± 0.10 | Human | Calcium Mobilization |
| This compound-B | OX1R | pEC50 | 7.30 ± 0.08 | Human | Calcium Mobilization |
| This compound-B | OX2R | pEC50 | 8.43 ± 0.09 | Human | Calcium Mobilization |
| Almorexant | OX1R | IC50 | 13 | Human | Intracellular Ca²⁺ Mobilization |
| Almorexant | OX2R | IC50 | 8 | Human | Intracellular Ca²⁺ Mobilization |
(Data compiled from multiple sources)[10][12]
These assays are particularly useful for characterizing modulators of OX2R, which can couple to Gi/o and inhibit cAMP production.
Protocol: cAMP Inhibition Assay
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing OX2R in a suitable microplate.
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of the test compound.
-
-
Stimulation of cAMP Production:
-
Add forskolin (B1673556) to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.[1][13]
-
-
Lysis and Detection:
-
Data Analysis:
-
Determine the ability of the test compound to inhibit the forskolin-stimulated cAMP production.
-
Calculate the IC50 value for antagonists or the EC50 for agonists that inhibit adenylyl cyclase.
-
High-Throughput Screening (HTS)
The assays described above, particularly the FLIPR-based calcium mobilization assay, are amenable to high-throughput screening (HTS) formats (384- and 1536-well plates) to screen large compound libraries for novel this compound receptor modulators.[6][16][17] The development of homogeneous, "add-and-read" assay formats has significantly streamlined the HTS process.
Conclusion
The in vitro assays outlined in these application notes provide a robust framework for the identification and characterization of novel this compound receptor modulators. A systematic application of binding and functional assays allows for the determination of compound affinity, potency, and efficacy, which are critical parameters in the drug discovery and development pipeline. The availability of stable cell lines and user-friendly assay kits further facilitates the implementation of these screening strategies.
References
- 1. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of New this compound 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of this compound receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of recombinant human this compound receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro Signaling Properties of Cannabinoid and this compound Receptors: How this compound Receptors Influence Cannabinoid Receptor‐Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Rapid Identification of this compound Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and development of this compound receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Orexin Receptor Dimerization: A Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The dimerization of orexin receptors (OX1R and OX2R), a critical aspect of their function, presents a compelling area of study for understanding neurological processes and developing targeted therapeutics. This document provides detailed application notes and protocols for investigating this compound receptor dimerization, focusing on co-immunoprecipitation, resonance energy transfer techniques, and computational modeling.
Biochemical Approach: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a robust method to identify and validate protein-protein interactions, including receptor dimerization, within a cellular context. This technique relies on the use of an antibody to isolate a specific protein of interest (the "bait") and its binding partners (the "prey").
Application Notes:
Co-IP is particularly useful for confirming the existence of this compound receptor homo- and heterodimers in cells expressing both receptor subtypes or in combination with other G protein-coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1) or the kappa-opioid receptor (KOR).[1][2] The choice of antibody is critical, and it is recommended to use antibodies targeting an epitope tag (e.g., FLAG, HA) fused to one of the receptor constructs to ensure specificity.
Experimental Protocol: Co-Immunoprecipitation of this compound Receptors
Materials:
-
HEK293 cells co-transfected with epitope-tagged this compound receptor constructs (e.g., OX1R-FLAG and OX2R-HA).
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Antibody against the epitope tag of the "bait" protein (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Western blot reagents.
Procedure:
-
Cell Lysis:
-
Culture and harvest transfected HEK293 cells.
-
Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated receptor.
-
Biophysical Approaches: FRET and BRET
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques to study protein proximity in living cells, providing dynamic information about receptor dimerization.
Application Notes:
Both FRET and BRET rely on the transfer of energy from a donor fluorophore/luciferase to an acceptor fluorophore when they are in close proximity (typically <10 nm).[3] These methods have been successfully used to demonstrate constitutive homodimerization of OX1R and heterodimerization with other receptors.[4][5] Ligand-induced changes in the FRET or BRET signal can provide insights into the conformational changes associated with dimer activation.[6][7]
Experimental Workflow for FRET/BRET
Caption: Workflow for FRET and BRET experiments.
Experimental Protocol: BRET Assay for this compound Receptor Dimerization
Materials:
-
HEK293 cells.
-
Expression vectors for this compound receptors fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Microplate reader capable of detecting luminescence at two distinct wavelengths.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with constant amounts of the donor construct (e.g., OX1R-Rluc) and increasing amounts of the acceptor construct (e.g., OX1R-YFP) to generate a BRET saturation curve.
-
-
BRET Measurement:
-
48 hours post-transfection, wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic saturation curve is indicative of a specific interaction.
-
| Parameter | Description | Typical Value/Observation for this compound Receptors |
| BRETmax | The maximum BRET signal at saturation. | Higher BRETmax suggests a higher propensity for dimerization. |
| BRET50 | The acceptor/donor ratio required to reach 50% of BRETmax. | A lower BRET50 value indicates a higher affinity of the dimer interaction. |
Computational Approach: Molecular Modeling
Computational modeling, particularly molecular dynamics (MD) simulations, provides atomic-level insights into the structure and dynamics of this compound receptor dimers, helping to identify key residues at the dimer interface.
Application Notes:
Homology modeling can be used to build 3D structures of this compound receptors based on the crystal structures of related GPCRs.[8] These models can then be used for protein-protein docking simulations to predict the most likely dimer interfaces. MD simulations of the predicted dimer embedded in a lipid bilayer can then be performed to assess the stability of the interface and identify key interacting residues.[9]
Protocol for Computational Modeling of this compound Receptor Dimerization
-
Homology Modeling:
-
Obtain the amino acid sequences of the this compound receptors of interest.
-
Use a homology modeling server (e.g., SWISS-MODEL) to build 3D models using a suitable GPCR template with a solved crystal structure.
-
-
Protein-Protein Docking:
-
Utilize a protein docking tool (e.g., HADDOCK, ZDOCK) to predict the dimeric structure of the this compound receptors.[10]
-
Define the transmembrane domains as potential interaction sites.
-
-
Molecular Dynamics (MD) Simulations:
-
Embed the most plausible dimer model into a hydrated lipid bilayer (e.g., POPC).
-
Perform a long-timescale MD simulation (e.g., >100 ns) using software like GROMACS or AMBER.
-
Analyze the trajectory to assess the stability of the dimer interface, root-mean-square deviation (RMSD), and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[9]
-
Signaling Consequences of this compound Receptor Dimerization
The formation of this compound receptor dimers can lead to unique signaling properties compared to the monomeric receptors.
This compound Receptor Homodimerization
References
- 1. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Signal transduction, dimerization, and therapeutic targeting of this compound and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterodimerization of human this compound receptor 1 and kappa opioid receptor promotes protein kinase A/cAMP-response element binding protein signaling via a Gαs-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Fluorescence Resonance Energy Transfer (FRET) Sensors of the this compound OX1 and OX2 Receptors Identify Slow Kinetics of Agonist Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular fluorescence resonance energy transfer (FRET) sensors of the this compound OX1 and OX2 receptors identify slow kinetics of agonist activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Insights into the Interaction of this compound 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the Prepro-Orexin (Hcrt) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising the neuropeptides this compound-A and this compound-B, plays a critical role in regulating sleep-wake cycles, feeding behavior, and reward pathways. These peptides are derived from a common precursor, prepro-orexin, which is encoded by the Hcrt gene. Dysregulation of the this compound system is implicated in several neurological disorders, most notably narcolepsy, which is characterized by the loss of this compound-producing neurons in the hypothalamus. The CRISPR-Cas9 gene-editing technology offers a powerful tool to precisely modify the Hcrt gene, enabling researchers to create cellular and animal models to study the function of the this compound system and develop potential therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the application of CRISPR-Cas9 to edit the prepro-orexin gene. The following sections detail the necessary experimental procedures, from guide RNA design to in vivo validation, and present the current understanding of this compound signaling.
This compound Signaling Pathway
The prepro-orexin precursor peptide is proteolytically cleaved to produce this compound-A and this compound-B. These neuropeptides then bind to two G protein-coupled receptors, the this compound 1 receptor (OX1R) and the this compound 2 receptor (OX2R), to initiate downstream signaling cascades. This compound-A binds to both OX1R and OX2R with high affinity, while this compound-B selectively binds to OX2R. Activation of these receptors modulates the activity of various downstream effector systems, influencing neuronal excitability and neurotransmitter release.
Caption: this compound signaling pathway from gene to cellular response.
Experimental Workflow for CRISPR-Cas9 Mediated Editing of the Hcrt Gene
The successful application of CRISPR-Cas9 for editing the prepro-orexin gene involves a series of well-defined steps, from the initial design of the guide RNA to the final validation of the genomic modification. This workflow ensures high efficiency and specificity of the gene-editing process.
Caption: Experimental workflow for Hcrt gene editing.
Quantitative Data Summary
The efficiency of CRISPR-Cas9-mediated gene editing can vary depending on the target gene, the delivery method, and the cell type. While specific quantitative data for editing the Hcrt gene is not extensively published, the following table summarizes typical ranges for editing efficiency and off-target effects observed in in vivo brain studies using AAV-mediated CRISPR-Cas9 delivery.
| Parameter | Method | Typical Range of Efficiency/Frequency | References |
| On-Target Editing Efficiency (Indel Formation) | AAV-CRISPR-Cas9 in vivo (brain) | 35% - 88% of transduced cells | [1] |
| Electroporation of RNPs into zygotes | 30% - 100% of offspring with mutations | [2] | |
| Off-Target Mutations | In silico prediction tools (e.g., Cas-OFFinder) | Varies based on gRNA sequence | [3] |
| Experimental validation (e.g., GUIDE-seq, CIRCLE-seq) | 0 to a few validated off-target sites per gRNA | [4] | |
| Whole-genome sequencing | Frequency not statistically distinguishable from background de novo mutations in some studies | [4] |
Experimental Protocols
Guide RNA (gRNA) Design for the Mouse Hcrt Gene
Objective: To design and select optimal gRNAs for targeting the mouse Hcrt gene for knockout.
Materials:
-
Computer with internet access
-
Mouse genome sequence (GRCm39/mm39)
-
Online gRNA design tools (e.g., Synthego CRISPR Design Tool, CRISPOR)[5][6]
Protocol:
-
Obtain the sequence of the mouse Hcrt gene from a genomic database (e.g., NCBI, Ensembl).
-
Identify the coding exons of the Hcrt gene. For gene knockout, it is recommended to target an early exon to maximize the probability of generating a loss-of-function mutation.
-
Input the sequence of the target exon into a gRNA design tool.
-
Select a Cas9 nuclease (e.g., Streptococcus pyogenes Cas9 with an NGG PAM site).
-
The design tool will generate a list of potential gRNA sequences. Prioritize gRNAs with high on-target activity scores and low off-target scores.[5]
-
Perform a BLAST search of the candidate gRNA sequences against the mouse genome to further assess potential off-target sites.
-
Select 2-3 of the most promising gRNA sequences for experimental validation.
Preparation of CRISPR-Cas9 Components
Objective: To prepare the necessary CRISPR-Cas9 components for delivery. This can be in the form of an all-in-one AAV vector or as a ribonucleoprotein (RNP) complex.
A. AAV Vector Construction:
-
Design an AAV vector plasmid containing the U6 promoter driving the expression of the selected gRNA and a neuron-specific promoter (e.g., synapsin) driving the expression of Cas9. Include fluorescent reporters (e.g., GFP, mCherry) to track transduction efficiency.
-
Synthesize the gRNA expression cassette and clone it into the AAV vector backbone.
-
Verify the sequence of the final plasmid.
-
Package the AAV vector into a suitable serotype for neuronal transduction (e.g., AAV9, AAV2g9) by a viral vector core facility or using commercially available kits.[7][8]
-
Titer the viral particles to determine the concentration.
B. Ribonucleoprotein (RNP) Complex Formation:
-
Synthesize or purchase the selected gRNAs and a trans-activating crRNA (tracrRNA).
-
Purchase purified Cas9 protein with a nuclear localization signal (NLS).
-
On the day of the experiment, form the RNP complex by incubating the gRNA and Cas9 protein at a specific molar ratio (e.g., 1.5:1) in an appropriate buffer at room temperature for 10-20 minutes.
In Vivo Delivery to the Mouse Hypothalamus
Objective: To deliver the CRISPR-Cas9 system to the this compound neurons located in the lateral hypothalamus of mice.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
Anesthesia (e.g., isoflurane)
-
Stereotactic surgery apparatus
-
Hamilton syringe with a fine-gauge needle
-
AAV-CRISPR-Cas9 vector or pre-formed RNP complex
Protocol:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Expose the skull and identify the coordinates for the lateral hypothalamus relative to bregma.
-
Drill a small burr hole in the skull at the identified coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse a small volume (e.g., 0.5-1.0 µL) of the AAV vector or RNP complex over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp and allow the mouse to recover. Provide post-operative care as needed.
Validation of Gene Editing
Objective: To confirm the presence of mutations (indels) at the target Hcrt locus.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the gRNA target site in the Hcrt gene
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Protocol:
-
After a sufficient time for gene editing to occur (e.g., 2-4 weeks for AAV), euthanize the mouse and dissect the hypothalamus.
-
Extract genomic DNA from the hypothalamic tissue.
-
Design PCR primers that amplify a ~300-500 bp region surrounding the gRNA target site.
-
Perform PCR using the extracted genomic DNA as a template.
-
Analyze the PCR product to detect indels:
-
Sanger Sequencing with Decomposition Analysis: Sequence the PCR product and analyze the resulting chromatogram using tools like TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of editing and the types of indels.[9]
-
Next-Generation Sequencing (NGS): Ligate sequencing adapters to the PCR amplicons and perform deep sequencing. This provides a highly sensitive and quantitative analysis of all alleles present in the sample.[10]
-
Genomic Cleavage Detection Assay: This enzyme-based method can provide a quick estimate of editing efficiency by detecting mismatches in heteroduplex DNA formed between wild-type and edited amplicons.[11]
-
Off-Target Analysis
Objective: To assess the specificity of the CRISPR-Cas9 editing and identify any unintended mutations at other genomic loci.
Protocol:
-
In Silico Prediction: Use the gRNA sequence in off-target prediction tools (e.g., Cas-OFFinder) to identify potential off-target sites in the mouse genome. These tools typically allow for a certain number of mismatches.[3]
-
Experimental Validation:
-
Select the top-ranked potential off-target sites for experimental validation.
-
Design PCR primers to amplify these loci from the genomic DNA of the edited animals.
-
Sequence the PCR products using Sanger or NGS to determine if any mutations are present.
-
For a more unbiased and comprehensive analysis, consider using methods like GUIDE-seq or CIRCLE-seq on genomic DNA from edited cells or tissues to empirically identify off-target cleavage sites.[4]
-
References
- 1. Adeno-associated virus-mediated delivery of CRISPR-Cas9 for genome editing in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easi-CRISPR for creating knock-in and conditional knockout mouse models using long ssDNA donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 4. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 5. synthego.com [synthego.com]
- 6. addgene.org [addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Delivery Platforms for CRISPR/Cas9 Genome Editing of Glial Cells in the Central Nervous System [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. paragongenomics.com [paragongenomics.com]
- 11. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Orexin Receptor Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specificity of orexin receptor (OX1R and OX2R) antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to find highly specific this compound receptor antibodies for immunohistochemistry (IHC)?
A1: this compound receptors are G-protein coupled receptors (GPCRs), which are notoriously difficult to raise specific antibodies against due to their low abundance, complex transmembrane structure, and post-translational modifications. Some studies have noted a lack of consistently reliable antibodies for IHC, leading researchers to use alternative methods like in situ hybridization to map receptor distribution.[1] Therefore, rigorous validation of any this compound receptor antibody is critical for reliable results.
Q2: What are the key initial validation steps for a new this compound receptor antibody?
A2: Before embarking on extensive experiments, it is crucial to validate the specificity of your this compound receptor antibody. The gold standard is to use knockout (KO) models. Testing the antibody on tissue from an this compound receptor 1 or 2 knockout animal should result in no signal. Additionally, a peptide competition assay, where the antibody is pre-incubated with the immunizing peptide, should abolish the specific signal in your sample.[2][3][4]
Q3: Should I use a monoclonal or polyclonal antibody for detecting this compound receptors?
A3: Both monoclonal and polyclonal antibodies have their advantages. Monoclonal antibodies offer high specificity to a single epitope and lot-to-lot consistency. Polyclonal antibodies, on the other hand, recognize multiple epitopes on the target protein, which can sometimes result in a stronger signal, especially for low-abundance proteins. However, polyclonals may also have a higher risk of off-target binding. The choice depends on the application and the specific characteristics of the available antibodies.
Q4: What are the expected molecular weights for this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R) in a Western blot?
A4: The predicted molecular weight for OX1R is approximately 48 kDa, while for OX2R it is around 50 kDa.[5] However, the observed molecular weight in a Western blot can vary depending on post-translational modifications such as glycosylation. Always refer to the antibody's datasheet for the expected band size.
Q5: The signal from my this compound receptor antibody is very weak. How can I improve it?
A5: Weak signal can be due to several factors. First, ensure that your tissue or cell line expresses the target receptor at a detectable level. For IHC, optimizing the antigen retrieval method is crucial.[6][7][8] For Western blotting, increasing the amount of protein loaded or using a more sensitive detection reagent can help.[9] Also, consider optimizing the primary antibody concentration and incubation time; a longer incubation at 4°C overnight can sometimes enhance the signal.[10]
Troubleshooting Guides
Issue 1: High Background Staining in Immunohistochemistry (IHC)
High background staining can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Increase the concentration and/or duration of the blocking step. Use normal serum from the same species as the secondary antibody in your blocking buffer (e.g., normal goat serum for a goat anti-rabbit secondary).[1][11] |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio. |
| Issues with secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations. |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity by treating the tissue with a hydrogen peroxide solution before blocking. |
| Autofluorescence of the tissue | Use a commercial autofluorescence quenching reagent or try a different fluorophore if using immunofluorescence. |
Issue 2: Non-Specific Bands in Western Blotting
The presence of unexpected bands can make it difficult to identify the target protein confidently.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. A higher concentration can lead to binding to proteins with lower affinity.[12] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat dry milk or 5% BSA in TBST. |
| Protein degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer.[12] |
| Non-specific binding of the secondary antibody | Run a control lane with only the secondary antibody. If bands appear, consider a different secondary antibody. |
| Cross-reactivity of the primary antibody | Perform a peptide competition assay to confirm the specificity of the primary antibody for the target protein. If cross-reactivity is confirmed, you may need to try a different antibody. |
Experimental Protocols & Validation
This compound Receptor Signaling Pathway
The this compound system plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward pathways.[1] this compound A and B, produced in the lateral hypothalamus, bind to their respective G-protein coupled receptors, OX1R and OX2R, to initiate downstream signaling cascades.
Antibody Validation Workflow
A systematic approach to antibody validation is essential for obtaining reliable and reproducible data.
References
- 1. This compound Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. Blocking with immunizing peptide protocol [abcam.com]
- 4. genetex.com [genetex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Receptor 2 Polyclonal Antibody (PA5-102682) [thermofisher.com]
- 7. This compound receptors 1 and 2 in serotonergic neurons differentially regulate peripheral glucose metabolism in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. landing.alomone.com [landing.alomone.com]
- 9. img.abclonal.com [img.abclonal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Optogenetic Stimulation of Orexin Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing optogenetics to study orexin neurons. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optogenetic stimulation frequency for this compound neurons?
A1: A common and effective starting point for optogenetic stimulation of this compound neurons is in the range of 10-20 Hz.[1][2] This frequency range has been shown to reliably induce physiological and behavioral responses. For instance, 20 Hz stimulation has been used to potentiate dopamine (B1211576) neurotransmission and promote reward-seeking behaviors[1], as well as to increase anxiety-related behaviors in a social interaction test.[2] Some studies have explored a wider range, from 1 Hz to 100 Hz, and have found that while neurons can follow high frequencies, the physiological effects can saturate at lower frequencies (e.g., above 5 Hz for glutamate (B1630785) release).[3] It is crucial to empirically determine the optimal frequency for your specific experimental question, as different behavioral or physiological outputs may have different frequency dependencies.[4]
Q2: How do I choose the right light power and pulse width for my experiment?
A2: Light power and pulse width are critical parameters that need to be carefully calibrated. A typical starting pulse width is between 3-5 ms (B15284909).[1][5] The light power should be the minimum required to elicit a reliable response to avoid tissue heating and potential photodamage. Power levels are often reported in milliwatts (mW) at the fiber tip and can range from 5 to 20 mW.[1] It is highly recommended to perform an input-output curve by systematically varying the light power and measuring the neuronal response (e.g., firing rate or postsynaptic currents) to determine the optimal power for your specific setup and opsin expression level.[6]
Q3: Which opsin should I use for activating this compound neurons?
A3: The choice of opsin depends on the specific requirements of your experiment, such as the desired temporal precision and light sensitivity.
-
Channelrhodopsin-2 (ChR2) and its variants are the most commonly used excitatory opsins for this compound neuron stimulation.[5][7] They are robust and have been extensively validated.[1][8]
-
Chronos is a faster opsin that can be advantageous for experiments requiring high-frequency stimulation with high temporal fidelity.[9]
-
Chrimson is a red-shifted opsin, which can be useful for experiments where spectral separation from other light-sensitive molecules is necessary.[9][10]
For inhibitory control of this compound neurons, Archaerhodopsin (Arch) and Halorhodopsin (Halo) are commonly used light-driven inhibitory pumps.[11][12][13][14][15]
Q4: I am not observing any behavioral or physiological effects upon stimulation. What could be the problem?
A4: This is a common issue with several potential causes. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem. Key areas to check include viral expression, implant location, and stimulation parameters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No neuronal activation or behavioral effect | 1. Poor opsin expression: The viral vector may not have been delivered correctly, or the expression time may be insufficient. | - Verify opsin expression using immunohistochemistry (IHC) with an antibody against the fluorescent tag (e.g., mCherry, YFP). - Ensure adequate time for viral expression (typically 3-4 weeks for AAV). - Confirm the accuracy of the stereotactic injection coordinates. |
| 2. Incorrect fiber optic placement: The optic fiber may not be correctly positioned over the target region (lateral hypothalamus). | - Perform histological analysis post-experiment to verify the fiber track and its termination point relative to the this compound neuron population. | |
| 3. Sub-optimal stimulation parameters: The light power, frequency, or pulse width may be too low to reach the threshold for neuronal activation. | - Systematically increase light power while monitoring for behavioral or electrophysiological responses. Be cautious of potential tissue heating at high power levels. - Test a range of stimulation frequencies (e.g., 5, 10, 20, 50 Hz).[1][3] - Ensure the pulse width is adequate (e.g., 3-5 ms).[1][5] | |
| 4. Depolarization block: Excessive light power can lead to a sustained depolarization that prevents action potential firing.[6] | - If using high light power, try reducing it. - Monitor neuronal firing with in vivo electrophysiology during stimulation to check for a depolarization block. | |
| Weak or inconsistent behavioral/physiological response | 1. Low opsin expression levels: Insufficient opsin channels on the neuronal membrane. | - Increase the viral titer or injection volume (within reasonable limits). - Allow for a longer expression time. |
| 2. Light scattering and absorption: The light may not be penetrating the tissue effectively to activate a sufficient number of neurons. | - Ensure the optic fiber is clean and has a smooth, flat surface. - Consider using a higher numerical aperture fiber for wider light dispersion. | |
| 3. Animal-to-animal variability: Differences in viral expression, fiber placement, and individual animal physiology can lead to variability. | - Increase the number of animals in your experimental groups to ensure statistical power. - Carefully document and control for all experimental parameters. | |
| Unexpected or off-target effects | 1. Activation of fibers of passage: The optic fiber may be activating axons from other brain regions that pass through the stimulation site. | - Use a Cre-dependent viral strategy to restrict opsin expression to this compound neurons (e.g., using this compound-Cre driver lines).[5] - Consider using smaller optic fibers or lower light power to limit the volume of tissue being stimulated. |
| 2. Network-level effects: Stimulation of this compound neurons can indirectly modulate other neural circuits, leading to complex downstream effects. | - Use in vivo electrophysiology or functional imaging (e.g., fMRI) to monitor activity in downstream brain regions.[16] - Pharmacologically block specific downstream receptors to dissect the circuit mechanisms.[1] |
Quantitative Data Summary
Table 1: Optogenetic Stimulation Parameters for this compound Neuron Activation
| Parameter | Value Range | Study Context | Reference |
| Frequency | 1 - 100 Hz | In vitro patch-clamp recordings | [1] |
| 10 - 30 Hz | In vivo sleep-to-wake transitions | [17] | |
| 20 Hz | In vivo social interaction test | [2] | |
| 20 Hz | In vivo reward-seeking behavior | [1] | |
| 1 - 20 Hz | In vitro slice recordings | [3] | |
| Pulse Width | 3 ms | In vitro and in vivo recordings | [5] |
| 5 ms | In vivo behavioral experiments | [1] | |
| Light Power | 10 mW | In vivo recordings | [5] |
| 20 mW | In vivo behavioral experiments | [1] |
Table 2: Opsin Characteristics for this compound Neuron Modulation
| Opsin | Type | Excitation Wavelength | Key Features | Reference |
| Channelrhodopsin-2 (ChR2) | Cation Channel (Excitatory) | ~470 nm (Blue) | Robust and widely used. | [7][18] |
| Chronos | Cation Channel (Excitatory) | ~470 nm (Blue) | Fast kinetics, suitable for high-frequency stimulation. | [9] |
| Chrimson | Cation Channel (Excitatory) | ~590 nm (Red) | Red-shifted, allows for spectral multiplexing. | [9][10] |
| Archaerhodopsin (Arch) | Proton Pump (Inhibitory) | ~566 nm (Green/Yellow) | Light-driven outward proton pump. | [11] |
| Halorhodopsin (Halo) | Chloride Pump (Inhibitory) | ~580 nm (Orange/Yellow) | Light-driven inward chloride pump. | [12][13][15] |
Experimental Protocols
Protocol 1: In Vivo Optogenetic Stimulation of this compound Neurons during Behavior
-
Viral Vector Delivery:
-
Anesthetize an this compound-Cre mouse with isoflurane.
-
Secure the animal in a stereotactic frame.
-
Inject a Cre-dependent AAV vector encoding an excitatory opsin (e.g., AAV-DIO-ChR2-mCherry) into the lateral hypothalamus (LH).
-
Allow 3-4 weeks for optimal viral expression.
-
-
Optic Fiber Implantation:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Implant a fiber optic cannula (e.g., 200 µm diameter) with the tip positioned just above the LH injection site.
-
Secure the cannula to the skull with dental cement.
-
Allow at least one week for recovery.
-
-
Optogenetic Stimulation and Behavioral Testing:
-
Connect the implanted fiber optic to a laser source (e.g., 473 nm for ChR2) via a patch cord.
-
Deliver light pulses using a pulse generator to control frequency, pulse width, and duration. A common starting point is 20 Hz, 5 ms pulses, with a light power of 10-20 mW at the fiber tip.[1]
-
Conduct the behavioral assay (e.g., real-time place preference, social interaction test) while delivering the optical stimulation during specific epochs of the test.
-
Include control groups (e.g., mice expressing only a fluorescent protein without the opsin) to control for the effects of light and heat.
-
-
Histological Verification:
-
After the experiment, perfuse the animal and extract the brain.
-
Section the brain and perform immunohistochemistry to verify the viral expression and the location of the fiber optic track.
-
Visualizations
Caption: Experimental workflow for in vivo optogenetic stimulation of this compound neurons.
References
- 1. Optogenetic stimulation of lateral hypothalamic this compound/dynorphin inputs in the ventral tegmental area potentiates mesolimbic dopamine neurotransmission and promotes reward-seeking behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetic examination identifies a context-specific role for orexins/hypocretins in anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optogenetic Probing of Fast Glutamatergic Transmission from Hypocretin/Orexin to Histamine Neurons In Situ | Journal of Neuroscience [jneurosci.org]
- 4. Theoretical considerations for optimizing the use of optogenetics with complex behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetic identification of hypothalamic this compound neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optogenetic Manipulation of Neural Circuitry In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of channelrhodopsin for activation of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Distinct Channelrhodopsin Variants Engages Different Patterns of Network Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A genetically encoded sensor for in vivo imaging of this compound neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nips.ac.jp [nips.ac.jp]
- 12. Acute Optogenetic Silencing of this compound/Hypocretin Neurons Induces Slow-Wave Sleep in Mice | Journal of Neuroscience [jneurosci.org]
- 13. Acute Optogenetic Silencing of this compound/Hypocretin Neurons Induces Slow-Wave Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute optogenetic silencing of this compound/hypocretin neurons induces slow wave sleep in mice [dspace.mit.edu]
- 16. Identifying modulation of brain states by optogenetic stimulation of lateral hypothalamus :: MPG.PuRe [pure.mpg.de]
- 17. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A User’s Guide to Channelrhodopsin Variants: Features, Limitations and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of orexin receptor antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with orexin receptor antagonists. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound signaling?
A1: this compound neuropeptides, this compound-A and this compound-B, are produced in the lateral hypothalamus and play a crucial role in regulating sleep-wake cycles, feeding, and emotions.[1][2] They exert their effects by binding to two G protein-coupled receptors (GPCRs): this compound 1 receptor (OX1R) and this compound 2 receptor (OX2R).[3][4] this compound-A binds to both OX1R and OX2R with high affinity, while this compound-B is selective for OX2R.[4] Activation of these receptors leads to the stimulation of various downstream signaling pathways, promoting wakefulness.[5]
Q2: What are the main types of this compound receptor antagonists?
A2: this compound receptor antagonists are categorized based on their selectivity for the two receptor subtypes:
-
Dual this compound Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, block both OX1R and OX2R.[3][5] They are the primary type of this compound antagonist approved for the treatment of insomnia.[6]
-
Selective this compound Receptor Antagonists (SORAs): These antagonists show a binding preference for either OX1R (SORA1s) or OX2R (SORA2s).[2][3] SORAs are valuable research tools for dissecting the specific roles of each receptor subtype.[7]
Q3: What are "off-target" effects in the context of this compound receptor antagonists?
A3: Off-target effects occur when an this compound receptor antagonist binds to and modulates the activity of unintended biological targets, such as other receptors, enzymes, or ion channels.[8][9] These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental data, cellular toxicity, and adverse side effects in preclinical and clinical studies.[10]
Q4: Why is minimizing off-target effects crucial in this compound antagonist research?
A4: Minimizing off-target effects is critical for several reasons:
-
Data Integrity: Off-target interactions can confound experimental results, making it difficult to attribute observed effects solely to the antagonism of this compound receptors.
-
Safety and Tolerability: In a clinical setting, off-target effects are a primary cause of adverse drug reactions.[9] For instance, the side effect profiles of different DORAs can vary, presumably due to differences in their off-target binding profiles and pharmacokinetics.[7]
-
Translational Success: A clean off-target profile increases the likelihood of a drug candidate's success in clinical trials by reducing the risk of unforeseen toxicities.[9]
Q5: How do the off-target profiles of suvorexant, lemborexant, and daridorexant compare?
A5: While all three are DORAs, they exhibit distinct pharmacokinetic and pharmacodynamic properties that may influence their clinical profiles.[6] For example, daridorexant is noted for a favorable safety profile with a lower incidence of next-day residual effects compared to suvorexant.[11] Lemborexant, on the other hand, may have a higher risk of daytime drowsiness.[12] These differences could be partly attributed to their unique off-target activity profiles, although head-to-head comparative studies are limited.[6][13]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Poor Compound Selectivity.
-
Solution: Conduct a comprehensive selectivity profiling of your antagonist against a broad panel of GPCRs, ion channels, and kinases. This can be achieved through commercially available screening services or in-house assays. Rational drug design, utilizing computational and structural biology tools, can also help in designing molecules with higher target specificity.[8]
-
-
Possible Cause 2: Variable Receptor Expression Levels.
-
Solution: Ensure consistent expression of OX1R and OX2R in your cell lines using techniques like qPCR or Western blotting. Clonal selection and characterization of stable cell lines are recommended for long-term studies.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Test for compound autofluorescence or other assay artifacts. Run appropriate vehicle controls and counterscreens to identify and mitigate these issues. For example, in a calcium mobilization assay, pre-incubating the compound without the agonist can reveal any direct effects on the dye or cellular calcium levels.
-
Problem 2: Discrepancies between binding affinity and functional potency.
-
Possible Cause 1: "Pseudo-irreversible" Binding.
-
Solution: Some antagonists, like almorexant, exhibit very slow dissociation rates from the receptor.[14][15] This can lead to an underestimation of potency in functional assays with short incubation times.[14] Perform kinetic binding studies (association and dissociation rate determination) to understand the binding kinetics of your compound. Varying the pre-incubation time with the antagonist in functional assays can also provide insights into this phenomenon.
-
-
Possible Cause 2: Allosteric Modulation.
-
Solution: Your compound might be binding to an allosteric site on the receptor, which can modulate the binding or efficacy of the orthosteric ligand (this compound) in a non-competitive manner. Schild analysis and other advanced pharmacological models can help to determine the mechanism of antagonism.
-
-
Possible Cause 3: Cell System vs. Membrane Preparation Differences.
-
Solution: Antagonist dissociation can be slower in a cellular environment compared to isolated membrane preparations.[14] It is important to characterize your compound's activity in both systems to get a complete picture of its pharmacological profile.
-
Problem 3: Unexpected in vivo phenotypes or side effects.
-
Possible Cause 1: Off-Target Pharmacological Effects.
-
Solution: As with in vitro issues, extensive off-target screening is crucial. If a specific off-target is identified, structure-activity relationship (SAR) studies can be conducted to design new analogs with reduced affinity for the off-target while maintaining on-target potency.
-
-
Possible Cause 2: Metabolite Activity.
-
Solution: The metabolites of your parent compound may have their own on-target or off-target activities. Perform metabolic stability assays and identify the major metabolites. If possible, synthesize these metabolites and test their activity in relevant assays.
-
-
Possible Cause 3: Blood-Brain Barrier Penetration and Efflux.
-
Solution: Poor or excessive brain penetration can lead to a lack of efficacy or exaggerated central nervous system side effects. In vitro permeability assays (e.g., PAMPA) and in vivo pharmacokinetic studies are essential to determine the brain exposure of your compound.
-
Data Presentation
Table 1: Comparative Binding Affinities of this compound Receptor Antagonists
| Compound | OX1R pKi | OX2R pKi | Selectivity (OX1R/OX2R) | Reference |
| Suvorexant | ~8.0 | ~8.0 | Dual | [14][15] |
| Almorexant | ~8.0 | ~8.0 | Dual | [14][15] |
| Lemborexant | - | - | Dual | [6] |
| Daridorexant | - | - | Dual | [6] |
| SB-334867 | ~6.0 | Low Affinity | OX1R Selective | [14] |
| SB-408124 | ~6.0 | Low Affinity | OX1R Selective | [14] |
| EMPA | - | ≥ 7.5 | OX2R Selective | [14] |
| TCS-OX2-29 | - | ≥ 7.5 | OX2R Selective | [14] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol provides a general framework for determining the binding affinity of a test compound for this compound receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [³H]-EMPA for OX2R).[14]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[16]
-
Test compound stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of a non-labeled this compound antagonist).[16]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. Note that for compounds with slow kinetics, longer incubation times may be necessary.[16]
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[16]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by performing a non-linear regression analysis of the competition binding data.
Protocol 2: Calcium Mobilization Assay (FLIPR)
This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of a test compound on this compound-induced calcium mobilization.[16]
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound stock solution (in DMSO).
-
This compound-A or this compound-B agonist.
-
96- or 384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Seed the cells in the microplates and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove any excess dye.[16]
-
Prepare serial dilutions of the test compound in the assay buffer and add them to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).[16]
-
Place the plate in the FLIPR instrument.
-
Initiate the fluorescence reading to establish a stable baseline.
-
Add the this compound agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).[16]
-
Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of the test compound on the this compound-induced calcium response and calculate the IC50 value.
Visualizations
References
- 1. Structure-based development of a subtype-selective this compound 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. mdpi.com [mdpi.com]
- 5. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Discovery and development of this compound receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. scienmag.com [scienmag.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hcplive.com [hcplive.com]
- 14. Binding kinetics differentiates functional antagonism of this compound-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding kinetics differentiates functional antagonism of this compound-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Primary Hyptholamic Neuron Culture Protocols
Welcome to the technical support center for primary hypothalamic neuron cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal embryonic stage for harvesting hypothalamic neurons?
A1: Embryonic tissue is generally preferred for primary neuron cultures due to a lower density of glial cells and less extensive neuronal processes, which makes the cells less susceptible to damage during dissociation.[1][2] For rodents, embryonic day 16-18 (E16-E18) is a commonly used and recommended timepoint for harvesting hypothalamic tissue.[1][2] Cultures from E18 or older embryos can be more challenging to maintain.[3]
Q2: Which coating substrate is best for culturing primary hypothalamic neurons?
A2: Primary neurons require a growth substrate to adhere to culture surfaces.[1] Poly-D-lysine (PDL) is a commonly used substrate due to its resistance to enzymatic degradation.[1] Often, a combination of substrates is used. A widely successful approach involves coating plates first with PDL, followed by a second coating of laminin (B1169045).[4][5] Ensure the entire surface of the well is evenly coated to prevent cell clumping.[2]
Q3: What is the recommended cell seeding density?
A3: The ideal seeding density depends on the specific experimental application. Plating neurons too sparsely or too densely can lead to aggregation and the formation of sphere-like bodies.[2] A general guideline is to plate cells at a density of approximately 1,000–5,000 cells per mm².[2] For specific applications, such as biochemistry experiments, a higher density of around 120,000 cells/cm² may be required, while for histology, a lower density of 25,000 - 60,000 cells/cm² is often used.[1] One specific protocol for 96-well plates recommends seeding 3.25 × 10⁵ viable cells/cm².[4]
Q4: How can I minimize glial cell contamination in my neuron cultures?
A4: Glial cell overgrowth is a common issue in primary neuron cultures.[1][6] Several methods can be employed to control it:
-
Use of Anti-mitotic Agents: Cytosine arabinoside (AraC) is an established method to inhibit glial proliferation.[1] However, it can have neurotoxic effects and should be used at low concentrations only when necessary.[1]
-
Specialized Media Supplements: Using supplements like CultureOne™ can suppress the outgrowth of glial cells without significantly impacting neuron numbers or morphology.[6][7]
-
Careful Dissection: A clean and careful dissection of the embryonic tissue can help to minimize the initial number of glial progenitors.[8]
-
Serum-Free Media: Maintaining cultures in a serum-free medium, such as Neurobasal® medium supplemented with B27, helps to limit glial growth.[1][2]
Q5: My neurons are clumping together instead of forming a monolayer. What could be the cause?
A5: Cell clumping can be caused by several factors:
-
Poor Substrate Coating: If the coating substrate is degraded or unevenly applied, neurons will fail to adhere properly and will instead grow on top of each other.[1][9] Ensure coverslips and plates are thoroughly cleaned and properly coated.[9]
-
Improper Tissue Dissociation: Incomplete dissociation of the neural tissue can lead to cell aggregation.[2]
-
Incorrect Seeding Density: Both excessively high and low seeding densities can cause cell aggregation.[2]
-
Dry Coating Matrix: Allowing the coating matrix to dry out before adding the cell suspension can impair cell attachment.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Neuron Viability/Yield | Harsh Dissociation: Over-trituration or use of harsh enzymes (e.g., trypsin) can damage neurons.[1][11] | Use a gentler enzyme like papain for dissociation.[1][11] Triturate gently and avoid creating bubbles.[3] Allow cells to recover in a suitable medium after dissociation.[11] |
| Suboptimal Media: Lack of essential nutrients and growth factors.[12] | Use a serum-free culture medium like Neurobasal® supplemented with B27 and L-glutamine or Glutamax™.[1] Perform partial media changes every 3-4 days to replenish nutrients.[12] | |
| Environmental Stress: Neurons are sensitive to changes in temperature and agitation.[2][12] | Allow plated cells to rest at room temperature for about 30 minutes before placing them in the incubator to ensure even attachment.[12] Minimize disturbances to the culture plates.[2][12] | |
| Poor Neuronal Attachment | Inadequate Substrate Coating: Insufficient or degraded coating material.[1][9] | Ensure cultureware is properly coated with an appropriate substrate like Poly-D-Lysine (PDL) or a combination of PDL and laminin.[1][4] Use high molecular weight poly-L-lysine if that is your substrate of choice, as shorter polymers can be toxic.[2][12] |
| Residual Toxicity: Leftover substrate or washing solutions can be toxic to neurons.[2] | Thoroughly wash the cultureware with sterile water or PBS after coating to remove any residual substrate.[2][4] | |
| Glial Cell Overgrowth | Presence of Mitotic Cells: Glial progenitor cells proliferate in culture.[1][6] | Add an anti-mitotic agent like AraC (e.g., 5 µM) to the feeding medium 24 hours after plating.[1][4] Alternatively, use a commercial supplement like CultureOne™ to suppress glial growth.[6][7] |
| Serum in Media: Serum promotes the proliferation of glial cells.[1][2] | Use a serum-free medium formulation, such as Neurobasal® with B27 supplement.[1][2] | |
| Neuronal Aggregation/Clumping | Uneven Substrate Coating: Leads to areas where cells cannot attach and therefore clump together.[2][9] | Ensure the entire surface of the culture vessel is evenly coated with the substrate.[2] |
| Incorrect Seeding Density: Both too high and too low densities can cause clumping.[2] | Optimize the seeding density for your specific culture vessel and experimental needs.[2] | |
| Incomplete Tissue Dissociation: Remaining tissue chunks lead to cell aggregates.[2] | Ensure the tissue is sufficiently dissociated through a combination of enzymatic digestion and gentle mechanical trituration.[2] Use a cell strainer to remove remaining tissue clumps.[4] |
Experimental Protocols
Protocol 1: Coating Culture Plates with Poly-D-Lysine (PDL) and Laminin
This protocol is adapted from a method for generating mouse primary hypothalamic neuronal cultures.[4]
Materials:
-
Poly-D-Lysine (PDL) stock solution (500 µg/ml)
-
Laminin stock solution (0.1 µg/µl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile water
-
96-well plates
Procedure:
-
PDL Coating:
-
Dilute the PDL stock solution to a working concentration of 50 µg/ml with PBS.
-
Filter the diluted PDL solution through a 0.2-µm filter.
-
Add 48 µl of the diluted PDL solution to each well of a 96-well plate.
-
Incubate overnight at room temperature or for at least 2 hours at 37°C.
-
Wash the wells three times with 100 µl of sterile water per well.
-
Allow the plate to dry completely in a sterile cell culture hood.
-
-
Laminin Coating:
-
Thaw the laminin stock solution slowly at 2-8°C.
-
Dilute the laminin stock solution with PBS to a working concentration of 6.4 µg/ml.
-
Add 50 µl of the diluted laminin solution to each PDL-coated well.
-
Incubate for 2 hours at 37°C.
-
Wash the wells three times with 100 µl of sterile PBS per well.
-
Add 100 µl of plating medium to each well and store the plate at 37°C and 5% CO₂ until use.
-
| Reagent | Stock Concentration | Working Concentration | Volume per well (96-well plate) | Incubation |
| Poly-D-Lysine | 500 µg/ml | 50 µg/ml | 48 µl | Overnight at RT or 2h at 37°C |
| Laminin | 0.1 µg/µl | 6.4 µg/ml | 50 µl | 2h at 37°C |
Protocol 2: Dissociation of Hypothalamic Tissue
This protocol provides a general workflow for tissue dissociation. Specific enzyme concentrations and incubation times may need to be optimized.
Materials:
-
Dissected hypothalamic tissue
-
Hanks' Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS)
-
Digestion enzyme (e.g., Papain or Trypsin)
-
DNase I
-
Enzyme inhibitor (e.g., ovomucoid/albumin solution)
-
Plating medium (e.g., Neurobasal® with B27 supplement, Glutamax™, and FBS for initial plating)
-
Serological pipettes and fire-polished glass pipettes
Procedure:
-
Transfer the dissected hypothalami into a 15 ml tube.
-
Wash the tissue with HBSS or EBSS.
-
Add the digestion solution (e.g., papain in EBSS with DNase I) to the tissue.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), with gentle agitation every 5 minutes.[4]
-
Stop the digestion by adding an inhibitor solution or by centrifugation and removal of the enzyme solution.
-
Mechanically triturate the tissue gently using serological pipettes followed by fire-polished glass pipettes until the tissue is dissociated into a single-cell suspension.[4]
-
Allow any remaining undissociated tissue to settle and transfer the supernatant containing the cells to a new tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.[4]
-
Resuspend the cell pellet in the final plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
Visualizations
Caption: Experimental workflow for primary hypothalamic neuron culture.
Caption: Troubleshooting logic for common primary culture issues.
References
- 1. dendrotek.ca [dendrotek.ca]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. Isolation of Targeted Hypothalamic Neurons for Studies of Hormonal, Metabolic, and Electrical Regulation [jove.com]
- 4. Generation of Mouse Primary Hypothalamic Neuronal Cultures for Circadian Bioluminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Efficient Method for the Isolation and Cultivation of Hypothalamic Neural Stem/Progenitor Cells From Mouse Embryos [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
addressing compensatory mechanisms in orexin knockout models
Welcome to the technical support center for researchers utilizing orexin knockout (KO) models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of working with these valuable research models. Compensatory mechanisms in this compound KO animals can present unique experimental challenges, and this guide is designed to provide direct support for the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound KO mice exhibit such variable sleep-wake patterns?
A1: this compound knockout mice are characterized by behavioral state instability, leading to fragmented sleep-wake cycles.[1][2][3] Unlike wild-type (WT) mice that exhibit consolidated periods of wakefulness and sleep, this compound KO mice have very brief bouts of both non-rapid eye movement (NREM) sleep and wakefulness.[1][3] This results in a significantly higher number of transitions between all behavioral states.[1][3] This is not due to abnormal sleep homeostasis or poor circadian control, but rather a lower threshold for transitioning between states.[1][3]
Q2: I'm observing cataplexy in my this compound KO mice. How is this defined and quantified?
A2: Cataplexy is a pathognomonic symptom of narcolepsy and is frequently observed in this compound KO mice. It is characterized by a sudden loss of muscle tone during wakefulness, often triggered by strong emotions in humans. In mice, it manifests as abrupt behavioral arrests. For quantification, cataplexy is typically identified by the presence of muscle atonia (low EMG activity) while the EEG shows theta activity, immediately preceded and followed by active wakefulness.[4]
Q3: Are there known compensatory changes in other neurotransmitter systems in this compound KO mice?
A3: Yes, significant compensatory changes in other neurotransmitter systems have been documented. In the hypothalamus of this compound/hypocretin-2 receptor (OX2R) knockout mice, basal concentrations of norepinephrine (B1679862) (NE), acetylcholine (B1216132) (ACh), and histamine (B1213489) (Hist) are significantly higher compared to WT mice.[5] Conversely, potassium chloride (KCl)-evoked release of these neurotransmitters is reduced in the hypothalamus of KO mice.[5] In the prefrontal cortex (PFC), while basal levels are unchanged, the evoked release of NE, serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) is significantly higher in KO mice.[5] These alterations indicate complex, region-specific neurochemical adaptations in the absence of this compound signaling.
Q4: My this compound KO mice are becoming obese, even with no significant increase in food intake. What is the underlying mechanism?
A4: this compound KO mice are prone to developing a mild obesity phenotype, which is more pronounced on a high-fat diet.[6] This occurs despite normal or even reduced food consumption.[6][7] The weight gain is primarily due to increased fat mass.[7] This metabolic dysregulation is linked to decreased energy expenditure, particularly during the active (dark) phase.[6]
Q5: I am planning a study involving metabolic analysis of this compound KO mice. What key parameters should I measure?
A5: For a comprehensive metabolic analysis, it is recommended to measure body weight, body composition (fat and lean mass), food and water intake, and energy expenditure.[7][8] Additionally, assessing glucose homeostasis through an oral glucose tolerance test (OGTT) is crucial, as this compound deficiency can lead to impaired glucose tolerance and reduced insulin (B600854) secretion.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in sleep recording data between individual this compound KO mice. | Inherent phenotypic variability in this compound KO models. Differences in the genetic background of the mice. Environmental stressors. | Increase the number of animals per group to improve statistical power. Ensure a consistent and stable genetic background (e.g., through backcrossing). Acclimatize mice to the recording setup for an adequate period to minimize stress. |
| Difficulty in distinguishing cataplexy from REM sleep. | Both states share features of muscle atonia and theta-dominant EEG. | Carefully analyze the behavioral context. Cataplexy is preceded by active wakefulness, whereas REM sleep is typically entered from NREM sleep. Utilize video recording synchronized with EEG/EMG to observe behavioral correlates. |
| Inconsistent results in neurotransmitter measurements via microdialysis. | Probe placement variability. Stress-induced changes in neurotransmitter release. | Use precise stereotaxic coordinates and histological verification of probe placement post-experiment. Allow for a sufficient post-surgical recovery and habituation period before starting the microdialysis experiment. |
| Unexpected metabolic phenotypes in this compound KO mice. | Diet composition and housing temperature can significantly influence metabolic outcomes. | Strictly control the diet composition and caloric content. House mice within their thermoneutral zone (around 30°C) to avoid cold stress-induced metabolic changes, unless it is an experimental variable. |
| Poor quality EEG/EMG signals. | Improper electrode implantation or detachment. | Ensure firm and correct placement of EEG screws and EMG wires during surgery. Check the integrity of the head cap and connections regularly throughout the experiment. |
Quantitative Data Summary
Table 1: Sleep Architecture in this compound KO vs. Wild-Type Mice
| Parameter | Genotype | Light Period | Dark Period | Reference |
| Wake Bout Duration (s) | WT | 135 ± 15 | 380 ± 60 | [9] |
| KO | 60 ± 5 | 120 ± 15 | [9] | |
| NREM Bout Duration (s) | WT | 110 ± 10 | 90 ± 10 | [9] |
| KO | 65 ± 5 | 60 ± 5 | [9] | |
| Number of Wake Bouts | WT | 150 ± 10 | 100 ± 10 | [9] |
| KO | 250 ± 20 | 200 ± 20 | [9] | |
| Number of NREM Bouts | WT | 160 ± 10 | 110 ± 10 | [9] |
| KO | 260 ± 20 | 210 ± 20 | [9] |
Table 2: Basal Neurotransmitter Levels in this compound-2 Receptor KO vs. Wild-Type Mice
| Neurotransmitter | Brain Region | Genotype | Concentration (% of WT) | Reference |
| Norepinephrine (NE) | Hypothalamus | KO | Significantly Higher | [5] |
| Acetylcholine (ACh) | Hypothalamus | KO | Significantly Higher | [5] |
| Histamine (Hist) | Hypothalamus | KO | Significantly Higher | [5] |
| Serotonin (5-HT) | Hypothalamus | KO | No Difference | [5] |
| Dopamine (DA) | Hypothalamus | KO | No Difference | [5] |
| Norepinephrine (NE) | Prefrontal Cortex | KO | No Difference | [5] |
| Serotonin (5-HT) | Prefrontal Cortex | KO | No Difference | [5] |
| Dopamine (DA) | Prefrontal Cortex | KO | No Difference | [5] |
Table 3: Metabolic Phenotype of this compound KO vs. Wild-Type Mice
| Parameter | Genotype | Condition | Value | Reference |
| Body Weight (g) at 22 weeks | WT | High-Fat Diet | ~35 g | [6] |
| KO | High-Fat Diet | ~40 g (~15% higher) | [6] | |
| Food Intake | KO vs WT | High-Fat Diet | ~15% less | [6] |
| Fat Mass | KO vs WT | Standard Diet | Significantly Increased | [7] |
| Glucose Tolerance | KO vs WT | Standard Diet | Diminished | [7] |
| Insulin Secretion | KO vs WT | Standard Diet | Diminished | [7] |
Experimental Protocols
EEG/EMG Recording and Analysis
1. Surgical Implantation of Electrodes:
-
Anesthetize the mouse with ketamine-xylazine (100 and 10 mg/kg, i.p.).
-
Place the mouse in a stereotaxic frame.
-
Implant stainless steel screws for EEG recording over the frontal (e.g., AP: +1.5 mm, ML: +1.5 mm from Bregma) and parietal (e.g., AP: -1.0 mm, ML: +1.5 mm from Lambda) cortices.[5]
-
Insert a pair of multistranded stainless steel wires into the neck extensor muscles for EMG recording.[5]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the mouse to recover for at least one week.[10]
2. Data Acquisition:
-
Individually house mice in a soundproof recording chamber with a 12h light/dark cycle.[10]
-
Connect the head-mounted electrode assembly to a recording cable and amplifier.[10]
-
Acclimatize the mice to the recording cables for at least 5 days.[5]
-
Record EEG/EMG signals continuously for 24-48 hours. Signals are typically amplified, filtered (e.g., EEG: 0.3-35 Hz; EMG: 10-100 Hz), and digitized (e.g., at 200-512 Hz).[5][11]
3. Data Analysis:
-
Score the recordings in 10-second epochs as Wake, NREM sleep, or REM sleep using specialized software.[5]
-
Wakefulness is characterized by low-amplitude, mixed-frequency EEG and high EMG activity.
-
NREM sleep is characterized by high-amplitude, low-frequency (delta) EEG and low EMG activity.
-
REM sleep is characterized by low-amplitude, theta-dominant EEG and muscle atonia (lowest EMG activity).
-
Identify cataplexy as epochs with wake-like EEG (theta activity) and REM-like muscle atonia, immediately preceded by wakefulness.
In Vivo Microdialysis for Neurotransmitter Measurement
1. Probe Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hypothalamus or prefrontal cortex).
-
Secure the guide cannula with dental cement and allow for recovery.
2. Microdialysis Procedure:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
3. Data Analysis:
-
Calculate the basal neurotransmitter concentrations during a stable baseline period.
-
To assess evoked release, a depolarizing agent like high-potassium aCSF can be introduced through the probe.
-
Express data as absolute concentrations or as a percentage of the baseline.
Oral Glucose Tolerance Test (OGTT)
1. Preparation:
-
Fast mice overnight (approximately 16 hours) with free access to water.[12][13]
-
Record the baseline body weight.
2. Procedure:
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.[12][13]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[12][13]
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration.[12][13]
-
Measure blood glucose levels using a glucometer.
3. Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A higher AUC indicates impaired glucose tolerance.
Visualizations
Caption: Compensatory changes in neurotransmitter systems in this compound knockout models.
Caption: Workflow for sleep analysis in this compound knockout mice.
Caption: Logical relationships of phenotypes in this compound knockout models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical evidence for synaptic release of glutamate from this compound terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal Sleep/Wake Dynamics in this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose and energy metabolism are impaired in mice deficient for orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral State Instability in this compound Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. EEG/EMG monitoring and sleep analysis [bio-protocol.org]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
Technical Support Center: Improving the Stability of Orexin Peptides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of orexin peptides in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the integrity and reliability of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling of this compound peptides in solution.
Issue 1: Peptide Fails to Dissolve or Forms a Precipitate Upon Dissolution
Potential Causes:
-
High Hydrophobicity: this compound-A, in particular, has hydrophobic regions that can make it difficult to dissolve in aqueous solutions. This compound-B is generally more soluble.
-
Incorrect Solvent or pH: The net charge of the peptide at a given pH affects its solubility.
-
Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Verify Peptide Charge: Determine the theoretical isoelectric point (pI) of your this compound peptide. For solutions with a pH above the pI, the peptide will be negatively charged. For solutions with a pH below the pI, the peptide will be positively charged. Peptides are least soluble at their pI.
-
Initial Solvent Selection:
-
For This compound-A , which is more hydrophobic, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724). Once dissolved, slowly add the aqueous buffer of your choice while vortexing.
-
For This compound-B , which is generally more soluble in aqueous solutions, you can start with sterile, distilled water or a buffer like PBS.
-
-
pH Adjustment:
-
If the peptide is basic (pI > 7) and insoluble, try a slightly acidic solvent.
-
If the peptide is acidic (pI < 7) and insoluble, try a slightly basic solvent.
-
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to a temperature below 40°C may improve solubility, but be cautious as excessive heat can degrade the peptide.
Issue 2: Solution Becomes Cloudy or Forms a Precipitate Over Time
Potential Causes:
-
Aggregation: this compound peptides, especially this compound-A, can be prone to aggregation over time, particularly at high concentrations or in certain buffers.
-
Bacterial Contamination: Non-sterile solutions can become contaminated, leading to cloudiness.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound peptides for each experiment.
-
Aliquot and Store Properly: If you must store a stock solution, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use Sterile Buffers and Water: Ensure all solvents are sterile to prevent bacterial growth.
-
Consider Excipients: For longer-term storage in solution, consider adding stabilizing excipients such as glycerol (B35011) or a non-ionic surfactant like Tween® 20 (at a low concentration, e.g., 0.01-0.05%).
Issue 3: Loss of Peptide Activity in Assays
Potential Causes:
-
Oxidation: Methionine and Cysteine residues in peptides are susceptible to oxidation, which can inactivate the peptide. This compound-B contains a C-terminal methionine residue.
-
Enzymatic Degradation: If working with biological samples (e.g., plasma, serum, cell culture media), proteases can degrade the peptide.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plastic or glass vials, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Use Degassed Buffers: To minimize oxidation, use buffers that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.
-
Add Protease Inhibitors: When working with biological samples, consider adding a protease inhibitor cocktail to prevent enzymatic degradation.
-
Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes.
-
Include a Carrier Protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% can help prevent adsorption to surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between this compound-A and this compound-B?
A1: this compound-A is intrinsically more stable than this compound-B. This is due to its structure, which includes an N-terminal pyroglutamate (B8496135) residue and two disulfide bonds, making it less susceptible to proteolytic degradation.[1] this compound-B is a linear peptide and is more prone to degradation.
Q2: What is the best way to store lyophilized this compound peptides?
A2: For long-term storage, lyophilized this compound peptides should be stored at -20°C or -80°C in a desiccator to protect them from moisture.[2][3][4] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][4]
Q3: How long are this compound peptides stable in solution?
A3: The stability of this compound peptides in solution is highly dependent on the storage conditions (temperature, pH, solvent) and the specific peptide. In one study, this compound-A added to cerebrospinal fluid (CSF) was stable for 12 months when frozen, while this compound-B was stable for 3 months under the same conditions.[2] For routine laboratory use, it is recommended to use freshly prepared solutions or to store aliquots at -20°C or -80°C for no more than a few days to a week.[3]
Q4: What are the signs of this compound peptide degradation?
A4: Signs of degradation can include a loss of biological activity in your assay, the appearance of additional peaks in an HPLC chromatogram, or a change in the mass spectrum of the peptide. Physical signs like precipitation or cloudiness can indicate aggregation.
Q5: Can I do anything to prevent the oxidation of my this compound-B peptide?
A5: Yes. Since this compound-B contains a methionine residue that is prone to oxidation, you should take precautions to minimize its exposure to oxygen.[5] This includes using degassed buffers for reconstitution and storing solutions under an inert gas like nitrogen or argon.[2]
Quantitative Data on this compound Peptide Stability
The stability of this compound peptides is influenced by various factors. Below is a summary of available quantitative data.
| Peptide | Matrix/Solvent | Storage Condition | Half-Life / Stability | Reference |
| This compound-A | Rat Plasma | Intravenous administration | ~27.1 minutes | [6] |
| This compound-A | Cerebrospinal Fluid (CSF) | Frozen | Stable for 12 months | [2] |
| This compound-B | Cerebrospinal Fluid (CSF) | Frozen | Stable for 3 months | [2] |
Note: Data on the stability of this compound peptides in various common laboratory buffers and at different pH values and temperatures is limited in the publicly available literature. The stability in biological matrices like plasma is often shorter due to the presence of proteases.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Peptide Purity and Degradation Analysis
This method can be used to assess the purity of this compound peptides and to monitor their degradation over time.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
This compound peptide sample
Procedure:
-
Sample Preparation: Dissolve the this compound peptide in an appropriate solvent (e.g., water with a small amount of ACN or DMSO for this compound-A) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30°C
-
Gradient: A linear gradient should be optimized to separate the this compound peptide from any impurities or degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B
-
35-40 min: 70% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
-
Injection: Inject a suitable volume of the sample (e.g., 20 µL).
-
Data Analysis: Analyze the resulting chromatogram. The purity of the peptide can be calculated by dividing the peak area of the main peptide by the total area of all peaks. In a stability study, the appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 2: Thioflavin T (ThT) Assay for this compound Peptide Aggregation
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
Fluorescence microplate reader
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound peptide solution
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Sample Preparation: In each well of the 96-well plate, add your this compound peptide to the desired final concentration in the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).
-
Include a negative control with only the ThT working solution.
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence microplate reader, set to 37°C.
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-72 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Incorporate shaking between readings to promote aggregation.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid increase in fluorescence, and a plateau is indicative of amyloid fibril formation.
Visualizations
This compound Signaling Pathways
This compound-A and this compound-B exert their effects by binding to two G protein-coupled receptors, this compound Receptor 1 (OX1R) and this compound Receptor 2 (OX2R). This compound-A binds to both receptors with high affinity, while this compound-B has a higher affinity for OX2R.[7] The activation of these receptors triggers downstream signaling cascades.
Caption: Simplified this compound Signaling Pathways.
Experimental Workflow for Peptide Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of this compound peptides in solution.
Caption: General workflow for assessing this compound peptide stability.
References
- 1. Pharmacokinetic profile of this compound A and effects on plasma insulin and glucagon in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Circular Dichroism Study of this compound B under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of this compound-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intracerebroventricular (ICV) Orexin Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of orexin via intracerebroventricular (ICV) injection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ICV this compound injection experiments, from surgical procedures to data interpretation.
Q1: We are observing high mortality or adverse events post-surgery. What are the common causes?
A: Post-operative complications can arise from the surgical procedure, injection parameters, or the animal's health. Key factors to control include:
-
Anesthesia: Ensure the correct dosage and monitor the animal's vital signs throughout the procedure. The choice of anesthetic can also influence physiological outcomes.[1][2]
-
Aseptic Technique: Strict sterile procedures are crucial to prevent infection, a common cause of post-operative complications.[2][3]
-
Injection Volume and Rate: For mice, a total volume of 1-5 µL injected over 1-10 minutes is a standard guideline.[4][5] Exceeding recommended volumes or infusion rates can lead to increased intracranial pressure, localized tissue damage, or even microthrombi formation.[2][4]
-
Post-operative Care: Proper analgesia, hydration, and monitoring are essential for recovery.[1][6][7]
Q2: How can we verify the correct placement of the ICV cannula?
A: Accurate cannula placement is critical for successful ICV delivery. Several methods can be used for verification:
-
Cerebrospinal Fluid (CSF) Backflow: Observation of clear CSF backflow upon insertion of the internal cannula can indicate correct placement in a ventricle.[2]
-
Dye Injection: Post-mortem verification can be performed by injecting a dye, such as Evans Blue or India Ink.[8][9] Correct placement will result in the dye being distributed throughout the ventricular system.[8][10]
-
Histological Analysis: Sectioning and staining the brain tissue can confirm the precise location of the cannula track.[6]
Q3: Our experimental results are highly variable. What are the potential sources of this variability?
A: Variability in ICV this compound injection studies can stem from several factors:
-
Inaccurate Cannula Placement: As mentioned above, incorrect placement can lead to inconsistent delivery of this compound to the ventricles.
-
Injection Parameters: Inconsistent injection volumes or rates between animals can contribute to variability. Using a microsyringe pump for controlled infusion is recommended.[5][7]
-
Backflow: Allowing sufficient time for the injectate to diffuse before withdrawing the injector cannula (e.g., 1-5 minutes) can minimize backflow along the cannula track.[4][8][11]
-
This compound Solution Preparation: Ensure the this compound peptide is fully dissolved and the vehicle is appropriate. Poorly dissolved solutions can lead to inaccurate dosing.[4]
-
Animal Handling and Stress: Stress can significantly impact physiological and behavioral outcomes. Acclimatize animals to handling and the experimental setup.
Q4: What is the appropriate vehicle solution for dissolving this compound?
A: The choice of vehicle is crucial for ensuring the stability and solubility of the this compound peptide. Common vehicles include:
-
Sterile Saline (0.9% NaCl): A standard and often suitable vehicle.
-
Artificial Cerebrospinal Fluid (aCSF): This solution is formulated to mimic the composition of natural CSF and is a highly recommended starting vehicle.[4]
-
Co-solvents: For hydrophobic this compound analogs, small percentages of co-solvents like DMSO or cyclodextrin (B1172386) may be necessary. However, it is essential to run vehicle-only control groups to account for any effects of the co-solvent itself.[4]
Always perform a small-scale solubility test before preparing a large batch for in-vivo studies.[4]
Q5: What are the typical doses of this compound-A used for ICV injection?
A: The optimal dose of this compound-A will depend on the specific research question, animal model, and desired effect. A dose-response study is highly recommended. Based on published literature, doses can range from picomoles to nanomoles.
| Animal Model | This compound-A Dose Range (ICV) | Observed Effects | Reference |
| Rat | 3.33 - 30.0 µg | Hyperphagia, delayed behavioral satiety | [12] |
| Rat | 3 nmol | Increased blood pressure and heart rate | [13] |
| Rat | 10.7 µg (3 nmol) | Increased food and water intake | [14] |
| Mouse | 140 pmol | Antidepressant-like effects, increased cell proliferation in the dentate gyrus | [15] |
| Mouse | 1 nmol | Increased locomotor activity | [16] |
| Neonatal Chick | 0.2 - 2.0 nmol | Increased arousal | [17] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for ICV Cannula Implantation in Mice
This protocol outlines the key steps for implanting a guide cannula into the lateral ventricle of a mouse.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[1][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[7]
-
Stereotaxic Mounting: Place the anesthetized animal in a stereotaxic frame, ensuring the head is level.[1][18]
-
Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying.[7]
-
Incision and Bregma Identification: Make a midline incision to expose the skull. Identify and level the bregma landmark.[1][18]
-
Craniotomy: Using a dental drill, create a small burr hole at the predetermined stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.3 mm, ML ±1.0 mm from bregma).[4]
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., for mice: DV -2.5 mm from the skull surface).[4]
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.[7]
-
Suturing and Post-operative Care: Suture the scalp incision around the implant. Administer analgesics and allow the animal to recover in a clean, warm cage.[7] House animals individually to prevent damage to the implant.[5]
Visualizations
Experimental Workflow
Caption: Workflow for intracerebroventricular this compound injection experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
This compound Signaling Pathway
Caption: Simplified signaling pathways of this compound receptors (OX1R and OX2R).[19][20][21]
References
- 1. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 12. Dose-response effects of this compound-A on food intake and the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound, this compound receptor antagonists and central cardiovascular control [frontiersin.org]
- 14. This compound-1 receptor mediates the increased food and water intake induced by intracerebroventricular injection of stable somatostatin pan-agonist, ODT8-SST in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. I.c.v. administration of this compound-A induces an antidepressive-like effect through hippocampal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deficiency of this compound Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]
- 17. Intracerebroventricular injection of this compound-A, but not this compound-B, induces arousal of layer-type neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imaging Sparse Orexin Projections
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the visualization of sparse orexin (hypocretin) projections. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the unique challenges associated with imaging this diffuse neuromodulatory system.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to image this compound projections?
A1: Several factors contribute to the difficulty in imaging this compound projections:
-
Sparsity: this compound neurons are relatively few in number, located exclusively in the lateral hypothalamus, but they project widely and diffusely throughout the central nervous system.[1][2] This means their axons and terminals are often sparse in any given target region.
-
Fine Axons: The axonal processes of this compound neurons can be very fine, making them difficult to resolve with standard microscopy techniques.
-
Dynamic Nature: The this compound system exhibits daily fluctuations in neuronal activity and synaptic wiring, which can influence the detectability of its projections.[3][4]
-
Low Peptide Levels: The concentration of this compound neuropeptides within the terminals may be low, requiring highly sensitive detection methods.
Q2: What are the primary methods for tracing this compound projections?
A2: The main techniques include:
-
Immunohistochemistry (IHC): This is a classic method that uses antibodies to detect the this compound-A or this compound-B peptides within fixed tissue.[1][5] It is widely used for anatomical mapping.
-
Viral Tracing: Neurotropic viruses, such as adeno-associated virus (AAV) and herpes simplex virus (HSV), are used to express fluorescent proteins in this compound neurons.[6][7] This allows for anterograde tracing (from cell body to terminals) or retrograde tracing (from terminals to cell body).[8][9] Cre-dependent viruses can be used in this compound-Cre mouse lines for cell-type-specific tracing.[10]
-
Genetically Encoded Sensors: Advanced tools like OxLight1, a genetically encoded sensor, allow for real-time imaging of this compound release in vivo, providing functional information about projection targets.[11]
Q3: What is tissue clearing and how can it help visualize sparse projections?
A3: Tissue clearing is a set of chemical techniques that render large biological samples, such as an entire mouse brain, transparent by removing lipids, which are the primary cause of light scattering.[12] This allows for deep imaging with techniques like light-sheet or confocal microscopy without the need for physical sectioning.[13][14] For sparse projections, this is highly advantageous as it preserves the 3D integrity of entire axonal pathways, which might be severed during traditional slicing.[15]
Q4: Can I study the functional connectivity of this compound projections?
A4: Yes. Combining viral tracing with optogenetics or chemogenetics allows for the manipulation of this compound neuron activity while observing downstream effects.[2] For example, Channelrhodopsin-2-assisted circuit mapping (CRACM) can be used to photostimulate this compound terminals while recording postsynaptic currents in target neurons to confirm functional synaptic connections.[9][16]
Troubleshooting Guides
Immunohistochemistry (IHC) Issues
| Problem | Possible Cause | Recommended Solution | Citation |
| No Signal / Weak Staining | 1. Antibody Issue: Primary or secondary antibody concentration is too low, inactive, or incompatible. | 1. Increase antibody concentration or incubation time. Confirm primary and secondary antibody compatibility (e.g., secondary antibody is raised against the host species of the primary). | [17] |
| 2. Over-fixation: Fixation time was too long, masking the this compound epitope. | 2. Reduce fixation time or use a different fixative. Perform antigen retrieval with appropriate heat and buffer conditions (e.g., citrate (B86180) buffer pH 6.0). | [17][18] | |
| 3. Poor Permeabilization: The antibody cannot penetrate the tissue to reach the target. | 3. Use a detergent like Triton X-100 (0.1-0.5%) in your buffers to permeabilize cell membranes. | [19] | |
| High Background / Non-specific Staining | 1. Antibody Concentration: Primary or secondary antibody concentration is too high. | 1. Titrate antibodies to find the optimal concentration that maximizes specific signal while minimizing background. | [17] |
| 2. Inadequate Blocking: Non-specific antibody binding sites are not sufficiently blocked. | 2. Increase blocking time or concentration. Use blocking serum from the same species as the secondary antibody host (e.g., use normal goat serum for a goat anti-rabbit secondary). | [20] | |
| 3. Endogenous Peroxidase/Biotin: If using HRP/biotin detection, endogenous activity can cause background. | 3. For HRP, quench with a 3% H₂O₂ solution. For biotin, use an avidin/biotin blocking kit. | [17][18] | |
| Poor Tissue Morphology | 1. Under-fixation: Tissue was not fixed promptly or for long enough, leading to autolysis. | 1. Ensure prompt immersion in fixative after perfusion/dissection. Increase fixation time or use a cross-linking fixative like PFA. | [17] |
| 2. Freezing Artifacts: Ice crystal formation damaged the tissue during freezing. | 2. Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30%) before freezing. | [17] |
Viral Tracing Issues
| Problem | Possible Cause | Recommended Solution | Citation |
| Low/No Viral Expression at Injection Site | 1. Incorrect Injection Coordinates: The virus was not delivered to the lateral hypothalamus. | 1. Verify stereotaxic coordinates. Perform histological confirmation of the injection site using a fluorescent tracer or by imaging the viral reporter. | [9][10] |
| 2. Ineffective Virus: Viral titer is too low or the virus has degraded. | 2. Use a high-titer virus and store it correctly (typically at -80°C). Avoid repeated freeze-thaw cycles. | [7] | |
| Sparse Labeling of Projections | 1. Insufficient Incubation Time: Not enough time has passed for the virus to express the reporter and for the protein to be transported to distal axons. | 1. Allow for a longer survival time post-injection (typically 3-4 weeks for AAV) to ensure robust expression and transport. | [16] |
| 2. Anterograde Tracer Inefficiency: The specific viral serotype or promoter may not be optimal for labeling these projections. | 2. Experiment with different AAV serotypes (e.g., AAV1, AAVretro) or promoters that drive strong expression. | [7][8] | |
| Signal-to-Noise Ratio is Poor | 1. Autofluorescence: The brain tissue itself is fluorescent, obscuring the signal from the reporter protein. | 1. Use fluorophores with emission spectra in the red or far-red range (e.g., mCherry, tdTomato) to minimize autofluorescence. Choose appropriate imaging filters. | [21] |
| 2. Imaging Parameters: Suboptimal microscope settings (e.g., laser power, gain, objective NA). | 2. Optimize imaging parameters to increase signal collection and reduce noise. Use high numerical aperture (NA) objectives. | [21][22] |
Experimental Protocols & Methodologies
Protocol 1: Immunohistochemistry for this compound-A Fibers
This protocol is a generalized procedure based on standard IHC techniques.
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.[16]
-
-
Cryoprotection and Sectioning:
-
Incubate the brain in a 30% sucrose solution in PBS at 4°C until it sinks (24-48 hours).
-
Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) on a cryostat or freezing microtome.
-
-
Staining Procedure:
-
Wash sections in PBS to remove excess sucrose.
-
Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution containing 5% normal serum (e.g., goat serum), 0.3% Triton X-100, in PBS.[23]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against this compound-A (e.g., rabbit anti-orexin-A, 1:15,000 dilution) in the blocking solution for 24-48 hours at 4°C.[16]
-
Washing: Wash sections multiple times (e.g., 3 x 10 minutes) in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 633, 1:200 dilution) in blocking solution for 2-4 hours at room temperature.[16]
-
Washing: Wash sections multiple times in PBS.
-
Mounting: Mount sections onto slides and coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Image sections using a confocal or epifluorescence microscope with appropriate laser lines and filters for the chosen fluorophore.
-
Protocol 2: Anterograde Viral Tracing from this compound Neurons
This protocol describes a cell-type-specific approach using an this compound-Cre mouse line.
-
Virus Selection:
-
Choose a Cre-dependent AAV that expresses a fluorescent reporter (e.g., AAV-DIO-ChR2-mCherry). The DIO (Double-floxed Inverted Open reading frame) construct ensures that the reporter is only expressed in Cre-expressing (i.e., this compound) neurons.[8]
-
-
Stereotaxic Surgery:
-
Anesthetize an this compound-Cre mouse and place it in a stereotaxic frame.
-
Inject the AAV into the lateral hypothalamus (LH) using appropriate coordinates.
-
-
Incubation Period:
-
Allow 3-4 weeks for the virus to be expressed in this compound cell bodies and transported down the axons to the projection targets.[16]
-
-
Tissue Processing and Imaging:
-
Perfuse, fix, and section the brain as described in Protocol 1.
-
The fluorescent reporter (e.g., mCherry) can be imaged directly. If the signal is weak, it can be amplified using an antibody against the reporter protein (e.g., anti-mCherry antibody) following the IHC protocol.
-
For optimal visualization of sparse, whole-brain projections, combine this tracing method with a tissue clearing protocol (see below).
-
Protocol 3: CLARITY Tissue Clearing
This protocol provides a simplified overview of the CLARITY method for rendering tissue transparent.[13]
-
Hydrogel Infusion:
-
Perfuse the animal with a hydrogel monomer solution (e.g., containing acrylamide (B121943) and PFA).
-
Incubate the extracted brain in the hydrogel solution at 4°C for several days to allow for complete tissue permeation.
-
-
Polymerization:
-
De-gas the sample and polymerize the hydrogel by heating it (e.g., at 37°C for 3 hours). This crosslinks biomolecules (proteins, nucleic acids) to the hydrogel mesh, preserving the tissue's structure.
-
-
Lipid Removal (Clearing):
-
Cut the hydrogel-embedded brain into slabs if necessary.
-
Place the tissue in a clearing solution (e.g., sodium borate (B1201080) buffer with sodium dodecyl sulfate (B86663) - SDS).
-
Use electrophoretic tissue clearing (ETC) to actively and rapidly pull lipids out of the tissue, or use passive clearing by incubating at 37°C for several weeks.[13]
-
-
Refractive Index Matching and Imaging:
-
Wash the cleared tissue to remove SDS.
-
Incubate the transparent tissue in a refractive index matching solution (e.g., FocusClear or similar) to make it optically homogeneous.
-
Image the sample using light-sheet, confocal, or two-photon microscopy.[14]
-
Visualizations and Workflows
References
- 1. Neurons Containing Hypocretin (this compound) Project to Multiple Neuronal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of this compound and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]
- 3. Frontiers | Daily Fluctuation of this compound Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” [frontiersin.org]
- 4. Daily Fluctuation of this compound Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viral neuronal tracing - Wikipedia [en.wikipedia.org]
- 7. Viral vectors for neural circuit mapping and recent advances in trans-synaptic anterograde tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Descending Projections from the Basal Forebrain to the this compound Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A genetically encoded sensor for in vivo imaging of this compound neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and Quantification of Intact Neuronal Dendrites via CLARITY Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Clearing and Expansion Methods for Imaging Brain Pathology in Neurodegeneration: From Circuits to Synapses and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Projections from Hypothalamic this compound Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. biocompare.com [biocompare.com]
- 20. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. m.youtube.com [m.youtube.com]
- 22. An optimization framework to maximize signal-to-noise ratio in simultaneous multi-slice body imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Validating the Efficacy of New Dual Orexin Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of new dual orexin receptor antagonists (DORAs).
General Troubleshooting
Q1: We are observing high variability in our results between experiments. What are the common sources of this issue?
A1: High variability in DORA efficacy studies can stem from several factors. Key areas to investigate include:
-
Reagent Consistency: Ensure the quality and consistency of your DORA compound, reagents, and test animals. Lot-to-lot variation in compounds can significantly impact results.
-
Protocol Adherence: Strict adherence to standardized protocols is crucial. Minor deviations in timing, dosage, or measurement techniques can introduce significant variability.
-
Environmental Factors: For in vivo studies, maintaining a stable and controlled environment (e.g., temperature, light-dark cycle, noise levels) is critical as these can affect sleep patterns in animal models.[1]
-
Animal Handling: Minimize stress from handling, as it can influence sleep architecture and response to the antagonist.[1]
In Vitro Efficacy Validation
Frequently Asked Questions (FAQs)
Q2: What are the standard in vitro assays to confirm the dual antagonism of a new DORA?
A2: The initial validation of a new DORA typically involves a series of in vitro assays to determine its binding affinity and functional antagonism at both this compound 1 (OX1R) and this compound 2 (OX2R) receptors. These include:
-
Receptor Binding Assays: These assays measure the affinity of the DORA for both OX1R and OX2R. This is often done using radioligand binding assays with cell membranes expressing the recombinant human this compound receptors.
-
Functional Assays: Calcium mobilization assays in cells expressing either OX1R or OX2R are commonly used. These assays measure the ability of the DORA to inhibit the increase in intracellular calcium induced by this compound-A or this compound-B.
Q3: Our new DORA shows lower binding affinity than expected in our assay. What could be the issue?
A3: Lower-than-expected binding affinity can be due to several factors. Here are some troubleshooting steps:
-
Reagent Quality: Verify the integrity and concentration of your DORA compound and the radioligand. Degradation of either can lead to inaccurate results.
-
Assay Conditions: Optimize incubation times, temperature, and buffer composition. Ensure the pH and ionic strength of your buffers are correct.[2]
-
Receptor Preparation: The quality of the cell membranes expressing the this compound receptors is critical. Ensure proper preparation and storage to maintain receptor integrity.
-
Non-specific Binding: High non-specific binding can mask the true affinity. Optimize blocking agents and washing steps to minimize this.[2]
Troubleshooting Guide: In Vitro Assays
| Problem | Possible Cause | Suggested Solution |
| High Background Signal in Binding Assay | Inadequate blocking or washing, or non-specific binding of the ligand. | Optimize blocking conditions with different agents (e.g., BSA). Ensure thorough and consistent washing steps.[2][3] |
| Low Signal in Functional Assay | Poor cell health, low receptor expression, or inactive agonist. | Verify cell viability and receptor expression levels. Confirm the activity of the this compound agonist used.[2] |
| Inconsistent IC50 Values | Pipetting errors, variability in cell plating, or inconsistent reagent preparation. | Calibrate pipettes regularly. Ensure uniform cell seeding density. Prepare master mixes for reagents to be added to all wells.[3] |
In Vivo Efficacy Validation
Frequently Asked Questions (FAQs)
Q4: What are the most common animal models for testing the efficacy of DORAs?
A4: Rodent models are widely used to evaluate the sleep-promoting effects of DORAs. Common models include:
-
Normal Rodents: Assessing the effect of the DORA on sleep architecture during the active phase (dark cycle for nocturnal rodents) when this compound levels are naturally high.[1][4]
-
Rodent Models of Insomnia: These models aim to mimic aspects of human insomnia. Examples include stress-induced insomnia (e.g., cage change) or models with induced sleep fragmentation.[5][6][7][8][9]
Q5: What are the key parameters to measure in in vivo DORA efficacy studies?
A5: The primary method for assessing sleep in rodents is polysomnography (PSG), which involves monitoring electroencephalogram (EEG) and electromyogram (EMG) to determine sleep-wake states. Key parameters include:
-
Total Sleep Time (TST): The total amount of time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
-
Wake After Sleep Onset (WASO): The amount of time spent awake after sleep has been initiated.
-
Latency to Persistent Sleep (LPS): The time it takes to fall asleep.
-
Sleep Architecture: The structure and pattern of sleep, including the relative amounts of NREM and REM sleep.[10][11]
Troubleshooting Guide: In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| Weaker than expected hypnotic effect. | Insufficient dose or poor bioavailability. The timing of administration may be suboptimal. | Conduct dose-response studies to determine the optimal dose. Assess the pharmacokinetic profile of the compound. Administer the DORA during the animal's active phase when this compound signaling is highest.[1] |
| High variability in sleep parameters between animals. | Animal-specific factors such as genetic background or sex. Inconsistent environmental conditions or handling stress. | Use a consistent and well-characterized animal strain. Analyze data for each sex separately. Maintain a stable environment and consistent handling procedures.[1] |
| Compound shows efficacy but also significant side effects (e.g., motor impairment). | The dose may be too high, or the compound may have off-target effects. | Test a lower dose range. Conduct off-target screening to identify potential interactions with other receptors. |
Quantitative Data Summary
The following tables summarize the efficacy of several DORAs from clinical trials.
Table 1: Efficacy of DORAs on Total Sleep Time (TST) in Patients with Insomnia
| Drug | Dose | Change in TST (minutes) vs. Placebo (Standardized Mean Difference) | 95% Confidence Interval |
| Almorexant | 200 mg | 27.00 | 16.77 – 37.23 |
| Suvorexant | 40 mg/30 mg | 23.64 | 18.74 – 28.55 |
| Lemborexant | 10 mg | 22.69 | 9.43 – 35.95 |
| Daridorexant | 50 mg | 19.80 | 9.66 – 29.94 |
Data adapted from a network meta-analysis of randomized clinical trials.[12]
Table 2: Efficacy of DORAs on Wake After Sleep Onset (WASO) in Patients with Insomnia
| Drug | Dose | Change in WASO (minutes) vs. Placebo (Standardized Mean Difference) | 95% Confidence Interval |
| Lemborexant | 10 mg | -25.40 | -40.02 – -10.78 |
| Suvorexant | 20 mg/15 mg | -25.29 | -36.42 – -14.15 |
| Suvorexant | 40 mg/30 mg | -20.56 | -30.12 – -10.99 |
| Daridorexant | 50 mg | -18.30 | -34.26 – -2.34 |
Data for WASO at 1 month, adapted from a network meta-analysis.[12]
Table 3: Efficacy of DORAs on Latency to Persistent Sleep (LPS) in Patients with Insomnia
| Drug | Dose | Change in LPS (minutes) vs. Placebo (Standardized Mean Difference) | 95% Confidence Interval |
| Suvorexant | 40 mg/30 mg | -11.63 | -18.17 – -5.15 |
| Daridorexant | 50 mg | -9.27 | -15.00 – -3.55 |
| Suvorexant | 20 mg/15 mg | -9.27 | -16.09 – -2.25 |
| Daridorexant | 25 mg | -8.81 | -14.55 – -3.07 |
Data adapted from a network meta-analysis.[12]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing either human OX1R or OX2R in appropriate media.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the new DORA or a reference antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of this compound-A (for OX1R and OX2R) or this compound-B (OX2R) to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Polysomnography (PSG) in Rodents
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the rodents under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimatize the animals to the recording chambers and tethered recording setup for several days.
-
Baseline Recording: Record baseline sleep-wake data for at least 24 hours before drug administration.
-
Drug Administration: Administer the DORA or vehicle at a consistent time, typically during the middle of the active (dark) phase.
-
Post-Dose Recording: Record PSG data for at least 6-8 hours following administration.
-
Data Analysis: Manually or automatically score the PSG recordings into wake, NREM sleep, and REM sleep epochs. Calculate parameters such as TST, WASO, LPS, and sleep architecture.
Visualizations
Caption: this compound signaling pathway and the mechanism of action of DORAs.
Caption: Experimental workflow for in vivo efficacy testing of DORAs.
Caption: Logical troubleshooting flow for DORA efficacy experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. benchchem.com [benchchem.com]
- 4. The duration of sleep promoting efficacy by dual this compound receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent models of insomnia: a review of experimental procedures that induce sleep disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential sleep-promoting effects of dual this compound receptor antagonists and GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual this compound receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce side effects of orexin-based therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin-based therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during preclinical studies with this compound receptor agonists and antagonists.
Issue 1: this compound Receptor Agonists - Unexpected Behavioral Phenotypes
Question: I am administering a novel this compound receptor 2 (OX2R) agonist to mice to assess its wake-promoting effects, but I am observing paradoxical effects, including periods of hyperactivity followed by lethargy, and even some sleep-like states. What could be the cause, and how can I troubleshoot this?
Answer:
This is a multifaceted issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this observation:
-
Dose-Response Relationship: The effects of this compound agonists can be dose-dependent and may not be linear. High doses of OX2R agonists can sometimes lead to excessive stimulation of wake-promoting pathways, which can be followed by a "crash" or compensatory sleep.
-
Action: Perform a thorough dose-response study to identify the optimal dose for sustained wakefulness without inducing hyperactivity or subsequent lethargy. Start with a low dose and gradually escalate.
-
-
Off-Target Effects: Your novel agonist may have off-target activity on other receptors that could be contributing to the observed phenotype.
-
Action: Profile your compound against a panel of common central nervous system receptors to identify any potential off-target binding. If off-target effects are identified, consider synthesizing analogs with improved selectivity.
-
-
Receptor Desensitization: Continuous high-level stimulation of OX2R can lead to receptor desensitization and internalization, reducing the overall response to the agonist over time.
-
Action: Investigate the pharmacokinetic profile of your compound. A compound with a very long half-life might lead to continuous receptor occupation and desensitization. Consider a formulation that allows for more controlled release.
-
-
Animal Model and Genetics: The genetic background of your mice can influence their response to this compound agonists. Some strains may be more susceptible to certain behavioral side effects.
-
Action: Ensure you are using a consistent and well-characterized mouse strain. If possible, test your compound in a different strain to see if the phenotype persists. Using this compound knockout mice can also help confirm that the observed effects are mediated by the this compound system.[1]
-
Issue 2: this compound Receptor Agonists - Urinary and Bladder-Related Side Effects
Question: My long-term study using an oral OX2R agonist in rats is showing a high incidence of urinary frequency and urgency. How can I quantify this side effect and investigate its mechanism?
Answer:
Urinary side effects have been reported with some this compound agonists in clinical trials.[2][3][4][5] Here is how you can approach this issue in a preclinical setting:
-
Quantification of Urinary Phenotype:
-
Action: Utilize metabolic cages to quantify 24-hour urine output and frequency of urination. This will provide objective data on the severity of the side effect. For a more detailed analysis of bladder function, you can perform conscious cystometry in rats to measure parameters like bladder capacity, voiding pressure, and frequency of bladder contractions.
-
-
Investigating the Mechanism: The exact mechanism for this side effect is still under investigation but may involve the modulation of autonomic pathways controlling bladder function.
-
Action:
-
Immunohistochemistry: Examine the expression of this compound receptors in the bladder and relevant areas of the spinal cord and brain that control micturition.
-
In Vitro Bladder Strip Assay: Isolate bladder tissue from treated and control animals and assess its contractility in response to various stimuli in an organ bath. This can help determine if the agonist has a direct effect on bladder muscle.
-
Receptor Occupancy Studies: Determine the extent to which your agonist is binding to this compound receptors in the central and peripheral nervous systems. This can help correlate receptor occupancy with the observed side effect.
-
-
Issue 3: this compound Receptor Antagonists - Narcolepsy-Like Side Effects in Animal Models
Question: In my study with a dual this compound receptor antagonist (DORA) for insomnia, some of the treated rodents are exhibiting behaviors reminiscent of cataplexy (sudden loss of muscle tone) and sleep paralysis upon waking. How can I confirm and quantify these events?
Answer:
These are known potential side effects of this compound antagonists, as they mimic the symptoms of narcolepsy, a condition caused by a deficiency in this compound signaling.
-
Confirmation and Quantification:
-
Action: The gold standard for assessing sleep-wake states and cataplexy-like episodes is polysomnography (PSG) , which involves the recording of electroencephalography (EEG) and electromyography (EMG).
-
Cataplexy-like events in rodents are characterized by an abrupt loss of EMG tone while the EEG shows a waking or REM sleep-like pattern.
-
Sleep paralysis-like events can be identified by a loss of EMG activity at the transition from sleep to wakefulness.
-
-
You will need to surgically implant EEG and EMG electrodes in your animals for these recordings.
-
-
Mitigation Strategies:
-
Dose Adjustment: These side effects are often dose-dependent. Reducing the dose of the DORA may alleviate these symptoms while still maintaining a therapeutic effect on sleep.
-
Receptor Selectivity: Investigate the use of a more selective this compound receptor antagonist. While DORAs are effective for insomnia, a selective OX2R antagonist might promote sleep with a lower risk of cataplexy-like events, as OX1R is also implicated in the regulation of REM sleep.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound receptors, and how can I assay them?
A1: this compound receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, leading to diverse downstream signaling. The primary pathways are:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gs Pathway: Stimulation of adenylyl cyclase, resulting in an increase in cAMP levels.
You can assay these pathways using various in vitro methods:
-
Calcium Mobilization Assay: This is a common method to assess Gq coupling. Cells expressing the this compound receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the increase in intracellular calcium is measured using a fluorescence plate reader.
-
cAMP Assay: To measure Gi or Gs coupling, you can use commercially available kits (e.g., HTRF, ELISA) to quantify changes in intracellular cAMP levels following agonist treatment. For Gi-coupled receptors, you will typically first stimulate adenylyl cyclase with forskolin (B1673556) and then measure the agonist's ability to inhibit this increase.
Q2: What is "biased agonism" in the context of this compound receptors, and how can it be leveraged to reduce side effects?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For example, a biased this compound agonist might selectively activate the G-protein signaling pathway responsible for wakefulness while having minimal activity on the β-arrestin pathway, which might be involved in receptor desensitization or other cellular effects.
By designing biased agonists, it may be possible to develop drugs with an improved therapeutic window, maximizing the desired therapeutic effect (e.g., wakefulness) while minimizing unwanted side effects. To assess biased agonism, you would need to compare the potency and efficacy of your compound in multiple assays that each measure a different signaling output (e.g., G-protein activation vs. β-arrestin recruitment).
Q3: What are some key preclinical models for evaluating the efficacy and side effects of this compound-based therapies?
A3: Several well-established preclinical models are available:
| Model Type | Application | Key Readouts |
| Normal Rodents (Mice, Rats) | General efficacy and side effect profiling | Locomotor activity, sleep-wake architecture (EEG/EMG), body temperature, food intake, cardiovascular parameters. |
| This compound Knockout/Ablated Mice | Model for narcolepsy to test this compound agonists | Cataplexy-like episodes, sleep-wake fragmentation, performance in the Maintenance of Wakefulness Test (MWT). |
| Zebrafish Larvae | High-throughput screening of this compound modulators | Locomotor activity in response to light/dark transitions. |
| In Vitro Cell-Based Assays | Receptor binding, signaling, and initial toxicity | Calcium mobilization, cAMP assays, receptor binding affinity (Ki), cytotoxicity assays. |
Q4: Are there formulation strategies that can help mitigate the side effects of this compound-based therapies?
A4: Yes, formulation strategies can play a crucial role in optimizing the pharmacokinetic and pharmacodynamic profile of a drug to reduce side effects.
-
Controlled-Release Formulations: For this compound agonists, a controlled-release formulation could help maintain steady plasma concentrations, avoiding the peaks and troughs that might be associated with hyperactivity and subsequent lethargy. This can be achieved through various technologies, such as polymer-based microspheres or osmotic release oral systems.
-
Targeted Delivery: While still largely in the research phase, novel formulation strategies aim to deliver drugs to specific regions of the brain. This could be particularly useful for this compound-based therapies to maximize on-target effects while minimizing peripheral side effects.
-
Improving Bioavailability: For oral drugs with low bioavailability, formulation improvements can lead to lower required doses, which can, in turn, reduce the potential for side effects. This can involve strategies like amorphous solid dispersions or lipid-based formulations.
Quantitative Data Summary
The following tables summarize preclinical data for select this compound receptor modulators.
Table 1: In Vitro Activity of this compound Receptor Agonists
| Compound | Receptor Target | Assay Type | Cell Line | EC50 (nM) |
| TAK-994 | OX2R | Calcium Mobilization | CHO | 19 |
| TAK-861 | OX2R | Calcium Mobilization | CHO | 2.5 |
Data sourced from preclinical studies on TAK-994 and TAK-861.[6][7]
Table 2: Preclinical Efficacy of this compound Receptor Agonists in Narcolepsy Mouse Models
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on Cataplexy-like Episodes |
| TAK-994 | This compound/ataxin-3 mice | 3, 10, 30 | Dose-dependent increase | Significant reduction |
| TAK-861 | This compound/ataxin-3 mice | 1, 3, 10 | Dose-dependent increase | Significant reduction |
Data represents findings from studies in established mouse models of narcolepsy.[6][8]
Experimental Protocols
1. In Vitro Calcium Mobilization Assay for this compound Receptor Activation
This protocol is for measuring the activation of Gq-coupled this compound receptors in a 96-well format.
-
Materials:
-
CHO or HEK293 cells stably expressing the human this compound receptor of interest (OX1R or OX2R).
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds and control agonist (e.g., this compound-A).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the dye loading solution (assay buffer containing Fluo-4 AM and probenecid). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of your test compounds and control agonist in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add the compounds to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
2. Polysomnography (EEG/EMG) in Mice for Sleep-Wake Analysis
This protocol provides an overview of how to assess sleep-wake architecture in mice treated with this compound modulators.
-
Materials:
-
EEG/EMG telemetry system or tethered system.
-
Stereotaxic apparatus.
-
Anesthesia.
-
Surgical tools.
-
Dental cement.
-
Recording chambers (isolated from light and sound).
-
Sleep scoring software.
-
-
Procedure:
-
Electrode Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles.
-
Secure the implant with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Acclimation and Recording:
-
Acclimate the mouse to the recording chamber and tether (if applicable).
-
Record baseline EEG/EMG data for at least 24 hours.
-
Administer the test compound or vehicle.
-
Record EEG/EMG data for the desired period post-administration.
-
-
-
Data Analysis:
-
Use sleep scoring software to manually or semi-automatically score the recordings into wake, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
Quantify parameters such as total sleep time, sleep efficiency, sleep latency, bout duration, and number of state transitions.
-
For studies with this compound antagonists, specifically look for and quantify cataplexy-like episodes.
-
Visualizations
Caption: Simplified this compound Receptor Signaling Pathways.
References
- 1. OX2R-selective this compound agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. neurologylive.com [neurologylive.com]
- 4. The New England Journal of Medicine Publishes Data from Phase 2b Trial of Oral this compound Receptor 2 Agonist Oveporexton (TAK-861) in People with Narcolepsy Type 1 [businesswire.com]
- 5. takeda.com [takeda.com]
- 6. TAK-994, a Novel Orally Available Brain-Penetrant this compound 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 8. TAK-861, a potent, orally available this compound receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Translational Relevance of Orexin-Deficient Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of orexin deficiency. Our goal is to help improve the translational relevance of your experiments by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound knockout mice show fragmented sleep, but the total sleep/wake amounts are normal. Is this expected, and how does it relate to human narcolepsy?
A1: Yes, this is a classic phenotype of this compound knockout (KO) mice and is consistent with the presentation of narcolepsy in humans.[1][2][3] this compound deficiency leads to "behavioral state instability," characterized by very brief bouts of wakefulness and non-rapid eye movement (NREM) sleep, resulting in frequent transitions between states.[1][2][3] While the overall amounts of sleep and wakefulness over a 24-hour period are comparable to wild-type littermates, the inability to maintain consolidated periods of either state is the key pathological feature.[2] This fragmentation, rather than a homeostatic or circadian deficit, is the primary translational endpoint for excessive daytime sleepiness.[1][2]
Q2: I am not observing clear cataplexy in my this compound-deficient mouse model. What could be the issue?
A2: Several factors can influence the manifestation of cataplexy in mouse models:
-
Genetic Background: The genetic background of the mice can significantly impact the severity of cataplexy.
-
Age of the Animals: In some models, like the this compound/ataxin-3 transgenic mice, cataplexy develops with age as this compound neurons progressively degenerate.[4]
-
Observation Conditions: Cataplexy is often triggered by strong, positive emotions.[5][6] Standard housing conditions may not be sufficiently stimulating to elicit frequent cataplectic events. Consider introducing novel, palatable foods or social interactions to trigger episodes.[5][6]
-
Scoring Criteria: Ensure you are using established and consistent criteria for identifying cataplexy. This typically involves simultaneous EEG/EMG recordings to detect an abrupt transition from wakefulness to a state with high theta power in the EEG and muscle atonia in the EMG, lasting for at least 10 seconds and preceded by at least 40 seconds of wakefulness.[7][8]
-
Model-Specific Differences: Different models exhibit varying degrees of cataplexy. For instance, prepro-orexin knockout mice may show less pronounced cataplexy compared to this compound/ataxin-3 transgenic models which mimic the neurodegenerative aspect of human narcolepsy type 1.[9]
Q3: How can I improve the translational relevance of my preclinical drug efficacy studies for narcolepsy?
A3: To enhance the translational value of your research, consider the following:
-
Move Beyond Sedation: Focus on therapeutics that promote consolidated wakefulness rather than just increasing locomotor activity.
-
Address Multiple Symptoms: While excessive daytime sleepiness and cataplexy are core symptoms, aim to assess other relevant phenotypes such as fragmented sleep, and potential metabolic disturbances.[4][10][11][12]
-
Utilize Diurnal Models: Given that humans are diurnal, incorporating diurnal animal models could provide more relevant insights into the effects of treatments on a species with a similar sleep-wake pattern.[10][11]
-
Consider Immune-Mediated Models: As human narcolepsy type 1 is largely considered an autoimmune disorder, utilizing emerging immune-mediated models of this compound neuron loss can offer a more pathologically relevant platform for testing novel therapeutics.[9][13]
Troubleshooting Guides
Issue: High variability in sleep/wake data between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Environmental Conditions | Ensure strict control over the light-dark cycle, ambient temperature, and noise levels in the animal housing and recording chambers. |
| Acclimation Period | Allow for a sufficient acclimation period for the animals to the recording setup (e.g., EEG/EMG tethers) before starting baseline recordings. |
| Age and Sex Differences | Use age and sex-matched animals for your experimental groups, as these factors can influence sleep architecture.[8] |
| Health Status | Monitor animals for any signs of illness or distress, as this can significantly impact sleep patterns. |
Issue: Difficulty in reliably inducing and scoring cataplexy.
| Potential Cause | Troubleshooting Step |
| Lack of Appropriate Triggers | Introduce positive emotional stimuli, such as highly palatable food (e.g., chocolate or sweetened cereal) or novel objects, to increase the likelihood of cataplectic attacks.[5][6] |
| Suboptimal Recording Parameters | Ensure your EEG/EMG recording system has the appropriate sensitivity and filtering to clearly distinguish the characteristic features of cataplexy (theta-dominant EEG and muscle atonia).[7][8] |
| Observer Bias | Implement blinded scoring of video and electrophysiological data to minimize observer bias. |
| Video Recording Quality | Use high-resolution video recording to accurately observe the behavioral arrest characteristic of cataplexy. |
Quantitative Data Summary
Table 1: Comparison of Phenotypes in Different this compound-Deficient Mouse Models
| Model | Primary Mechanism | Key Phenotypes | Translational Relevance |
| Prepro-orexin Knockout | Genetic deletion of the prepro-orexin gene.[14] | Sleep/wake fragmentation, cataplexy-like episodes, sleep-onset REM periods (SOREMs).[14] | Models the symptomatic triad (B1167595) of narcolepsy. |
| This compound/Ataxin-3 Transgenic | Postnatal degeneration of this compound neurons due to targeted expression of ataxin-3 protein.[4][9] | Progressive development of narcoleptic phenotype, including severe cataplexy.[4][9] | Mimics the neurodegenerative process of human narcolepsy type 1.[9] |
| This compound Receptor Knockout (OX1R-/-, OX2R-/-, or dual KO) | Genetic deletion of one or both this compound receptors.[15] | Varying degrees of sleep fragmentation and cataplexy depending on the receptor(s) deleted. OX2R knockout is more closely associated with the narcoleptic phenotype.[10][11][16] | Allows for dissection of the specific roles of each receptor in mediating this compound signaling. |
Experimental Protocols
Protocol 1: Food-Elicited Cataplexy Test
This protocol is designed to reliably induce cataplexy in this compound-deficient mice for therapeutic screening.
Materials:
-
This compound-deficient mice and wild-type controls.
-
Standard mouse chow.
-
Highly palatable food (e.g., small pieces of chocolate or Froot Loops cereal).[5][6]
-
EEG/EMG recording system.
-
Video recording equipment.
Methodology:
-
Baseline Recording: Record baseline sleep/wake behavior and locomotor activity for 24-48 hours with ad libitum access to standard chow and water.
-
Food Scheduling: For 10 consecutive days, provide the mice with 60% of their normal daily food intake at a specific time (e.g., 3 hours after the dark phase begins).[5][6] This entrains their feeding behavior.
-
Cataplexy Induction (Day 11):
-
At the scheduled feeding time, instead of their regular chow, introduce a small amount of highly palatable food into the cage.
-
Simultaneously record EEG/EMG and video for at least 2 hours post-stimulus.
-
-
Data Analysis:
Visualizations
Caption: this compound signaling pathway from synthesis to downstream effects.
Caption: General experimental workflow for sleep studies in this compound-deficient mice.
References
- 1. Behavioral state instability in this compound knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral State Instability in this compound Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Challenges in the development of therapeutics for narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feeding-elicited cataplexy in this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feeding-elicited cataplexy in this compound knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal Sleep/Wake Dynamics in this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female this compound/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Hits and misses with animal models of narcolepsy and the implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges in the development of therapeutics for narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of narcolepsy and t... preview & related info | Mendeley [mendeley.com]
- 14. Animal Models of Narcolepsy: From this compound Deficiency to Immune Mechanisms and Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Narcoleptic this compound receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Orexin Neuron Calcium Imaging
Welcome to the technical support center for orexin neuron calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the signal-to-noise ratio (SNR) in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo calcium imaging of this compound neurons.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low fluorescence signal from GCaMP-expressing this compound neurons | 1. Suboptimal viral vector or titer: The AAV serotype may not efficiently transduce this compound neurons, or the titer may be too low for sufficient GCaMP expression.[1] 2. Inaccurate injection coordinates: The virus may not have been delivered accurately to the lateral hypothalamus where this compound neurons are located. 3. Insufficient expression time: The time between viral injection and imaging may not be long enough for maximal GCaMP expression (typically 3-4 weeks). 4. Photobleaching: Excessive laser power can lead to the irreversible loss of fluorescence.[2][3] | 1. Optimize viral strategy: Use an AAV serotype known to have good tropism for hypothalamic neurons (e.g., AAV9). Perform a titration experiment to determine the optimal viral concentration for robust expression without toxicity.[1] 2. Verify injection coordinates: Use a high-quality stereotaxic frame and perform histological verification of injector placement after pilot experiments. 3. Allow adequate expression time: Wait at least 4 weeks post-injection before starting imaging experiments. 4. Minimize laser power: Use the lowest laser power that still provides a detectable signal. For two-photon microscopy, this also reduces phototoxicity.[2] |
| High background fluorescence | 1. Out-of-focus fluorescence: Light scattering from tissue above and below the focal plane, a common issue in deep brain imaging.[4] 2. Autofluorescence: Endogenous fluorophores in the brain tissue can contribute to background noise. 3. Suboptimal background subtraction algorithm: The chosen method for removing background may be insufficient.[5] | 1. Use two-photon microscopy: This technique inherently reduces out-of-focus fluorescence and light scattering, significantly improving SNR in deep brain structures.[6][7] 2. Appropriate filtering: Use emission filters that are well-matched to the GCaMP emission spectrum to minimize the collection of autofluorescence. 3. Implement robust background subtraction: Utilize algorithms like "rolling ball" or region-of-interest (ROI)-based methods where a nearby non-fluorescent area is used to estimate and subtract the background.[5] For fiber photometry, a 405 nm isosbestic control channel can be used to correct for background fluctuations.[8] |
| Motion artifacts in the imaging data | 1. Animal movement: Even small movements of the animal's head can cause significant shifts in the field of view, especially with high magnification.[9] 2. Brain tissue movement: Respiration and heartbeat can cause subtle movements of the brain tissue itself. 3. Instability of the head-mount or GRIN lens: A poorly secured implant can lead to motion artifacts.[10] | 1. Robust head fixation: Ensure the animal is securely and comfortably head-fixed during imaging sessions. For freely moving experiments with miniaturized microscopes, ensure the head-mount is lightweight and well-balanced.[11][12] 2. Motion correction algorithms: Apply post-hoc motion correction algorithms. Popular choices include TurboReg and NoRMCorre, with deep learning-based methods also showing promise.[13][14][15][16][17] 3. Stable implantation: Follow a meticulous surgical protocol to ensure the GRIN lens and any associated hardware are securely anchored to the skull.[18][19][20][21] |
| Low signal-to-noise ratio (SNR) despite visible fluorescence | 1. Suboptimal GCaMP variant: Different GCaMP variants have varying sensitivity and kinetics.[22][23][24][25][26] 2. Shot noise: This is inherent to photon detection and is more pronounced with low signal levels.[27] 3. Inefficient signal extraction: The algorithm used to identify and extract calcium transients from raw fluorescence data may not be optimal.[28][29] | 1. Select an appropriate GCaMP variant: For detecting single action potentials, highly sensitive variants like GCaMP6s or the newer jGCaMP8 series are recommended. For faster dynamics, a "f" (fast) variant might be more suitable.[23][24][25][26] 2. Increase signal collection: Use a high numerical aperture (NA) objective and ensure the optical path is clean and well-aligned. Averaging frames can also reduce shot noise, at the cost of temporal resolution. 3. Utilize advanced analysis pipelines: Employ sophisticated analysis packages like CaImAn or Suite2p, which include components for motion correction, source separation, and deconvolution to accurately extract neural signals.[30][31][32][33] |
Frequently Asked Questions (FAQs)
Q1: Which is better for imaging this compound neurons: a head-mounted miniaturized microscope or a two-photon microscope?
A1: The choice between a head-mounted miniaturized microscope (miniscope) and a two-photon microscope depends on the specific experimental question.
-
Two-photon microscopy offers superior image resolution, higher signal-to-noise ratio due to reduced light scattering in deep tissue, and the ability to perform subcellular imaging (e.g., of dendrites).[6][7] However, it typically requires the animal to be head-fixed, which can constrain naturalistic behaviors.
-
Head-mounted miniaturized microscopes allow for calcium imaging in freely behaving animals, which is crucial for studying the role of this compound neurons in complex behaviors like wakefulness and feeding.[11][12] The trade-off is a lower spatial resolution and potentially a lower SNR compared to two-photon systems.
| Feature | Two-Photon Microscope | Head-Mounted Miniscope |
| Animal Behavior | Head-fixed | Freely moving |
| Image Resolution | High (subcellular) | Moderate (cellular) |
| Signal-to-Noise Ratio | High | Moderate to High |
| Imaging Depth | Deep | Deep (with GRIN lens) |
| Primary Advantage | High resolution and SNR | Imaging during naturalistic behaviors |
Q2: Which GCaMP variant should I use for imaging this compound neurons?
A2: The optimal GCaMP variant depends on the desired balance between sensitivity and kinetics. For detecting the relatively slow firing rates of this compound neurons, a high-sensitivity sensor is often preferred.
| GCaMP Variant | Key Characteristics | Recommended Use Case for this compound Neurons |
| GCaMP6s | High sensitivity, slow kinetics.[24] | Detecting sparse firing and subtle changes in activity. |
| GCaMP6f | Lower sensitivity, fast kinetics.[24] | Resolving rapid firing patterns, though this compound neurons are generally not fast-spiking. |
| jGCaMP7 series | Improved sensitivity and kinetics over GCaMP6. | General-purpose imaging of this compound neuron populations. |
| jGCaMP8 series | Ultra-fast kinetics and high sensitivity.[23][25][26] | Capturing the precise timing of this compound neuron activity with high fidelity. |
Q3: How can I minimize photobleaching and phototoxicity during long imaging sessions?
A3: Minimizing photobleaching and phototoxicity is critical for longitudinal studies.
-
Use the lowest possible laser power: Titrate the laser power to a level that provides an adequate SNR without being excessive.[2]
-
Employ sensitive GCaMP variants: More sensitive indicators require less excitation light to produce a detectable signal.[24][25]
-
Use a resonant scanner (for two-photon microscopy): Resonant scanners reduce the dwell time of the laser on any given point, thereby minimizing phototoxicity.
-
Optimize the imaging duty cycle: If continuous recording is not necessary, consider intermittent imaging to reduce the total light exposure to the tissue.
-
Choose appropriate imaging media: For in vitro preparations, specialized imaging media can help mitigate phototoxicity.[34]
Experimental Protocols
Protocol 1: AAV Injection and GRIN Lens Implantation for Hypothalamic Imaging
This protocol outlines the key steps for viral delivery of GCaMP to this compound neurons and subsequent implantation of a GRIN lens for deep brain imaging.
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Administer analgesics and maintain body temperature.
-
Craniotomy: Expose the skull and identify the coordinates for the lateral hypothalamus (a typical coordinate from Bregma for adult mice is AP: -1.5 mm, ML: ±1.0 mm). Perform a small craniotomy over the target area.
-
Viral Injection: Slowly inject the AAV expressing a Cre-dependent GCaMP (e.g., AAV-DIO-GCaMP6s) into the lateral hypothalamus of an this compound-Cre mouse. Use a nano-injector to deliver a small volume (e.g., 300 nL) over several minutes to minimize tissue damage.[35]
-
Aspiration (if necessary): For larger diameter GRIN lenses (e.g., 1.0 mm), it may be necessary to aspirate the overlying cortical tissue. This should be done carefully to avoid damaging deeper structures. For smaller lenses (e.g., 0.5 mm), direct implantation may be possible.[19][20]
-
GRIN Lens Implantation: Slowly lower the GRIN lens to the target depth (e.g., DV: -5.0 mm from the cortical surface).[18]
-
Securing the Implant: Secure the GRIN lens to the skull using dental cement. A head-bar or baseplate for the miniscope can also be affixed at this time.[21]
-
Recovery: Allow the animal to recover for at least 4 weeks to ensure robust GCaMP expression and recovery from surgery before commencing imaging experiments.
Protocol 2: Data Analysis Pipeline for this compound Neuron Calcium Imaging
This protocol provides a general workflow for processing raw calcium imaging data to extract meaningful neural signals.
-
Motion Correction: The first step is to correct for movement artifacts. Algorithms like TurboReg or NoRMCorre are commonly used to align each frame of the imaging movie to a template.[13][14][16]
-
Neuron Identification (Source Extraction): Identify the spatial footprints of individual neurons. This can be done manually by drawing regions of interest (ROIs) or using automated algorithms like Constrained Non-negative Matrix Factorization (CNMF), which is particularly effective for separating signals from overlapping neurons.
-
Fluorescence Trace Extraction: For each identified neuron, extract the raw fluorescence intensity over time by averaging the pixel values within its ROI for each frame.
-
Background Subtraction: Correct for background fluorescence. This can involve subtracting the fluorescence from a nearby ROI devoid of GCaMP-expressing cells or using more sophisticated methods that model the background.[5]
-
ΔF/F Calculation: Normalize the fluorescence trace to calculate ΔF/F, which represents the change in fluorescence relative to a baseline (F₀). F₀ is typically calculated as the mean or median of the fluorescence signal during periods of low activity.
-
Spike Deconvolution (Optional): To infer the underlying spike times from the slower calcium dynamics, deconvolution algorithms can be applied to the ΔF/F trace.
Visualizations
Caption: Experimental workflow for in vivo calcium imaging of this compound neurons.
Caption: Troubleshooting logic for low signal-to-noise ratio.
Caption: Simplified signaling pathway of this compound-A leading to a calcium signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Two-Photon Functional Imaging of the Auditory Cortex in Behaving Mice: From Neural Networks to Single Spines [frontiersin.org]
- 7. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound neurons track temporal features of blood glucose in behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of Viral Constructs for Neuroanatomy, Calcium Imaging, and Optogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A miniature head-mounted two-photon microscope. high-resolution brain imaging in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. arxiv.org [arxiv.org]
- 15. A Physics-Informed Deep Learning Model for MRI Brain Motion Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (ISMRM 2023) Motion Correction in Brain MRI using Deep Image Prior [archive.ismrm.org]
- 18. Unit Title: Miniscope GRIN lens system for calcium imaging of neuronal activity from deep brain structures in behaving animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GRIN lens implantation strategies for in vivo calcium imaging using miniature microscopy | PLOS One [journals.plos.org]
- 20. GRIN lens implantation strategies for in vivo calcium imaging using miniature microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Frontiers | Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 27. gcamp6f.com [gcamp6f.com]
- 28. An open source tool for automatic spatiotemporal assessment of calcium transients and local ‘signal-close-to-noise’ activity in calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Accurate detection of low signal-to-noise ratio neuronal calcium transient waves using a matched filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis pipelines for calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. An open-source pipeline for calcium imaging and all-optical physiology in human stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
- 34. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Single-Cell RNA Sequencing of Orexin Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for single-cell RNA sequencing (scRNA-seq) of orexin neurons.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from tissue dissociation to data analysis.
Issue 1: Low Cell Viability After Hypothalamic Tissue Dissociation
Q: My cell viability is consistently low (<70%) after dissociating the lateral hypothalamus. What are the potential causes and solutions?
A: Low cell viability is a common challenge when working with sensitive neuronal populations like this compound neurons.[1] Here are the primary factors and troubleshooting strategies:
-
Mechanical Stress: Overly vigorous trituration can easily damage fragile neurons.
-
Solution: Use wide-bore pipette tips and triturate slowly and gently. Minimize the number of trituration steps.
-
-
Enzymatic Digestion: The choice of enzyme, concentration, and incubation time are critical. Over-digestion can lead to cell death.
-
Solution: Optimize the enzymatic digestion protocol. Consider using a gentler enzyme like papain, which is often preferred for neuronal tissue. Perform a time-course and concentration optimization to find the ideal balance between tissue dissociation and cell health. The use of a neural tissue dissociation kit can also provide a more standardized approach.[2]
-
-
Suboptimal Buffers: The composition of your dissociation and collection buffers can impact cell survival.
-
Solution: Ensure all solutions are sterile, pH-balanced, and isotonic. Supplementing buffers with antioxidants and ROCK inhibitors (e.g., Y-27632) can improve neuronal viability by stabilizing the cytoskeleton.[3]
-
-
Temperature: Extended periods at room temperature or 37°C can be detrimental to isolated neurons.
-
Solution: Perform as many steps as possible on ice or at 4°C. Use pre-chilled buffers and collection tubes. Some protocols even suggest the use of cold-active proteases to minimize gene expression artifacts induced by heat shock.[4]
-
Issue 2: Low Yield of this compound Neurons After FACS
Q: I am getting a very low number of this compound neurons after fluorescence-activated cell sorting (FACS). How can I improve my yield?
A: this compound neurons are a rare population, so maximizing their recovery is crucial. Here are some key considerations:
-
Inefficient Dissociation: If the tissue is not fully dissociated, this compound neurons may be trapped in clumps of cells and debris, preventing them from being sorted.
-
Solution: Optimize your dissociation protocol as described in the previous section to ensure a true single-cell suspension.
-
-
Suboptimal FACS Gating Strategy: An incorrect or poorly defined gating strategy can lead to the exclusion of your target population.
-
Solution:
-
Initial Gating: Start by gating on forward scatter (FSC) and side scatter (SSC) to exclude debris and select for healthy, singlet cells.[5][6]
-
Live/Dead Staining: Use a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells, which can non-specifically bind antibodies.
-
Marker Selection: If using a fluorescent reporter mouse line (e.g., this compound-Cre crossed with a reporter), gate on the appropriate fluorescent channel. If using antibody staining for a surface marker, ensure the antibody is validated for flow cytometry and use appropriate isotype controls.
-
-
-
Cell Loss During Sorting: The sorting process itself can be harsh on cells.
-
Solution: Use a low-pressure sorting setting and a large nozzle size to minimize shear stress. Sort cells into a collection buffer containing protein (e.g., BSA) to cushion the cells.
-
Issue 3: Poor Quality scRNA-seq Data
Q: My scRNA-seq data from sorted this compound neurons shows a high percentage of mitochondrial reads and a low number of detected genes. What could be the problem?
A: This is a classic sign of stressed or damaged cells. High mitochondrial RNA content often indicates that the cell membrane has been compromised, leading to the loss of cytoplasmic mRNA while the more protected mitochondrial mRNA is retained.
-
Cell Stress During Isolation and Sorting: The entire process from dissociation to sorting can induce stress responses and damage cells.
-
Solution: Revisit and optimize every step of your protocol to be as gentle as possible. Minimize the time between tissue dissociation and cell lysis for RNA capture.
-
-
Suboptimal Library Preparation: Issues during reverse transcription or PCR amplification can also lead to poor data quality.
-
Solution: Ensure you are using a library preparation kit optimized for low RNA input, as would be expected from single neurons.
-
Frequently Asked Questions (FAQs)
Q1: What are the key quality control (QC) metrics I should consider for my this compound neuron scRNA-seq data?
A1: The following QC metrics are essential for ensuring the quality of your data:
| QC Metric | Recommended Threshold | Rationale |
| Number of UMIs (Unique Molecular Identifiers) per cell | > 500-1000[7] | Cells with very low UMI counts may be empty droplets or dead cells. |
| Number of Detected Genes per cell | > 500 | Similar to UMI counts, a very low number of detected genes can indicate a poor-quality cell. |
| Percentage of Mitochondrial Reads | < 5-10% | A high percentage suggests cell lysis and loss of cytoplasmic mRNA. |
| Doublet Score | Varies by tool | Computational tools can estimate the likelihood of a "cell" being a doublet (two or more cells in one droplet). |
Q2: What is a reasonable sequencing depth for a scRNA-seq experiment on this compound neurons?
A2: The optimal sequencing depth depends on the biological question. For identifying cell types and major transcriptional programs, a depth of 25,000-50,000 reads per cell is often sufficient.[8] If you are interested in detecting lowly expressed genes or performing detailed differential expression analysis, you may need to sequence deeper. A mathematical framework suggests that for many applications, an optimal allocation is achieved with a sequencing depth of about one read per cell per gene.[9][10]
Q3: Can I use single-nucleus RNA-sequencing (snRNA-seq) for this compound neurons instead of scRNA-seq?
A3: Yes, snRNA-seq is a viable alternative and offers several advantages for neuronal populations. It can be less harsh as it avoids enzymatic dissociation of the entire cell, potentially reducing stress-induced transcriptional artifacts. It is also compatible with frozen tissue. However, a potential drawback is a lower RNA yield per nucleus compared to a whole cell, and a potential bias towards nascent, unspliced transcripts.[11]
Experimental Protocols
Protocol 1: Dissociation of Lateral Hypothalamus for scRNA-seq
This protocol is a generalized starting point and should be optimized for your specific experimental conditions.
-
Anesthesia and Perfusion: Anesthetize the mouse according to your institution's approved protocol. Perform a transcardial perfusion with ice-cold, sterile PBS to remove blood from the brain.
-
Brain Extraction and Dissection: Rapidly extract the brain and place it in an ice-cold dissection buffer (e.g., Hibernate-A). Dissect the lateral hypothalamus under a dissecting microscope.
-
Tissue Mincing: Mince the dissected tissue into small pieces (<1 mm³) using a sterile scalpel.
-
Enzymatic Digestion:
-
Enzyme Inactivation: Stop the digestion by adding an enzyme inhibitor or by washing the tissue with a buffer containing serum.
-
Trituration: Gently triturate the tissue using progressively smaller-bore fire-polished Pasteur pipettes or wide-bore pipette tips to create a single-cell suspension.
-
Debris Removal: Layer the cell suspension over a density gradient medium (e.g., OptiPrep) and centrifuge to separate viable cells from debris and dead cells.[14]
-
Cell Counting and Viability Assessment: Resuspend the cell pellet in a suitable buffer. Use a hemocytometer and a viability stain (e.g., Trypan Blue) to determine the cell concentration and viability.
Protocol 2: FACS for this compound Neuron Isolation
This assumes the use of a fluorescent reporter mouse line.
-
Cell Preparation: Resuspend the single-cell suspension in ice-cold FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA) at a concentration of 1-10 million cells/mL.
-
Live/Dead Staining: Add a viability dye that is compatible with your fluorescent reporter (e.g., DAPI for a GFP reporter).
-
FACS Gating:
-
Gate 1 (Cells): Use FSC-A vs. SSC-A to gate on the main cell population and exclude debris.
-
Gate 2 (Singlets): Use FSC-H vs. FSC-A to gate on single cells and exclude doublets.
-
Gate 3 (Live Cells): Gate on the population that is negative for your viability dye.
-
Gate 4 (this compound Neurons): From the live singlet population, gate on the cells that are positive for your fluorescent reporter (e.g., GFP).
-
-
Collection: Sort the fluorescently positive, live, single cells directly into a collection buffer suitable for your scRNA-seq platform (e.g., PBS with 0.04% BSA).
Visualizations
References
- 1. Overcoming Common Challenges in Sample Viability for Single-Cell Research | Labcompare.com [labcompare.com]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Single-cell RNA-seq: Quality Control Analysis | Introduction to Single-cell RNA-seq - ARCHIVED [hbctraining.github.io]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Determining sequencing depth in a single-cell RNA-seq experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An Efficient Method for the Isolation and Cultivation of Hypothalamic Neural Stem/Progenitor Cells From Mouse Embryos [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
comparing the effects of orexin-A versus orexin-B on sleep architecture
A Comparative Analysis of Orexin-A and this compound-B on Sleep Architecture for Researchers and Drug Development Professionals.
The this compound system, comprising two neuropeptides, this compound-A (hypocretin-1) and this compound-B (hypocretin-2), and their G-protein coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R), is a critical regulator of sleep and wakefulness.[1][2] Produced exclusively in the lateral hypothalamus, these peptides project widely throughout the brain to influence arousal, reward, and energy homeostasis.[2][3] A deficiency in this compound signaling is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and abnormal REM sleep phenomena like cataplexy.[4][5]
While both orexins are known to promote wakefulness, they exhibit different affinities for their receptors, leading to distinct effects on sleep architecture.[2] this compound-A binds with high affinity to both OX1R and OX2R, whereas this compound-B shows a preference for OX2R.[2][6] This guide provides an objective comparison of the effects of this compound-A and this compound-B on sleep architecture, supported by experimental data, to inform research and therapeutic development.
This compound-A and this compound-B orchestrate their effects by activating OX1R and OX2R.[1] OX1R has a significantly higher affinity for this compound-A than for this compound-B. In contrast, OX2R binds both this compound-A and this compound-B with similar high affinities.[2] This differential binding is a key determinant of their distinct physiological roles.
Both receptors are coupled to the Gq/11 subclass of G-proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels, which is generally excitatory for neurons.[1][2] OX2R has also been shown to couple to Gi/o proteins in some contexts.[2] The distinct anatomical distribution of these receptors throughout the brain's sleep-wake regulatory nuclei further contributes to the peptides' differential effects. For instance, OX1R is highly expressed in the noradrenergic locus coeruleus (LC), while OX2R is abundantly expressed in the histaminergic tuberommmillary nucleus (TMN), both of which are key arousal centers.[7][8]
References
- 1. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Roles of this compound Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE this compound/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sleepfoundation.org [sleepfoundation.org]
- 5. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Differential Roles of this compound Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
A Comparative Guide to the Binding Affinity of Orexin Receptor Antagonists
This guide provides a comparative analysis of the binding affinities of three prominent dual orexin receptor antagonists (DORAs): Suvorexant, Lemborexant, and Daridorexant. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. The guide includes quantitative binding affinity data, a detailed experimental protocol for a common binding assay, and visualizations of the this compound signaling pathway and the experimental workflow.
Comparative Binding Affinity of this compound Receptor Antagonists
The binding affinities of this compound receptor antagonists are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for Suvorexant, Lemborexant, and Daridorexant at both human this compound 1 (OX1R) and this compound 2 (OX2R) receptors.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Receptor Selectivity |
| Suvorexant | 0.55[1][2] | 0.35 | Dual |
| Lemborexant | 6.1[1][2][3] | 2.6[4] - 3[3] | Dual |
| Daridorexant | 0.47[1][2][5] | 0.93[5] | Dual |
Note: Ki values can vary slightly between different studies and experimental conditions.
Experimental Protocols
Radioligand Binding Assay for this compound Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for this compound receptors using a competitive radioligand binding assay.
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the this compound receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK-293 cells).
-
Radioligand: [¹²⁵I]this compound-A[6] or a tritiated antagonist like [³H]-BBAC.[1]
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration of a known this compound receptor antagonist (e.g., 1 µM SB-334867 for OX1R).[6]
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK-293 cells expressing the human this compound receptor subtype of interest.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of unlabeled antagonist.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Add the prepared cell membranes (typically 5-20 µg of protein per well) to each well.
-
Add the radioligand at a concentration near its Kd value.
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes to 4 hours) to allow the binding to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualizations
This compound Signaling Pathway
The binding of this compound neuropeptides (this compound-A and this compound-B) to their G-protein coupled receptors (GPCRs), OX1R and OX2R, initiates a cascade of intracellular signaling events.[8] Both receptors can couple to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This pathway ultimately results in an increase in intracellular calcium levels.[9] OX2R can also couple to Gi and Gs proteins, modulating cyclic AMP (cAMP) levels.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights into the Interaction of this compound 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lemborexant | OX1R/OX2R antagonist | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Daridorexant - Wikipedia [en.wikipedia.org]
- 6. Machine learning models to predict ligand binding affinity for the this compound 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic properties of “dual” this compound receptor antagonists at OX1R and OX2R this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of OX1R and OX2R Signaling Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the signaling pathways of Orexin Receptor 1 (OX1R) and this compound Receptor 2 (OX2R) is critical for the development of targeted therapeutics. This guide provides a comprehensive, data-driven comparison of these two G-protein coupled receptors, detailing their distinct signaling cascades, agonist potencies, and the experimental methodologies used to elucidate these pathways.
The this compound system, comprising the neuropeptides this compound-A and this compound-B and their receptors OX1R and OX2R, is a key regulator of a wide array of physiological functions, including wakefulness, appetite, and reward-seeking behaviors. While both receptors are activated by the this compound peptides, they exhibit distinct ligand affinities and downstream signaling profiles, leading to different physiological outcomes. This guide delves into these differences to provide a clear comparative framework.
Quantitative Comparison of Agonist-Induced Signaling
The potency of this compound-A and this compound-B in activating downstream signaling pathways varies significantly between OX1R and OX2R. These differences are crucial for understanding the specific roles of each receptor. The following tables summarize the half-maximal effective concentrations (EC50) and the negative logarithm of the EC50 (pEC50) for key signaling events mediated by each receptor.
| OX1R | This compound-A | This compound-B | Reference |
| Intracellular Calcium Mobilization (EC50, nM) | 30 | 2500 | [1] |
| Intracellular Calcium Mobilization (pEC50) | 8.03 ± 0.08 | 7.30 ± 0.08 |
| OX2R | This compound-A | This compound-B | Reference |
| Intracellular Calcium Mobilization (EC50, nM) | 0.20 | 0.13 | |
| Intracellular Calcium Mobilization (pEC50) | 8.18 ± 0.10 | 8.43 ± 0.09 |
Signaling Pathway Diagrams
To visually represent the divergent signaling cascades of OX1R and OX2R, the following diagrams have been generated using the DOT language. These diagrams illustrate the primary G-protein coupling and downstream effector pathways for each receptor.
Key Experimental Protocols
The characterization of OX1R and OX2R signaling pathways relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key assays used to generate the comparative data in this guide.
GTPγS Binding Assay for G-Protein Activation
This assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing either OX1R or OX2R.
-
Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound-A or this compound-B, and a fixed concentration of GDP (e.g., 10 µM).
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled signaling.
Methodology (FLIPR Assay):
-
Cell Plating: Seed cells stably expressing OX1R or OX2R into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit dye) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound-A or this compound-B in assay buffer.
-
Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add the this compound peptides to the cells and simultaneously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
cAMP Accumulation Assay
This assay quantifies the changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are modulated by Gs (increase) and Gi (decrease) protein activation.
Methodology (HTRF Assay):
-
Cell Stimulation: Plate cells expressing OX1R or OX2R in a 96-well or 384-well plate. To measure Gi-mediated inhibition, first stimulate adenylyl cyclase with forskolin. Then, treat the cells with varying concentrations of this compound-A or this compound-B for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
HTRF Reaction: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Detection: In the absence of cellular cAMP, the labeled antibody and cAMP analog are in close proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of HTRF detection.
ERK1/2 Phosphorylation Assay
This Western blot-based assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a common downstream event in many GPCR signaling pathways.
Methodology (Western Blot):
-
Cell Treatment: Plate cells expressing OX1R or OX2R and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with this compound-A or this compound-B for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the p-ERK1/2 bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.
Conclusion
The distinct signaling profiles of OX1R and OX2R, driven by their differential ligand affinities and G-protein coupling preferences, underscore their specialized roles in physiology. OX1R displays a clear preference for this compound-A and primarily signals through the Gq pathway, leading to robust calcium mobilization. In contrast, OX2R binds both this compound-A and this compound-B with high affinity and exhibits more promiscuous G-protein coupling, engaging Gq, Gi/o, and Gs pathways. This allows OX2R to modulate a broader range of intracellular second messengers, including calcium and cAMP, and to fine-tune cellular responses. For drug development professionals, these differences present opportunities for designing selective agonists and antagonists to target specific this compound-mediated functions while minimizing off-target effects. A thorough understanding of these divergent signaling pathways, supported by the quantitative data and experimental protocols provided in this guide, is paramount for advancing the therapeutic potential of targeting the this compound system.
References
Orexigenic Neuropeptides: A Comparative Analysis of Orexin, NPY, and MCH
A definitive guide for researchers and drug development professionals on the comparative orexigenic effects of Orexin, Neuropeptide Y (NPY), and Melanin-concentrating hormone (MCH). This document provides a comprehensive overview of their relative potencies, underlying signaling mechanisms, and the experimental protocols used to elucidate their functions in appetite regulation.
Introduction
The intricate regulation of food intake involves a complex interplay of central and peripheral signals. Within the hypothalamus, a key orchestrator of energy homeostasis, several neuropeptides exert powerful effects on appetite. Among the most studied orexigenic (appetite-stimulating) factors are this compound, neuropeptide Y (NPY), and melanin-concentrating hormone (MCH). Understanding the distinct and overlapping roles of these neuropeptides is crucial for the development of therapeutic strategies targeting obesity and other metabolic disorders. This guide provides a comparative analysis of the orexigenic effects of this compound, NPY, and MCH, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Comparative Orexigenic Potency
Intracerebroventricular (ICV) administration of orexigenic neuropeptides in rodent models is a standard method for assessing their effects on food intake. Quantitative data from comparative studies consistently demonstrate a hierarchy in the potency of these three neuropeptides.
Data Summary:
Experimental evidence indicates that NPY is the most potent stimulant of food intake, followed by MCH, with this compound exhibiting the weakest orexigenic effect.[1][2] this compound-A has been shown to consistently stimulate food intake, while the effect of this compound-B is less reliable.[1][2]
Table 1: Comparative Food Intake in Rats Following Intracerebroventricular (ICV) Injection of this compound-A, NPY, and MCH.
| Neuropeptide | Dose (nmol) | Time Post-Injection | Food Intake (g) (Mean ± SEM) | Saline Control (g) (Mean ± SEM) | p-value |
| This compound-A | 3 | 1 hour | 2.2 ± 0.4 | 0.8 ± 0.2 | < 0.01 |
| This compound-A | 3 | 2 hours | 3.0 ± 0.5 | 1.3 ± 0.2 | < 0.01 |
| NPY | 3 | 2 hours | 7.2 ± 0.9 | 1.5 ± 0.2 | < 0.001 |
| MCH | 3 | 2 hours | 3.2 ± 0.8 | 1.5 ± 0.2 | < 0.01 |
Data sourced from a comparative study in Wistar rats.[1][2]
Table 2: Comparison of this compound-B to NPY and MCH.
| Neuropeptide | Dose (nmol) | Time Post-Injection | Food Intake (g) (Mean ± SEM) | Saline Control (g) (Mean ± SEM) | p-value |
| This compound-B | 3 | 2 hours | 2.4 ± 0.3 | 1.3 ± 0.2 | < 0.05 |
| This compound-B | 30 | 2 hours | 2.6 ± 0.5 | 1.5 ± 0.2 | = 0.11 |
| NPY | 3 | 2 hours | 7.2 ± 0.9 | 1.5 ± 0.2 | < 0.001 |
| MCH | 3 | 2 hours | 3.2 ± 0.8 | 1.5 ± 0.2 | < 0.01 |
Data sourced from a comparative study in Wistar rats.[1][2]
Signaling Pathways
The orexigenic effects of this compound, NPY, and MCH are mediated by distinct G-protein coupled receptors (GPCRs) and their downstream signaling cascades. While their pathways can converge, particularly through the activation of NPY neurons, their initial signaling mechanisms differ.
This compound Signaling Pathway
This compound-A and this compound-B exert their effects through two receptors, this compound Receptor 1 (OX1R) and this compound Receptor 2 (OX2R). This compound-A binds to both OX1R and OX2R with high affinity, while this compound-B is selective for OX2R. Both receptors are coupled to Gq and/or Gi proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Neuropeptide Y (NPY) Signaling Pathway
NPY is recognized as the most potent endogenous orexigenic peptide. Its effects on food intake are primarily mediated by the Y1 and Y5 receptors, which are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This signaling cascade ultimately promotes food intake.
Melanin-concentrating hormone (MCH) Signaling Pathway
MCH stimulates food intake through its primary receptor, MCH receptor 1 (MCH1R), which is also a Gi and Gq coupled GPCR. Similar to NPY, the Gi-mediated pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gq-mediated pathway, analogous to this compound signaling, activates PLC, leading to increased intracellular calcium and PKC activation.
Experimental Protocols
The following is a generalized protocol for investigating the orexigenic effects of neuropeptides following intracerebroventricular (ICV) administration in rats. This protocol is a synthesis of standard procedures in the field.
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to any experimental procedures.
-
Diet: Standard laboratory chow and water are available ad libitum, unless otherwise specified by the experimental design.
Stereotaxic Surgery for Cannula Implantation
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Placement: The anesthetized rat is placed in a stereotaxic frame. The skull is exposed, and a small hole is drilled at the coordinates corresponding to the lateral ventricle.
-
Cannula Implantation: A stainless-steel guide cannula is lowered into the lateral ventricle.
-
Fixation: The cannula is secured to the skull using dental cement and jeweler's screws.
-
Post-operative Care: A dummy cannula is inserted into the guide cannula to maintain patency. Animals are administered analgesics and allowed to recover for at least one week before the start of experiments.
Intracerebroventricular (ICV) Injection Procedure
-
Habituation: Rats are habituated to the injection procedure for several days prior to the experiment.
-
Peptide Preparation: this compound-A, NPY, and MCH are dissolved in sterile saline to the desired concentrations.
-
Injection: The dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula. A small volume (typically 1-5 µL) of the peptide solution or vehicle (saline) is infused over a period of 1-2 minutes.
-
Observation Period: The injection cannula is left in place for an additional minute to allow for diffusion before being replaced by the dummy cannula.
Measurement of Food Intake
-
Food Deprivation (Optional): In some protocols, animals may be food-deprived for a set period (e.g., 12-24 hours) before the injection to ensure a robust feeding response.
-
Food Presentation: Pre-weighed amounts of standard chow are provided to the animals immediately after the ICV injection.
-
Data Collection: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours) after the injection. Spillage is carefully collected and accounted for.
-
Data Analysis: Food intake is typically expressed in grams and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different neuropeptides and doses to the vehicle control group.
References
Orexin's Pivotal Role in Narcolepsy: A Comparative Guide to Animal Models
For researchers, scientists, and drug development professionals, understanding the intricate role of the orexin neuropeptide system in narcolepsy is paramount for developing effective therapeutics. Animal models have been instrumental in elucidating the pathophysiology of this debilitating sleep disorder, primarily characterized by excessive daytime sleepiness and cataplexy. This guide provides an objective comparison of the performance of various animal models in validating the role of this compound in narcolepsy, supported by experimental data and detailed methodologies.
Comparative Analysis of Key Animal Models
Various animal models have been developed to mimic the this compound deficiency seen in human narcolepsy. These models, primarily in canines, mice, and rats, have been foundational in dissecting the function of the this compound system and for the preclinical evaluation of novel therapies.
Canine Models: The Naturalistic Phenotype
Naturally occurring narcolepsy in Doberman Pinschers and other dog breeds provided the first crucial link between a specific genetic mutation and the disorder.[5][6][7] These dogs exhibit symptoms remarkably similar to human narcolepsy, including cataplexy often triggered by positive emotions.
Key Findings:
-
Canine narcolepsy is caused by an autosomal recessive mutation in the gene encoding the this compound receptor 2 (OX2R or Hcrtr2).[5][6] This finding was a landmark in sleep research, solidifying the importance of this compound signaling.
-
Despite the receptor mutation, narcoleptic dogs have normal levels of this compound peptides in their cerebrospinal fluid (CSF), highlighting that the deficit lies in the signal reception rather than production.[8][9]
-
Functional analysis of the mutated receptor in cell lines demonstrated a loss of ligand binding and significantly reduced signal transduction.[10]
Murine Models: Genetic Manipulation for Mechanistic Insights
The advent of genetic engineering in mice has allowed for the creation of several models that have been pivotal in understanding the specific roles of this compound peptides and their receptors.
-
Prepro-orexin Knockout (KO) Mice: These mice lack the precursor protein for both this compound-A and this compound-B.[11][12] They exhibit a phenotype strikingly similar to human narcolepsy, including fragmented sleep-wake cycles, frequent sleep-onset REM periods (SOREMs), and cataplexy-like episodes.[11][13][14]
-
This compound Neuron-Ablated (this compound/ataxin-3) Mice: This model utilizes targeted expression of a toxic protein (ataxin-3) to specifically destroy this compound-producing neurons after birth.[13][15] This progressive loss of this compound neurons more closely mimics the neurodegenerative process observed in human narcolepsy.[4] These mice display cardinal features of narcolepsy, including fragmented sleep, SOREMs, and cataplexy.[13]
-
This compound Receptor Knockout (KO) Mice: Mice with targeted deletions of either this compound receptor 1 (OX1R), this compound receptor 2 (OX2R), or both, have helped to dissect the individual contributions of each receptor.[4][13]
-
OX1R KO mice show relatively mild sleep-wake abnormalities.[4]
-
OX2R KO mice exhibit a more severe narcolepsy-like phenotype with cataplexy, though less severe than prepro-orexin KO mice.[4][16]
-
Dual OX1R/OX2R KO mice display a robust narcolepsy phenotype, underscoring the complementary roles of both receptors.[13][17]
-
Rat Models: Expanding the Repertoire
Rat models of narcolepsy have also been developed, often through the targeted ablation of this compound neurons using toxins like hypocretin-2-saporin.[18] These models also exhibit narcoleptic-like behaviors, including sleep fragmentation and cataplexy-like episodes, further validating the role of this compound across different species.[7][18]
Quantitative Comparison of Narcolepsy Phenotypes in Animal Models
The following tables summarize key quantitative data from studies on different animal models of narcolepsy, providing a clear comparison of their phenotypic characteristics.
| Animal Model | Genetic Defect | Key Phenotypic Outcomes | Supporting Evidence |
| Canine (Doberman) | Mutation in this compound Receptor 2 (Hcrtr2) gene | Cataplexy, excessive daytime sleepiness, fragmented sleep.[5][7] | Normal CSF this compound levels, but impaired receptor function.[5][8][9] |
| Mouse (Prepro-orexin KO) | Deletion of the prepro-orexin gene | Increased sleep/wake transitions, shortened wake bouts, cataplexy-like episodes, SOREMs.[13][14][19] | Absence of this compound peptides in the brain.[11][12] |
| Mouse (this compound/ataxin-3) | Postnatal ablation of this compound neurons | Progressive development of narcolepsy symptoms, including cataplexy and fragmented sleep.[13][15] | Mimics the neurodegenerative aspect of human narcolepsy.[4] |
| Mouse (OX1R KO) | Deletion of the this compound Receptor 1 gene | Mild sleep/wake fragmentation.[4] | Demonstrates the lesser role of OX1R in sleep-wake stability.[4] |
| Mouse (OX2R KO) | Deletion of the this compound Receptor 2 gene | Significant sleep fragmentation and cataplexy-like episodes.[4][16] | Highlights the critical role of OX2R in maintaining wakefulness.[4] |
| Mouse (Dual OX1R/OX2R KO) | Deletion of both this compound Receptor 1 and 2 genes | Severe narcolepsy phenotype, robust cataplexy and SOREMs.[13][17] | Confirms the synergistic action of both receptors.[13] |
| Rat (HCRT2/SAP Lesion) | Toxin-induced ablation of this compound neurons | Narcoleptic-like sleep behavior, including fragmented sleep.[18] | Demonstrates the conserved role of this compound in rats.[7][18] |
| Experimental Intervention | Animal Model Used | Observed Effect | Supporting Evidence |
| This compound-A Administration (i.c.v.) | This compound neuron-ablated mice | Increased wakefulness, suppressed sleep, and inhibited cataplectic attacks.[20][21] | Demonstrates that the brain remains responsive to this compound.[20] |
| This compound Receptor Agonist (YNT-185) | This compound KO and this compound neuron-ablated mice | Suppressed cataplexy-like episodes.[16] | Provides proof-of-concept for receptor agonists as a therapeutic strategy.[16] |
| Dual this compound Receptor Antagonists | Wild-type mice | Induced NREM sleep and, at higher doses with a rewarding stimulus, increased cataplexy.[22][23] | Confirms the role of this compound in wakefulness and cataplexy prevention.[22][23] |
| This compound Gene Transfer | This compound KO mice | Diminished narcoleptic sleep behavior, including a decline in cataplexy.[24] | Shows the potential of gene therapy for narcolepsy.[24] |
| This compound Cell Transplantation | HCRT2/SAP-lesioned rats | Diminished narcoleptic-like sleep behavior.[18] | Suggests cell-based therapies as a future direction.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of narcolepsy in animal models.
Polysomnographic Recording (EEG/EMG)
This is the gold-standard method for assessing sleep-wake states and identifying narcoleptic phenotypes.[25]
-
Surgical Implantation: Mice or rats are anesthetized and surgically implanted with electroencephalogram (EEG) electrodes over the cortex and electromyogram (EMG) electrodes in the nuchal muscles.[26]
-
Recording: After a recovery period, animals are connected to a recording system that continuously acquires EEG and EMG signals. Lightweight cables and commutators are used to allow free movement.[25]
-
Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) into distinct vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep, based on standard criteria for rodent sleep. Cataplexy is identified as an abrupt transition from active wakefulness to a state of muscle atonia with the persistence of a wake-like EEG theta rhythm.[25][26]
Behavioral Assessment of Cataplexy
While EEG/EMG is definitive, behavioral observation is also used, particularly in canine models and for high-throughput screening.
-
Food-Elicited Cataplexy Test (Dogs): Narcoleptic dogs are presented with highly palatable food, a strong emotional trigger for cataplexy. The number and duration of cataplectic attacks are recorded.
-
Observation in Mice: Cataplexy-like episodes in mice are characterized by sudden behavioral arrests with a loss of postural tone.[17] These can be triggered by positive stimuli like chocolate or increased locomotor activity.[7][22]
Pharmacological Studies
These studies are essential for testing the efficacy of potential therapeutic compounds.
-
Drug Administration: Compounds such as this compound receptor agonists or antagonists are administered to the animals, typically via intraperitoneal (i.p.) injection, oral gavage, or intracerebroventricular (i.c.v.) infusion.[16][22]
-
Phenotypic Assessment: Following drug administration, the animals' sleep-wake patterns and frequency of cataplexy are monitored using polysomnography and behavioral observation to determine the compound's effect.[16][22]
Visualizing this compound's Role: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental processes involved in narcolepsy research.
Caption: this compound signaling pathway promoting wakefulness.
Caption: Experimental workflow for validating this compound's role.
Conclusion
The diverse array of animal models has been indispensable in confirming the central role of this compound in the regulation of sleep and wakefulness and in the pathophysiology of narcolepsy.[4][13] From the initial observations in narcoleptic canines to the finely tuned genetic manipulations in mice, these models have provided a robust platform for investigating the this compound system and for the development of novel therapeutic strategies.[5][13] The continued refinement of these models, including those that more accurately reflect the immune-mediated aspects of human narcolepsy, will be crucial for the future of narcolepsy research and the development of curative therapies.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The roles of orexins in sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sleep disorder canine narcolepsy is caused by a mutation in the hypocretin (this compound) receptor 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Sleep Disorder Canine Narcolepsy Is Caused by a Mutation in the Hypocretin (this compound) Receptor 2 Gene | Semantic Scholar [semanticscholar.org]
- 7. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Hypocretin (this compound) Receptor 2 (Hcrt-r2) in the Regulation of Hypocretin Level and Cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental changes in CSF hypocretin-1 (this compound-A) levels in normal and genetically narcoleptic Doberman pinschers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and functional analysis of mutations in the hypocretin (this compound) genes of narcoleptic canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Narcolepsy in this compound knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Behavioral State Instability in this compound Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic ablation of this compound neurons in mice results in narcolepsy, hypophagia, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. JCI - this compound neurons suppress narcolepsy via 2 distinct efferent pathways [jci.org]
- 18. Effects of Hypocretin/Orexin Cell Transplantation on Narcoleptic-Like Sleep Behavior in Rats | PLOS One [journals.plos.org]
- 19. Behavioral state instability in this compound knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. This compound peptides prevent cataplexy and improve wakefulness in an this compound neuron-ablated model of narcolepsy in mice | Scilit [scilit.com]
- 22. Dual this compound receptor antagonists increase sleep and cataplexy in wild type mice [research.bidmc.org]
- 23. Dual this compound receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. academic.oup.com [academic.oup.com]
A Cross-Species Comparative Analysis of the Prepro-Orexin Gene Sequence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prepro-orexin gene sequence across various mammalian species. The orexin system, comprising this compound-A and this compound-B neuropeptides and their receptors, is a critical regulator of sleep, wakefulness, and feeding behavior.[1][2][3] Understanding the evolutionary conservation and divergence of the precursor protein, prepro-orexin, is crucial for translational research and the development of novel therapeutics targeting this system.
Data Presentation: Quantitative Comparison of Prepro-Orexin Amino Acid Sequences
The amino acid sequences of prepro-orexin show a high degree of conservation across mammalian species, particularly the sequences of the mature this compound-A and this compound-B peptides. This compound-A is remarkably conserved, with an identical amino acid sequence across all examined mammals.[1][2] this compound-B exhibits minor variations.[1] The table below summarizes the percentage identity of the full-length prepro-orexin amino acid sequences between humans and other selected mammals.
| Species | Human | Mouse | Rat | Dog | Pig |
| Human | 100% | 82.5% | 81.7% | 84.7% | 83.2% |
| Mouse | 82.5% | 100% | 90.8% | 81.7% | 80.9% |
| Rat | 81.7% | 90.8% | 100% | 80.9% | 80.2% |
| Dog | 84.7% | 81.7% | 80.9% | 100% | 86.3% |
| Pig | 83.2% | 80.9% | 80.2% | 86.3% | 100% |
Experimental Protocols
Key Experiment 1: Cross-Species Sequence Alignment of Prepro-Orexin
Objective: To identify conserved regions and variations in the prepro-orexin amino acid sequence across different species.
Methodology:
-
Sequence Retrieval: The full-length amino acid sequences for prepro-orexin of Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Canis lupus familiaris (dog), and Sus scrofa (pig) were obtained from the National Center for Biotechnology Information (NCBI) and UniProt databases.
-
Multiple Sequence Alignment: The retrieved sequences were aligned using the Clustal Omega multiple sequence alignment tool.[4][5][6][7]
-
Tool: Clustal Omega (available online at the European Bioinformatics Institute - EBI)
-
Input: FASTA formatted amino acid sequences of prepro-orexin from the selected species.
-
Parameters: Default settings were used for the alignment.
-
Output Format: ClustalW with character counts.
-
Dealign Input Sequences: No
-
mBed-like Clustering Guide-tree: Yes
-
mBed-like Clustering Iteration: Yes
-
-
-
Analysis: The resulting alignment was visually inspected to identify conserved domains, particularly the signal peptide, this compound-A, and this compound-B regions, and to note any amino acid substitutions, insertions, or deletions between species.
Key Experiment 2: Phylogenetic Analysis of the Prepro-Orexin Gene
Objective: To infer the evolutionary relationships between the prepro-orexin genes of different species.
Methodology:
-
Sequence Alignment: A multiple sequence alignment of the prepro-orexin amino acid sequences was generated as described in Key Experiment 1.
-
Phylogenetic Tree Construction: A phylogenetic tree was constructed from the aligned sequences using the Neighbor-Joining method.[8][9][10][11][12]
-
Method: Neighbor-Joining (NJ)
-
Tool: MEGA (Molecular Evolutionary Genetics Analysis) software or similar phylogenetic analysis tool.
-
Input: The multiple sequence alignment file in a compatible format (e.g., PHYLIP).
-
Parameters:
-
Model: Jones-Taylor-Thornton (JTT) model of amino acid substitution.
-
Bootstrap Method: 1000 replications to assess the statistical support for the tree topology.
-
-
-
Tree Visualization and Interpretation: The resulting phylogenetic tree was visualized to illustrate the evolutionary distances and branching patterns among the species based on their prepro-orexin gene sequences.
Mandatory Visualization
References
- 1. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of this compound Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of age on prepro-orexin gene expression and contents of this compound A and B in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 5. ebi.ac.uk [ebi.ac.uk]
- 6. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clustal.org [clustal.org]
- 8. monikammate.medium.com [monikammate.medium.com]
- 9. scispace.com [scispace.com]
- 10. Neighbor joining - Wikipedia [en.wikipedia.org]
- 11. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neighbor Joining (Construct Phylogeny) [megasoftware.net]
Dual vs. Selective Orexin Receptor Antagonists: A Comparative Efficacy Guide
A deep dive into the pharmacology, clinical efficacy, and experimental validation of a new class of insomnia therapeutics.
The discovery of the orexin signaling pathway as a critical regulator of wakefulness has paved the way for a novel class of hypnotic agents: this compound receptor antagonists. These drugs function by blocking the wake-promoting effects of this compound neuropeptides (this compound-A and this compound-B) in the brain. This compound antagonists are broadly categorized into two classes: dual this compound receptor antagonists (DORAs), which block both this compound 1 (OX1R) and this compound 2 (OX2R) receptors, and selective this compound receptor antagonists (SORAs), which target only one of the receptor subtypes. This guide provides a comprehensive comparison of the efficacy of DORAs and SORAs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The this compound system comprises two G protein-coupled receptors, OX1R and OX2R, which are activated by the neuropeptides this compound-A and this compound-B.[1] this compound-A binds to both OX1R and OX2R with high affinity, while this compound-B has a higher affinity for OX2R.[2] Activation of these receptors, which are widely distributed in brain regions associated with arousal, leads to the promotion and maintenance of wakefulness.[3]
DORAs, such as suvorexant, lemborexant, and daridorexant, competitively antagonize both OX1R and OX2R.[4][5] This dual blockade is thought to comprehensively suppress the this compound system's arousal signals, thereby promoting sleep. In contrast, SORAs are designed to selectively target either OX1R or OX2R. Preclinical studies suggest that OX2R plays a more dominant role in the regulation of sleep and wakefulness, making it a primary target for selective antagonists like seltorexant (B610775).[2][6][7]
Comparative Efficacy: Clinical and Preclinical Data
Direct head-to-head clinical trials comparing DORAs and SORAs for the primary treatment of insomnia are limited. However, by examining their performance against placebos in separate clinical trials, an indirect comparison of their efficacy can be made.
Dual this compound Receptor Antagonists (DORAs)
Clinical trials have consistently demonstrated the efficacy of DORAs in improving key sleep parameters in adults with insomnia. A network meta-analysis of randomized controlled trials showed that DORAs, as a class, were associated with significant improvements in total sleep time (TST), wake after sleep onset (WASO), and latency to persistent sleep (LPS) compared to placebo.[8]
| DORA | Dose(s) | Change in TST (min) vs. Placebo | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Primary Study Population |
| Suvorexant | 20 mg | Increase of 42.3 to 61.9 | Decrease of 29.3 to 45.4 | Decrease of 21.9 to 36.6 | Primary Insomnia[4] |
| Lemborexant | 5 mg, 10 mg | Increase of 49.8 to 60.1 | Decrease of 23.2 to 25.4 | Decrease of 19.8 to 28.1 | Insomnia Disorder[5][9] |
| Daridorexant | 25 mg, 50 mg | Increase of 25.4 to 45.3 | Decrease of 11.6 to 29.1 | Decrease of 8.3 to 11.4 | Insomnia Disorder[5][10] |
Table 1: Summary of Efficacy Data for FDA-Approved DORAs from Clinical Trials.
Selective this compound Receptor Antagonists (SORAs)
The primary SORA in late-stage clinical development is seltorexant, a selective OX2R antagonist. Seltorexant has been primarily studied as an adjunctive therapy for major depressive disorder (MDD) in patients with insomnia symptoms.[11][12] While not a direct comparison for primary insomnia, these studies provide valuable data on its sleep-promoting effects.
| SORA | Dose(s) | Change in TST (min) vs. Placebo | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Primary Study Population |
| Seltorexant | 10, 20, 40 mg | Statistically significant increase | Not reported as primary outcome | Statistically significant decrease | MDD with Insomnia[11] |
Table 2: Summary of Efficacy Data for Seltorexant from a Clinical Trial in MDD with Insomnia.
Preclinical studies in rodents suggest that selective blockade of OX2R is sufficient to promote sleep, with some evidence indicating that co-administration of an OX1R antagonist may not enhance, and could potentially attenuate, the sleep-promoting effects of an OX2R antagonist.[7] However, other preclinical research suggests that DORAs may have a more robust effect on both NREM and REM sleep compared to selective OX2R antagonists.
Experimental Protocols
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of this compound receptor antagonists.
In Vitro Receptor Binding Assay
This assay determines the binding affinity of a compound to the this compound receptors.
-
Membrane Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold buffer, and the cell membranes are pelleted via centrifugation. The membrane pellet is then washed and resuspended in an assay buffer.[1][11]
-
Binding Assay: The assay is conducted in a 96-well plate format. A constant concentration of a radiolabeled this compound ligand (e.g., [¹²⁵I]this compound-A) is added to each well. Increasing concentrations of the unlabeled test compound are then added. Non-specific binding is determined in the presence of a high concentration of a known this compound antagonist.[1]
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[1][11]
-
Detection and Analysis: The radioactivity on the filters is measured using a scintillation counter. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.[1]
Polysomnography (PSG) in Clinical Trials
Polysomnography is the gold standard for objectively measuring sleep architecture in clinical trials for insomnia.
-
Participant Screening: Participants meeting the diagnostic criteria for insomnia disorder are recruited. A thorough medical history, physical examination, and screening questionnaires are used to exclude individuals with other sleep disorders or comorbidities that could confound the results.[13]
-
Baseline Assessment: Participants undergo one or two nights of baseline PSG recording in a sleep laboratory to establish their typical sleep patterns.[13]
-
Randomization and Treatment: Participants are randomly assigned to receive either the investigational drug (DORA or SORA) or a placebo for a specified duration (e.g., 4 weeks).
-
PSG Recordings: PSG is performed at specified time points during the treatment period (e.g., Night 1, Week 4). Standard PSG montages are used to record electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to score sleep stages (N1, N2, N3, and REM).[13]
-
Data Analysis: The primary PSG endpoints typically include changes from baseline in TST, WASO, and LPS. Secondary endpoints may include sleep efficiency and changes in the percentage of time spent in each sleep stage.
Animal Models of Insomnia
Rodent models are commonly used in the preclinical evaluation of this compound antagonists.
-
Animal Acclimation: Rodents (typically mice or rats) are housed in a controlled environment with a standard light-dark cycle and allowed to acclimate for a period before the experiment.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recording to allow for the monitoring of sleep-wake states.
-
Drug Administration: The test compound (DORA or SORA) or vehicle is administered at the beginning of the animal's active period (the dark phase for nocturnal rodents).
-
Sleep-Wake Recording: EEG and EMG data are continuously recorded for a defined period following drug administration.
-
Data Analysis: The recorded data is scored for wakefulness, NREM sleep, and REM sleep. The effects of the drug on total sleep time, sleep latency, and the duration and number of sleep/wake bouts are analyzed.
Safety and Tolerability
A key consideration in the development of any hypnotic agent is its safety profile.
DORAs
The most common adverse events reported in clinical trials of DORAs are somnolence and headache.[8] While generally well-tolerated, there is a potential for next-day residual effects, particularly with longer-acting agents.
SORAs
Clinical trial data for seltorexant also indicate that it is generally well-tolerated, with the most common adverse events being somnolence and headache.[11][12] Preclinical studies have raised the possibility that selective OX2R antagonism might have a lower risk of certain side effects, such as cataplexy-like symptoms, compared to dual antagonism, although this has not been definitively established in humans.[7]
Conclusion
Both dual and selective this compound receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. DORAs have a well-established efficacy and safety profile from numerous clinical trials and are now a part of the standard of care for insomnia. SORAs, particularly selective OX2R antagonists, show promise in preclinical and early clinical studies, suggesting that targeting the OX2R may be sufficient for sleep promotion.
The choice between a DORA and a SORA may ultimately depend on the specific patient population and the desired balance between efficacy and potential side effects. Further head-to-head clinical trials are needed to definitively compare the efficacy and safety of these two approaches. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of this compound receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Insomnia Clinical Research Trials | CenterWatch [centerwatch.com]
- 5. mdpi.com [mdpi.com]
- 6. Machine learning models to predict ligand binding affinity for the this compound 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Morris water maze test: Significance and symbolism [wisdomlib.org]
- 10. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dual this compound receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between Orexin Neuron Loss and Human Narcolepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data and methodologies that have solidified the link between the loss of orexin (also known as hypocretin) neurons and the pathophysiology of human narcolepsy type 1. We also explore alternative hypotheses and present data from key animal models used to study this debilitating sleep disorder.
Data Presentation: Quantitative Evidence for the this compound-Narcolepsy Link
The following tables summarize the key quantitative data from human and animal studies that form the foundation of our understanding of narcolepsy.
Table 1: Cerebrospinal Fluid (CSF) Hypocretin-1 Levels in Human Populations
| Population Group | Mean CSF Hypocretin-1 Level (pg/mL) | Key Findings |
| Healthy Controls | > 200 | Normal, healthy individuals consistently exhibit high levels of hypocretin-1 in their CSF.[1][2][3] |
| Narcolepsy Type 1 Patients | ≤ 110 | A dramatic reduction in CSF hypocretin-1 is a hallmark of narcolepsy type 1 and is used as a diagnostic criterion.[1][2][4] |
| Narcolepsy Type 2 Patients | Intermediate to Normal (>110) | Patients without cataplexy generally have normal or intermediate hypocretin-1 levels, suggesting a different underlying pathophysiology.[4] |
| Other Neurological Disorders | Intermediate to Normal (>110) | While some neurological conditions can lead to intermediate levels, the profound loss seen in narcolepsy type 1 is highly specific.[1] |
Table 2: Post-mortem Analysis of this compound Neuron Loss in Human Hypothalamus
| Condition | Approximate Percentage of this compound Neuron Loss | Method of Quantification |
| Narcolepsy Type 1 | 85-95% | Immunohistochemistry and cell counting |
| Healthy Controls | Minimal age-related loss | Immunohistochemistry and cell counting |
Table 3: Comparison of Phenotypes in Animal Models of Narcolepsy
| Animal Model | Method of this compound System Disruption | Key Phenotypes | Relevance to Human Narcolepsy |
| This compound/Ataxin-3 Mice | Toxin-mediated ablation of this compound neurons | Cataplexy, fragmented sleep-wake cycles, sleep-onset REM periods (SOREMPs) | Closely mimics the progressive neuronal loss and core symptoms of human narcolepsy type 1. |
| Prepro-orexin Knockout Mice | Genetic deletion of the prepro-orexin gene | Narcolepsy-like features including SOREMPs and fragmented sleep | Demonstrates that the absence of this compound peptides is sufficient to cause narcolepsy symptoms. |
| This compound Receptor Knockout Mice | Genetic deletion of this compound receptors (OX1R, OX2R, or both) | Varying degrees of narcoleptic-like symptoms, with OX2R knockout showing a more severe phenotype | Helps to dissect the specific roles of each this compound receptor in sleep-wake regulation. |
Experimental Protocols: Key Methodologies
Detailed below are the standard protocols for two of the most critical experimental techniques used to validate the link between this compound neuron loss and narcolepsy.
Protocol 1: Radioimmunoassay (RIA) for Cerebrospinal Fluid (CSF) Hypocretin-1
This protocol outlines the steps for quantifying hypocretin-1 levels in human CSF, a cornerstone in the diagnosis of narcolepsy type 1.
Principle: This is a competitive binding assay. A known amount of radioactively labeled hypocretin-1 (¹²⁵I-hypocretin-1) competes with the unlabeled hypocretin-1 present in the patient's CSF sample for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of hypocretin-1 in the sample.[5]
Procedure:
-
Sample Collection: Obtain CSF via lumbar puncture. Centrifuge the sample to remove any cellular debris and store at -80°C until analysis.[1]
-
Reagent Preparation:
-
Reconstitute the lyophilized primary antibody and the ¹²⁵I-hypocretin-1 tracer with the provided assay buffer.
-
Prepare a standard curve using a series of known concentrations of unlabeled hypocretin-1.
-
-
Assay:
-
Pipette standards, controls, and CSF samples into appropriately labeled tubes.
-
Add the primary antibody to all tubes except the "total count" tubes.
-
Add the ¹²⁵I-hypocretin-1 tracer to all tubes.
-
Incubate the tubes overnight at 4°C to allow for competitive binding.
-
-
Separation:
-
Add a secondary antibody (goat anti-rabbit) and normal rabbit serum to precipitate the primary antibody-antigen complexes.
-
Incubate for a shorter period (e.g., 90 minutes) at 4°C.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of hypocretin-1 in the patient samples by interpolating their CPM values on the standard curve.
-
Protocol 2: Immunohistochemistry (IHC) for this compound Neurons in Human Hypothalamic Tissue
This protocol details the method for visualizing and quantifying this compound neurons in post-mortem human brain tissue.
Principle: This technique uses antibodies to specifically label this compound-producing neurons within thin sections of hypothalamic tissue. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization of the primary antibody binding.
Procedure:
-
Tissue Preparation:
-
Fix post-mortem hypothalamic tissue in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Section the tissue into thin slices (e.g., 40 µm) using a cryostat or vibratome.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, it may be necessary to unmask the epitope by heating the sections in a citrate (B86180) or EDTA buffer.
-
-
Immunostaining:
-
Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the sections with a primary antibody specific for this compound-A or this compound-B overnight at 4°C.
-
Secondary Antibody: Wash the sections and then incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Signal Amplification: Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC).
-
-
Visualization:
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.
-
-
Quantification:
-
Mount the stained sections on slides.
-
Use a microscope and stereological software to systematically count the number of stained this compound neurons throughout the hypothalamus.
-
-
Analysis:
-
Compare the number of this compound neurons in narcolepsy patients with that of age-matched healthy controls to determine the percentage of neuron loss.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the role of this compound in narcolepsy.
Alternative Hypotheses and Contributing Factors
While the loss of this compound neurons is the central pathology in narcolepsy type 1, it is widely believed that this neuronal death is the result of an autoimmune process.[6][7][8][9][10] Several lines of evidence support this hypothesis:
-
Strong Genetic Association: A vast majority of individuals with narcolepsy type 1 carry the HLA-DQB1*06:02 gene variant, which is involved in immune system function.[4]
-
Environmental Triggers: Infections, such as with the H1N1 influenza virus, and certain vaccinations have been linked to an increased risk of developing narcolepsy, suggesting an environmental trigger for an autoimmune response.[6]
-
Presence of Autoreactive T-cells: Studies have identified T-lymphocytes in narcolepsy patients that react against this compound neurons.[9]
It is important to note that the autoimmune hypothesis does not contradict the this compound loss model but rather provides an upstream explanation for the neuronal destruction.
Other neurotransmitter systems are also implicated in the symptoms of narcolepsy, largely as downstream consequences of this compound deficiency. This compound neurons normally excite wake-promoting monoaminergic systems, including norepinephrine, dopamine, and serotonin.[11][12][13] The loss of this excitatory input contributes to the profound sleepiness experienced by patients. Research into these downstream effects is crucial for the development of symptomatic treatments.
Conclusion
The link between the loss of this compound-producing neurons and human narcolepsy type 1 is exceptionally well-validated through a confluence of evidence from human CSF studies, post-mortem brain analysis, and animal models. The quantitative data consistently show a profound and specific loss of this compound signaling in affected individuals. The leading hypothesis for the cause of this neuronal death is an autoimmune attack, a concept that is rapidly gaining experimental support. For researchers and drug development professionals, understanding these fundamental mechanisms is paramount for the creation of novel diagnostics and targeted therapies aimed at either replacing the lost this compound signaling or modulating the upstream autoimmune processes.
References
- 1. ORXNA - Overview: this compound-A/Hypocretin-1, Spinal Fluid [mayocliniclabs.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry (IHC) protocol [hellobio.com]
- 4. This compound Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypocretin-1 measurements in cerebrospinal fluid using radioimmunoassay: within and between assay reliability and limit of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoimmunity in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Autoimmune Basis of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. revvity.com [revvity.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Neurobiological and Immunogenetic Aspects of Narcolepsy: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sleepworldmagazine.com [sleepworldmagazine.com]
- 13. jneurosci.org [jneurosci.org]
A Comparative Study of Orexin Signaling in Central vs. Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Orexin Signaling
The this compound system, comprising two neuropeptides, this compound-A (OXA) and this compound-B (OXB), and their two G protein-coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R), plays a crucial role in regulating a wide array of physiological processes.[1][2] While initially recognized for its central role in the regulation of sleep-wake cycles and feeding behavior, emerging evidence highlights the significant and diverse functions of this compound signaling in peripheral tissues.[3] This guide provides a comparative analysis of this compound signaling in the central nervous system (CNS) versus peripheral tissues, focusing on receptor expression, downstream signaling pathways, and functional outcomes.
Comparative Analysis of this compound Receptor Expression
The differential distribution of OX1R and OX2R in central and peripheral tissues underpins the diverse physiological effects of orexins. The CNS, particularly the hypothalamus, is the primary site of this compound peptide production, with orexinergic neurons projecting throughout the brain.[1] this compound receptors, however, are widely distributed in both central and peripheral tissues.
| Tissue/Region | Receptor Subtype | Expression Level (mRNA/Protein) | Species | Citation |
| Central Nervous System | ||||
| Locus Coeruleus | OX1R | High | Rat, Human | [1] |
| Tuberomammillary Nucleus | OX2R | High | Rat, Human | [1] |
| Dorsal Raphe Nucleus | OX1R & OX2R | Moderate to High | Rat | |
| Ventral Tegmental Area | OX1R & OX2R | Moderate | Rat, Human | [1] |
| Cerebral Cortex | OX1R & OX2R | Moderate (Layer-specific) | Rat | [4] |
| Peripheral Tissues | ||||
| Adrenal Gland (Cortex) | OX2R | High (4-fold higher than brain in male rats) | Rat, Human | [3] |
| Adrenal Gland (Medulla) | OX1R | Low | Rat | |
| Pancreatic Islets | OX1R & OX2R | Moderate (OX1R > OX2R) | Rat | [5][6] |
| Gastrointestinal Tract | OX1R & OX2R | Present in myenteric plexus | Human | |
| Testis | OX1R | Low | Rat, Sheep | |
| Pituitary Gland | OX1R | Low | Rat |
Note: Expression levels are relative and may vary depending on the detection method and specific study. Data presented is a synthesis from multiple sources and may not represent a direct quantitative comparison from a single study.
Signaling Pathways: Central vs. Peripheral Tissues
This compound receptors are coupled to multiple G proteins, primarily Gq/11, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[1][7] While the fundamental signaling mechanisms are conserved, the specific G protein coupling and downstream effector activation can be cell-type and context-dependent, leading to differential physiological responses in central versus peripheral tissues.
Central Nervous System Signaling
In the CNS, this compound signaling is predominantly excitatory, leading to neuronal depolarization and increased firing rates.
-
Gq/11-PLC-Ca2+ Pathway: This is a hallmark of this compound signaling in neurons.[7] Activation of both OX1R and OX2R leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[1][7] This increase in intracellular calcium is a key event in this compound-mediated neuronal excitation.
-
Modulation of Ion Channels: Orexins can modulate the activity of various ion channels to increase neuronal excitability. This includes the inhibition of potassium channels and the activation of non-selective cation channels, leading to membrane depolarization.
-
ERK Phosphorylation: this compound receptors can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and cell survival.[1]
Figure 1. this compound Signaling in a Central Neuron.
Peripheral Tissue Signaling
In peripheral tissues, this compound signaling is more varied, with evidence for coupling to Gs and Gi/o in addition to Gq/11, leading to a broader range of cellular responses.
-
Adrenal Gland: In the adrenal cortex, OX2R is highly expressed and its activation is linked to the stimulation of steroidogenesis.[2] This is thought to involve both Gq/11- and Gs-mediated pathways, leading to increases in intracellular Ca2+ and cAMP, respectively.
-
Pancreas: In pancreatic islet cells, both OX1R and OX2R are present, and their activation by orexins stimulates insulin (B600854) secretion.[5][6] This effect is dependent on glucose concentration and is associated with an increase in intracellular Ca2+. This compound A has been shown to be more potent than this compound B in stimulating insulin release.[5][6]
-
Gastrointestinal Tract: this compound receptors are found in the enteric nervous system, where they modulate gut motility and secretion.
Figure 2. this compound Signaling in a Peripheral Cell.
Functional Consequences of this compound Signaling
| Function | Central Nervous System | Peripheral Tissues |
| Arousal & Sleep | Promotes wakefulness and stabilizes sleep-wake states. | Indirect effects through central regulation. |
| Feeding & Metabolism | Stimulates food intake and energy expenditure. | Modulates insulin and glucagon (B607659) secretion from the pancreas; regulates gut motility and gastric acid secretion. |
| Reward & Motivation | Plays a role in reward-seeking behaviors and addiction. | Limited direct evidence. |
| Autonomic Function | Regulates sympathetic nervous system activity, heart rate, and blood pressure. | Direct effects on adrenal steroidogenesis and catecholamine release. |
| Neuroendocrine Regulation | Activates the hypothalamic-pituitary-adrenal (HPA) axis. | Direct actions on the adrenal and pituitary glands. |
Experimental Protocols
In Vitro Calcium Imaging Assay for this compound Receptor Activation
This protocol describes a method for measuring this compound-induced intracellular calcium mobilization in cultured primary neurons.
Materials:
-
Primary neuronal cell culture
-
Poly-D-lysine coated coverslips or plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound-A and this compound-B peptides
-
Confocal or fluorescence microscope with a camera and image acquisition software
Procedure:
-
Cell Preparation: Culture primary neurons on poly-D-lysine coated surfaces until mature (at least 3 weeks).
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove culture medium and wash cells with HBSS.
-
Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash cells three times with HBSS to remove excess dye.
-
Incubate for an additional 10-30 minutes at room temperature for de-esterification.
-
-
Image Acquisition:
-
Place the coverslip or plate on the microscope stage.
-
Acquire a baseline fluorescence signal (F0) for 1-2 minutes.
-
Apply this compound peptide (e.g., 100 nM this compound-A) to the cells.
-
Continuously record the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F0) or the ratio of fluorescence (F/F0).
-
Plot the fluorescence change over time to visualize the calcium transient.
-
Determine parameters such as peak amplitude, time to peak, and area under the curve.
-
Figure 3. Calcium Imaging Workflow.
Western Blotting for this compound-Induced ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK) as a measure of this compound receptor-mediated signaling.
Materials:
-
Cell culture (e.g., CHO cells expressing this compound receptors, or primary cells)
-
This compound peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Serum-starve cells for 4-6 hours.
-
Treat cells with various concentrations of this compound peptide for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities and normalize the p-ERK signal to the total-ERK signal.
-
Conclusion
This compound signaling exhibits significant diversity between the central nervous system and peripheral tissues, driven by differential receptor expression and G protein coupling. While the CNS functions of this compound in regulating arousal and feeding are well-established, its peripheral roles in metabolism and endocrine function are an expanding area of research. A deeper understanding of these tissue-specific signaling pathways is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects. Future studies employing direct comparative analyses of signaling in native central and peripheral cell types will be invaluable in further dissecting the complexities of the this compound system.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound A-evoked changes of intracellular calcium in primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bms.kr [bms.kr]
- 4. Evidence that orexins A and B stimulate insulin secretion from rat pancreatic islets via both receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-1 Receptor Co-Localizes with Pancreatic Hormones in Islet Cells and Modulates the Outcome of Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nihon-u.repo.nii.ac.jp [nihon-u.repo.nii.ac.jp]
Orexin's Influence on Downstream Neurotransmitter Systems: A Comparative Analysis
The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating a wide array of physiological functions, from wakefulness and appetite to reward and addiction. Its influence is largely exerted through the modulation of several key downstream neurotransmitter systems. This guide provides a comparative analysis of the effects of this compound on the dopaminergic, noradrenergic, serotonergic, and cholinergic systems, supported by experimental data for researchers, scientists, and drug development professionals.
Modulation of Major Neurotransmitter Systems by this compound
This compound-A and this compound-B, the two peptides that constitute the this compound system, interact with two G protein-coupled receptors, the this compound-1 receptor (OX1R) and the this compound-2 receptor (OX2R). These receptors are differentially distributed throughout the brain, leading to varied effects on downstream neurotransmitter pathways. This compound signaling has been shown to be predominantly excitatory, increasing the firing rate of and neurotransmitter release from the neurons it innervates.
Table 1: Comparative Effects of this compound on Downstream Neurotransmitter Systems
| Neurotransmitter System | Key Brain Regions Modulated | Primary this compound Receptor(s) | Observed Effects on Neurotransmitter Levels/Neuronal Activity | Key Functions Implicated |
| Dopamine (B1211576) (DA) | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) | Primarily OX1R | Increases firing rate of VTA DA neurons and DA release in the NAc.[1][2][3] | Reward, motivation, addiction, reinforcement.[1][2][4] |
| Norepinephrine (NE) | Locus Coeruleus (LC) | Primarily OX1R | Excites LC neurons, leading to increased NE release in various brain regions.[5] | Arousal, wakefulness, attention, stress responses.[6] |
| Serotonin (5-HT) | Dorsal Raphe Nucleus (DRN) | Primarily OX2R | Excites serotonergic neurons in the DRN.[7] | Mood, sleep-wake cycle, motor control.[7][8] |
| Acetylcholine (B1216132) (ACh) | Basal Forebrain | OX1R and OX2R | Increases the activity of cholinergic neurons and cortical ACh release.[9][10][11] | Arousal, attention, cognition.[9][10] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with its receptors initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and neurotransmitter release. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
The following are summaries of common experimental protocols used to investigate the effects of this compound on downstream neurotransmitter systems.
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following this compound system manipulation.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgery: Under anesthesia, guide cannulae are stereotaxically implanted targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Animals are allowed to recover for at least one week.
-
Microdialysis Probe: A microdialysis probe with a specific membrane length (e.g., 2-4 mm) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Drug Administration: this compound agonists (e.g., this compound-A) or antagonists are administered either systemically (i.p.) or locally via reverse dialysis through the probe.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after drug administration.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection. For example, one study found that intrabasalis administration of this compound-A (10.0 µM via reverse dialysis) dose-dependently increased acetylcholine release in the prefrontal cortex.[11]
-
In Vivo Electrophysiology
-
Objective: To record the firing activity of individual neurons in response to this compound receptor modulation.
-
Methodology:
-
Animal Model: Anesthetized or freely moving rodents are used.
-
Surgery: A recording electrode is stereotaxically lowered into the target brain region (e.g., VTA, LC).
-
Neuronal Identification: Neurons are identified based on their characteristic firing patterns and responses to pharmacological agents.
-
Drug Administration: this compound agonists or antagonists are administered intravenously or via a microiontophoresis pipette adjacent to the recording electrode.
-
Data Acquisition: The electrical activity of single neurons is recorded and analyzed for changes in firing rate and pattern. For instance, studies have shown that this compound-A and this compound-B increase the firing frequency of all LC neurons.[5]
-
Immunohistochemistry
-
Objective: To visualize the anatomical relationship between this compound-containing neurons and downstream neurotransmitter systems.
-
Methodology:
-
Tissue Preparation: Animals are perfused, and their brains are removed, fixed, and sectioned.
-
Staining: Brain sections are incubated with primary antibodies against this compound and a marker for the neurotransmitter system of interest (e.g., tyrosine hydroxylase for dopamine, choline (B1196258) acetyltransferase for acetylcholine).
-
Visualization: Secondary antibodies conjugated to fluorescent markers are used to visualize the co-localization of this compound fibers and the target neurons under a microscope. This method has been used to show the widespread distribution of this compound-immunoreactive fibers in cholinergic regions of the basal forebrain.[11]
-
Quantitative Data Summary
The following table summarizes quantitative data from various studies, highlighting the dose-dependent and region-specific effects of this compound on neurotransmitter release.
Table 2: Quantitative Effects of this compound Administration on Neurotransmitter Release
| Neurotransmitter | Brain Region | This compound Agonist/Dose | Change in Neurotransmitter Release (% of Baseline) | Experimental Method | Reference |
| Acetylcholine | Prefrontal Cortex | This compound-A (10.0 µM, intrabasalis) | ~180% | In Vivo Microdialysis | Fadel et al., 2005[11] |
| Norepinephrine | Hippocampus | This compound-A (25 fmol, intra-LC) | ~350% | In Vivo Microdialysis | Walling et al., 2004[6] |
| Dopamine | Nucleus Accumbens | This compound-A (1.5 nmol, intra-VTA) | ~150% | In Vivo Microdialysis | Nakamura et al., 2000 |
| Serotonin | Dorsal Raphe Nucleus | This compound-A (100 pmol, i.c.v.) | Increased grooming behavior (indirect measure) | Behavioral Observation | Duxon et al., 2001[7] |
Note: The studies cited use different administration routes and doses, making direct comparisons challenging. The data presented should be interpreted within the context of the specific experimental design.
Conclusion
The this compound system exerts a profound and complex modulatory influence on major downstream neurotransmitter systems, including dopamine, norepinephrine, serotonin, and acetylcholine. This modulation is critical for the regulation of a multitude of physiological and behavioral processes. A thorough understanding of these interactions, supported by robust experimental data, is essential for the development of novel therapeutic strategies targeting the this compound system for the treatment of disorders such as narcolepsy, addiction, and depression. Further research is needed to fully elucidate the intricate signaling cascades and functional consequences of this compound's multifaceted actions.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Hypocretin/orexin regulation of dopamine signaling: implications for reward and reinforcement mechanisms [frontiersin.org]
- 3. Neurobiology of the this compound System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Frontiers | Differential Roles of this compound Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 6. This compound-A Infusion in the Locus Ceruleus Triggers Norepinephrine (NE) Release and NE-Induced Long-Term Potentiation in the Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, serotonin, and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypocretins (Orexins) Regulate Serotonin Neurons in the Dorsal Raphe Nucleus by Excitatory Direct and Inhibitory Indirect Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/hypocretin modulation of the basal forebrain cholinergic system: role in attention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/hypocretin modulation of the basal forebrain cholinergic system: Role in attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of cortical acetylcholine release by this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating c-Fos as a Marker for Orexin Neuron Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immediate early gene c-Fos has long served as a valuable tool for identifying recently activated neurons. Its expression is rapidly and transiently induced by a variety of stimuli, providing a cellular-level map of neuronal ensembles engaged in specific behaviors or physiological processes. In the study of the orexin (also known as hypocretin) system, which plays a critical role in sleep/wakefulness, arousal, and reward, c-Fos immunohistochemistry is a widely used method to infer the activity of this compound-producing neurons. This guide provides a comprehensive comparison of c-Fos with other potential markers of neuronal activation, supported by experimental data and detailed protocols, to aid researchers in selecting and applying the most appropriate methods for their studies of this compound neuron function.
Comparison of Neuronal Activation Markers
While c-Fos is a well-established marker, it is not without its limitations. The choice of an activation marker should be guided by the specific experimental question, considering factors such as temporal resolution, signaling pathway specificity, and the nature of the stimulus. Here, we compare c-Fos with two other prominent markers: phosphorylated Extracellular signal-Regulated Kinase (pERK) and Neuronal PAS Domain Protein 4 (Npas4).
| Feature | c-Fos | pERK | Npas4 |
| Marker Type | Transcription Factor (Immediate Early Gene product) | Phosphorylated Protein (Signaling cascade component) | Transcription Factor (Immediate Early Gene product) |
| Induction Stimuli | Neuronal activity, growth factors, stress, cytokines[1] | Neurotransmitters, growth factors, noxious stimuli[2] | Calcium influx-dependent neuronal activity[3] |
| Temporal Dynamics (Peak Expression) | Protein: 1-2 hours post-stimulation[4] | Within minutes (2-5 min) post-stimulation[5] | mRNA: within 5 minutes; Protein: 1-2 hours post-stimulation |
| Cellular Localization | Primarily nuclear[4] | Cytoplasm, dendrites, axons, and nucleus[4] | Nuclear |
| Specificity for Neuronal Activation | Can be induced by non-neuronal stimuli | More dynamic and closely correlated with pain behavior[4] | Highly specific to neuronal activity[3] |
| Signal-to-Noise Ratio | Generally good with optimized protocols | Can have higher background depending on the antibody and tissue | Can have a weaker signal compared to c-Fos under some conditions |
Quantitative Data on this compound Neuron Activation
The following table summarizes quantitative data from studies using c-Fos to identify activated this compound neurons under different experimental conditions. Direct comparative quantitative data for pERK and Npas4 in this compound neurons is currently limited in the literature.
| Condition | Brain Region | % of this compound Neurons Expressing c-Fos | Reference |
| Active Phase (Night) vs. Inactive Phase (Day) in Rats | Perifornical Hypothalamus | Higher during the night[6][7] | Estabrooke et al., 2001[6][7] |
| Sleep Deprivation vs. Control in Rats | Perifornical Hypothalamus | Increased with sleep deprivation[6][7] | Estabrooke et al., 2001[6][7] |
| Caffeine Administration (10-75 mg/kg) vs. Saline in Rats | Perifornical Area | 343% increase | [2] |
| Dorsomedial Nucleus | 158% increase | [2] | |
| Lateral Hypothalamic Area | 226% increase (at 10 and 30 mg/kg) | [2] | |
| Neuropathic Pain Model (HbSS-BERK mice) vs. Control (HbAA-BERK mice) | Perifornical Area (PFA) | ~25% in both groups | [8] |
| Lateral Hypothalamus (LH) | ~13-14% in both groups | [8] | |
| Dorsomedial Hypothalamus (DMH) | ~22-24% in both groups | [8] |
Signaling Pathways and Experimental Workflow
The activation of this compound neurons by various stimuli triggers intracellular signaling cascades that culminate in the expression of immediate early genes like c-Fos and Npas4, or the phosphorylation of proteins like ERK.
The general workflow for validating c-Fos as a marker for this compound neuron activation involves several key steps, from animal perfusion to data analysis.
Experimental Protocols
Detailed Protocol for c-Fos and this compound Double Immunofluorescence
This protocol is adapted from various sources and provides a robust method for the simultaneous detection of c-Fos and this compound-A in rodent brain tissue.
1. Animal Perfusion and Tissue Preparation:
-
Anesthetize the animal deeply with an appropriate anesthetic (e.g., pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Section the hypothalamus into 30-40 µm coronal sections using a cryostat or vibratome.
2. Immunohistochemistry:
-
Wash free-floating sections three times in PBS.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with a cocktail of primary antibodies:
-
Rabbit anti-c-Fos (1:1000 to 1:5000)
-
Goat anti-Orexin-A (1:500 to 1:2000)
-
Dilute antibodies in the blocking solution and incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Wash sections three times in PBS.
-
Incubate sections with a cocktail of fluorescently-labeled secondary antibodies:
-
Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Donkey anti-goat IgG conjugated to a different fluorophore (e.g., Alexa Fluor 488)
-
Dilute antibodies in the blocking solution and incubate for 2 hours at room temperature, protected from light.
-
-
Wash sections three times in PBS.
-
Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Capture images of the lateral hypothalamus, perifornical area, and dorsomedial hypothalamus.
-
Manually or automatically count the number of this compound-A-positive neurons, c-Fos-positive nuclei, and double-labeled neurons.
-
Express the data as the percentage of this compound-A neurons that are also c-Fos-positive.
Protocol for pERK Immunohistochemistry in the Hypothalamus
1. Tissue Preparation:
-
Follow the same perfusion and sectioning protocol as for c-Fos/orexin double-labeling.
2. Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes, if required by the antibody manufacturer.
-
Block endogenous peroxidase activity with 0.3% H2O2 in PBS for 30 minutes (for chromogenic detection) or proceed directly to blocking for fluorescent detection.
-
Block non-specific binding as described above.
-
Incubate sections with a primary antibody against phosphorylated ERK (pERK1/2) overnight at 4°C.
-
For double-labeling with this compound, a cocktail of primary antibodies (e.g., rabbit anti-pERK and goat anti-orexin-A) can be used.
-
Wash sections and incubate with appropriate secondary antibodies (biotinylated for chromogenic detection or fluorescently-labeled).
-
For chromogenic detection, use an avidin-biotin-peroxidase complex (ABC) kit and visualize with diaminobenzidine (DAB).
-
For fluorescent detection, follow the same procedure as for c-Fos/orexin double-labeling.
Protocol for Npas4 Immunohistochemistry in the Mouse Brain
1. Tissue Preparation:
-
Follow the same perfusion and sectioning protocol.
2. Immunohistochemistry:
-
Wash sections in PBS.
-
Permeabilize sections with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block non-specific binding with 10% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate sections with a primary antibody against Npas4 (e.g., rabbit anti-Npas4) overnight at 4°C.
-
For double-labeling with this compound, a cocktail of primary antibodies can be used.
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount and coverslip as described above.
Conclusion
c-Fos remains a robust and widely validated marker for identifying activated this compound neurons. Its relatively slow temporal dynamics make it suitable for capturing neuronal ensembles activated over a period of minutes to hours. For studies requiring higher temporal resolution, pERK offers a valuable alternative, with its expression peaking within minutes of stimulation. Npas4 presents a highly specific marker for calcium-dependent neuronal activation, offering a more direct link to neuronal firing.
The choice of marker should be carefully considered based on the specific research question. For a general overview of this compound neuron activation in response to prolonged stimuli or behavioral states, c-Fos is an excellent choice. For investigating the immediate downstream signaling events following a discrete stimulus, pERK is more appropriate. When seeking to identify neurons activated specifically by calcium-dependent signaling pathways, Npas4 provides a more precise tool. The detailed protocols provided in this guide offer a starting point for researchers to implement these techniques in their own investigations of the vital role of the this compound system in regulating physiology and behavior.
References
- 1. Frontiers | Essential Functions of the Transcription Factor Npas4 in Neural Circuit Development, Plasticity, and Diseases [frontiersin.org]
- 2. c-Fos or pERK, Which is a Better Marker for Neuronal Activation and Central Sensitization After Noxious Stimulation and Tissue Injury? [benthamopenarchives.com]
- 3. Npas4: Linking Neuronal Activity to Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. scispace.com [scispace.com]
- 6. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 7. [PDF] c-Fos and pERK, which is a better marker for neuronal activation and central sensitization after noxious stimulation and tissue injury? | Semantic Scholar [semanticscholar.org]
- 8. Significant Quantitative Differences in this compound Neuronal Activation After Pain Assessments in an Animal Model of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three leading dual orexin receptor antagonists (DORAs): daridorexant, lemborexant, and suvorexant. The information presented is intended to support research and development efforts in the field of sleep-wake neurobiology and pharmacology.
This compound Signaling Pathway
This compound-A and this compound-B are neuropeptides that promote wakefulness by binding to two G-protein coupled receptors: this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R). The activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gq, Gi, and Gs proteins, leading to neuronal excitation and the maintenance of an awake state.[1][2][3] Dual this compound receptor antagonists competitively block the binding of this compound neuropeptides to both OX1R and OX2R, thereby suppressing the wake drive and promoting sleep.
Caption: this compound signaling pathway and the mechanism of action of DORAs.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of daridorexant, lemborexant, and suvorexant.
| Parameter | Daridorexant | Lemborexant | Suvorexant |
| Bioavailability | 62%[4] | ~82% (at 10 mg dose)[4] | Not explicitly stated, but food delays Tmax |
| Time to Peak (Tmax) | 1-2 hours[4] | 1-3 hours[5] | ~2 hours |
| Half-life (t1/2) | ~8 hours | 17-19 hours[4][5] | ~12 hours[4] |
| Protein Binding | >99.7% | ~94%[4] | >99% |
| Metabolism | Primarily by CYP3A4[6] | Primarily by CYP3A4 | Primarily by CYP3A4[7] |
| Major Metabolites | Three major metabolites with residual affinity for this compound receptors, but not considered to contribute to the pharmacological effect.[8][9][10] | M4, M9, and M10 (hydroxylated and N-oxidized forms).[5] | A hydroxylated metabolite (M9) has been identified in blood and plasma.[9] |
| Excretion | Primarily feces (57%) and urine (28%).[6] | Primarily feces | Primarily feces (66%) and urine (23%)[7] |
Experimental Protocols
The pharmacokinetic profiles of this compound receptor antagonists are typically characterized through Phase 1 clinical studies in healthy subjects. These studies often follow a single ascending dose (SAD) and multiple ascending dose (MAD) design. Below is a representative experimental workflow for such a study.
Study Design and Population
-
Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.
-
Population: Healthy adult male and female subjects, typically aged 18-65 years.
-
Inclusion Criteria: Body mass index (BMI) within a specified range (e.g., 18-30 kg/m ²), non-smokers, and no clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
-
Exclusion Criteria: History of significant medical or psychiatric illness, sleep disorders, recent shift work, or use of medications that could interfere with the study drug's pharmacokinetics.[11]
Dosing and Administration
-
SAD Phase: Subjects receive a single oral dose of the this compound receptor antagonist or placebo. Doses are escalated in subsequent cohorts after safety and tolerability data from the previous cohort are reviewed.
-
MAD Phase: Subjects receive once-daily oral doses of the this compound receptor antagonist or placebo for a specified period (e.g., 7-14 days) to assess steady-state pharmacokinetics.
-
Food Effect Arm: A separate cohort may be included to assess the effect of a high-fat meal on the drug's absorption and pharmacokinetics.
Pharmacokinetic Sampling and Analysis
-
Sample Collection: Serial blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose). Urine samples may also be collected.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12] A stable isotope-labeled internal standard is used to ensure accuracy and precision.[12]
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent total plasma clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Experimental Workflow Diagram
References
- 1. Multiple signaling pathways of this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetic modeling of daridorexant, a novel dual this compound receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of the dual this compound receptor antagonist daridorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual this compound Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
validating the therapeutic potential of orexin agonists in preclinical models
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin signaling pathway and its crucial role in regulating sleep-wake states has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. This compound agonists, which mimic the action of the endogenous this compound neuropeptides, are at the forefront of this research, offering the potential to address the root cause of narcolepsy type 1 – the loss of this compound-producing neurons. This guide provides an objective comparison of the preclinical performance of various this compound agonists, supported by experimental data, to aid researchers in evaluating their therapeutic potential.
This compound Receptor Signaling Pathway
This compound A and this compound B are neuropeptides that act on two G protein-coupled receptors (GPCRs): this compound 1 receptor (OX1R) and this compound 2 receptor (OX2R). Activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness and the suppression of cataplexy. The primary signaling pathways involve the coupling to Gq, Gi/o, and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase, which in turn modulate intracellular calcium (Ca2+) levels and cyclic AMP (cAMP), respectively.
In Vitro Characteristics of this compound Agonists
The initial characterization of this compound agonists involves determining their potency and selectivity for the two receptor subtypes in vitro. This is typically achieved through cell-based assays, such as calcium mobilization assays, in cell lines engineered to express either OX1R or OX2R. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist.
| This compound Agonist | Receptor Selectivity | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| ORX750 | OX2R Selective | 1100 | 0.11 | ~9800-fold | [1] |
| TAK-861 | OX2R Selective | >3000-fold vs OX1R | 2.5 | >3000-fold | [2] |
| TAK-994 | OX2R Selective | >740-fold vs OX1R | 19 | >740-fold | [2] |
| Danavorexton (TAK-925) | OX2R Selective | >5000-fold vs OX1R | - | >5000-fold | |
| BP1.15205 | OX2R Selective | >600-fold vs OX1R | 0.015 | >600-fold | [3] |
| AEX-41 / AEX-2 | Dual Agonist (DOXA) | - | - | - | [4][5] |
| (R)-(+)-6 | Dual Agonist | 13.5 | 0.579 | 23.3 | [6] |
| (S)-(-)-6 | OX2R Selective | - | 2.69 | 461 | [6] |
| (R)-YNT-3708 | OX1R Selective | 7.48 | - | 22.5 (OX2R/OX1R) | [7] |
Preclinical Efficacy in Narcolepsy Models
The therapeutic potential of this compound agonists is primarily evaluated in animal models of narcolepsy, most commonly in this compound/hypocretin knockout mice or this compound neuron-ablated mouse models (e.g., this compound/ataxin-3 transgenic mice). These models exhibit key symptoms of human narcolepsy, including fragmented sleep-wake patterns and cataplexy-like episodes. The primary endpoints in these studies are the promotion of wakefulness and the reduction of cataplexy, which are typically assessed using electroencephalography (EEG) and electromyography (EMG) recordings.
| This compound Agonist | Animal Model | Dose and Route | Key Findings | Reference |
| ORX750 | This compound/ataxin-3 mice | 0.3 mg/kg (oral) | Increased latency to sleep to 2.3 hours (vs. 0.69h for vehicle) and latency to cataplexy to 2.7 hours (vs. 1.3h for vehicle). | [1] |
| DTA mouse model | 0.1 mg/kg (oral) | Achieved 100% wake time for at least 3 hours and suppressed cataplexy for at least 6 hours. | [8] | |
| TAK-861 | This compound/ataxin-3 and this compound-tTA;TetO DTA mice | 1 mg/kg (oral) | Significantly increased wakefulness time and suppressed cataplexy-like episodes. | [2] |
| AEX-41 | This compound knockout mice | 40 mg/kg (oral) | Demonstrated a significant increase in wakefulness and a reduction in REM sleep duration. Efficacy was comparable to selective OX2R agonists. | [4][5] |
| AEX-2 | This compound-deficient mouse models | 20 mg/kg (IP) | Significantly increased total wake duration, preserved REM sleep, and reduced cataplexy episodes. | [9][10] |
| YNT-185 | This compound knockout and this compound/ataxin-3 mice | 40 and 60 mg/kg (IP) | Significantly decreased the number of sleep-onset REM periods (SOREMs) and increased the latency to the first SOREM. | |
| Danavorexton (TAK-925) | This compound/tTA; TetO-DTA mice | 1-10 mg/kg (s.c.) | Caused continuous wakefulness and eliminated sleep for the first hour at all doses. Eliminated cataplexy during the first hour at all doses. | [11][12] |
| ARN-776 | This compound/tTA; TetO-DTA mice | 1-10 mg/kg (i.p.) | Caused continuous wakefulness and eliminated sleep for the first hour at all doses. Eliminated cataplexy during the first hour at all but the lowest dose. | [11][12] |
| ALKS 2680 | Narcolepsy Type 1 Patients | 1, 3, and 8 mg (oral) | Mean improvements in sleep latency of 18, 30, and 37 minutes, respectively. | [13] |
Experimental Protocols
A critical component of validating this compound agonists is the robust assessment of their effects on sleep and wakefulness in preclinical models. The following outlines a typical experimental workflow and a detailed protocol for EEG/EMG monitoring.
Experimental Workflow
Detailed Methodology: EEG/EMG Monitoring in a Narcolepsy Mouse Model
1. Animal Model:
-
Strain: this compound/hypocretin knockout mice or this compound/ataxin-3 transgenic mice on a C57BL/6J background are commonly used.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
EEG Electrode Placement: Two to four small stainless-steel screws are implanted into the skull over the frontal and parietal cortices to serve as EEG electrodes.
-
EMG Electrode Placement: Two flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record EMG activity.
-
Headmount Assembly: The electrodes and wires are connected to a headmount, which is secured to the skull with dental cement.
-
Post-Operative Care: Analgesics are administered post-surgery, and the animals are allowed a recovery period of at least one week.
3. Data Acquisition:
-
Habituation: Following recovery, mice are connected to a lightweight, flexible recording cable and allowed to habituate to the recording chamber for 24-48 hours.
-
Baseline Recording: Continuous EEG and EMG data are recorded for at least 24 hours to establish a baseline sleep-wake pattern.
-
Drug Administration: this compound agonists or vehicle are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 6-24 hours) after drug administration.
4. Data Analysis:
-
Sleep Scoring: The recorded EEG and EMG data are manually or automatically scored in epochs (typically 10 seconds) into three distinct states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Cataplexy is identified by the presence of muscle atonia during periods of wakefulness, often accompanied by a theta-dominant EEG.
-
Quantitative Endpoints:
-
Wakefulness: Total time spent in wakefulness, number and duration of wake bouts.
-
Sleep: Total time in NREM and REM sleep, sleep latency (time to first NREM sleep episode), REM sleep latency.
-
Cataplexy: Number and duration of cataplectic episodes.
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of the this compound agonist to the vehicle control.
Conclusion
The preclinical data for a range of this compound agonists demonstrate significant promise in their ability to promote wakefulness and reduce cataplexy in animal models of narcolepsy. Both selective OX2R agonists and dual OX1R/OX2R agonists have shown robust efficacy. The choice between a selective and a dual agonist may depend on the desired therapeutic profile and the potential for off-target effects. The detailed experimental protocols provided in this guide serve as a foundation for the consistent and reliable evaluation of future this compound-based therapeutics. As these compounds progress through clinical development, the insights gained from these preclinical models will be invaluable in translating their therapeutic potential to patients with narcolepsy and other hypersomnolence disorders.
References
- 1. neurologylive.com [neurologylive.com]
- 2. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. NLS Pharmaceutics Announces Promising Preclinical Data for First-in-Class Non-Sulfonamide, Dual this compound Receptor Agonists for the Potential Treatment of Narcolepsy and Neurological Disorders - BioSpace [biospace.com]
- 5. NLS Pharmaceutics reports preclinical data supporting dual this compound receptor agonists | BioWorld [bioworld.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders – Centessa Pharmaceuticals [investors.centessa.com]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. AEX-2 increases total wake duration in mouse model | BioWorld [bioworld.com]
- 11. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic this compound/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkermes : Initial ALKS 2680 Data Show Dose-Dependent, Improved Sleep Latency In Narcolepsy Type 1 | Nasdaq [nasdaq.com]
comparative analysis of orexin receptor expression in different brain regions
Comparative Analysis of Orexin Receptor Expression in Key Brain Regions
This guide provides a comparative overview of the expression patterns of the two this compound receptors, this compound Receptor 1 (OX1R) and this compound Receptor 2 (OX2R), across various regions of the brain. The this compound system, comprising the neuropeptides this compound-A and this compound-B and their receptors, is a critical regulator of diverse physiological functions, including sleep/wakefulness, feeding behavior, reward processing, and autonomic control.[1][2] Understanding the differential distribution of OX1R and OX2R is crucial for elucidating the specific roles of these receptors in distinct neural circuits and for the targeted development of therapeutic agents.[1][2]
This compound-A binds with high affinity to both OX1R and OX2R, whereas this compound-B shows a preference for OX2R.[3] This differential binding, combined with their distinct expression patterns, allows for nuanced and region-specific modulation of neuronal activity by the this compound system.[4][5]
Data Presentation: OX1R vs. OX2R Expression
The following table summarizes the relative mRNA expression levels of OX1R and OX2R in various brain regions, compiled from studies utilizing techniques such as in situ hybridization. Expression levels are categorized as High, Moderate, Low, or Not Detected. It is important to note that in many areas, the two receptors are expressed in different neuronal subtypes.[1][2][6]
| Brain Region | Subregion / Nucleus | OX1R mRNA Expression | OX2R mRNA Expression | Key Findings & References |
| Cerebral Cortex | Layers V, VI | Moderate | Moderate | OX1R and OX2R are observed, including in glutamatergic and GABAergic cells.[3][6] |
| Layer II/III | Low | Moderate | OX2R is more prominent in these layers.[3][6] | |
| Hypothalamus | Locus Coeruleus (LC) | High | Not Detected | Noradrenergic neurons in the LC almost exclusively express OX1R.[3][4][5] |
| Tuberomammillary Nucleus (TMN) | Not Detected | High | Histaminergic neurons in the TMN almost exclusively express OX2R.[3][4] | |
| Ventromedial Hypothalamus (VMH) | High | High | One of the few regions with cells expressing both OX1R and OX2R.[6][7][8] | |
| Paraventricular Nucleus (PVN) | Low | High | OX2R is the predominant receptor in this nucleus.[5][8] | |
| Dorsomedial Hypothalamus (DMH) | Moderate | High | Both receptors are present, with higher levels of OX2R.[7][8] | |
| Arcuate Nucleus | Low | High | OX2R is almost exclusively observed.[3] | |
| Amygdala | Medial Nucleus | High | Low | OX1R mRNA shows robust labeling throughout the amygdaloid complex.[7][8] |
| Posterior Cortical Nucleus | Low | Moderate | OX2R mRNA is present in this specific subregion.[7][8] | |
| Hippocampus | CA1 and CA2 fields | Moderate | Low | OX1R is the primary receptor in these fields.[3] |
| CA3 field | Low | Moderate | OX2R is preferentially expressed in the CA3 region.[3] | |
| Brainstem | Dorsal Raphe Nucleus (DRN) | High | High | Serotonergic neurons express both receptor subtypes.[3][5] A limited number of cells co-express both receptors.[1][2] |
| Laterodorsal Tegmental (LDT) | High | Low | Primarily expresses OX1R.[3][4] | |
| Pedunculopontine Tegmental (PPT) | High | Low | Primarily expresses OX1R.[3][4] | |
| Ventral Tegmental Area (VTA) | Moderate (but low per cell) | Moderate | Both receptors are present, though expression per cell can be low. Pharmacological studies often highlight the role of OX1R in reward behavior.[6] |
Experimental Protocols
The characterization of this compound receptor distribution relies on several key molecular biology techniques. The methodologies below provide a general overview of common protocols.
Branched In Situ Hybridization Chain Reaction (bHCR)
This advanced in situ hybridization technique allows for the sensitive, semi-quantitative detection of multiple mRNA targets simultaneously, without the need for proteinase K treatment, thereby preserving tissue integrity for subsequent immunohistochemistry.[1][2]
-
Tissue Preparation:
-
Perfuse C57BL/6J mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze. Section the brain into 30 µm slices using a cryostat.
-
-
Hybridization:
-
Wash sections in PBST (PBS with 0.1% Tween 20).
-
Pre-hybridize sections in a hybridization solution at 37°C.
-
Incubate overnight at 37°C in a hybridization solution containing specific 10 nM DNA probe sets for Ox1r and Ox2r mRNA.
-
Wash sections three times for 10 minutes each in 0.5x SSC buffer containing 0.1% Tween 20 at 37°C.
-
-
Signal Amplification and Imaging:
-
Incubate sections with fluorescently labeled hairpin amplifiers that trigger a chain reaction upon binding to the initiator probes, resulting in signal amplification.
-
Mount sections with a DAPI-containing mounting medium.
-
Image using a confocal or fluorescence microscope. Cell counting is performed manually under blinded conditions, with cells judged as mRNA-positive if granules contact the cell nucleus.[1]
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the absolute or relative amount of specific mRNA transcripts in tissue homogenates from dissected brain regions.
-
RNA Extraction:
-
Dissect specific brain regions (e.g., hypothalamus, cortex) from fresh-frozen tissue.
-
Homogenize the tissue in a lysis buffer (e.g., Trizol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA purity and concentration using spectrophotometry (A260/280 ratio).[9]
-
-
cDNA Synthesis:
-
Reverse transcribe 1-5 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with reverse transcriptase and a mix of oligo(dT) and random hexamer primers.[9]
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, specific forward and reverse primers for OX1R and OX2R, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Perform the PCR amplification in a real-time PCR thermal cycler.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).[10]
-
Immunohistochemistry (IHC)
IHC is used to visualize the location of the this compound receptor proteins within tissue sections using specific antibodies. However, it should be noted that highly reliable antibodies for OX1R and OX2R that work consistently for IHC have been historically difficult to develop.[1]
-
Antigen Retrieval:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[11]
-
Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific to OX1R or OX2R, diluted to an optimal concentration, typically overnight at 4°C in a humidified chamber.[11]
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash again and apply an avidin-biotin-enzyme complex (e.g., HRP).
-
Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Mandatory Visualizations
This compound Receptor Signaling Pathways
Both OX1R and OX2R are G-protein-coupled receptors (GPCRs). Upon binding this compound-A or this compound-B, they can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, to initiate diverse intracellular signaling cascades.[1] This promiscuous coupling allows for complex and varied cellular responses to this compound stimulation.
Caption: this compound receptor signaling through Gq, Gs, and Gi pathways.
Experimental Workflow: mRNA Detection by bHCR
The diagram below outlines the key steps in a typical branched Hybridization Chain Reaction (bHCR) workflow for visualizing this compound receptor mRNA in brain tissue. This method provides high signal amplification for robust detection.
Caption: Workflow for detecting this compound receptor mRNA via bHCR.
References
- 1. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Brain Mapping of this compound Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Roles of this compound Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Differential distribution and regulation of OX1 and OX2 this compound/hypocretin receptor messenger RNA in the brain upon fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 10. Global analysis of gene expression mediated by OX1 this compound receptor signaling in a hypothalamic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry Procedure [sigmaaldrich.com]
Orexin and Circadian Systems: A Comparative Guide to a Bidirectional Relationship
An in-depth analysis of the reciprocal regulation between the orexin system and the master circadian clock, supported by key experimental findings.
The intricate dance between our internal body clock and the systems that govern our sleep-wake cycles is fundamental to our health. Two key players in this regulation are the this compound system, a critical promoter of wakefulness, and the circadian system, orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus. This guide provides a comparative overview of the experimental evidence confirming the bidirectional interaction between these two systems, offering insights for researchers, scientists, and drug development professionals.
The Interplay: A Reciprocal Connection
This compound neurons receive inputs from the SCN, the master circadian pacemaker, which temporally regulates their activity.[4][5][6] Extracellular levels of this compound exhibit a circadian pattern, peaking during the active (wakeful) period.[5] Conversely, this compound neurons project to the SCN, suggesting a feedback mechanism by which the this compound system can influence the central clock.[4][7] This bidirectional communication is crucial for adapting sleep-wake patterns to environmental cues and internal states.
Experimental Approaches to Unraveling the Interaction
A variety of sophisticated experimental techniques have been employed to dissect the complex relationship between the this compound and circadian systems. These methodologies provide a powerful toolkit for researchers to probe the anatomical and functional connections, as well as the physiological consequences of their interaction.
Optogenetics and Chemogenetics: Precise Neuronal Control
Optogenetics and chemogenetics (specifically DREADD - Designer Receptors Exclusively Activated by Designer Drugs) have revolutionized the study of neural circuits by allowing for the precise activation or inhibition of specific neuronal populations with light or a designer drug, respectively.
Optogenetic studies have demonstrated that acute silencing of this compound neurons using halorhodopsin (a light-activated inhibitory pump) induces slow-wave sleep, particularly during the animal's active period.[8][9][10] Conversely, activating this compound neurons with channelrhodopsin (a light-activated excitatory channel) promotes wakefulness.[11] These studies provide causal evidence for the role of this compound neurons in maintaining arousal.
Chemogenetic studies using DREADDs have corroborated these findings. Activation of this compound neurons via hM3Dq (an excitatory DREADD) significantly increases wakefulness and decreases both NREM and REM sleep.[12][13] Conversely, inhibition of these neurons using hM4Di (an inhibitory DREADD) reduces wakefulness and increases NREM sleep.[12][13] These techniques have also been instrumental in studying the effects of this compound neuron activation on age-related changes in behavior and energy expenditure.[14][15]
Electrophysiology: Unveiling Synaptic Connections
In vitro electrophysiological recordings from SCN neurons in brain slices have revealed that this compound A can directly modulate their activity.[7][16][17] Interestingly, the effects of this compound on SCN neurons are not uniformly excitatory; both suppressive and excitatory responses have been observed, and the nature of the response can vary depending on the time of day within the circadian cycle.[7][16] this compound has been shown to modulate both presynaptic GABAergic signaling and postsynaptic potassium currents in SCN neurons, highlighting the complexity of its influence on the master clock.[16]
Behavioral Analysis: Assessing Circadian Rhythms
The assessment of circadian rhythms in locomotor activity is a cornerstone of research in this field.[18] Rodents are typically housed in cages equipped with running wheels, and their activity is monitored continuously under different lighting schedules (e.g., 12-hour light:12-hour dark cycles, constant darkness).[18][19] This allows for the characterization of key circadian parameters such as the free-running period (tau) and the phase-shifting response to stimuli.[18] Such behavioral paradigms are essential for determining how manipulations of the this compound system impact the overall output of the circadian clock.
Signaling Pathways and Experimental Workflows
The interaction between the this compound and circadian systems involves a complex network of signaling pathways. The SCN, as the master clock, projects to and regulates the activity of this compound neurons. In turn, this compound neurons send projections back to the SCN and to other key arousal centers in the brain.
Figure 1: Simplified signaling pathway illustrating the bidirectional interaction between the SCN and this compound neurons, and their influence on arousal centers.
A typical experimental workflow to investigate the role of this compound in circadian rhythm regulation might involve the use of this compound-cre transgenic mice, allowing for targeted manipulation of this compound neurons.
Figure 2: A representative experimental workflow for studying the effects of chemogenetic manipulation of this compound neurons on circadian locomotor activity.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the interaction between the this compound and circadian systems.
Table 1: Effects of Optogenetic and Chemogenetic Manipulation of this compound Neurons on Sleep/Wake States
| Experimental Approach | Target Neurons | Manipulation | Key Findings | Reference |
| Optogenetics (Halorhodopsin) | This compound Neurons | Inhibition (Light-induced) | Increased slow-wave sleep during the active period.[8][10] | [8][10] |
| Optogenetics (Channelrhodopsin) | This compound Neurons | Activation (Light-induced) | Promotes wakefulness.[11] | [11] |
| Chemogenetics (hM3Dq DREADD) | This compound Neurons | Activation (CNO-induced) | Increased wakefulness; decreased NREM and REM sleep.[12][13] | [12][13] |
| Chemogenetics (hM4Di DREADD) | This compound Neurons | Inhibition (CNO-induced) | Decreased wakefulness; increased NREM sleep.[12][13] | [12][13] |
Table 2: Effects of this compound on SCN Neuronal Activity (In Vitro Electrophysiology)
| This compound Peptide | Concentration | Effect on SCN Neurons | Putative Mechanism | Reference |
| This compound A | 0.1-1 µM | Predominantly suppression of firing rate.[7] | Direct and indirect actions.[7] | [7] |
| This compound A | Not specified | Primarily suppresses cellular activity; effects vary with circadian time.[16] | Presynaptic modulation of GABAergic signaling (day); direct activation of leak K+ currents (night).[16] | [16] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Chemogenetic Manipulation of this compound Neurons and Behavioral Analysis
Objective: To assess the effect of activating or inhibiting this compound neurons on sleep-wake architecture and circadian rhythms.
Materials:
-
This compound-Cre transgenic mice
-
AAV vectors carrying Cre-dependent DREADDs (e.g., AAV-hSyn-DIO-hM3D(Gq)-mCherry or AAV-hSyn-DIO-hM4D(i)-mCherry)
-
Stereotaxic surgery setup
-
Clozapine-N-oxide (CNO)
-
Individually ventilated cages with running wheels and data acquisition system (e.g., ClockLab)
-
EEG/EMG recording system
Procedure:
-
Stereotaxic Surgery: Anesthetize adult this compound-Cre mice and stereotaxically inject the AAV-DREADD vector into the lateral hypothalamus. Allow for a recovery period of at least 3 weeks for viral expression.
-
Animal Housing and Habituation: House mice individually in cages equipped with running wheels within a light-controlled chamber.
-
Entrainment: Entrain the mice to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.[18]
-
Baseline Recording: Record baseline running-wheel activity and/or EEG/EMG data for several days.
-
Chemogenetic Manipulation:
-
For sleep-wake analysis, administer CNO or saline (vehicle control) via intraperitoneal injection at a specific zeitgeber time (ZT) and record EEG/EMG for the subsequent hours.[12][13]
-
For circadian rhythm analysis, transfer the mice to constant darkness (DD) to allow their activity to free-run.[18] Once a stable free-running rhythm is established, administer CNO or saline and monitor for any changes in the circadian period (tau) or phase shifts in activity onset.
-
-
Data Analysis:
-
Score EEG/EMG recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Analyze running-wheel activity data using software like ClockLab to determine the free-running period, activity levels, and phase shifts.
-
Protocol 2: In Vitro Electrophysiological Recording of SCN Neurons
Objective: To determine the direct effects of this compound on the electrical activity of SCN neurons.
Materials:
-
Adult mice or rats
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
This compound A peptide
-
Pharmacological agents (e.g., TTX, GABA receptor antagonists)
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal hypothalamic slices (250-300 µm thick) containing the SCN using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Electrophysiological Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Using whole-cell patch-clamp or cell-attached recording techniques, obtain recordings from individual SCN neurons.
-
This compound Application: After establishing a stable baseline recording, bath-apply this compound A at various concentrations.
-
Data Acquisition and Analysis: Record changes in membrane potential, firing rate, and postsynaptic currents. Analyze these parameters to determine the effect of this compound on neuronal excitability. Co-application with other drugs (e.g., TTX to block action potentials) can help elucidate the underlying mechanisms.[16]
Conclusion
The experimental evidence overwhelmingly confirms a robust and reciprocal interaction between the this compound and circadian systems. The SCN provides a temporal signal to the this compound system, ensuring that wakefulness is promoted at the appropriate time of day. In turn, the this compound system can provide feedback to the SCN, potentially influencing its rhythmicity and response to arousing stimuli. Understanding this intricate relationship is not only crucial for fundamental neuroscience but also holds significant implications for the development of novel therapeutic strategies for sleep disorders, jet lag, and shift work-related health problems. The continued application of advanced techniques like optogenetics, chemogenetics, and in vivo imaging will undoubtedly further illuminate the complexities of this vital neurobiological interplay.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 3. mdpi.com [mdpi.com]
- 4. Circadian and dark-pulse activation of this compound/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Neurons Are Necessary for the Circadian Control of REM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afferents to the this compound Neurons of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of orexins on rat suprachiasmatic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nips.ac.jp [nips.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenetic modulation of this compound neurons alters sleep/wakefulness states in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Chemogenetic activation of this compound/hypocretin neurons ameliorates aging-induced changes in behavior and energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. physoc.org [physoc.org]
- 18. Phenotyping Circadian Rhythms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orexin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of orexin, including its agonists and antagonists, is a critical component of laboratory safety and environmental responsibility. As potent neuropeptides and related synthetic molecules, this compound-containing waste must be managed as hazardous chemical waste to mitigate potential biological and environmental effects. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and associated materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, adherence to strict safety protocols is paramount. The full toxicological properties of many research-grade peptides and their antagonists are not fully understood, necessitating a cautious approach.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety glasses or goggles to protect against splashes.[1]
For handling lyophilized powder, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is to treat all contaminated materials as hazardous chemical waste.[3] Under no circumstances should this compound waste be disposed of in general laboratory trash or poured down the sink.[1][2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal. All items that have come into contact with this compound must be kept separate from regular trash. This includes:
-
Unused or expired this compound (solid or solution).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[2]
-
Contaminated PPE, including gloves and disposable lab coats.[2]
-
Solutions and media containing this compound.
Step 2: Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][2][4] The type of container should be appropriate for the waste form:
-
Solid Waste: Use a robust, sealable container.[5]
-
Liquid Waste: Use a sealed, chemical-resistant container.[5] Secondary containment is recommended to mitigate spills.[4]
-
Sharps: All sharps (needles, syringes, broken glass) must be placed in a designated puncture-resistant sharps container.[6]
Step 3: Labeling
All waste containers must be clearly and accurately labeled.[2][4][7] The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name(s) (e.g., "this compound A, human" or the specific name of the antagonist).[2]
-
The primary hazard(s) (e.g., "Toxic").
-
The date the waste was first added to the container.
Step 4: Storage
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[2][4] This area should be away from general lab traffic and incompatible materials.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][2] The most common and effective method for the final destruction of pharmaceutical and chemical waste is high-temperature incineration.
Experimental Protocol: Chemical Decontamination of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution's EHS guidelines. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent capable of degrading peptides.[2][6]
Methodology:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[2]
-
Prepare Inactivating Solution: Prepare a fresh solution of the deactivating agent (see table below).
-
Inactivate Waste: Slowly add the liquid this compound waste to the inactivating solution. A common recommendation is a 1:10 ratio of waste to a 10% bleach solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[2]
-
Neutralization (if required): If required by local wastewater regulations, neutralize the pH of the solution after the contact time.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container for disposal through your EHS department.[2]
Summary of Decontamination Agents for Liquid Peptide Waste
| Decontaminating Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration) | 30 - 60 minutes | A strong oxidizing agent effective for peptide degradation. Corrosive to some surfaces.[2][6] |
| Enzymatic Detergent | 1% (m/v) solution | Per manufacturer's instructions | Effective for removing peptide residues from labware.[6][8] |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of all this compound-related waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Essential Safety and Logistical Information for Handling Orexin
For researchers, scientists, and drug development professionals working with Orexin, including this compound-A and this compound-B, as well as their receptor agonists and antagonists, adherence to strict safety protocols is paramount. This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. While the toxicological properties of this compound peptides have not been exhaustively investigated, a cautious approach is warranted.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound compounds. These recommendations are based on standard laboratory safety practices for handling chemical and biological materials where the full toxicological profile is not known.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | European standard - EN 166 or equivalent | To protect eyes from splashes or aerosols.[3] |
| Face shield | To be worn with goggles for significant splash risk | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves | To prevent skin contact.[3] |
| Body Protection | Laboratory coat or gown | Full-coverage, long-sleeved | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved self-contained breathing apparatus, or respirator | As conditions warrant | Recommended when handling powders, in case of spills, or when adequate ventilation is not available to prevent inhalation of airborne particles.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If symptoms occur, get medical attention.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] |
| Inhalation | Remove the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration or oxygen by trained personnel.[1] Get immediate medical attention.[1] |
Experimental Protocols: Handling and Disposal
Adherence to the following procedural steps will minimize the risk of exposure and ensure the safe handling and disposal of this compound compounds.
Handling Procedures
-
Engineering Controls : Always handle this compound compounds in a well-ventilated area.[3] The use of a chemical fume hood is recommended, especially when working with powdered forms, to minimize the risk of inhalation.
-
Personal Hygiene : Practice good industrial hygiene.[3] Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly before breaks and after handling the material.[3]
-
Avoiding Contamination : Wear the appropriate PPE as detailed above.[3] Avoid direct contact with the skin, eyes, and clothing.[3] Take care to avoid the formation of dust or aerosols during handling.[3]
-
Storage : Keep containers tightly closed when not in use.[1] Store in a freezer or as specified on the product insert.[3]
Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, such as gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Containment : Place all contaminated waste into clearly labeled, sealed containers.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Visualizing Key Processes
To further clarify the critical information, the following diagrams illustrate the this compound signaling pathway and the recommended workflow for safe handling and disposal.
Caption: this compound signaling cascade.
Caption: this compound handling workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
